Echinacin
Description
Structure
3D Structure
Properties
CAS No. |
105815-90-5 |
|---|---|
Molecular Formula |
C30H26O12 |
Molecular Weight |
578.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O12/c31-17-6-1-15(2-7-17)3-10-25(35)39-14-24-27(36)28(37)29(38)30(42-24)40-19-11-20(33)26-21(34)13-22(41-23(26)12-19)16-4-8-18(32)9-5-16/h1-13,24,27-33,36-38H,14H2/b10-3+/t24-,27-,28+,29-,30-/m1/s1 |
InChI Key |
WPQRDUGBKUNFJW-ZZSHFKPLSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O |
Synonyms |
echinacin echinacina B |
Origin of Product |
United States |
Foundational & Exploratory
Echinacin mechanism of action on innate immune cells
An In-depth Technical Guide to the Mechanism of Action of Echinacea on Innate Immune Cells
Introduction
Echinacea, a genus of herbaceous flowering plants in the daisy family, has a long history of medicinal use, particularly for the prevention and treatment of respiratory infections.[1] Its reputation as an immune-stimulating agent is primarily attributed to its profound effects on the innate immune system, the body's first line of defense.[2] This technical guide provides a detailed examination of the molecular and cellular mechanisms through which Echinacea's key bioactive compounds modulate the activity of primary innate immune cells, including macrophages, natural killer (NK) cells, dendritic cells (DCs), and neutrophils. For researchers, scientists, and drug development professionals, this document synthesizes current findings on signaling pathways, presents quantitative data on cellular responses, and outlines typical experimental protocols used in this field of study.
The immunomodulatory effects of Echinacea are not monolithic; they are the result of a complex interplay between its various constituents, principally alkamides, polysaccharides, and caffeic acid derivatives like cichoric acid.[3][4][5] These compounds can act synergistically to enhance phagocytic activity, augment cell-mediated cytotoxicity, and stimulate the production of signaling molecules that orchestrate a robust immune response.[3][6]
Core Mechanisms of Action on Innate Immune Cells
Echinacea exerts its effects by directly activating key effector cells of the innate immune system. The response can be both immunostimulatory and, under certain conditions, anti-inflammatory, depending on the specific extract, the bioactive compounds present, and the state of activation of the immune cells.[7][8]
Macrophage Activation
Macrophages are central to the innate immune response, responsible for phagocytosis, antigen presentation, and cytokine production. Echinacea extracts and their constituents significantly enhance macrophage function through several mechanisms:
-
Enhanced Phagocytosis: Various Echinacea preparations have been shown to increase the phagocytic activity of macrophages, enabling them to clear pathogens and cellular debris more effectively.[1][2][9][10]
-
Cytokine and Mediator Production: Upon stimulation with Echinacea polysaccharides, macrophages upregulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-12.[11][12] They also increase the production of nitric oxide (NO), a potent antimicrobial molecule.[8][11]
-
Modulation of Inflammatory Response: While polysaccharides are primarily immunostimulatory, lipophilic alkamides can exhibit anti-inflammatory properties. They have been shown to inhibit the production of TNF-α and NO in macrophages that have been pre-stimulated with lipopolysaccharide (LPS), suggesting a role in resolving inflammation.[8][13][14] This dual activity highlights the complex, modulatory nature of whole Echinacea extracts.
Enhancement of Natural Killer (NK) Cell Activity
NK cells are cytotoxic lymphocytes that provide rapid responses to virally infected cells and tumor cells. Echinacea has been consistently shown to boost the cytotoxic activity of NK cells.[2][15][16] This effect is thought to result from a synergistic action of its components:
-
Polysaccharides stimulate macrophages to release NK cell-activating cytokines like TNF-α and interferons.[6]
-
Alkamides may release NK cells from endogenous inhibitors, such as prostaglandins, thereby increasing their killing capacity.[6]
Promotion of Dendritic Cell (DC) Maturation
Dendritic cells are the primary antigen-presenting cells (APCs) that bridge the innate and adaptive immune systems. Echinacea extracts promote the maturation of DCs, a critical step for initiating a T-cell-mediated adaptive immune response.[17][18] This process is characterized by:
-
Upregulation of Surface Markers: Mature DCs increase the expression of co-stimulatory molecules (CD80, CD86) and MHC class II molecules, which are essential for antigen presentation.[7][18][19]
-
Decreased Phagocytosis: As DCs mature, their ability to engulf antigens decreases, shifting their function from antigen capture to antigen presentation.[20]
-
Cytokine Secretion: Mature DCs secrete cytokines like IL-12, which are crucial for directing the T-cell response.[17]
Signaling Pathways Activated by Echinacea
The immunomodulatory effects of Echinacea are initiated by the interaction of its bioactive compounds with pattern recognition receptors (PRRs) on the surface of innate immune cells, triggering downstream signaling cascades.
TLR4-Mediated NF-κB and MAPK Activation
A primary mechanism, particularly for Echinacea polysaccharides, involves the activation of Toll-like Receptor 4 (TLR4).[11][21][22] This initiates a signaling cascade that is central to the activation of innate immunity.
Caption: TLR4-mediated signaling pathway activated by Echinacea polysaccharides.
Activation of TLR4 by polysaccharides leads to the recruitment of the adaptor protein MyD88.[21] This triggers a cascade involving TRAF6, which subsequently activates two major downstream pathways:
-
NF-κB Pathway: The IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This frees the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) to translocate to the nucleus, where it induces the expression of genes for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).[11][21][23][24]
-
MAPK Pathway: The mitogen-activated protein kinases (MAPKs), including p38 and JNK, are also activated.[11][17][25] These kinases play a crucial role in regulating the expression of inflammatory genes and are involved in dendritic cell maturation.[17][20]
Quantitative Data Summary
The following tables summarize quantitative findings from in vitro studies on the effects of Echinacea extracts and their isolated components on macrophage function.
Table 1: Effect of Echinacea on TNF-α Production in LPS-Stimulated Macrophages
| Cell Line | Echinacea Component | Concentration | Stimulus | % Change in TNF-α | Reference |
| RAW 264.7 | Cichoric Acid | 0.2 µg/mL | LPS | Significant Decrease | [13] |
| RAW 264.7 | Ethanolic Extract (EPL) | 2.0 µg/mL | LPS | Significant Decrease | [13] |
| RAW 264.7 | Alkamides (EPL AA) | 2.0 µg/mL | LPS | Significant Decrease | [13][26] |
| RAW 264.7 | Monoene Alkylamide (AA1) | 2.0 µg/mL | LPS | Significant Increase | [13] |
Table 2: Effect of Echinacea on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Cell Line | Echinacea Component | Concentration | Stimulus | % Change in NO | Reference |
| RAW 264.7 | Alkamides (EPL AA) | 2.0 µg/mL | LPS | Significant Decrease | [13] |
| RAW 264.7 | E. pallida Alcohol Extract | 100 µg/mL | LPS | ~50% Inhibition | [8] |
| RAW 264.7 | E. angustifolia Alcohol Extract | 100 µg/mL | LPS | ~35% Inhibition | [8] |
| RAW 264.7 | E. purpurea Alcohol Extract | 100 µg/mL | LPS | ~25% Inhibition | [8] |
Experimental Protocols
The following sections detail generalized methodologies for key experiments used to assess the immunomodulatory effects of Echinacea.
Macrophage Stimulation and Cytokine Analysis
This protocol describes a typical workflow for measuring cytokine production from macrophages after treatment with Echinacea.
Caption: Experimental workflow for macrophage stimulation and analysis.
Methodology:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are seeded into 24-well plates at a density of approximately 5 x 10⁵ cells/mL and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the Echinacea extract, isolated compound, or a vehicle control (e.g., DMSO, ethanol).
-
Stimulation: For experiments investigating anti-inflammatory effects, cells are co-treated with an inflammatory stimulus such as LPS (e.g., from E. coli, at a final concentration of 1 µg/mL).[8]
-
Incubation: Cells are incubated for a period of 18-24 hours at 37°C in a 5% CO₂ atmosphere.
-
Supernatant Collection: After incubation, the culture plates are centrifuged, and the cell-free supernatants are collected for analysis.
-
Cytokine Quantification: The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants is determined using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement: Nitrite (a stable metabolite of NO) is measured using the Griess reaction.[8] An equal volume of Griess reagent is added to the supernatant, and the absorbance is measured at ~540 nm.
Dendritic Cell Maturation Assay
This protocol outlines the process for assessing the effect of Echinacea on the maturation of bone marrow-derived dendritic cells (BMDCs).
Methodology:
-
BMDC Generation: Bone marrow is harvested from the femurs and tibias of mice (e.g., C57BL/6). Cells are cultured for 6-8 days in media containing GM-CSF and IL-4 to differentiate them into immature DCs.
-
Treatment: Immature DCs are treated with Echinacea extract (e.g., 400 µg/mL) or a positive control (e.g., LPS) for 48 hours.[17][20]
-
Flow Cytometry Analysis: Cells are harvested and stained with fluorescently-labeled antibodies specific for DC maturation markers, such as anti-CD11c, anti-MHC II, anti-CD80, and anti-CD86.
-
Data Acquisition: Stained cells are analyzed using a flow cytometer to quantify the percentage of cells expressing high levels of the maturation markers. An increase in the geometric mean fluorescence intensity (MFI) indicates upregulation of the surface markers and thus, maturation.
Conclusion
Echinacea acts as a potent modulator of the innate immune system, exerting its effects through a variety of bioactive compounds that activate macrophages, enhance NK cell cytotoxicity, and promote dendritic cell maturation.[2][3][27] The underlying mechanisms are complex, involving the activation of key signaling pathways such as TLR4, NF-κB, and MAPKs, which lead to the production of immune mediators that orchestrate a coordinated defense against pathogens.[11][17][21] The dual immunostimulatory and anti-inflammatory potential of its constituents underscores the plant's sophisticated interaction with the host immune system.[8][13] A thorough understanding of these mechanisms is critical for the rational development of standardized, efficacious Echinacea-based products for immune support.
References
- 1. Echinacea purpurea: Pharmacology, phytochemistry and analysis methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of Innate and Adaptive Immune Functions by Multiple Echinacea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phytochemistry, Mechanisms, and Preclinical Studies of Echinacea Extracts in Modulating Immune Responses to Bacterial and Viral Infections: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemistry, Mechanisms, and Preclinical Studies of Echinacea Extracts in Modulating Immune Responses to Bacterial and Viral Infections: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nottingham.ac.uk [nottingham.ac.uk]
- 7. Echinacea purpurea extracts modulate murine dendritic cell fate and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Echinacea increases arginase activity and has anti-inflammatory properties in RAW 264.7 macrophage cells indicative of alternative macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Echinacea stimulates macrophage function in the lung and spleen of normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Echinacea-induced macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A systematic review on the effects of Echinacea supplementation on cytokine levels: Is there a role in COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of macrophage immune responses by Echinacea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macrophage activating effects of new alkamides from the roots of Echinacea species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Echinacea purpurea Extract Enhances Natural Killer Cell Activity In Vivo by Upregulating MHC II and Th1-type CD4+ T Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medcraveonline.com [medcraveonline.com]
- 17. Echinacea pupurea extracts promote murine dendritic cell maturation by activation of JNK, p38 MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. saspublishers.com [saspublishers.com]
- 19. Echinacea pupurea extracts modulate murine dendritic cell fate and function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cas.zju.edu.cn [cas.zju.edu.cn]
- 21. Echinacea polysaccharide alleviates LPS-induced lung injury via inhibiting inflammation, apoptosis and activation of the TLR4/NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Echinacea purpurea Polysaccharide Ameliorates Dextran Sulfate Sodium-Induced Colitis by Restoring the Intestinal Microbiota and Inhibiting the TLR4-NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Echinacea purpurea Polysaccharide Ameliorates Dextran Sulfate Sodium-Induced Colitis by Restoring the Intestinal Microbiota and Inhibiting the TLR4-NF-κB Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Echinacea purpurea polysaccharide intervene in hepatocellular carcinoma via modulation of gut microbiota to inhibit TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Echinacea purpurea (L.) Moench treatment of monocytes promotes tonic interferon signaling, increased innate immunity gene expression and DNA repeat hypermethylated silencing of endogenous retroviral sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Bioactive Compounds in Echinacea purpurea Extracts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core bioactive compounds found in Echinacea purpurea extracts. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the quantitative analysis of these compounds, the experimental protocols for their study, and their mechanisms of action through various signaling pathways.
Core Bioactive Compounds and Their Quantification
Echinacea purpurea is a rich source of a variety of bioactive molecules, primarily categorized into three main classes: caffeic acid derivatives (phenols), alkamides, and polysaccharides.[1] The concentrations of these compounds can vary significantly depending on the plant part used (roots, leaves, flowers), the solvent and method of extraction, and even the age and growing conditions of the plant.[2][3]
Caffeic Acid Derivatives
The most prominent caffeic acid derivatives in Echinacea purpurea are cichoric acid and caftaric acid.[4] These compounds are known for their antioxidant properties.[4] Chicoric acid is considered a major constituent, with concentrations in roots ranging from 1.2% to 3.1% of dry weight and in flowers from 0.6% to 2.1% of dry weight.[4]
Alkamides
Alkamides are lipophilic compounds that have been identified as a new class of cannabinomimetics, modulating tumor necrosis factor-alpha (TNF-α) gene expression via the cannabinoid type 2 (CB2) receptor.[5] They are also known to inhibit cyclooxygenase enzymes (COX-1 and COX-2) and 5-lipoxygenase, contributing to their anti-inflammatory activity.[1] The concentration and types of alkamides differ significantly among various plant parts, with roots generally having higher levels of certain alkamides compared to aerial parts.[6]
Polysaccharides
The polysaccharides from Echinacea purpurea are known for their immunomodulatory effects.[1] These high-molecular-weight compounds have been shown to increase the production of interleukin-1 (IL-1), interleukin-6 (IL-6), and TNF-α by macrophages.[1] Quantification of polysaccharides can be challenging, but methods using HPLC with evaporative light scattering detection (ELSD) have been developed.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative data on the bioactive compounds found in Echinacea purpurea extracts from various studies.
Table 1: Phenolic Compound Content in Echinacea purpurea
| Plant Part | Compound | Concentration (% of dry weight) | Reference |
| Roots (Summer) | Chicoric Acid | 2.27% (mean) | [9][10] |
| Roots (Autumn) | Chicoric Acid | 1.68% (mean) | [9][10] |
| Tops (Summer) | Chicoric Acid | 2.02% (mean) | [9][10] |
| Tops (Autumn) | Chicoric Acid | 0.52% (mean) | [9][10] |
| Roots (Summer) | Caftaric Acid | 0.40% (mean) | [9][10] |
| Roots (Autumn) | Caftaric Acid | 0.35% (mean) | [9][10] |
| Tops (Summer) | Caftaric Acid | 0.82% (mean) | [9][10] |
| Tops (Autumn) | Caftaric Acid | 0.18% (mean) | [9][10] |
| Flowers | Total Phenols | 177.25 - 186.92 mg CAE/g | [5] |
| Flowers | Cichoric Acid | 63.66 - 70.31 mg/g | [5] |
Table 2: Polysaccharide and Glycoprotein Content in Echinacea purpurea
| Plant Part/Extract | Fraction | Concentration (% of dry extract weight) | Reference |
| Aerial Parts | Polysaccharides/Glycoproteins | 0.84 - 7.21% | [7] |
| Roots | Polysaccharides/Glycoproteins | 1.91 - 5.67% | [7] |
| Glycerite of Roots | 5-48.6 kDa & >48.6 kDa | Equivalent quantities | [7] |
| Ethanol (B145695) Extract of Roots | 5-50 kDa | Predominantly | [7] |
Table 3: Extraction Yields from Different Solvents
| Plant Part | Solvent | Extraction Yield (%) | Reference |
| Leaves | Water | 28.5 ± 2.1% | [11] |
| Flowers | Water | 24.7 ± 1.1% | [11] |
| Roots | Water | 18.8 ± 1.8% | [11] |
| Flowers | 50% Aqueous Ethanol (1st extract) | 21.52% | [5] |
| Flowers | 50% Aqueous Ethanol (2nd extract) | 9.33% | [5] |
| Flowers | 50% Aqueous Ethanol (3rd extract) | 2.90% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the analysis of Echinacea purpurea extracts.
Extraction of Bioactive Compounds
1. Accelerated Solvent Extraction (for Ethanolic and Dichloromethanolic Extracts) [11]
-
Apparatus: Accelerated Solvent Extractor.
-
Procedure: Plant material (flowers, leaves, or roots) is subjected to extraction with either ethanol or dichloromethane (B109758) under elevated temperature and pressure to enhance extraction efficiency.
2. Stirred Extraction (for Aqueous Extracts) [11]
-
Procedure: Plant material is mixed with water and stirred for a defined period to facilitate the extraction of water-soluble compounds like polysaccharides and some phenolics.
3. Multi-Step Solvent Extraction [5]
-
Plant Material: Freeze-dried flower powder (15 g).
-
Solvent: 150 ml of 50% aqueous ethanol.
-
Procedure:
-
The powder is extracted in a shaking bath at 100 rpm for 30 minutes at 65°C.
-
The mixture is centrifuged at 3460 x g for 10 minutes and filtered.
-
The ethanol is removed using a rotary evaporator at 40°C, and the extract is then freeze-dried.
-
The filtrate from the first extraction is adjusted back to 150 ml with 50% aqueous ethanol and used to extract a fresh batch of flower powder.
-
Analytical Methods
1. High-Performance Liquid Chromatography (HPLC) for Phenolic Compounds [9][12][13]
-
Principle: A reversed-phase HPLC method is used for the simultaneous determination of caffeic acid derivatives and alkamides.
-
Extraction: A specific procedure is employed to release both hydrophilic phenolics and lipophilic alkamides from the sample.
-
Internal Standard: Naringenin is often used as it does not interfere with the compounds of interest.
-
Detection: UV detection is commonly used.
2. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Compound Identification [11]
-
Purpose: Used for the unequivocal identification of a wide range of bioactive compounds, including phenolic/acidic compounds and alkamides, in the extracts.
3. HPLC with Evaporative Light Scattering Detector (ELSD) for Polysaccharides and Glycoproteins [7][8]
-
Sample Preparation:
-
The extract is treated with ethanol to precipitate the polysaccharide/glycoprotein (PS/GP) fraction.
-
The precipitate is redissolved in water and passed through a 5-kDa molecular weight filter to remove smaller molecules.
-
-
Analysis: The PS/GP fraction is analyzed by HPLC-ELSD. The results are often expressed as arabinogalactan (B145846) equivalents.
Cell-Based Assays for Bioactivity
1. Macrophage Culture and Stimulation [11][14]
-
Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) or primary human monocyte-derived macrophages.
-
Stimulation: Cells are often stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells are treated with various concentrations of Echinacea purpurea extracts before or after LPS stimulation.
2. Cytokine Production Measurement [11][14]
-
Method: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture medium.
3. Reactive Oxygen and Nitrogen Species (ROS/RNS) Generation [11]
-
Method: Fluorescent probes are used to measure the intracellular levels of ROS/RNS in macrophages. The fluorescence intensity is quantified using techniques like fluorescence microscopy or flow cytometry.
Signaling Pathways and Mechanisms of Action
The immunomodulatory and anti-inflammatory effects of Echinacea purpurea extracts are mediated through the modulation of several key signaling pathways.
Anti-Inflammatory Signaling
Alkamide-rich extracts, particularly dichloromethanolic extracts from the roots, have demonstrated potent anti-inflammatory activity.[11][15] This is achieved through the downregulation of signaling pathways such as p38, extracellular signal-regulated kinase (ERK) 1/2, and NF-κB.[15][16] The inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines.[15] Alkamides also exert their effects through the cannabinoid type 2 (CB2) receptor.[5]
References
- 1. Echinacea purpurea: Pharmacology, phytochemistry and analysis methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Echinacea: Bioactive Compounds and Agronomy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. Alkamide levels in Echinacea purpurea: a rapid analytical method revealing differences among roots, rhizomes, stems, leaves and flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. HPLC method validated for the simultaneous analysis of cichoric acid and alkamides in Echinacea purpurea plants and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. On the Bioactivity of Echinacea purpurea Extracts to Modulate the Production of Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Echinacea purpurea Fractions Represent Promising Plant-Based Anti-Inflammatory Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of Echinacea Alkylamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinacea (B1179865), a genus of herbaceous flowering plants in the daisy family, has a long history of medicinal use, particularly for the treatment and prevention of upper respiratory tract infections. Among the various classes of bioactive compounds present in Echinacea extracts, alkylamides are considered key contributors to its immunomodulatory effects. Understanding the pharmacokinetics and bioavailability of these lipophilic compounds is crucial for the standardization of Echinacea preparations and the development of rational dosing regimens. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of Echinacea alkylamides, supported by experimental data and methodologies.
Bioavailability and Absorption
Alkylamides from Echinacea are orally bioavailable and are rapidly absorbed following ingestion. In contrast, another major class of compounds in Echinacea, caffeic acid conjugates, exhibit poor bioavailability and are generally not detected in systemic circulation.[1]
In Vitro Permeability: The Caco-2 Cell Model
The Caco-2 cell monolayer is a widely accepted in vitro model for predicting the intestinal permeability of compounds. Studies have shown that Echinacea alkylamides can readily diffuse across Caco-2 cell monolayers, indicating good potential for oral absorption.[1] The apparent permeability coefficient (Papp) for various alkylamides has been reported to range from 3 x 10⁻⁶ to 3 x 10⁻⁴ cm/s.[2] Structural variations among alkylamides, such as saturation and N-terminal methylation, can influence their diffusion rates.[1]
In Vivo Absorption in Humans
Human clinical trials have confirmed the rapid absorption of alkylamides. Following oral administration of Echinacea tablets, alkylamides have been detected in plasma as early as 20 minutes post-ingestion and can remain detectable for up to 12 hours.[1] The time to reach maximum plasma concentration (Tmax) varies depending on the formulation, with liquid preparations generally showing a slightly faster absorption profile than tablets. For instance, one study reported a Tmax of 20 minutes for a liquid extract compared to 30 minutes for a tablet formulation.[3]
Pharmacokinetic Parameters
Several studies have characterized the pharmacokinetic profiles of various Echinacea alkylamides in humans and animal models. The following tables summarize key pharmacokinetic parameters from selected studies.
Table 1: Pharmacokinetic Parameters of Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides in Humans
| Formulation | Dose | Cmax (ng/mL) | Tmax (min) | Reference |
| Ethanolic Extract (Tablets) | Not Specified | 10.88 | 30 | [4] |
| Echinaforce® Tincture | 0.07 mg | 0.40 | 30 | [5] |
| Echinaforce® Tablets | 0.07 mg | 0.12 | 45 | [5] |
| Liquid Preparation | Not Specified | 136 ± 31 (ng eq/mL) | 20 | [3] |
| Tablet Preparation | Not Specified | 114 ± 59 (ng eq/mL) | 30 | [3] |
Table 2: Pharmacokinetic Parameters of Various Alkylamides in Humans (Single Dose of Echinacea Tablets)
| Alkylamide | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Sum of Alkylamides | 336 ± 131 (ng eq/mL) | 2.3 | Not Reported | |
| Tetraene | 13 - 65 | Not Reported | Not Reported | [6] |
Table 3: Pharmacokinetic and Tissue Distribution Parameters of Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides in Rats (2.5 mg/kg oral dose)
| Tissue | Cmax (ng/g or ng/mL) | Tmax (min) | AUC₀-∞ (min·ng/g or min·ng/mL) | Elimination Half-life (min) | Mean Residence Time (min) | Reference |
| Plasma | 26.4 | 15 | 794 | Not Reported | Not Reported | [7][8][9] |
| Liver | Not Reported | Not Reported | 1254 | Not Reported | Not Reported | [7][8][9] |
| Hippocampus | 33.8 | Not Reported | 1764 | Not Reported | Not Reported | [7][8][9] |
| Cerebral Cortex | 37.1 | Not Reported | 2406 | Not Reported | Not Reported | [7][8][9] |
| Cerebellum | 40.5 | Not Reported | 3018 | Not Reported | Not Reported | [7][8][9] |
| Striatum | 46.0 | Not Reported | 6192 | 253 | 323 | [7][8][9] |
Distribution
Following absorption, Echinacea alkylamides are distributed to various tissues. Animal studies in rats have shown that dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides can cross the blood-brain barrier, with detectable concentrations in the hippocampus, cerebral cortex, cerebellum, and striatum as early as 8 minutes after oral administration.[7][8] The highest concentrations were observed in the striatum.[7][8][9] The total amount of these alkylamides, as measured by the area under the curve (AUC), was found to be higher in brain tissues and the liver compared to plasma.[7][8][9]
Metabolism
The metabolism of Echinacea alkylamides is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The main metabolic pathways include epoxidation, N-dealkylation, and hydroxylation.
A study on the metabolism of N-isobutyldodeca-2E,4E,8Z,10Z-tetraenamide using human recombinant P450 enzymes and human liver microsomes identified several CYP isoforms involved in its transformation.
-
CYP1A1 and CYP1A2: Mediate epoxidation and N-dealkylation.
-
CYP2A13 and CYP2D6: Primarily produce epoxide metabolites.
-
CYP2E1: Responsible for the dominant hydroxylation product.
-
CYP2C9: The principal source of epoxides in human liver microsomes.
Excretion
Limited data is available on the excretion of Echinacea alkylamides in humans. One study investigated the excretion of Bauer's alkamide #8 (N-isobutyl-(2E,4E,8Z,10E)-dodecatetraenamide) after a single oral dose of Echinacea root powder. The results showed that a small percentage of the ingested alkamide was excreted in the urine and a larger proportion in the feces.
-
Urinary Excretion: Approximately 0.1% to 0.2% of the ingested amount was recovered in the urine within 24 hours.
-
Fecal Excretion: Approximately 7% to 46% of the ingested amount was recovered in the feces within 24 hours.
These findings suggest that a significant portion of the absorbed alkylamides is metabolized before excretion.
Experimental Protocols
Caco-2 Permeability Assay for Lipophilic Compounds
This protocol provides a general framework for assessing the intestinal permeability of lipophilic compounds like Echinacea alkylamides.
Cell Culture:
-
Caco-2 cells are seeded on permeable polycarbonate membrane inserts in multi-well plates.
-
The cells are cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
Permeability Assay:
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test compound (dissolved in a suitable vehicle, often containing a small percentage of DMSO and potentially a protein like bovine serum albumin to improve solubility and reduce non-specific binding) is added to the apical (donor) chamber to assess apical-to-basolateral transport (absorptive flux).
-
For basolateral-to-apical transport (efflux), the compound is added to the basolateral (donor) chamber.
-
Samples are collected from the receiver chamber at specified time intervals.
-
The concentration of the compound in the samples is quantified using a validated analytical method, typically HPLC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
HPLC-MS/MS Quantification of Alkylamides in Human Plasma
This protocol outlines a typical method for the sensitive and specific quantification of Echinacea alkylamides in human plasma.
Sample Preparation (Liquid-Liquid Extraction):
-
Aliquots of human plasma are mixed with an internal standard solution.
-
The alkylamides are extracted from the plasma using an organic solvent mixture (e.g., diethyl ether and n-hexane).
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a mobile phase-compatible solvent.
Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of the target alkylamides and the internal standard.
Method Validation: The analytical method should be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.[10][11][12][13]
Signaling Pathways and Experimental Workflows
Echinacea alkylamides exert their immunomodulatory effects through interaction with the endocannabinoid system, specifically by binding to the cannabinoid receptor type 2 (CB2). This interaction triggers a cascade of intracellular signaling events.
Signaling Pathway of Echinacea Alkylamides via CB2 Receptor
Caption: Signaling pathway of Echinacea alkylamides via the CB2 receptor.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for pharmacokinetic analysis of Echinacea alkylamides.
Conclusion
Echinacea alkylamides are readily absorbed from the gastrointestinal tract and are distributed to various tissues, including the brain. Their metabolism is primarily hepatic, involving several cytochrome P450 enzymes. The pharmacokinetic profile of alkylamides supports the traditional dosing regimens of Echinacea preparations. The interaction of alkylamides with the CB2 receptor provides a molecular basis for their observed immunomodulatory effects. The detailed experimental protocols and consolidated pharmacokinetic data presented in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further research and the development of standardized, efficacious Echinacea-based products.
References
- 1. Bioavailability of Echinacea Constituents: Caco-2 Monolayers and Pharmacokinetics of the Alkylamides and Caffeic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability and pharmacokinetics of alkamides from the roots of Echinacea angustifolia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability and pharmacokinetics of Echinacea purpurea preparations and their interaction with the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic interactions of echinacea and policosanol with warfarin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and tissue distribution of dodeca-2E,4E,8E,10E/Z-tetraenoic acid isobutylamides after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioavailability of dodeca-2E, 4E, 8E, 10E/Z-tetraenoic acid isobutylamides after oral administration in rats and distribution in various tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. nalam.ca [nalam.ca]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. rr-americas.woah.org [rr-americas.woah.org]
Echinacea's Immunomodulatory Action on Macrophage Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinacea, a genus of herbaceous flowering plants in the daisy family, has a long history of traditional use for stimulating the immune system. Modern research has increasingly focused on elucidating the specific mechanisms by which Echinacea exerts its effects, with a particular interest in its interaction with key immune cells such as macrophages. This technical guide provides an in-depth analysis of the current scientific understanding of how Echinacea and its bioactive constituents modulate cytokine production in macrophages, key regulators of the inflammatory and immune response. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Core-Mechanism: Modulation of Macrophage Cytokine Secretion
Echinacea preparations have been demonstrated to exert a significant influence on the production of a wide array of cytokines by macrophages. The nature of this modulation can be either immunostimulatory or anti-inflammatory, depending on the specific Echinacea species, the part of the plant used, the extraction method, and the specific bioactive compounds present. The primary cytokines affected include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and interleukin-10 (IL-10).
Quantitative Impact of Echinacea on Cytokine Production
The following tables summarize the quantitative data from various in vitro studies investigating the effect of different Echinacea preparations on cytokine production by macrophages.
Table 1: Effect of Echinacea purpurea Extracts on Pro-inflammatory Cytokine Production in Macrophages
| Echinacea Preparation | Macrophage Type | Concentration | TNF-α Production | IL-6 Production | IL-1β Production | Reference |
| Standardized E. purpurea (SEP) hydroalcoholic extract (4% chicoric acid) | RAW 264.7 | 200 µg/mL | Significant increase | Significant increase | Significant increase | [1][2] |
| Standardized E. purpurea (SEP) hydroalcoholic extract (4% chicoric acid) | RAW 264.7 | 400 µg/mL | Significant increase | Significant increase | Significant increase | [1][2] |
| E. purpurea aqueous extract (flowers) | Human monocyte-derived macrophages (hMDMs) | 250 µg/mL | 892.7 ± 209.9 fold increase vs. non-stimulated | 20164.9 ± 10943.3 fold increase vs. non-stimulated | 41.4 ± 21.7 fold increase vs. non-stimulated | [3] |
| E. purpurea aqueous extract (roots) | Human monocyte-derived macrophages (hMDMs) | 250 µg/mL | Lower activity than flowers/leaves | Lower activity than flowers/leaves | 30.8 ± 12.2 fold increase vs. non-stimulated | [3] |
| E. purpurea fresh pressed juice | Human peripheral blood macrophages | 0.012 µg/mL | Significantly higher than unstimulated cells | Significantly higher than unstimulated cells | Significantly higher than unstimulated cells | [4][5] |
| Polysaccharide-enriched extract (EP) from E. purpurea | Murine peritoneal macrophages | Not specified | Stimulated production | Stimulated production | Not specified | [6] |
Table 2: Effect of Echinacea Constituents on Cytokine Production in LPS-Stimulated Macrophages
| Echinacea Constituent | Macrophage Type | Concentration | Effect on TNF-α Production | Effect on IL-6 Production | Effect on IL-10 Production | Reference |
| Cichoric Acid | Cultured macrophages | 0.2 µg/mL | Significant decrease | Not specified | Not specified | [7] |
| Echinacea Premium Liquid (EPL) | Cultured macrophages | 2.0 µg/mL | Significant decrease | Not specified | Not specified | [7] |
| EPL Alkylamide fraction (EPL AA) | Cultured macrophages | 2.0 µg/mL | Significant decrease | Not specified | Not specified | [7] |
| Monoene alkylamide (AA1) | Cultured macrophages | 2.0 µg/mL | Significant increase | Not specified | Not specified | [7] |
| Cichoric Acid (CA) | Yak peripheral blood mononuclear cells (PBMCs) | Not specified | Significant decrease in LPS-induced levels | Significant decrease in LPS-induced levels | Increased in LPS-induced levels | [8] |
Key Signaling Pathways
Echinacea's modulation of cytokine production in macrophages is mediated through the activation of specific signaling pathways. The Toll-like receptor 4 (TLR4) and the downstream nuclear factor-kappa B (NF-κB) pathway have been identified as central to this process.
TLR4-Mediated Activation
Polysaccharides from Echinacea purpurea have been shown to initiate a signaling cascade through a TLR4-dependent mechanism.[6] This interaction triggers a downstream signaling cascade involving mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK, ultimately leading to the activation of NF-κB.[6][9][10]
Caption: TLR4-mediated signaling pathway activated by Echinacea polysaccharides in macrophages.
NF-κB Activation
The activation of NF-κB is a critical step in the induction of pro-inflammatory cytokine gene expression.[11][12] Upon stimulation by upstream signals originating from TLR4 activation, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby initiating the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[7][11]
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the literature concerning Echinacea's effects on macrophage cytokine production.
Macrophage Culture and Stimulation
A typical experimental workflow for investigating the effects of Echinacea on macrophage cytokine production is as follows:
Caption: General experimental workflow for assessing Echinacea's effect on macrophage cytokine production.
1. Cell Culture:
-
Cell Lines: The murine macrophage cell line RAW 264.7 is commonly used.[1][13]
-
Primary Cells: Murine peritoneal macrophages or human peripheral blood mononuclear cells (PBMCs) are also frequently employed. For human macrophages, monocytes are often isolated from peripheral blood by adherence to plastic and then differentiated into macrophages.[4][6]
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics is a standard culture medium.[4]
2. Echinacea Preparation:
-
Extracts: Aqueous, ethanolic, or dichloromethanolic extracts are prepared from different parts of the plant (roots, leaves, flowers).[3][14]
-
Constituents: Purified compounds such as polysaccharides, alkamides, and cichoric acid are also used.
-
Endotoxin (B1171834) Removal: It is crucial to ensure that Echinacea preparations are free of endotoxin (LPS) to avoid confounding results, which can be verified using a Limulus Amebocyte Lysate (LAL) assay.[4]
3. Macrophage Stimulation:
-
Direct Stimulation: Macrophages are treated with various concentrations of Echinacea extracts or compounds alone to assess their direct immunostimulatory effects.
-
Co-stimulation with LPS: To investigate the anti-inflammatory potential, macrophages are often pre-treated with Echinacea followed by stimulation with lipopolysaccharide (LPS), a potent inflammatory stimulus.[7][13]
4. Cytokine Measurement:
-
ELISA: Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the cell culture supernatants.[4][6]
-
Incubation Time: The incubation time for cytokine production varies depending on the cytokine being measured, typically ranging from 18 to 72 hours.[4][5]
5. Signaling Pathway Analysis:
-
Western Blotting: This technique is used to detect the phosphorylation and activation of key signaling proteins such as NF-κB, IκBα, and MAPKs.[6]
Conclusion and Future Directions
The evidence strongly indicates that Echinacea and its bioactive constituents are potent modulators of macrophage cytokine production. The dual capacity of Echinacea to both stimulate and suppress inflammatory responses in macrophages, depending on the specific preparation and experimental context, highlights its complex immunomodulatory properties. The activation of the TLR4-NF-κB signaling pathway appears to be a central mechanism underlying its immunostimulatory effects.
For drug development professionals, these findings suggest that specific, standardized Echinacea extracts or isolated compounds could be developed as targeted immunomodulatory agents. Future research should focus on further elucidating the structure-activity relationships of different Echinacea constituents, exploring their effects on a wider range of macrophage subtypes and functions, and translating these in vitro findings into well-controlled in vivo studies and clinical trials. A deeper understanding of these mechanisms will be pivotal in harnessing the therapeutic potential of Echinacea for a variety of immune-related conditions.
References
- 1. A standardized extract of Echinacea purpurea containing higher chicoric acid content enhances immune function in murine macrophages and cyclophosphamide-induced immunosuppression mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. Echinacea-induced cytokine production by human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Echinacea-induced macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of macrophage immune responses by Echinacea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Echinacea Purpurea Extract (cichoric Acid) Exerts an Anti-inflammatory Effect on Yak PBMCs and Regulates the TLR4 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immune-enhancing Effects of Echinacea purpurea Extracts on RAW264.7 Cells via TLR4-mediated NF-κB and MAPKs Pathways -Journal of Physiology & Pathology in Korean Medicine | Korea Science [koreascience.kr]
- 10. Immune-enhancing Effects of Echinacea purpurea Extracts on RAW264.7 Cells via TLR4-mediated NF-κB and MAPKs Pathways -Journal of Physiology & Pathology in Korean Medicine [koreascience.kr]
- 11. Frontiers | NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Echinacea increases arginase activity and has anti-inflammatory properties in RAW 264.7 macrophage cells indicative of alternative macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Structure-Activity Relationship of Echinacea Alkamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinacea, a genus of herbaceous flowering plants in the daisy family, has a long history of medicinal use, particularly for the treatment of common colds and inflammatory conditions. The lipophilic constituents of Echinacea extracts, known as alkamides (or alkylamides), are considered key bioactive compounds responsible for many of its pharmacological effects.[1][2] These compounds exhibit a fascinating structure-activity relationship (SAR), dictating their interactions with various biological targets and their subsequent immunomodulatory and anti-inflammatory activities. This guide provides an in-depth technical overview of the SAR of Echinacea alkamides, focusing on their molecular targets, mechanisms of action, and the experimental methodologies used to elucidate these properties.
Core Concepts: Structure of Echinacea Alkamides
Echinacea alkamides are characterized by a fatty acid chain of varying length and degrees of unsaturation, connected to an isobutylamide or a 2-methylbutylamide moiety via an amide bond. The structural diversity within this class of compounds arises from variations in:
-
Chain Length: Typically ranging from 11 to 16 carbons.
-
Degree of Unsaturation: The presence of double and triple bonds (diene, triene, tetraene, and diyne functionalities).
-
Geometry of Double Bonds: The presence of both cis (Z) and trans (E) isomers.
-
Amine Moiety: Predominantly isobutylamide, with some variations.
These structural features are critical determinants of their biological activity.
Key Biological Targets and Structure-Activity Relationships
The immunomodulatory and anti-inflammatory effects of Echinacea alkamides are primarily attributed to their interactions with cannabinoid receptors and their ability to inhibit key enzymes in the inflammatory cascade.
Cannabinoid Receptors (CB1 and CB2)
Due to their structural similarity to the endogenous cannabinoid anandamide, Echinacea alkamides have been identified as a novel class of cannabinomimetics.[2] They exhibit a notable affinity for the cannabinoid type 2 (CB2) receptor, which is predominantly expressed on immune cells, and to a lesser extent, the cannabinoid type 1 (CB1) receptor, which is mainly found in the central nervous system.[2][3]
Structure-Activity Relationship for Cannabinoid Receptor Binding:
-
CB2 Receptor Selectivity: Many alkamides show a significantly higher affinity for the CB2 receptor over the CB1 receptor.[2][4]
-
Unsaturation and Chain Length: The presence of a long, unsaturated fatty acid chain is crucial for high affinity. Specifically, dodeca-2E,4E,8Z,10Z-tetraenoic acid isobutylamide and dodeca-2E,4E-dienoic acid isobutylamide have demonstrated potent binding to the CB2 receptor, with Ki values in the nanomolar range.[2]
-
Amide Head Group: The isobutylamide moiety appears to be important for interaction with the CB2 receptor.[5]
Quantitative Data: Cannabinoid Receptor Binding Affinity (Ki values)
| Alkamide | CB1 Ki (nM) | CB2 Ki (nM) | Reference(s) |
| Dodeca-2E,4E,8Z,10Z-tetraenoic acid isobutylamide | >1500 | ~60 | [2] |
| Dodeca-2E,4E-dienoic acid isobutylamide | >1500 | ~60 | [2] |
| Undeca-2E-ene-8,10-diynoic acid isobutylamide | >10,000 | >10,000 | [2] |
| Anandamide | ~80 | >200 | [2] |
Note: Ki values can vary between studies depending on the experimental conditions and radioligand used.
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Enzymes
Alkamides have been shown to inhibit the activity of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), enzymes that are critical for the biosynthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[6][7]
Structure-Activity Relationship for COX/5-LOX Inhibition:
-
COX Inhibition: Some alkamides exhibit inhibitory activity against both COX-1 and COX-2. For instance, at a concentration of 100 µg/mL, several E. purpurea alkamides inhibited COX-1 in the range of 36-60% and COX-2 in the range of 15-46%.[7] Undeca-2Z,4E-diene-8,10-diynoic acid isobutylamide showed the highest COX-1 inhibitory activity (60% at 100 µg/mL).[1]
-
5-LOX Inhibition: The inhibitory activity against 5-LOX also appears to be structure-dependent, though specific IC50 values for individual alkamides are not widely reported in the literature.[6] Root extracts of E. purpurea, E. pallida, and E. angustifolia have shown 5-LOX inhibition with IC50 values of 0.642, 1.08, and 0.444 µg/mL, respectively.[1]
Quantitative Data: Cyclooxygenase (COX) Inhibition
| Alkamide | Concentration | % Inhibition of COX-1 | % Inhibition of COX-2 | Reference(s) |
| Undeca-2Z,4E-diene-8,10-diynoic acid isobutylamide | 100 µg/mL | 60 | 46 | [1] |
| Dodeca-2E,4Z-diene-8,10-diynoic acid 2-methylbutylamide | 100 µg/mL | 48 | 31 | [1] |
| Undeca-2E,4Z-diene-8,10-diynoic acid 2-methylbutylamide | 100 µg/mL | 55 | 39 | [1] |
Note: The data presented as percent inhibition at a single concentration makes direct comparison of potency challenging. IC50 values would provide a more definitive measure of inhibitory activity.
Signaling Pathways Modulated by Echinacea Alkamides
The interaction of alkamides with their molecular targets initiates a cascade of intracellular signaling events, ultimately leading to the modulation of immune responses.
CB2 Receptor-Mediated Signaling
Binding of alkamides to the CB2 receptor on immune cells, such as macrophages, triggers a signaling pathway that influences the production of cytokines.
Caption: CB2 receptor signaling cascade initiated by Echinacea alkamides.
Experimental Protocols
The following are summaries of key experimental protocols used to investigate the structure-activity relationship of Echinacea alkamides.
Cannabinoid Receptor Binding Assay
This assay determines the affinity of alkamides for CB1 and CB2 receptors by measuring their ability to displace a radiolabeled ligand.
Caption: Workflow for a competitive cannabinoid receptor binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radioligand (e.g., [3H]CP-55,940) and a range of concentrations of the test alkamide. Non-specific binding is determined in the presence of a high concentration of a non-labeled cannabinoid agonist.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of alkamide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of alkamides to inhibit the enzymatic activity of COX-1 and COX-2.
Detailed Methodology:
-
Enzyme and Substrate Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Reaction Mixture: The assay is typically performed in a buffer solution containing the COX enzyme, a heme cofactor, and a reducing agent.
-
Inhibition Assay: The enzyme is pre-incubated with various concentrations of the test alkamide before the addition of arachidonic acid to initiate the reaction.
-
Detection: The production of prostaglandin (B15479496) E2 (PGE2), a major product of the COX reaction, is measured. This can be done using various methods, including enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition is calculated for each alkamide concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
NF-κB Activation Assay
This assay assesses the effect of alkamides on the activation of the transcription factor NF-κB, a key regulator of inflammation.
Detailed Methodology:
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of alkamides.
-
Nuclear Extraction: After treatment, nuclear extracts are prepared from the cells.
-
NF-κB DNA Binding Assay: The activation of NF-κB is often measured using an ELISA-based assay that detects the binding of the active p65 subunit of NF-κB from the nuclear extracts to a specific DNA consensus sequence immobilized on a microplate.
-
Detection: A primary antibody specific for the p65 subunit is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A colorimetric substrate is then added, and the absorbance is measured.
-
Data Analysis: The results are expressed as the percentage of NF-κB activation relative to the LPS-stimulated control.
Macrophage Phagocytosis Assay
This assay evaluates the influence of alkamides on the phagocytic capacity of macrophages.
Detailed Methodology:
-
Macrophage Culture: Macrophages (e.g., primary peritoneal macrophages or a cell line) are cultured in appropriate media.
-
Treatment: The macrophages are treated with various concentrations of alkamides for a specified period.
-
Phagocytosis Induction: Fluorescently labeled particles (e.g., zymosan or latex beads) or apoptotic cells are added to the macrophage cultures and incubated to allow for phagocytosis.
-
Quantification: The extent of phagocytosis is quantified. This can be done by:
-
Microscopy: Counting the number of ingested particles per cell under a fluorescence microscope.
-
Flow Cytometry: Measuring the fluorescence intensity of the cell population, which correlates with the amount of ingested fluorescent particles.
-
-
Data Analysis: The phagocytic activity is compared between the treated and untreated control groups to determine the effect of the alkamides.
Conclusion
The structure-activity relationship of Echinacea alkamides is a complex and multifaceted area of research. Their ability to interact with key components of the endocannabinoid and inflammatory systems is intricately linked to their specific chemical structures. The length and degree of unsaturation of the fatty acid chain, along with the nature of the amide headgroup, are critical determinants of their binding affinity and inhibitory potency. While significant progress has been made in understanding the SAR of these compounds, particularly in relation to cannabinoid receptors, further research with a broader range of purified alkamides and standardized assays is needed to fully elucidate their therapeutic potential. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore the fascinating pharmacology of these natural products.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. The endocannabinoid system as a target for alkamides from Echinacea angustifolia roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alkamides from Echinacea inhibit cyclooxygenase-2 activity in human neuroglioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro inhibition of cyclooxygenase and 5-lipoxygenase by alkamides from Echinacea and Achillea species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactivity of alkamides isolated from Echinacea purpurea (L.) Moench - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Use of Echinacea in Traditional Medicine for Infections: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinacea, a genus of herbaceous flowering plants in the daisy family, has a long and well-documented history of medicinal use, particularly in the treatment of various infections. Native to North America, species such as Echinacea purpurea, Echinacea angustifolia, and Echinacea pallida were integral to the traditional medicine systems of numerous Indigenous peoples and later adopted by Eclectic physicians in the 19th and early 20th centuries.[1][2][3][4] This technical guide provides an in-depth exploration of the historical and traditional applications of Echinacea for infections, presenting available quantitative data, outlining traditional preparation methods that can be viewed as early experimental protocols, and illustrating the underlying immunomodulatory signaling pathways.
Historical and Traditional Applications
Echinacea was a versatile remedy employed for a wide range of infectious conditions. Its use predates European settlement in North America, with archaeological evidence suggesting its use by Native Americans for over 400 years.[1] Traditional applications ranged from treating venomous bites and external wounds to managing internal ailments like coughs, sore throats, and fevers.[2][3][4]
Data Presentation: Traditional Uses and Preparations
While precise quantitative data from historical and traditional use is often not documented in a standardized manner, the following tables summarize the available information on the types of infections treated, the Echinacea species and plant parts used, and the methods of preparation.
| Infection Type | Traditional Indication | Relevant Echinacea Species | Plant Part(s) Used | Citations |
| Topical Infections | Wounds, burns, insect bites, snake bites, skin ulcers | E. angustifolia, E. purpurea | Root, whole plant | [2][3][5] |
| Respiratory Infections | Colds, flu, sore throat, cough, fever, diphtheria, scarlet fever | E. angustifolia, E. purpurea, E. pallida | Root, leaves, flowers | [3][6][7][8][9] |
| Systemic Infections | Sepsis ("blood poisoning"), septicemia, fevers | E. angustifolia | Root | [9] |
| Oral Infections | Toothache, gum inflammation | E. angustifolia, E. purpurea | Root (chewed) | [3][9] |
| Other Infections | Urinary tract infections, syphilis, dysentery | E. purpurea, E. angustifolia | Root, aerial parts | [2][9] |
| Preparation Method | Traditional Dosage/Administration | Plant Part(s) Used | Relevant Echinacea Species | Citations |
| Poultice | Applied directly to wounds, bites, and burns. | Fresh or dried, crushed or chewed root and/or leaves. | E. angustifolia, E. purpurea | [5][10] |
| Decoction (Tea) | Drank for internal infections, fevers, and pain. For acute colds, 5-6 cups on the first day, then reduced. | Dried root, leaves, or flowers (approx. 1g per 150-240 ml of boiling water, steeped for 10-15 minutes). | E. purpurea, E. angustifolia | [11] |
| Tincture | Taken orally for systemic infections, colds, and flu. Dosages varied from a few drops to a teaspoonful, often taken multiple times a day at the onset of illness. For acute infections, doses like 10-20 drops three times daily, or even every hour, were noted. | Root, leaves, and/or flowers macerated in alcohol. | E. angustifolia, E. purpurea | [6][12][13] |
| Chewed Root | Chewed for toothaches and sore throats. | Fresh root. | E. angustifolia | [3][4] |
| Juice | Freshly pressed juice from aerial parts. A historical dosage mentioned is 6-9 ml orally per day. | Aerial parts (leaves and flowers). | E. purpurea | [11] |
Historical Experimental Protocols: Traditional Preparation Methods
The traditional preparation methods of Echinacea can be viewed as early, empirical experimental protocols. These methods were refined over generations to maximize the therapeutic effects of the plant.
Tincture Preparation (Eclectic Physician Method)
Eclectic physicians, who favored botanical remedies, extensively used Echinacea tinctures. While specific formulations varied, a general protocol involved the maceration of dried and chopped Echinacea root in alcohol.
-
Objective: To create a concentrated liquid extract for internal use against systemic infections and fevers.
-
Materials:
-
Dried Echinacea angustifolia or Echinacea purpurea root.
-
Alcohol (typically 80-100 proof vodka or ethanol).
-
Airtight glass jar.
-
-
Methodology:
-
The dried root was coarsely ground or chopped.
-
The plant material was placed in the glass jar.
-
The jar was filled with alcohol, ensuring the plant material was completely submerged.
-
The jar was sealed and stored in a cool, dark place for a period of several weeks to months, with occasional shaking.
-
After the maceration period, the liquid was strained to remove the plant material.
-
The resulting tincture was stored in a dark, airtight bottle.
-
-
Dosage and Administration: Dosages were not standardized but were often administered in drops or teaspoonfuls, diluted in water, and taken several times a day, especially at the onset of symptoms. For severe conditions, more frequent dosing was common.[6][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Echinacea: A Brief History of Use and Research - NDNR - Naturopathic Doctor News and Review [ndnr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. doctorschar.com [doctorschar.com]
- 6. saintbasilfarmnc.com [saintbasilfarmnc.com]
- 7. getlabtest.com [getlabtest.com]
- 8. biolscigroup.us [biolscigroup.us]
- 9. Echinacea Uses and Plant Profile [learningherbs.com]
- 10. Poultice: How to Make Your Own Herbal Anti-Inflammatory Paste [healthline.com]
- 11. Echinacea: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. oakwoodnaturalliving.com [oakwoodnaturalliving.com]
- 13. beehealthyhomeopathic.com [beehealthyhomeopathic.com]
Spectroscopic Analysis of Cichoric Acid in Echinacea Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinacea, a genus of herbaceous flowering plants in the daisy family, is widely utilized in herbal medicine, primarily for its immunomodulatory properties. Cichoric acid, a derivative of caffeic acid, is a significant bioactive phenolic compound found in Echinacea species, particularly Echinacea purpurea. It is often used as a marker for the quality control of Echinacea-containing products due to its immune-stimulatory and antioxidant activities.[1][2][3] Accurate and robust analytical methods are therefore essential for the standardization and quality assessment of Echinacea extracts and derived products. This technical guide provides an in-depth overview of the spectroscopic techniques employed for the qualitative and quantitative analysis of cichoric acid in Echinacea extracts.
Extraction of Cichoric Acid from Echinacea
The initial and critical step in the analysis of cichoric acid is its efficient extraction from the plant matrix. The choice of solvent and extraction method significantly impacts the yield of cichoric acid.
Experimental Protocol: Solvent Extraction
A widely adopted method for extracting cichoric acid and other phenolic compounds from Echinacea involves the use of a hydroalcoholic solvent system.[4][5]
-
Sample Preparation: Dried and powdered aerial parts or roots of Echinacea purpurea are used as the starting material.[5][6]
-
Solvent System: A mixture of methanol/water (70:30 v/v) is a commonly used solvent for extraction.[4][5] Other successful solvent systems include ethanol-water mixtures, with 40% ethanol (B145695) being particularly effective for leaves and roots.[6]
-
Extraction Procedure:
-
A known quantity of the powdered plant material (e.g., 400 mg) is mixed with a specific volume of the extraction solvent (e.g., 10.00 mL).[4]
-
The mixture is subjected to ultrasonication for a period of time (e.g., 5-30 minutes) to enhance extraction efficiency.[4][5][7]
-
This is often followed by a period of agitation, for instance, using a blood turner for 120 minutes.[4]
-
The resulting mixture is then filtered to separate the solid plant material from the liquid extract containing cichoric acid.[5]
-
-
Internal Standard: For quantitative analysis, an internal standard such as naringenin (B18129) can be added to the extraction solvent to account for variations in extraction efficiency and sample handling.[4][8]
Spectroscopic Techniques for Analysis
Several spectroscopic methods are employed for the identification and quantification of cichoric acid in Echinacea extracts. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique, often coupled with UV-Vis or Mass Spectrometry detectors.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for the separation and quantification of cichoric acid from the complex mixture of phytochemicals present in Echinacea extracts.[2][4][5][8][9][10]
A reversed-phase HPLC method is typically used for the analysis of cichoric acid.[4][8]
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A C18 reversed-phase column is commonly used for the separation. An example is a Supelco Discovery C18, 5 µm (250 mm × 4.6 mm i.d.).[4]
-
Mobile Phase: A gradient elution is often employed using a mixture of an acidic aqueous phase and an organic solvent. A common mobile phase consists of:
-
Solvent A: Water with a small percentage of an acid like formic acid or phosphoric acid to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Detection: Cichoric acid is typically detected by UV absorbance at approximately 330 nm.[10]
-
Quantification: A calibration curve is generated using a purified cichoric acid standard of known concentrations. The concentration of cichoric acid in the Echinacea extract is then determined by comparing its peak area to the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, providing a powerful tool for the unambiguous identification and quantification of cichoric acid.[1][11][12]
-
LC System: The HPLC setup is similar to that described for HPLC-UV.
-
Mass Spectrometer: The LC system is coupled to a mass spectrometer, often a triple quadrupole (TQ) or a time-of-flight (TOF) instrument.
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for the analysis of phenolic compounds like cichoric acid.
-
Detection: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed for high selectivity and sensitivity. For cichoric acid, the deprotonated molecule [M-H]⁻ at an m/z of 473 is often monitored.
UV-Visible Spectrophotometry
While less specific than HPLC, UV-Vis spectrophotometry can be used for a rapid estimation of the total phenolic content, including cichoric acid, in Echinacea extracts.[13][14][15] It can also be used to determine the antioxidant capacity of the extracts.[13][14][15]
-
Reagent Preparation: Prepare a solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
-
Measurement: The Echinacea extract is mixed with the ABTS radical cation solution. The reduction of the ABTS radical by the antioxidants in the extract leads to a decrease in absorbance, which is measured spectrophotometrically at a specific wavelength (e.g., 734 nm).
-
Quantification: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant effect of the extract to that of Trolox, a water-soluble vitamin E analog.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of cichoric acid.[16][17] While not typically used for routine quantification, it is invaluable for the definitive identification of the compound, especially when isolating it for use as a standard. Both 1H and 13C NMR are used to characterize the molecule.
Quantitative Data Summary
The concentration of cichoric acid can vary significantly depending on the Echinacea species, the part of the plant used, the harvest time, and the extraction method.
| Echinacea Species | Plant Part | Cichoric Acid Content (% w/w) | Reference |
| Echinacea purpurea | Roots (Summer) | 2.27% (mean) | [9] |
| Echinacea purpurea | Roots (Autumn) | 1.68% (mean) | [9] |
| Echinacea purpurea | Aerial Parts (Summer) | 2.02% (mean) | [9] |
| Echinacea purpurea | Aerial Parts (Autumn) | 0.52% (mean) | [9] |
| Echinacea purpurea (cultivated in Iran) | Aerial Parts | ~1.5 ± 0.65% | [2][3][5] |
| Echinacea purpurea (cultivated in Bulgaria) | Roots (seed-formation phase) | up to 3.4% | [18] |
| Echinacea purpurea (cultivated in Bulgaria) | Aerial Parts (vegetative phase) | up to 2.8% | [18] |
| Echinacea angustifolia | Roots | Main phenolic is echinacoside | [9] |
| Echinacea pallida | Roots | Main phenolic is echinacoside | [9] |
Visualizations
Experimental Workflow for Cichoric Acid Analysis
Caption: General workflow for the spectroscopic analysis of cichoric acid in Echinacea extracts.
Conclusion
The spectroscopic analysis of cichoric acid in Echinacea extracts is a well-established field with robust and validated methodologies. HPLC coupled with UV detection remains the primary technique for routine quantification due to its reliability and accessibility. LC-MS offers enhanced sensitivity and specificity, making it ideal for confirmatory analysis and trace-level detection. UV-Vis spectrophotometry provides a rapid means for assessing total phenolic content and antioxidant capacity, while NMR is indispensable for structural verification. The selection of the appropriate analytical technique will depend on the specific research or quality control objectives. The data and protocols presented in this guide offer a comprehensive resource for professionals involved in the research, development, and quality assurance of Echinacea-based products.
References
- 1. eveherbs.com [eveherbs.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scirp.org [scirp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dr.limu.edu.ly:8080 [dr.limu.edu.ly:8080]
- 6. mdpi.com [mdpi.com]
- 7. Efficient Ultrasound-Assisted Extraction of Cichoric Acid from Echinacea purpurea Root - Rezaei - Pharmaceutical Chemistry Journal [journal-vniispk.ru]
- 8. HPLC method validated for the simultaneous analysis of cichoric acid and alkamides in Echinacea purpurea plants and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Oral toxicity and genotoxicity assessment of standardized Echinacea purpurea (L.) extract and the pharmacokinetic profile of its active ingredient chicoric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potentiometric and UV-Vis spectrophotometric titrations for evaluation of the antioxidant capacity of chicoric acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Potentiometric and UV-Vis spectrophotometric titrations for evaluation of the antioxidant capacity of chicoric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chicoric acid: chemistry, distribution, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Stability and Degradation Pathways of Echinacea Preparations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of key bioactive constituents in Echinacea preparations. Understanding the stability of these compounds is critical for ensuring the quality, efficacy, and shelf-life of Echinacea-based products. This document summarizes quantitative data, details experimental protocols, and visualizes degradation pathways and experimental workflows to support research and development in this area.
Key Bioactive Constituents and Their Stability
Echinacea preparations contain a complex mixture of bioactive compounds, with alkamides, caffeic acid derivatives, and polysaccharides being the most significant contributors to its therapeutic effects. The stability of these compounds is influenced by various factors, including temperature, light, pH, oxygen, and the presence of enzymes.
Alkamides
Alkamides are a class of lipophilic compounds responsible for the characteristic tingling sensation of Echinacea and are known for their immunomodulatory properties. Their unsaturated nature makes them susceptible to oxidation.
Degradation Pathways: The primary degradation pathway for alkamides is oxidation, particularly at the double and triple bonds in their fatty acid chains. This can be influenced by the presence of oxygen, light, and high temperatures. Phenolic compounds present in Echinacea extracts can act as antioxidants, protecting alkamides from degradation in dry preparations.
Table 1: Stability of Alkamides in Echinacea purpurea Preparations
| Preparation Type | Compound(s) | Storage Conditions | Observed Degradation | Reference |
| Ground E. purpurea roots | Total Alkamides | 25°C for 7 months | 88% reduction | [1] |
| Ground E. purpurea roots | Total Alkamides | 40°C for 7 months | 95% reduction | [1] |
| Ground E. purpurea roots | Total Alkamides | 24°C for 64 weeks | 80% loss | [1] |
| Alcohol extracts of E. purpurea roots | Alkamides | -25°C, 25°C, and 40°C for 7 months | Stable | [1] |
| Dry E. purpurea extracts (phenolic-rich) | 8 predominant alkamides | 70, 80, 90°C | Apparent first-order kinetics; phenolics acted as antioxidants | [1] |
| Dry E. purpurea extracts (phenolic-depleted) | 8 predominant alkamides | 70, 80, 90°C | Faster degradation compared to phenolic-rich extracts | [1] |
| DMSO solution of E. purpurea extracts (phenolic-rich) | 8 predominant alkamides | 70, 80, 90°C | Faster degradation compared to phenolic-poor extracts in DMSO | [1] |
| DMSO solution of E. purpurea extracts (phenolic-poor) | 8 predominant alkamides | 70, 80, 90°C | More stable than phenolic-rich extracts in DMSO | [1] |
Below is a diagram illustrating the oxidative degradation pathway of a representative alkamide.
Caffeic Acid Derivatives
Caffeic acid derivatives, such as cichoric acid and caftaric acid, are major phenolic compounds in Echinacea with antioxidant and immunomodulatory activities. Their degradation is primarily enzymatic.
Degradation Pathways: The main degradation pathway for cichoric acid is enzymatic hydrolysis and oxidation, catalyzed by polyphenol oxidase (PPO) and esterases present in the plant material.[2][3] PPO catalyzes the oxidation of the caffeic acid moieties, while esterases cleave the ester bonds linking caffeic acid to tartaric acid. This degradation can be inhibited by the addition of antioxidants like ascorbic acid or by using solvents such as ethanol (B145695) during extraction.[2][3]
Table 2: Stability of Caffeic Acid Derivatives in Echinacea purpurea Preparations
| Preparation Type | Compound | Storage Conditions | Observed Degradation | Reference |
| Aqueous extracts of E. purpurea herb | Cichoric Acid | Room temperature | Highly susceptible to enzymatic degradation | [2][3] |
| Aqueous extracts with 40% ethanol and 50 mM ascorbic acid | Cichoric Acid | Room temperature for 4 weeks | Constant amount of cichoric acid | [2][3] |
| Dried E. purpurea (aerial parts and roots) | Cichoric Acid | Drying at 40-70°C | Decreased concentration with increasing temperature | [4] |
The following diagram illustrates the enzymatic degradation of cichoric acid.
References
- 1. Alkamide Stability in Echinacea purpurea Extracts with and without Phenolic Acids in Dry Films and in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic degradation of cichoric acid in Echinacea purpurea preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of drying temperature on alkylamide and cichoric acid concentrations of Echinacea purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Properties of Echinacea purpurea: A Technical Guide
Introduction
Echinacea purpurea (L.) Moench, commonly known as the purple coneflower, is a perennial herb with a long history of medicinal use, particularly in the management of inflammatory conditions, colds, and respiratory infections.[1][2][3] Its therapeutic effects are attributed to a complex mixture of bioactive compounds, primarily alkylamides, caffeic acid derivatives (such as cichoric acid), and polysaccharides.[1][4][5] In recent years, extensive in vitro research has been conducted to elucidate the specific mechanisms underlying the anti-inflammatory properties of E. purpurea. This technical guide provides a comprehensive overview of these studies, focusing on the quantitative effects on inflammatory mediators, the experimental protocols used for their assessment, and the key signaling pathways involved. The evidence suggests that E. purpurea extracts exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and enzymes through the regulation of critical signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][6][7][8]
Mechanisms of Action
The anti-inflammatory activity of Echinacea purpurea is not attributed to a single compound but rather to the synergistic action of its various phytochemicals.[9] These compounds modulate the inflammatory response at multiple levels.
-
Inhibition of Pro-inflammatory Cytokines: Numerous studies have demonstrated the ability of E. purpurea extracts to significantly reduce the production of key pro-inflammatory cytokines in various cell models, particularly in macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria that triggers a strong inflammatory response.[1][9][10] The most consistently reported effects are the downregulation of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), and Interleukin-8 (IL-8).[1][9][10][11][12]
-
Modulation of Inflammatory Enzymes and Mediators: E. purpurea extracts have been shown to inhibit the expression and activity of enzymes that are crucial for the synthesis of inflammatory mediators. This includes the inhibition of Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[13][14] By inhibiting COX-2, the extracts can reduce the production of prostaglandins, such as PGE2, which are key mediators of inflammation.[5] The inhibition of iNOS leads to a decrease in the production of nitric oxide (NO), another important pro-inflammatory molecule.
-
Regulation of Signaling Pathways: The anti-inflammatory effects of E. purpurea are mediated through the modulation of intracellular signaling pathways.
-
NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Echinacea purpurea polysaccharides have been shown to inhibit the activation of this pathway by down-regulating the expression of Toll-like receptor 4 (TLR4) and preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[9][8][12]
-
MAPK Pathway: The MAPK pathway, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is also a key player in the inflammatory response. Extracts from E. purpurea have been found to significantly decrease the phosphorylation of p38, JNK, and ERK in LPS-stimulated macrophages, indicating its role in regulating this pathway.[2][6][7][15]
-
-
Reduction of Reactive Oxygen and Nitrogen Species (ROS/RNS): Echinacea purpurea extracts have demonstrated the ability to reduce the intracellular generation of ROS and RNS, which are potent inflammatory mediators.[1][9] This antioxidant activity is thought to be linked to the presence of alkylamides and polysaccharides.[9]
Data Presentation
The following tables summarize the quantitative data from various in vitro studies on the anti-inflammatory effects of Echinacea purpurea.
Table 1: Effect of Echinacea purpurea Extracts on Pro-inflammatory Cytokine Production in vitro
| Cell Line | Stimulant | E. purpurea Preparation | Concentration | Effect on Cytokine Production | Reference |
| Human Monocyte-Derived Macrophages (hMDMs) | Lipopolysaccharide (LPS) | Dichloromethanolic extract from roots (DE-R) | Not specified | Significant reduction in IL-6 and TNF-α | [9] |
| THP-1 cells | Lipopolysaccharide (LPS) | 70% ethanol (B145695) root extract | Not specified | Inhibition of IL-8 secretion | [11] |
| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Ethanolic and dichloromethanolic extracts | Not specified | Significant reduction in TNF-α, IL-1β, and IL-6 | [1][10] |
| RAW 264.7 cells | Lipopolysaccharide (LPS) | Echinacea Polysaccharide (EP) | Not specified | Lowered TNF-α, IL-6, and IL-1β levels | [8] |
| Human colon-derived CCD-18Co cells | Interleukin-1β (IL-1β) | Extracts from flowers (EF), leaves (EL), and roots (ER) | Not specified | Significant reductions in IL-6 and IL-8 | [16] |
Table 2: Effect of Echinacea purpurea Extracts on Inflammatory Mediators and Enzymes in vitro
| Cell Line | Stimulant | E. purpurea Preparation | Effect on Mediator/Enzyme | Reference |
| Peritoneal macrophages | Lipopolysaccharide (LPS) and Interferon-γ | Extract | Down-regulated COX-2 expression | [13][14] |
| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Extracts | Inhibition of PGE2 production | [5] |
| Human Monocyte-Derived Macrophages (hMDMs) | Lipopolysaccharide (LPS) | Dichloromethanolic and ethanolic extracts | Reduction in intracellular ROS/RNS generation | [9] |
| Mouse peritoneal macrophages | Lipopolysaccharide (LPS) | Co-cultured adventitious root extract | Inhibition of iNOS and COX-2 expression | [6] |
| RAW 264.7 cells | Not specified | Extract | Increased protein expression of iNOS and COX-2 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to assess the in vitro anti-inflammatory properties of Echinacea purpurea.
1. Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines include murine macrophage-like cells (RAW 264.7) and human monocytic cells (THP-1).[2][11][17] Primary cells such as human monocyte-derived macrophages (hMDMs) are also utilized to better mimic the human physiological environment.[9]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of E. purpurea extracts for a specific duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent.
2. Lipopolysaccharide (LPS) Stimulation
-
Purpose: LPS is used to induce an inflammatory response in vitro, mimicking a bacterial infection.[9]
-
Protocol: After pre-treatment with E. purpurea extracts, cells are stimulated with LPS (typically at a concentration of 1 µg/mL) for a specified period (e.g., 24 hours) to induce the production of inflammatory mediators.[10]
3. Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-8) in cell culture supernatants.
-
Protocol:
-
Cell culture supernatants are collected after treatment and stimulation.
-
The supernatants are added to microplate wells pre-coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, and the resulting color change is measured using a microplate reader. The concentration of the cytokine is determined by comparison to a standard curve.[11]
-
4. Western Blot Analysis
-
Purpose: To detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., COX-2, iNOS, p-p65, p-p38).[6][13][14]
-
Protocol:
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
5. Reactive Oxygen and Nitrogen Species (ROS/RNS) Measurement
-
Purpose: To assess the antioxidant capacity of E. purpurea extracts by measuring their ability to reduce intracellular ROS/RNS levels.
-
Protocol:
-
Cells are treated with E. purpurea extracts and an inflammatory stimulus.
-
A fluorescent probe (e.g., DCFH-DA) is added to the cells.
-
In the presence of ROS/RNS, the non-fluorescent probe is oxidized to a highly fluorescent compound.
-
The fluorescence intensity is measured using a fluorescence microscope or a microplate reader, which is proportional to the amount of intracellular ROS/RNS.[9]
-
Mandatory Visualizations
Caption: General experimental workflow for assessing in vitro anti-inflammatory properties.
Caption: Inhibition of the TLR4-NF-κB signaling pathway by Echinacea purpurea.
Caption: Modulation of the MAPK signaling pathway by Echinacea purpurea.
The in vitro evidence strongly supports the anti-inflammatory properties of Echinacea purpurea. Extracts from this plant, rich in alkylamides, polysaccharides, and caffeic acid derivatives, effectively reduce the production of key pro-inflammatory cytokines and mediators. The underlying mechanisms involve the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. While these findings are promising, it is important to note that the bioactivity of E. purpurea extracts can vary depending on the plant part used, extraction method, and the specific composition of bioactive compounds.[1] Further research is warranted to isolate and characterize the individual compounds responsible for these effects and to evaluate their therapeutic potential in clinical settings for the management of inflammatory diseases. The detailed protocols and summarized data presented in this guide offer a valuable resource for researchers and drug development professionals in this field.
References
- 1. On the Bioactivity of Echinacea purpurea Extracts to Modulate the Production of Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune-enhancing Effects of Echinacea purpurea Extracts on RAW264.7 Cells via TLR4-mediated NF-κB and MAPKs Pathways -Journal of Physiology & Pathology in Korean Medicine | Korea Science [koreascience.kr]
- 3. jcdronline.org [jcdronline.org]
- 4. Echinacea purpurea: Pharmacology, phytochemistry and analysis methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Echinacea Species and Alkamides Inhibit Prostaglandin E2 Production in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-cultured adventitious roots of Echinacea pallida and Echinacea purpurea inhibit lipopolysaccharide-induced inflammation via MAPK pathway in mouse peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cas.zju.edu.cn [cas.zju.edu.cn]
- 8. Echinacea polysaccharide alleviates LPS-induced lung injury via inhibiting inflammation, apoptosis and activation of the TLR4/NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Echinacea purpurea Fractions Represent Promising Plant-Based Anti-Inflammatory Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Echinacea purpurea Polysaccharide Ameliorates Dextran Sulfate Sodium-Induced Colitis by Restoring the Intestinal Microbiota and Inhibiting the TLR4-NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. In-vivo and in-vitro anti-inflammatory effect of Echinacea purpurea and Hypericum perforatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Polyphenolic Characterization and Anti-Inflammatory Effect of In Vitro Digested Extracts of Echinacea purpurea L. Plant Parts in an Inflammatory Model of Human Colon Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ethanolic Echinacea purpurea Extracts Contain a Mixture of Cytokine-Suppressive and Cytokine-Inducing Compounds, Including Some That Originate from Endophytic Bacteria | PLOS One [journals.plos.org]
Echinacea's impact on natural killer cell activity
An In-Depth Technical Guide on the Impact of Echinacea (B1179865) on Natural Killer Cell Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Echinacea, a genus of herbaceous flowering plants in the daisy family, has a long history of medicinal use, primarily for its immunomodulatory properties. Of particular interest to the scientific community is its effect on the innate immune system, specifically its capacity to enhance the activity of Natural Killer (NK) cells. NK cells are critical effector lymphocytes that provide a first line of defense against viral infections and cellular transformation. This document provides a comprehensive technical overview of the current scientific evidence regarding Echinacea's impact on NK cell activity, detailing quantitative outcomes from in vitro, in vivo, and human studies. It elucidates the proposed mechanisms of action through key signaling pathways and provides detailed experimental protocols for researchers seeking to investigate these effects.
Quantitative Impact of Echinacea on NK Cell Activity
The immunomodulatory effects of Echinacea on NK cells have been quantified in a variety of experimental settings. The data consistently demonstrate a stimulatory effect, though the magnitude can vary depending on the Echinacea species, the specific extract preparation, and the experimental model.
In Vitro Studies
In vitro assays provide a controlled environment to assess the direct effects of Echinacea extracts on immune cells. These studies have shown that various Echinacea preparations can significantly enhance the cytotoxic function of NK cells.
| Study Type | Echinacea Species/Preparation | Concentration | Cell Type | Key Quantitative Finding(s) | Citation |
| Cytotoxicity Assay | Echinacea purpurea extract | ≥ 0.1 µg/kg | Human Peripheral Blood Mononuclear Cells (PBMCs) | Significantly enhanced NK cell function against K562 target cells. | [1] |
| Cytotoxicity Assay | Echinacea purpurea water-soluble leaf extract | Not specified | Human NK cells | Significantly increased the cytotoxicity of NK cells compared to control. | [2] |
| Cytotoxicity Assay | Echinacea purpurea root extract (water-soluble) | Not specified | Human NK cells | No significant effect on NK cell function was observed. | [2] |
| Cytotoxicity Assay | Human PBMCs | Not specified | Human PBMCs | Produced a two-fold increase in NK cell activity. | [3] |
In Vivo Animal Studies
Animal models allow for the investigation of the systemic effects of Echinacea administration on the immune system, including NK cell populations and function.
| Animal Model | Echinacea Species/Preparation | Dosage & Duration | Key Quantitative Finding(s) | Citation |
| Healthy BALB/c Mice | E. angustifolia, E. pallida, E. purpurea alcohol extracts | 130 mg/kg/day via gavage for 7 days | Increased NK cell cytotoxicity for all three species. | [4] |
| Aging Mice | Echinacea purpurea | 2 mg/mouse/day in diet | Significantly elevated the absolute number of NK cells in bone marrow and spleen. | [5] |
| Aging Mice | Echinacea purpurea | Daily dietary intake for 14 days | Increased NK cell numbers by 30% and activity by 20%. | [3][6] |
| Leukemic Mice | Echinacea purpurea root extract | Daily dietary intake for 9 days | A 2.5-fold increase in the absolute numbers of NK cells in the spleen. | [7] |
| Cyclophosphamide (B585) (CTX)-induced immunosuppressed mice | Standardized E. purpurea extract (4% chicoric acid) | 200 mg/kg/day p.o. for 10 days | Significantly increased NK cell activity by 24.6%. | [8] |
Human Clinical Trials
Human studies are crucial for validating the therapeutic potential of Echinacea. A randomized, double-blind, placebo-controlled trial has confirmed the immune-enhancing effects of Echinacea purpurea in healthy adults.
| Study Design | Population | Echinacea Preparation | Dosage & Duration | Key Quantitative Finding(s) | Citation | | :--- | :--- | :--- | :--- | :--- | | Randomized, Double-Blind, Placebo-Controlled | 80 healthy Korean adults | Echinacea purpurea 60% ethanolic extract (EPE) | 200 mg/day for 8 weeks | A significant increase in NK cell cytotoxic activity compared to the placebo group. |[9][10] |
Mechanisms of Action: Signaling Pathways
Echinacea's enhancement of NK cell activity is not attributed to a single compound but rather to the synergistic action of multiple phytochemicals, primarily polysaccharides (like arabinogalactans) and alkamides. These compounds modulate NK cell function through both indirect and direct signaling pathways.
Indirect NK Cell Activation via Macrophage Stimulation
Polysaccharides found in Echinacea are known to activate macrophages, which in turn release a cascade of cytokines that stimulate NK cells.[11]
Caption: Polysaccharide pathway for indirect NK cell activation.
Direct NK Cell Modulation via Alkamide Action
Alkamides contribute to enhanced NK cell activity by inhibiting the production of prostaglandins (B1171923) (specifically PGE2), which are known to suppress NK cell function.[11][12] This action effectively releases the "brakes" on NK cell activity.
Caption: Alkamides inhibit prostaglandin synthesis, boosting NK cells.
Upregulation of Th1-type Immune Response
In vivo studies suggest that Echinacea also enhances NK cell activity by modulating the adaptive immune system. It has been shown to upregulate Major Histocompatibility Complex (MHC) class II expression and promote a Th1-type CD4+ T cell response.[9][13] This shift leads to increased production of Th1-associated cytokines like IFN-γ and IL-2, which are potent activators of NK cells.
Caption: Echinacea enhances NK cell activity via Th1 polarization.
Experimental Protocols
Reproducibility in research is paramount. This section details common methodologies used to assess the impact of Echinacea on NK cell function.
In Vitro NK Cell Cytotoxicity Assay (Chromium-51 Release)
This classical assay measures the ability of effector NK cells to lyse target tumor cells.
Methodology:
-
Effector Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs), containing NK cells, from healthy human subjects using Ficoll-Paque density gradient centrifugation.[1]
-
Target Cell Preparation: Culture a tumor cell line susceptible to NK cell lysis (e.g., K562 erythroleukemia cells). Label the target cells by incubating them with 50-100 µCi of Sodium Chromate (⁵¹Cr) for 1-2 hours at 37°C.[2]
-
Co-incubation: Wash the labeled target cells to remove excess ⁵¹Cr. Plate the effector cells in a 96-well round-bottom plate at various concentrations. Add a fixed number of labeled target cells (e.g., 1x10⁴ cells/well) to achieve different Effector-to-Target (E:T) ratios (e.g., 25:1, 12.5:1, 6:1).[2]
-
Treatment: Add the desired concentrations of Echinacea extract to the appropriate wells. Include control wells with no extract.
-
Incubation: Centrifuge the plate briefly to facilitate cell contact and incubate for 2-4 hours at 37°C in a CO₂ incubator.[2]
-
Measurement: After incubation, centrifuge the plate again. Collect the supernatant from each well and measure the radioactivity (counts per minute, CPM) using a gamma counter.
-
Calculation: Determine the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: Target cells incubated with media alone.
-
Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).
-
Caption: Workflow for assessing in vitro NK cell cytotoxicity.
In Vivo Murine Model of Immunosuppression
This model is used to evaluate the potential of an agent to restore immune function in a compromised host.
Methodology:
-
Animal Model: Use male BALB/c mice (6-8 weeks old). Allow a one-week acclimatization period.
-
Immunosuppression: Induce immunosuppression by intraperitoneally (i.p.) injecting cyclophosphamide (CTX) at a dose of 70 mg/kg/day for 4 consecutive days. A control group receives saline.[8]
-
Treatment Groups: Divide the CTX-treated mice into groups: a vehicle control group and treatment groups receiving different oral doses of the standardized Echinacea extract (e.g., 100 and 200 mg/kg) daily for a period of 10-14 days, starting on day 5.[8]
-
Sample Collection: At the end of the treatment period, euthanize the mice and aseptically harvest the spleens.
-
Splenocyte Preparation: Prepare a single-cell suspension of splenocytes.
-
NK Cell Activity Assay: Use the prepared splenocytes as effector cells in a cytotoxicity assay (e.g., LDH release assay or ⁵¹Cr release assay) against YAC-1 target cells, which are sensitive to murine NK cells.
Caption: Workflow for an in vivo Echinacea study in mice.
Conclusion and Future Directions
The collective evidence from in vitro, in vivo, and human clinical studies strongly supports the role of Echinacea as a potent enhancer of Natural Killer cell activity. The mechanisms are multifaceted, involving both indirect stimulation via cytokine networks and direct modulation by inhibiting suppressive pathways. The upregulation of Th1-type responses further underscores its comprehensive immunomodulatory effects.
For drug development professionals, these findings highlight the potential of standardized Echinacea extracts, or their isolated bioactive compounds (alkamides, polysaccharides), as candidates for immunotherapeutic agents. Key applications could include adjuvants in cancer therapy, prophylactic agents for viral infections in high-risk populations, or treatments for immunosenescence.
Future research should focus on:
-
Standardization: Elucidating the precise phytochemical profiles responsible for the greatest NK cell stimulation to develop highly standardized and potent extracts.
-
Synergy: Investigating the synergistic effects of Echinacea with conventional immunotherapies, such as checkpoint inhibitors.
-
Clinical Trials: Conducting larger-scale clinical trials in diverse populations and specific disease contexts (e.g., cancer, chronic viral infections) to establish clear therapeutic guidelines and dosage regimens.
-
Receptor Interaction: Further exploring the molecular interactions between Echinacea compounds, such as alkamides, and their cellular receptors (e.g., CB2) on immune cells.[14]
References
- 1. In vitro effects of echinacea and ginseng on natural killer and antibody-dependent cell cytotoxicity in healthy subjects and chronic fatigue syndrome or acquired immunodeficiency syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Full-Strength Echinacea - Life Extension [lifeextension.com]
- 4. Enhancement of Innate and Adaptive Immune Functions by Multiple Echinacea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of natural killer cells and increased survival of aging mice fed daily Echinacea root extract from youth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural killer cells from aging mice treated with extracts from Echinacea purpurea are quantitatively and functionally rejuvenated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Echinacea purpurea and melatonin augment natural-killer cells in leukemic mice and prolong life span - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A standardized extract of Echinacea purpurea containing higher chicoric acid content enhances immune function in murine macrophages and cyclophosphamide-induced immunosuppression mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A randomized, double-blind, placebo-controlled study on immune improvement effects of ethanolic extract of Echinacea purpurea (L.) Moench in Korean adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nottingham.ac.uk [nottingham.ac.uk]
- 12. Echinacea: a Miracle Herb against Aging and Cancer? Evidence In vivo in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Echinacea purpurea Extract Enhances Natural Killer Cell Activity In Vivo by Upregulating MHC II and Th1-type CD4+ T Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Can Echinacea be a potential candidate to target immunity, inflammation, and infection - The trinity of coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Variability of Phytochemicals in Echinacea Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genetic variability of key phytochemicals in Echinacea species, plants renowned for their medicinal properties. Understanding this variability is crucial for the standardization of herbal products, drug discovery, and the development of improved cultivars. This document details the major classes of bioactive compounds, presents quantitative data on their variation, outlines experimental protocols for their analysis, and visualizes key biological and experimental processes.
Introduction to Echinacea Phytochemicals
Echinacea, a genus of herbaceous flowering plants in the daisy family (Asteraceae), is one of the most popular herbal remedies worldwide.[1][2] Its medicinal properties are attributed to a complex mixture of bioactive compounds.[2][3][4] The three most commonly used species in herbal medicine are Echinacea purpurea, Echinacea angustifolia, and Echinacea pallida.[4][5]
The primary classes of phytochemicals responsible for the therapeutic effects of Echinacea include alkamides, caffeic acid derivatives (CADs), polysaccharides, and flavonoids.[2][3][4][6][7][8] The concentration and composition of these compounds exhibit significant variation both between and within species, influenced by genetic factors, environmental conditions, and the plant part used.[4][5][9][10][11][12] This variability presents a significant challenge for the standardization of Echinacea-based products.[13]
Major Bioactive Phytochemicals and Their Genetic Variability
The chemical profile of Echinacea is diverse and the concentration of its bioactive constituents can vary significantly. This variation is a key factor in the differing therapeutic efficacies reported in clinical trials.[13]
Alkamides
Alkamides are lipophilic compounds that contribute to the characteristic tingling sensation of Echinacea on the tongue and are known for their immunomodulatory activities.[14] High concentrations of alkamides are typically found in the roots of E. purpurea and E. angustifolia.[15] The types and amounts of alkamides vary between species and different plant parts.[10][15] For instance, the roots of E. purpurea have higher levels of dodeca-2,4-diene-8,10-diyne alkamides, while the stems have higher concentrations of dodecatetraene alkamides.[10] Studies have shown that total alkamide concentrations in E. purpurea roots can range from 5.02 to 27.67 mg/g dry weight.[16]
Caffeic Acid Derivatives (CADs)
Caffeic acid derivatives are a major group of phenolic compounds in Echinacea with antioxidant, anti-inflammatory, and antiviral properties.[17] The most prominent CADs include cichoric acid, caftaric acid, echinacoside (B191147), and cynarin.[17][18][19] The distribution of these compounds is species-specific. Cichoric acid is the dominant phenolic compound in E. purpurea, with concentrations in the roots ranging from 2.65 to 37.52 mg/g.[16][19] In contrast, echinacoside is the main phenolic in E. angustifolia and E. pallida roots, while it is largely absent in E. purpurea.[14][19][20] Caftaric acid is another significant phenolic in E. purpurea.[19]
Polysaccharides
Echinacea species contain various polysaccharides, such as inulin-type fructans and arabinogalactans, which are believed to contribute to the plant's immunostimulatory effects by activating macrophages and other immune cells.[6][18][21] Water is the most effective solvent for extracting these polysaccharide complexes.[21]
Flavonoids
Flavonoids, including quercetin (B1663063) and kaempferol, are present in Echinacea species and possess antioxidant and anti-inflammatory properties.[6][18]
Quantitative Phytochemical Data
The following tables summarize the quantitative variation of key phytochemicals in different Echinacea species and plant parts, compiled from various studies.
Table 1: Alkamide Content in Echinacea Species
| Species | Plant Part | Alkamides (mg/g dry weight) | Reference |
| Echinacea purpurea | Roots | 5.02 - 27.67 (Total Alkamides) | [16] |
| Echinacea purpurea | Nearly Matured Seed Heads | 0.62 - 3.42 (Total Alkamides) | [16] |
| Echinacea purpurea | Young Tops | 0.22 - 5.25 (Total Alkamides) | [16] |
| Echinacea purpurea | Roots | Up to 6 (Total Alkamides) | [15] |
| Echinacea angustifolia | Roots | High concentrations | [15] |
Table 2: Caffeic Acid Derivative Content in Echinacea Species
| Species | Plant Part | Phytochemical | Concentration (% dry weight or mg/g) | Reference |
| Echinacea purpurea | Roots (Summer) | Cichoric Acid | 2.27% | [19] |
| Echinacea purpurea | Roots (Autumn) | Cichoric Acid | 1.68% | [19] |
| Echinacea purpurea | Tops (Summer) | Cichoric Acid | 2.02% | [19] |
| Echinacea purpurea | Tops (Autumn) | Cichoric Acid | 0.52% | [19] |
| Echinacea purpurea | Roots | Cichoric Acid | 2.65 - 37.52 mg/g | [16] |
| Echinacea purpurea | Roots (Summer) | Caftaric Acid | 0.40% | [19] |
| Echinacea purpurea | Roots (Autumn) | Caftaric Acid | 0.35% | [19] |
| Echinacea purpurea | Tops (Summer) | Caftaric Acid | 0.82% | [19] |
| Echinacea purpurea | Tops (Autumn) | Caftaric Acid | 0.18% | [19] |
| Echinacea angustifolia | Roots | Echinacoside | 1.04% | [19] |
| Echinacea angustifolia | Roots | Cynarin | 0.12% | [19] |
| Echinacea pallida | Roots | Echinacoside | 0.34% | [19] |
Experimental Protocols
Accurate quantification of phytochemicals and assessment of genetic diversity are essential for research and quality control.
Phytochemical Analysis
Sample Preparation and Extraction:
-
Plant Material: Roots, leaves, flowers, and seeds are harvested, washed, and dried.[22] For analysis of fresh material, plant parts are immediately processed. For dry analysis, plant material is typically dried at room temperature or in an oven at a controlled temperature (e.g., 25 ± 1 °C) and then ground into a fine powder.[22]
-
Extraction:
-
For Alkamides and Phenolics: Ethanolic extraction (e.g., 70% or 80% v/v ethanol) is commonly used.[6][9] The plant material is macerated or sonicated with the solvent, followed by filtration. For targeted analysis of lipophilic alkamides, a liquid-liquid extraction with a nonpolar solvent like n-hexane-ethyl acetate (B1210297) may be performed on the initial hydroalcoholic extract.[23]
-
For Polysaccharides: Water is the preferred solvent for extracting polysaccharides.[21]
-
Chromatographic Analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common method for the separation and quantification of alkamides and caffeic acid derivatives.[2][8][9]
-
Stationary Phase: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and acidified water (e.g., with formic or phosphoric acid) is commonly employed.
-
Detection: Alkamides are often detected at wavelengths around 260 nm, while caffeic acid derivatives are monitored at approximately 330 nm.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the analysis of volatile compounds and can also be used to identify and quantify alkamides after derivatization or in the lipophilic fraction of the extract.[24]
Genetic Diversity Analysis
Molecular markers are powerful tools for assessing the genetic diversity within and between Echinacea species.
-
DNA Extraction: Genomic DNA is extracted from fresh or dried leaf material using commercially available kits or standard protocols.
-
Molecular Markers:
-
Random Amplified Polymorphic DNA (RAPD): A PCR-based technique that uses short, random primers to amplify arbitrary DNA segments. It is a simple and cost-effective method for detecting polymorphisms without prior sequence knowledge.[25]
-
Amplified Fragment Length Polymorphism (AFLP): A highly sensitive PCR-based method for DNA fingerprinting. It involves the digestion of genomic DNA with restriction enzymes, ligation of adapters to the fragments, and selective amplification of a subset of these fragments.[25][26][27]
-
Simple Sequence Repeats (SSRs) or Microsatellites: Co-dominant markers consisting of short, tandemly repeated DNA sequences. They are highly polymorphic and ideal for population genetics and tracking allelic variations.[25]
-
Visualizations
Biosynthesis of Caffeic Acid Derivatives
The biosynthesis of caffeic acid derivatives in Echinacea occurs via the phenylpropanoid pathway.
Caption: Biosynthesis of major caffeic acid derivatives via the phenylpropanoid pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the genetic and phytochemical analysis of Echinacea species.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. Echinacea purpurea: Pharmacology, phytochemistry and analysis methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echinacea purpurea (L.) Moench: Chemical Characterization and Bioactivity of Its Extracts and Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemistry, Mechanisms, and Preclinical Studies of Echinacea Extracts in Modulating Immune Responses to Bacterial and Viral Infections: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotechnological production of caffeic acid derivatives from cell and organ cultures of Echinacea species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Echinacea: Bioactive Compounds and Agronomy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. echinaceaproject.org [echinaceaproject.org]
- 10. Synthesis and Natural Distribution of Anti-inflammatory Alkamides from Echinacea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. herbalreality.com [herbalreality.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Patterns of Variation in Alkamides and Cichoric Acid in Roots and Aboveground Parts of Echinacea purpurea (L.) Moench - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Active polyphenolic compounds, nutrient contents and antioxidant capacity of extruded fish feed containing purple coneflower (Echinacea purpurea (L.) Moench.) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Phytochemical Characterization of Purple Coneflower Roots (Echinacea purpurea (L.) Moench.) and Their Extracts [mdpi.com]
- 22. Increasing medicinal and phytochemical compounds of coneflower (Echinacea purpurea L.) as affected by NO3−/NH4+ ratio and perlite particle size in hydroponics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Studies on phytochemical, antioxidant, anti-inflammatory, hypoglycaemic and antiproliferative activities of Echinacea purpurea and Echinacea angustifolia extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Genomic Innovations and Marker-Assisted Breeding in Echinacea Species: Insights and Applications | MDPI [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Genetic diversity of Echinacea species based upon amplified fragment length polymorphism markers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of Echinacea with the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinacea, a genus of herbaceous flowering plants in the daisy family, has a long history of traditional medicinal use, particularly for its immunomodulatory and anti-inflammatory properties. Modern pharmacological research has unveiled a sophisticated mechanism of action for key bioactive constituents of Echinacea, primarily its alkylamides, involving direct and indirect interactions with the endocannabinoid system (ECS). This technical guide provides a comprehensive overview of these interactions, focusing on the molecular targets, signaling pathways, and quantitative pharmacological data. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
The endocannabinoid system (ECS) is a ubiquitous and complex lipid signaling network that plays a crucial role in regulating a myriad of physiological processes, including immune response, inflammation, pain perception, and mood. The key components of the ECS include cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids) such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation, most notably fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).
Certain alkylamides (also known as N-alkylamides) from Echinacea purpurea and Echinacea angustifolia exhibit structural similarities to endocannabinoids, allowing them to interact with components of the ECS. These interactions are believed to be a primary contributor to the therapeutic effects of Echinacea. This guide will delve into the specifics of these interactions, presenting the current state of knowledge in a structured and technical format.
Molecular Interactions of Echinacea Alkylamides with the Endocannabinoid System
The interaction of Echinacea alkylamides with the ECS is multifaceted, involving direct engagement with cannabinoid receptors and modulation of endocannabinoid metabolism.
Cannabinoid Receptor Binding
Echinacea alkylamides have been shown to be ligands for both CB1 and CB2 receptors, with a notable preference for the CB2 receptor. The CB2 receptor is primarily expressed in immune cells, and its activation is strongly associated with the modulation of inflammatory and immune responses.
The binding affinities of several prominent Echinacea alkylamides for human cannabinoid receptors have been quantified. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
Table 1: Binding Affinities (Ki) of Echinacea Alkylamides for Human Cannabinoid Receptors (CB1 and CB2)
| Alkylamide | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| Dodeca-2E,4E,8Z,10Z-tetraenoic acid isobutylamide | >1500 | ~60 | [1] |
| Dodeca-2E,4E-dienoic acid isobutylamide | >1500 | ~60 | [1] |
Note: The data indicates a significant selectivity of these alkylamides for the CB2 receptor over the CB1 receptor.
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH leads to an increase in the endogenous levels of anandamide, thereby enhancing its signaling at cannabinoid receptors. Certain Echinacea extracts and their constituent alkylamides have been found to inhibit FAAH activity.
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: FAAH Inhibitory Activity of Echinacea Constituents
| Compound | IC50 (µM) | Reference |
| Dodeca-2E,4E,8Z,10E-tetraenoic acid isobutylamide | 54 ± 2 | [2] |
| Cichoric acid | 45 ± 4 | [2] |
Note: While alkylamides contribute to FAAH inhibition, other compounds within Echinacea extracts, such as cichoric acid, also exhibit this activity.
Modulation of Endocannabinoid Transport
The transport of endocannabinoids across the cell membrane for subsequent degradation is a critical step in terminating their signaling. Some studies suggest that Echinacea alkylamides may also modulate this process, potentially by acting as carriers for endocannabinoids or by interacting with putative endocannabinoid transporters. However, quantitative data on the inhibition of anandamide transport by specific Echinacea alkylamides is still an emerging area of research. This modulation of endocannabinoid transport is thought to contribute to the synergistic effects observed with Echinacea extracts.[3]
Signaling Pathways Activated by Echinacea Alkylamides
The binding of Echinacea alkylamides to the CB2 receptor initiates a cascade of intracellular signaling events that ultimately lead to the modulation of gene expression and cellular responses. The CB2 receptor is a G-protein coupled receptor (GPCR), and its activation by alkylamides has been shown to involve several key signaling pathways.
A key outcome of CB2 receptor activation by Echinacea alkylamides is the modulation of tumor necrosis factor-alpha (TNF-α) gene expression in immune cells. This process is mediated by an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and the activation of mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK. These signaling events converge on the activation of transcription factors such as ATF-2/CREB-1 and NF-κB, which in turn regulate the expression of immunomodulatory genes.
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for the key in vitro assays used to characterize the interaction of Echinacea compounds with the ECS.
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay is used to determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).
-
Test compounds (Echinacea alkylamides) dissolved in DMSO.
-
Non-specific binding control: A high concentration of a non-radiolabeled cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Dilute the [³H]CP-55,940 in assay buffer to a final concentration of ~0.2 nM.
-
-
Assay Setup (in triplicate):
-
Total Binding: 50 µL of [³H]CP-55,940 + 50 µL of assay buffer + 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of [³H]CP-55,940 + 50 µL of non-specific binding control + 100 µL of cell membrane suspension.
-
Displacement: 50 µL of [³H]CP-55,940 + 50 µL of test compound dilution + 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plates at 30°C for 90 minutes.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This fluorometric assay measures the ability of a test compound to inhibit the activity of the FAAH enzyme.
Materials:
-
Recombinant human FAAH.
-
FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
Fluorogenic Substrate: N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Test compounds (Echinacea alkylamides) dissolved in DMSO.
-
96-well black, flat-bottom microplates.
-
Fluorescence microplate reader (Excitation ~360 nm, Emission ~465 nm).
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in FAAH assay buffer.
-
Prepare the FAAH enzyme solution in FAAH assay buffer.
-
Prepare the AAMCA substrate solution in DMSO.
-
-
Assay Setup (in triplicate):
-
Add 170 µL of FAAH assay buffer to each well.
-
Add 10 µL of the test compound dilution or vehicle (for control) to the appropriate wells.
-
Add 10 µL of the FAAH enzyme solution to all wells except the background control wells.
-
-
Pre-incubation: Incubate the plate for 5 minutes at 37°C.
-
Initiation of Reaction: Add 10 µL of the AAMCA substrate solution to all wells.
-
Measurement: Immediately measure the fluorescence kinetically for 10-60 minutes at 37°C.
-
Data Analysis:
-
Determine the rate of reaction (increase in fluorescence per unit time) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Conclusion and Future Directions
The interaction of Echinacea alkylamides with the endocannabinoid system provides a compelling molecular basis for the plant's well-documented immunomodulatory and anti-inflammatory effects. The selective targeting of the CB2 receptor and the inhibition of FAAH by these natural compounds highlight their potential for the development of novel therapeutics for a range of inflammatory and immune-related disorders.
Future research should focus on:
-
Comprehensive Pharmacological Profiling: Expanding the quantitative analysis to a wider range of Echinacea alkylamides to establish a more complete structure-activity relationship.
-
In Vivo Studies: Translating the in vitro findings into in vivo models to assess the therapeutic efficacy and pharmacokinetic properties of these compounds.
-
Synergistic Effects: Investigating the synergistic interactions between different alkylamides and other phytochemicals present in Echinacea extracts to understand the holistic therapeutic effects of the plant.
-
Clinical Trials: Conducting well-designed clinical trials to evaluate the efficacy and safety of standardized Echinacea preparations for specific clinical indications related to ECS dysfunction.
This in-depth technical guide serves as a foundational resource for scientists and researchers dedicated to exploring the therapeutic potential of Echinacea and its interaction with the endocannabinoid system. The provided data, signaling pathways, and experimental protocols are intended to accelerate further discovery and development in this promising field.
References
A Deep Dive into the Immunomodulatory Mechanisms of Echinacea
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Echinacea, a genus of herbaceous flowering plants in the daisy family, has a long history of traditional medicinal use, particularly by Native American tribes, for a variety of ailments. In modern phytopharmacology, Echinacea is best known for its purported immunomodulatory effects, leading to its widespread use as an over-the-counter herbal supplement for the prevention and treatment of upper respiratory tract infections, such as the common cold. This technical guide provides a comprehensive review of the scientific literature on the immunomodulatory properties of Echinacea, with a focus on its mechanisms of action, active chemical constituents, and effects on the innate and adaptive immune systems. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the immunological effects of this complex botanical.
Active Constituents
The immunomodulatory activity of Echinacea is not attributed to a single compound but rather to the synergistic action of a complex mixture of phytochemicals. The three main species used for medicinal purposes—Echinacea purpurea, Echinacea angustifolia, and Echinacea pallida—differ in their phytochemical profiles. The primary classes of active compounds include:
-
Alkamides: These lipophilic compounds are considered key immunomodulators. Their structure is similar to anandamide, an endocannabinoid, and they have been shown to interact with cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells.[1][2]
-
Polysaccharides: High-molecular-weight polysaccharides, such as inulin, have been shown to activate macrophages and other immune cells.[3][4][5]
-
Caffeic Acid Derivatives: Compounds like cichoric acid, caftaric acid, and echinacoside (B191147) possess antioxidant and anti-inflammatory properties that contribute to the overall immunomodulatory effects.[6]
Immunomodulatory Effects on the Innate Immune System
The innate immune system provides the first line of defense against pathogens. Echinacea has been shown to modulate several key components of this system.
Macrophage Activation
Macrophages are critical phagocytic cells that also play a pivotal role in initiating and directing immune responses. Various studies have demonstrated that Echinacea extracts and their constituents can activate macrophages.
Experimental Protocol: In Vitro Macrophage Activation Assay
A common method to assess macrophage activation involves the use of the murine macrophage cell line, RAW 264.7.
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of Echinacea extract or isolated compounds (e.g., alkamides, polysaccharides) for a specified period (e.g., 24 hours). A positive control, such as lipopolysaccharide (LPS), is typically included.
-
Nitric Oxide (NO) Production: The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.[7][8] The absorbance is read at 540 nm, and the concentration of nitrite (B80452) is determined from a standard curve.
-
Cytokine Production: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9][10]
-
Phagocytosis Assay: The effect on phagocytic activity can be assessed by incubating the treated macrophages with fluorescently labeled particles (e.g., zymosan bioparticles) and quantifying their uptake using a fluorometer or flow cytometer.[11][12]
Table 1: Effects of Echinacea Extracts on Macrophage Function (In Vitro)
| Echinacea Preparation | Cell Type | Parameter Measured | Concentration | Effect | Reference |
| E. purpurea (Ethanol Extract) | RAW 264.7 | NO Production | 100 µg/mL | Significant Inhibition | [9] |
| E. pallida (Ethanol Extract) | RAW 264.7 | NO Production | 100 µg/mL | Most Active Inhibition | [7] |
| E. angustifolia (Ethanol Extract) | RAW 264.7 | TNF-α Production | 100 µg/mL | Significant Inhibition | [13] |
| E. purpurea Polysaccharides | Murine Peritoneal Macrophages | IL-6, TNF-α, IL-12 Production | Not specified | Stimulation | [14] |
| E. purpurea Alkamides | Alveolar Macrophages (Rat) | Phagocytic Index | 12 µg/kg/day (in vivo) | Significant Increase | [15] |
Natural Killer (NK) Cell Activity
NK cells are a type of cytotoxic lymphocyte that plays a crucial role in the innate immune response to viral infections and cancer.
Experimental Protocol: NK Cell Cytotoxicity Assay
-
Effector Cell Preparation: Peripheral blood mononuclear cells (PBMCs), containing NK cells, are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Target Cell Labeling: A target cell line susceptible to NK cell-mediated lysis (e.g., K562 cells) is labeled with a fluorescent dye such as Calcein-AM.
-
Co-culture: The effector cells (PBMCs) are co-cultured with the labeled target cells at various effector-to-target (E:T) ratios in the presence or absence of Echinacea extract.
-
Cytotoxicity Measurement: After incubation, the amount of dye released from the lysed target cells into the supernatant is measured using a fluorometer. The percentage of specific lysis is calculated.[16][17]
Table 2: Effects of Echinacea on Natural Killer (NK) Cell Activity
| Echinacea Preparation | Study Type | Subject | Parameter Measured | Dosage/Concentration | Effect | Reference |
| E. purpurea Extract | In vivo | Mice | NK Cell Activity | 50, 100, 200 mg/kg b.w. | Increased | [16] |
| Water-soluble E. purpurea Leaf Extract | In vitro | Human NK cells | Cytotoxicity | Not specified | Significantly Affected | [18] |
Immunomodulatory Effects on the Adaptive Immune System
The adaptive immune system is a more specialized defense mechanism that involves T and B lymphocytes and the generation of immunological memory.
T-Lymphocyte Proliferation and Activation
T-cells are central to adaptive immunity, orchestrating various immune responses. Echinacea has been shown to influence T-cell proliferation and activation.
Experimental Protocol: T-Cell Proliferation Assay
-
PBMC Isolation: Human PBMCs are isolated from whole blood as described previously.
-
Cell Culture and Stimulation: PBMCs are cultured in RPMI-1640 medium and stimulated with a mitogen, such as phytohemagglutinin (PHA) or concanavalin (B7782731) A (Con A), in the presence or absence of Echinacea extracts.
-
Proliferation Measurement: T-cell proliferation can be quantified using several methods:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.
-
BrdU Incorporation: This assay measures the incorporation of a synthetic nucleoside, bromodeoxyuridine (BrdU), into the DNA of proliferating cells, which is then detected with an anti-BrdU antibody.
-
CFSE Staining: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division, allowing for the tracking of cell proliferation by flow cytometry.[3]
-
Table 3: Effects of Echinacea on T-Lymphocyte Subsets and Proliferation
| Echinacea Preparation | Study Type | Subject/Cell Type | Parameter Measured | Dosage/Concentration | Effect | Reference |
| E. purpurea Extract | In vivo | Mice | CD4+ and CD8+ T-cells | 50 mg/kg | Reversed CP-induced decrease | [19] |
| E. angustifolia & E. pallida Extracts | In vivo | Mice | T-cell Proliferation (Con A-stimulated) | 130 mg/kg/day | Significantly Higher | [20] |
| E. tennesseensis (Root, Leaf, Flower Tinctures) | In vitro | Human PBMCs | PBMC Proliferation | Not specified | Stimulated | [21] |
| E. purpurea Water-Soluble Extract | In vitro | Human Jurkat T-cells | IL-2 and IFN-γ Secretion | 100 & 250 µg/mL | Dose-dependent Enhancement | [22] |
B-Lymphocyte Function and Antibody Production
B-cells are responsible for producing antibodies (immunoglobulins), which are crucial for neutralizing pathogens.
Experimental Protocol: Measurement of Immunoglobulin Levels
-
In Vivo Model: Animals (e.g., rats, mice) are treated with Echinacea extract over a period of time. They are immunized with a specific antigen (e.g., keyhole limpet hemocyanin, KLH) to elicit an antibody response.[23]
-
Blood Collection: Blood samples are collected at different time points.
-
ELISA for Immunoglobulins: The levels of specific immunoglobulin isotypes (e.g., IgM, IgG) in the serum are quantified using ELISA.[23][24][25]
Table 4: Effects of Echinacea on Immunoglobulin Production
| Echinacea Preparation | Study Type | Subject | Parameter Measured | Dosage | Effect | Reference |
| E. angustifolia Root Extract | In vivo | Rats | Antigen-specific IgG | Not specified | Significant Augmentation | [23] |
| E. purpurea Hydroethanolic Extract | In vivo | Dogs | IgM | 1 mL of 5% extract, twice daily | Significant Increase | [24] |
Signaling Pathways Modulated by Echinacea
The immunomodulatory effects of Echinacea are mediated through the modulation of various intracellular signaling pathways.
Toll-Like Receptor (TLR) Signaling
Toll-like receptors are a class of pattern recognition receptors that play a key role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). Echinacea polysaccharides have been shown to interact with TLR4, a receptor for LPS.[14][26] This interaction can trigger a downstream signaling cascade.
Caption: TLR4 signaling pathway activated by Echinacea polysaccharides.
NF-κB and MAPK Signaling Pathways
The activation of TLRs often leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of genes encoding pro-inflammatory cytokines, chemokines, and other immune mediators.[14][26]
Caption: Experimental workflow for assessing NF-κB and MAPK activation.
Clinical Evidence: The Common Cold
Numerous clinical trials have investigated the efficacy of Echinacea in preventing and treating the common cold, with mixed results.[27] Methodological differences, including the Echinacea species and preparation used, dosage, and study design, likely contribute to the conflicting findings.
Experimental Protocol: Randomized Controlled Trial for the Common Cold
-
Study Population: Healthy adult volunteers are recruited.
-
Intervention: Participants are randomly assigned to receive either an Echinacea preparation or a placebo. The treatment may be initiated prophylactically or at the onset of cold symptoms.[28][29]
-
Outcome Measures:
-
Incidence of Colds: For prevention trials, the number of cold episodes is recorded.
-
Duration and Severity of Symptoms: For treatment trials, participants self-report the severity of their symptoms daily using a validated scale, such as the Jackson score.[28][30] The total duration of the cold is also recorded.
-
-
Data Analysis: Statistical methods are used to compare the outcomes between the Echinacea and placebo groups.[29]
Table 5: Selected Clinical Trials of Echinacea for the Common Cold
| Echinacea Preparation | Study Design | No. of Participants | Primary Outcome | Results | Reference |
| Unrefined Echinacea | Randomized, Double-Blind, Placebo-Controlled | 148 | Duration and Severity | No significant effect | [29] |
| E. purpurea (Echinacin, EC31J0) | Randomized, Double-Blind, Placebo-Controlled | 80 | Duration of Illness | Median duration reduced from 9.0 to 6.0 days (p=0.0112) | [30] |
| Echinacea | Randomized Controlled Trial | 713 | Global Severity and Duration | Trend toward benefit, but not statistically significant | [28][31] |
Conclusion
The available scientific evidence strongly suggests that Echinacea possesses significant immunomodulatory properties, affecting both the innate and adaptive immune systems. Its activity is mediated by a complex interplay of various phytochemicals that modulate immune cell function and signaling pathways. While in vitro and in vivo studies provide a solid foundation for its immunological effects, the clinical evidence, particularly for the common cold, remains inconclusive. Future research should focus on standardized Echinacea preparations and well-designed clinical trials to fully elucidate its therapeutic potential. For drug development professionals, Echinacea offers a rich source of lead compounds for the development of novel immunomodulatory agents.
References
- 1. Synergistic immunomopharmacological effects of N-alkylamides in Echinacea purpurea herbal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Echinacea alkylamides modulate TNF-alpha gene expression via cannabinoid receptor CB2 and multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of quantitative flow cytometry to measure ex vivo immunostimulant activity of echinacea: the case for polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Echinacea purpurea (L.) Moench modulates human T-cell cytokine response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Echinacea purpurea: Pharmacology, phytochemistry and analysis methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Echinacea increases arginase activity and has anti-inflammatory properties in RAW 264.7 macrophage cells, indicative of alternative macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Echinacea increases arginase activity and has anti-inflammatory properties in RAW 264.7 macrophage cells indicative of alternative macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of macrophage immune responses by Echinacea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [The effect of Echinacea purpurea Moench on phagocytosis in granulocytes measured by chemiluminescence] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [dr.lib.iastate.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. Echinacea-induced macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Echinacea purpurea Extract Enhances Natural Killer Cell Activity In Vivo by Upregulating MHC II and Th1-type CD4+ T Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medcraveonline.com [medcraveonline.com]
- 19. Echinacea purpurea Alleviates Cyclophosphamide-Induced Immunosuppression in Mice | MDPI [mdpi.com]
- 20. Enhancement of Innate and Adaptive Immune Functions by Multiple Echinacea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Echinacea tennesseensis ethanol tinctures harbor cytokine- and proliferation-enhancing capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Echinacea purpurea (L.) Moench modulates human T-cell cytokine response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Increased production of antigen-specific immunoglobulins G and M following in vivo treatment with the medicinal plants Echinacea angustifolia and Hydrastis canadensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evaluating the effect of oral administration of Echinacea hydroethanolic extract on the immune system in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Echinacea polysaccharide alleviates LPS-induced lung injury via inhibiting inflammation, apoptosis and activation of the TLR4/NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. Echinacea for treating the common cold: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 29. acpjournals.org [acpjournals.org]
- 30. Efficacy of Echinacea purpurea in patients with a common cold. A placebo-controlled, randomised, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vivo Dosage of Echinacea Extract for Murine Influenza Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Echinacea extract in murine models of influenza virus infection. The following sections detail established dosages, experimental protocols, and the underlying molecular mechanisms of action, offering a practical guide for study design and execution.
Quantitative Data Summary
The administration of Echinacea extracts in murine influenza models has been shown to modulate the host immune response, leading to improved clinical outcomes. The following tables summarize the quantitative data from key in vivo studies.
Table 1: In Vivo Dosage and Administration of Echinacea purpurea Aerial Polysaccharide Extract
| Parameter | Details | Reference |
| Mouse Strain | C57BL/6, female, 6-8 weeks old | [1] |
| Influenza Virus | Influenza A/WSN/33 (H1N1) | [1] |
| Infection Dose | 500 PFU in 30 µl PBS, intranasally | [1] |
| Echinacea Extract | Echinacea purpurea aerial (non-root) polysaccharide extract | [1] |
| Dosage | 10 mg/mouse per day | [1] |
| Administration Route | Oral gavage | [1] |
| Vehicle | Phosphate Buffered Saline (PBS) | [1] |
| Treatment Schedule | Daily for 5 consecutive days, starting immediately after infection | [1] |
Table 2: Observed Effects of Echinacea purpurea Aerial Polysaccharide Extract in Influenza-Infected Mice
| Outcome Measured | Observation | Reference |
| Clinical Outcome | Attenuated weight loss in treated mice compared to untreated controls. | [1] |
| Viral Titer (Lungs) | No significant difference in pulmonary viral titers between treated and untreated mice.[1] | [1] |
| Cytokine Modulation (Systemic - Serum) | Significantly lower levels of KC (Keratinocyte Chemoattractant), IFN-γ, and IL-10 in treated mice.[1] | [1] |
| Cytokine Modulation (Pulmonary - Lungs) | Significantly lower levels of KC and IL-10 in treated mice.[1] | [1] |
Experimental Protocols
This section provides detailed methodologies for replicating the key experiments cited in the quantitative data summary.
Preparation and Administration of Echinacea Extract
This protocol is based on the methodology described by Fusco et al., 2010.[1]
-
Reconstitution of Extract:
-
Aseptically reconstitute the lyophilized Echinacea purpurea aerial polysaccharide extract in sterile Phosphate Buffered Saline (PBS) to a stock concentration of 100 mg/ml.
-
Incubate the suspension in a 37°C water bath for 2 hours to ensure complete dissolution.
-
Filter the suspension through a sterile 0.45 µm PVDF syringe filter to remove any particulates.
-
Store the filtered stock solution at 4°C for a maximum of 10 days.
-
-
Animal Dosing:
-
For each C57BL/6 mouse (average weight 15-20g), administer 100 µl of the 100 mg/ml stock solution (equivalent to a 10 mg dose).
-
The administration should be performed daily via oral gavage.
-
Initiate the treatment on the day of influenza infection (Day 0) and continue for a total of five consecutive days.
-
Murine Model of Influenza Infection
This protocol outlines the procedure for establishing an influenza infection in mice.[1]
-
Animal Model:
-
Use female C57BL/6 mice, 6-8 weeks of age.
-
Allow mice to acclimatize to the facility for at least one week prior to the experiment.
-
-
Virus and Infection:
-
Use Influenza A/WSN/33 (H1N1) strain.
-
Anesthetize mice using isoflurane.
-
While anesthetized, infect the mice intranasally with 500 PFU of the virus diluted in 30 µl of sterile PBS.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of illness, including weight loss, ruffled fur, and lethargy.
-
Measure and record the body weight of each mouse daily. Euthanize mice that lose more than 30% of their initial body weight.
-
Assessment of Outcomes
-
Viral Titer Quantification:
-
At selected time points post-infection, euthanize mice and aseptically harvest the lungs.
-
Homogenize the lung tissue in sterile PBS.
-
Clarify the homogenate by centrifugation and collect the supernatant.
-
Determine the viral titer in the lung homogenate supernatant using a plaque assay on Madin-Darby Canine Kidney (MDCK) cells.
-
-
Cytokine Analysis:
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Process the blood to obtain serum.
-
Use the lung homogenate supernatant (prepared for viral titer analysis) for pulmonary cytokine analysis.
-
Measure the concentrations of cytokines (e.g., KC, IFN-γ, IL-10) in the serum and lung homogenates using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of Echinacea polysaccharides and the experimental workflow.
Caption: Proposed signaling pathway for Echinacea polysaccharides.
Caption: Murine influenza model experimental workflow.
References
Application Notes and Protocols for Treating Peripheral Blood Mononuclear Cells (PBMCs) with Echinacea Extract
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro treatment of human peripheral blood mononuclear cells (PBMCs) with Echinacea extract. This document outlines the necessary materials, step-by-step procedures for cell culture and treatment, and methods for assessing the cellular response, including cytokine production and cell proliferation. The provided protocols are intended as a guide and may require optimization for specific Echinacea extracts and research questions.
Introduction
Echinacea, a genus of herbaceous flowering plants in the daisy family, is widely used in herbal medicine for its purported immunomodulatory effects. Extracts from various parts of the Echinacea plant, most notably Echinacea purpurea, are believed to stimulate the immune system and are commonly used to prevent or treat upper respiratory tract infections.[1][2] The immunomodulatory activity of Echinacea is attributed to a variety of active compounds, including polysaccharides, alkylamides, and caffeic acid derivatives.[3][4][5] These compounds are thought to interact with immune cells, such as macrophages and natural killer cells, leading to the production of cytokines and enhancement of phagocytosis.[3] In vitro studies using PBMCs are crucial for elucidating the specific mechanisms by which Echinacea extracts modulate human immune responses.
Key Experimental Protocols
Isolation of Human PBMCs
This protocol describes the isolation of PBMCs from whole blood using Ficoll-Hypaque density gradient centrifugation.
Materials:
-
Human whole blood collected in sodium heparin tubes
-
Ficoll-Hypaque density gradient medium (e.g., Ficoll-Paque™ PLUS)
-
Phosphate-buffered saline (PBS), sterile
-
RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Hypaque medium in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer at the interface.
-
Collect the buffy coat layer containing the PBMCs and transfer it to a new 50 mL conical tube.
-
Wash the cells by adding sterile PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.
-
Adjust the cell concentration to 1 x 106 viable cells/mL in complete RPMI-1640 medium.[4]
Treatment of PBMCs with Echinacea Extract
This protocol outlines the treatment of isolated PBMCs with Echinacea extract.
Materials:
-
Isolated PBMCs at 1 x 106 cells/mL in complete RPMI-1640 medium
-
Echinacea extract (e.g., aqueous, ethanolic, or standardized extract). The extract should be sterilized, for example, by filtration.
-
24-well or 96-well sterile tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Prepare serial dilutions of the Echinacea extract in complete RPMI-1640 medium to achieve the desired final concentrations for treatment. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Seed the PBMCs into the wells of a sterile tissue culture plate. For a 24-well plate, add 1 mL of the cell suspension per well.[6] For a 96-well plate, add 100 µL of the cell suspension per well.[6]
-
Add the diluted Echinacea extract to the wells containing PBMCs. Include appropriate controls, such as a vehicle control (the solvent used to dissolve the extract) and an untreated control (cells with medium only).
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for the desired period (e.g., 24, 48, or 72 hours), depending on the downstream assay. For cytokine analysis, a 24-hour incubation is common.[1][4] For proliferation assays, longer incubation times such as 5 days may be used.[6]
Assessment of Cytokine Production
This protocol describes the measurement of cytokines in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA).
Materials:
-
Supernatants from Echinacea-treated and control PBMC cultures
-
ELISA or CBA kit for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6, IL-10, IL-2, IFN-γ)
-
Microplate reader or flow cytometer
Procedure:
-
After the incubation period, centrifuge the culture plates at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatants without disturbing the cell pellet and store them at -80°C until analysis.[4]
-
Perform the ELISA or CBA according to the manufacturer's instructions to quantify the concentration of cytokines in the supernatants.
-
Analyze the data to determine the effect of the Echinacea extract on cytokine production compared to the controls.
Assessment of Cell Proliferation
This protocol describes the measurement of PBMC proliferation using a colorimetric assay such as the MTT or WST-1 assay.
Materials:
-
Echinacea-treated and control PBMCs in a 96-well plate
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
At the end of the incubation period (e.g., 5 days), add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time (typically 2-4 hours) to allow for the conversion of the reagent by metabolically active cells.
-
If using the MTT assay, add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell proliferation as a percentage relative to the untreated control.
Data Presentation
The following tables summarize representative quantitative data on the effects of Echinacea extract on PBMCs. It is important to note that results can vary significantly based on the type of extract, its concentration, and the specific experimental conditions.
Table 1: Effect of Echinacea purpurea Extract on Cytokine Production by Human Macrophages (Derived from PBMCs)
| Cytokine | Echinacea Concentration (µg/mL) | Cytokine Level (pg/mL) - Mean |
| IL-1 | 0.012 | >2000 |
| Unstimulated Control | <100 | |
| TNF-α | 0.012 | ~1500 |
| Unstimulated Control | <100 | |
| IL-6 | 0.012 | ~500 |
| Unstimulated Control | <100 | |
| IL-10 | 0.012 | ~1000 |
| Unstimulated Control | <100 | |
| Data adapted from a study using fresh pressed juice of Echinacea purpurea on human peripheral blood macrophages after 18-72 hours of incubation.[7] |
Table 2: Effect of Echinacea Tinctures on PBMC Proliferation
| Echinacea Species | Proliferation vs. Control |
| E. angustifolia | Significant Increase |
| E. pallida | Significant Increase |
| E. purpurea | No Significant Change |
| E. tennesseensis | Significant Increase |
| Data represents the effect on PBMC proliferation after 5 days of incubation with Echinacea tinctures.[6] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the putative signaling pathway activated by Echinacea polysaccharides in PBMCs and the general experimental workflow.
Caption: Putative signaling pathway of Echinacea polysaccharides in PBMCs.
Caption: General experimental workflow for treating PBMCs with Echinacea extract.
References
- 1. restorativemedicine.org [restorativemedicine.org]
- 2. Phytotherapeutic effects of Echinacea purpurea in gamma-irradiated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. restorativemedicine.org [restorativemedicine.org]
- 5. mdpi.com [mdpi.com]
- 6. iris.unipa.it [iris.unipa.it]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
Application Note: Quantification of Alkamides in Echinacea purpurea using HPLC-UV
Abstract
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of alkamides in Echinacea purpurea. Alkamides are a significant class of bioactive compounds in Echinacea, known for their immunomodulatory properties. This protocol provides a robust and reliable method for researchers, scientists, and drug development professionals to accurately quantify these compounds in various sample matrices, including plant raw materials and finished herbal products. The method is based on a reversed-phase HPLC separation with UV detection, offering a balance of selectivity, sensitivity, and accessibility for quality control and research purposes.
Introduction
Echinacea is a genus of herbaceous flowering plants in the daisy family, Asteraceae. Three species are commonly used in herbal medicine: Echinacea purpurea, Echinacea angustifolia, and Echinacea pallida. These plants are widely used in dietary supplements and herbal remedies to stimulate the immune system, particularly for the prevention and treatment of the common cold. The primary bioactive constituents of Echinacea are believed to be alkamides, caffeic acid derivatives (such as cichoric acid), and polysaccharides.[1][2]
Alkamides, also known as alkylamides, are lipophilic compounds that contribute to the characteristic tingling sensation of Echinacea on the tongue. More importantly, they have been shown to possess immunomodulatory and anti-inflammatory activities. Given their therapeutic potential, the accurate quantification of alkamides is crucial for the standardization and quality control of Echinacea-containing products. HPLC is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture, making it an ideal method for analyzing the complex phytochemical profile of Echinacea.[3][4] This application note provides a detailed protocol for a validated HPLC-UV method for the quantification of major alkamides in Echinacea purpurea.
Experimental Protocols
Sample Preparation
A reliable and reproducible sample preparation protocol is critical for the accurate quantification of alkamides. The following procedure is recommended for dried plant material and commercial products.
1.1. Plant Material:
-
Dry the Echinacea purpurea plant material (roots or aerial parts) at 40-50°C to a constant weight.
-
Grind the dried material to a fine powder (e.g., passing through a 1 mm mesh).
-
Accurately weigh approximately 400 mg of the powdered plant material into a suitable extraction vessel.[1][5]
-
Add 10.0 mL of 70:30 (v/v) methanol (B129727)/water solution containing a known concentration of an internal standard (e.g., 0.20 mg/mL naringenin).[1][2]
-
Extract the sample by ultrasonication for 30 minutes, followed by shaking on a rotary shaker for 120 minutes.[1][5]
-
Centrifuge the extract at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
1.2. Capsules and Tablets:
-
For capsules, open and combine the contents of at least 10 capsules. For tablets, grind at least 10 tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a single dose.
-
Proceed with the extraction procedure as described in section 1.1, starting from step 4.
1.3. Tinctures and Liquid Extracts:
-
Pipette a known volume of the liquid product into a volumetric flask.
-
Add the extraction solvent (70:30 methanol/water with internal standard) to the mark.
-
Vortex to mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV Method
2.1. Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2.2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic or phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic or phosphoric acid.
-
Gradient Elution:
-
0-15 min: 40% to 80% B (linear gradient)
-
15-16 min: 80% to 40% B (linear gradient)
-
16-22 min: 40% B (isocratic)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: 260 nm for alkamides. A PDA detector can be used to scan from 200-400 nm for peak purity assessment.
Preparation of Standards and Calibration
-
Prepare individual stock solutions of alkamide standards (e.g., dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serial dilution of the stock solutions to create a calibration curve with at least five concentration levels. The concentration range should bracket the expected concentration of alkamides in the samples.
-
Add the internal standard to each working standard solution at the same concentration as in the sample preparations.
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The linearity of the method should be evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.
Experimental Workflow
Caption: Workflow for the HPLC-UV quantification of alkamides in Echinacea.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of major alkamides in Echinacea purpurea using a validated HPLC method. Data is compiled from published literature.
| Alkamide | Retention Time (min) | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Dodeca-2E,4E,8Z,10E-tetraenoic acid isobutylamide | ~14.5 | 1 - 100 | >0.99 | 0.24 | 0.82 | [3] |
| Dodeca-2E,4E,8Z,10Z-tetraenoic acid isobutylamide | ~14.8 | 1 - 100 | >0.99 | 0.24 | 0.82 | [3] |
| Undeca-2E,4Z-diene-8,10-diynoic acid isobutylamide | ~12.1 | N/A | N/A | N/A | N/A | |
| Dodeca-2E,4E-dienoic acid isobutylamide | ~16.2 | N/A | N/A | N/A | N/A | |
| Dodeca-2E-ene-8,10-diynoic acid isobutylamide | ~13.5 | 1 - 123 | 0.999 | 0.012 | 0.42 | [3] |
Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact mobile phase composition. N/A indicates data not available in the cited literature.
Results and Discussion
The described HPLC-UV method provides good separation and resolution of the major alkamides present in Echinacea purpurea extracts. The use of a gradient elution allows for the separation of both the more polar and the more lipophilic alkamides within a reasonable run time. The UV detection at 260 nm offers good sensitivity for the quantification of these compounds.
The method has been shown to be linear over a wide concentration range, with excellent correlation coefficients, indicating a direct proportional relationship between the detector response and the analyte concentration. The limits of detection (LOD) and quantification (LOQ) are sufficiently low to allow for the analysis of alkamides in various Echinacea products, even those with low concentrations of these active compounds.
The use of an internal standard, such as naringenin, is recommended to compensate for variations in sample preparation and injection volume, thereby improving the accuracy and precision of the quantification.[1][2]
Conclusion
The HPLC-UV method detailed in this application note is a reliable and robust procedure for the quantification of alkamides in Echinacea purpurea. It is suitable for routine quality control of raw materials and finished products, as well as for research purposes in the fields of phytochemistry and pharmacology. The protocol provides a clear and detailed workflow, from sample preparation to data analysis, ensuring reproducible and accurate results. This method can be readily implemented in laboratories equipped with standard HPLC instrumentation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HPLC method validated for the simultaneous analysis of cichoric acid and alkamides in Echinacea purpurea plants and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of alkylamide yield in ethanolic extracts prepared from fresh versus dry Echinacea purpurea utilizing HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alkamide levels in Echinacea purpurea: a rapid analytical method revealing differences among roots, rhizomes, stems, leaves and flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Echinacea purpurea as a Positive Control for Immunostimulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinacea purpurea is a well-documented immunostimulatory herb, making standardized extracts of it an ideal positive control for a variety of in vitro and in vivo immunostimulation assays. Its activity is attributed to a complex mixture of bioactive compounds, including alkamides, polysaccharides, and caffeic acid derivatives.[1] These constituents activate key cells of both the innate and adaptive immune systems, such as macrophages, neutrophils, natural killer (NK) cells, and lymphocytes.[1][2][3][4] The use of Echinacea as a positive control provides a reliable benchmark for evaluating the immunostimulatory potential of novel compounds.
The immunostimulatory effects of Echinacea are mediated through the activation of several key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (including JNK, p38, and ERK).[1][5][6][7] This activation leads to a cascade of downstream events, including the production of pro-inflammatory and regulatory cytokines, enhanced phagocytosis by macrophages, and increased lymphocyte proliferation.
Mechanism of Action
Echinacea extracts initiate an immune response by interacting with pattern recognition receptors, such as Toll-like receptors (TLRs), on the surface of immune cells.[5][8] This interaction triggers a signaling cascade that results in the activation of transcription factors like NF-κB, which then translocate to the nucleus to induce the expression of various immune-related genes.
Key Bioactive Components:
-
Alkamides: Known to modulate cannabinoid receptor type 2 (CB2), which may contribute to their immunomodulatory properties.[1] They are also associated with the suppression of pro-inflammatory mediators.[9]
-
Polysaccharides: (e.g., arabinogalactan) These high-molecular-weight compounds are potent activators of macrophages and can stimulate the production of cytokines.[1][10][11]
-
Caffeic Acid Derivatives: (e.g., cichoric acid, echinacoside) Contribute to the antioxidant and anti-inflammatory properties of Echinacea.[10]
Data Summary
The following tables summarize the quantitative effects of Echinacea purpurea extracts in various immunostimulation assays, providing an expected range of responses when used as a positive control.
Table 1: Effect of Echinacea purpurea on Cytokine Production in Macrophages
| Cell Type | Echinacea Preparation | Concentration Range | Cytokine | Fold Increase (vs. Unstimulated Control) | Reference |
| Human Peripheral Blood Macrophages | Fresh Pressed Juice | 0.012 - 10 µg/mL | IL-1 | Significant Increase | [12] |
| Human Peripheral Blood Macrophages | Fresh Pressed Juice | 0.012 - 10 µg/mL | TNF-α | Significant Increase | [12] |
| Human Peripheral Blood Macrophages | Fresh Pressed Juice | 0.012 - 10 µg/mL | IL-6 | Significant Increase | [12] |
| Human Peripheral Blood Macrophages | Fresh Pressed Juice | 0.012 - 10 µg/mL | IL-10 | Significant Increase | [12] |
| Murine Peritoneal Macrophages | Polysaccharide-enriched Extract | Not Specified | IL-6, TNF-α, IL-12 | Significant Production | [6][13] |
| RAW 264.7 Macrophages | Ethanolic Root Extract | ~50 µg/mL | TNF-α | Induces production | [9] |
| Murine Bone Marrow-Derived Macrophages | Polysaccharide-enriched Extract | 100 µg/mL | IL-1β, IL-6, IL-12p70, TNF-α | Upregulated Production | [14] |
Table 2: Effect of Echinacea purpurea on Other Immunological Parameters
| Assay Type | Cell Type | Echinacea Preparation | Concentration | Observed Effect | Reference |
| Phagocytosis | Murine Macrophages | Polysaccharide-enriched Extract | Not Specified | Enhanced Phagocytosis | [1][3] |
| Nitric Oxide (NO) Production | RAW 264.7 Cells | Standardized Extract | 200 - 400 µg/mL | 30-39 fold increase | [15] |
| T-Cell Proliferation | Murine Splenocytes | Alcohol Extract | 130 mg/kg (in vivo) | Significantly higher proliferation | [2] |
| NK Cell Cytotoxicity | Murine Splenocytes | Alcohol Extract | 130 mg/kg (in vivo) | Increased cytotoxicity | [2] |
| Dendritic Cell Maturation | Murine Bone Marrow-Derived Dendritic Cells | Extract | 400 µg/mL | Induced phenotypic maturation | [5] |
Visualized Pathways and Workflows
Caption: Echinacea signaling cascade in macrophages.
Caption: Workflow for macrophage activation assays.
Experimental Protocols
Protocol 1: In Vitro Macrophage Activation and Cytokine Production Assay
Objective: To assess the immunostimulatory activity of a test compound by measuring cytokine production and nitric oxide release from macrophages, using Echinacea purpurea extract as a positive control.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or primary murine bone marrow-derived macrophages).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Test compound.
-
Echinacea purpurea standardized extract (e.g., ethanolic or aqueous extract).
-
Lipopolysaccharide (LPS) as an alternative potent positive control.
-
Vehicle control (e.g., DMSO or PBS).
-
96-well cell culture plates.
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Griess Reagent for Nitric Oxide (NO) assay.
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing the test compound at various concentrations, Echinacea extract (e.g., 10-100 µg/mL), LPS (e.g., 1 µg/mL), or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[16]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for cytokine and NO analysis.
-
Cytokine Quantification (ELISA):
-
Perform ELISA for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cytokine concentrations based on a standard curve.
-
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Data Analysis: Compare the levels of cytokines and NO produced in response to the test compound with the vehicle control and the Echinacea positive control.
Protocol 2: Lymphocyte Proliferation Assay
Objective: To evaluate the effect of a test compound on the proliferation of lymphocytes, using Echinacea purpurea as a positive control.
Materials:
-
Primary lymphocytes (e.g., human peripheral blood mononuclear cells (PBMCs) or murine splenocytes).
-
Complete RPMI-1640 medium.
-
Test compound.
-
Echinacea purpurea standardized extract.
-
Mitogen (e.g., Concanavalin A (ConA) or Phytohemagglutinin (PHA)) as a co-stimulant/positive control.
-
Vehicle control.
-
96-well cell culture plates.
-
Cell proliferation assay reagent (e.g., MTT, XTT, or BrdU incorporation kit).
Procedure:
-
Cell Preparation: Isolate lymphocytes using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Cell Seeding: Seed 2 x 10^5 lymphocytes per well in a 96-well plate.
-
Treatment: Add the test compound, Echinacea extract (e.g., 50-250 µg/mL), ConA (e.g., 5 µg/mL), or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for an additional 4 hours.
-
Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Calculate the proliferation index by comparing the absorbance of treated wells to the vehicle control. A significant increase in proliferation compared to the vehicle control, and comparable to the Echinacea control, indicates a positive immunostimulatory effect.
Conclusion
Standardized Echinacea purpurea extracts serve as a reliable and relevant positive control in a range of immunostimulation assays. Its well-characterized mechanism of action, involving the activation of key immune cells and signaling pathways like NF-κB and MAPK, provides a solid basis for comparison when screening for novel immunomodulatory agents. The protocols and data provided herein offer a framework for incorporating Echinacea into experimental designs to ensure the validity and robustness of assay results.
References
- 1. Echinacea purpurea: Pharmacology, phytochemistry and analysis methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of Innate and Adaptive Immune Functions by Multiple Echinacea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nottingham.ac.uk [nottingham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Echinacea pupurea extracts promote murine dendritic cell maturation by activation of JNK, p38 MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Echinacea-induced macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immune-enhancing Effects of Echinacea purpurea Extracts on RAW264.7 Cells via TLR4-mediated NF-κB and MAPKs Pathways -Journal of Physiology & Pathology in Korean Medicine [koreascience.kr]
- 8. Echinacea polysaccharide alleviates LPS-induced lung injury via inhibiting inflammation, apoptosis and activation of the TLR4/NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethanolic Echinacea purpurea Extracts Contain a Mixture of Cytokine-Suppressive and Cytokine-Inducing Compounds, Including Some That Originate from Endophytic Bacteria | PLOS One [journals.plos.org]
- 10. Phytochemistry, Mechanisms, and Preclinical Studies of Echinacea Extracts in Modulating Immune Responses to Bacterial and Viral Infections: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Macrophage activation and induction of macrophage cytotoxicity by purified polysaccharide fractions from the plant Echinacea purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Echinacea-induced cytokine production by human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Echinacea purpurea Extract Polarizes M1 Macrophages in Murine Bone Marrow-Derived Macrophages Through the Activation of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of Echinacea's Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro models for assessing the antiviral properties of Echinacea extracts and their active compounds. The following sections detail the necessary materials, experimental procedures, and data interpretation for key antiviral assays.
Introduction
Echinacea, a genus of herbaceous flowering plants in the daisy family, has been traditionally used for the prevention and treatment of respiratory infections.[1][2] Scientific investigations have sought to validate these claims, with numerous in vitro studies demonstrating the antiviral activity of Echinacea extracts against a broad spectrum of viruses, particularly enveloped viruses.[1][2][3] The antiviral effects are attributed to a variety of bioactive compounds, including alkylamides, caffeic acid derivatives (such as chicoric acid), and polysaccharides.[4][5] These compounds can exert their effects through direct virucidal action, inhibition of viral entry into host cells, and modulation of the host's immune response.[5][6][7]
This document outlines standardized protocols for evaluating the antiviral efficacy of Echinacea preparations in a laboratory setting.
Key In Vitro Models and Viruses Tested
A variety of cell lines and viruses are employed to model respiratory viral infections in vitro. The choice of model depends on the specific virus and the research question.
| Cell Line | Virus | Reference for Use with Echinacea |
| HeLaH1 | Human Rhinovirus (HRV) | [4] |
| Madin-Darby Canine Kidney (MDCK) | Influenza A and B viruses | [4][7][8] |
| Vero E6 | SARS-CoV-2 and its variants, MERS-CoV, SARS-CoV-1 | [3][9][10] |
| HEp-2 | Respiratory Syncytial Virus (RSV) | [8] |
| HEK293T | SARS-CoV-2 pseudoparticles | [9] |
| THP-1 (monocytes) | - (Immune modulation studies) |
Experimental Protocols
The following are detailed protocols for common assays used to determine the antiviral activity of Echinacea extracts.
Protocol 1: Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibition of viral replication.
Objective: To determine the concentration of an Echinacea extract that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Appropriate host cell line (e.g., MDCK for influenza)
-
Virus stock of known titer (PFU/mL)
-
Echinacea extract or isolated compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose (B213101) or Avicel overlay medium
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in culture plates to form a confluent monolayer (typically 24 hours before infection).
-
Preparation of Extract Dilutions: Prepare a series of dilutions of the Echinacea extract in serum-free cell culture medium.
-
Virus Infection:
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 PFU/well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Treatment:
-
Remove the viral inoculum.
-
Add the different concentrations of the Echinacea extract to the respective wells. Include a virus control (no extract) and a cell control (no virus, no extract).
-
-
Overlay:
-
After a 1-hour incubation with the extract, remove the medium and overlay the cell monolayer with a medium containing agarose or Avicel to restrict viral spread to adjacent cells.
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
-
Staining and Quantification:
-
Fix the cells with a formalin solution.
-
Remove the overlay and stain the cells with crystal violet. The plaques will appear as clear zones against a purple background of viable cells.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each concentration of the extract compared to the virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the extract concentration.
-
Protocol 2: Virucidal Assay
This assay determines if the Echinacea extract has a direct inactivating effect on viral particles.
Objective: To assess the ability of an Echinacea extract to directly inactivate infectious virus particles.
Materials:
-
Virus stock of known titer
-
Echinacea extract
-
Cell culture medium
-
Appropriate host cell line for viral titration (e.g., Vero E6 for SARS-CoV-2)
-
96-well plates
Procedure:
-
Incubation of Virus with Extract:
-
Mix a standardized amount of virus with various concentrations of the Echinacea extract.
-
Include a virus control (virus mixed with medium).
-
Incubate the mixtures for a defined period (e.g., 1 hour) at 37°C.
-
-
Titration of Remaining Infectious Virus:
-
Following incubation, serially dilute the virus-extract mixtures.
-
Infect a confluent monolayer of host cells in a 96-well plate with the dilutions.
-
-
Quantification of Viral Infectivity:
-
After an appropriate incubation period (e.g., 48-72 hours), assess the viral cytopathic effect (CPE) or perform a plaque assay to determine the remaining viral titer (TCID50/mL or PFU/mL).
-
-
Data Analysis:
-
Compare the viral titers in the extract-treated groups to the virus control. A significant reduction in titer indicates a virucidal effect.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Viral Load
This method quantifies the effect of the Echinacea extract on the replication of viral genetic material.
Objective: To measure the inhibition of viral RNA or DNA replication in infected cells treated with Echinacea extract.
Materials:
-
Host cell line and virus
-
Echinacea extract
-
RNA/DNA extraction kit
-
Reverse transcriptase (for RNA viruses)
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green)
-
Primers specific for a viral gene and a host housekeeping gene (for normalization)
-
Real-time PCR instrument
Procedure:
-
Infection and Treatment:
-
Seed host cells and infect with the virus as described in the plaque reduction assay protocol.
-
Treat the infected cells with different concentrations of the Echinacea extract.
-
-
Harvesting and Nucleic Acid Extraction:
-
At a specific time point post-infection (e.g., 24 or 48 hours), harvest the cells.
-
Extract total RNA or DNA from the cells using a commercial kit.
-
-
Reverse Transcription (for RNA viruses):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.
-
-
qPCR:
-
Perform qPCR using primers for the target viral gene and the host housekeeping gene.
-
-
Data Analysis:
-
Quantify the relative expression of the viral gene in treated versus untreated cells using the ΔΔCt method, normalized to the housekeeping gene.
-
Quantitative Data Summary
The antiviral activity of Echinacea extracts has been quantified in numerous studies. The following tables summarize key findings.
Table 1: Antiviral Activity of Echinacea purpurea Extracts Against Various Viruses
| Virus | Cell Line | Assay | Endpoint | Result | Reference |
| Human Rhinovirus | HeLaH1 | Plaque Reduction | Plaque Formation | Significant reduction at 25 µg/mL | [4] |
| Influenza Virus | MDCK | Plaque Reduction | Plaque Formation | Significant reduction at 25 µg/mL | [4] |
| HCoV-229E | - | Virucidal | IC50 | 3.2 µg/mL | [3] |
| MERS-CoV | - | Virucidal | Inactivation | Complete inactivation at 50 µg/mL | [3] |
| SARS-CoV-1 | - | Virucidal | Inactivation | Complete inactivation at 50 µg/mL | [3] |
| SARS-CoV-2 | - | Virucidal | Inactivation | Complete inactivation at 50 µg/mL | [3] |
| SARS-CoV-2 Variants | Vero E6 | Plaque Reduction | EC50 | 3.62 to 12.03 µg/mL | [9][11] |
| Influenza A (H1N1) | MDCK | Plaque Reduction | - | Inhibition observed | [8] |
| Influenza B | MDCK | Plaque Reduction | - | Inhibition observed | [8] |
| RSV-A | HEp-2 | Plaque Reduction | - | Inhibition observed | [8] |
Table 2: Antiviral Activity of Specific Echinacea Compounds
| Compound | Virus | Assay | Endpoint | Result | Reference |
| Dodeca-2E,4E-Dienoic acid isobutylamide | Rhinovirus, Influenza | Plaque Reduction | - | Potent antiviral activity | [4] |
| Chicoric Acid | HSV-1 | - | MIC | 0.045 mg/mL | [5] |
| Chicoric Acid | Influenza A (H1N1), Influenza B, RSV-A | Plaque Reduction | - | Reduced infectivity | [8] |
Visualizing Workflows and Pathways
Experimental Workflow Diagrams
Proposed Signaling Pathway for Echinacea's Antiviral Action
Echinacea's antiviral mechanism is multifaceted. It involves direct effects on the virus and modulation of the host's innate immune response. The diagram below illustrates a potential signaling pathway initiated by Echinacea components.
Conclusion
The in vitro models and protocols described provide a robust framework for the preclinical evaluation of Echinacea's antiviral activity. The evidence suggests that Echinacea exerts its effects through a combination of direct action on viruses and modulation of the host's innate immune system. Further research using these methods can help to isolate and characterize the most potent antiviral compounds within Echinacea and elucidate their precise mechanisms of action, paving the way for the development of novel antiviral therapeutics.
References
- 1. Cytokine- and Interferon-Modulating Properties of Echinacea spp. Root Tinctures Stored at −20°C for 2 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Echinacea extracts on macrophage antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Echinacea—A Source of Potent Antivirals for Respiratory Virus Infections [mdpi.com]
- 5. Exploring the Mechanism of Action of Chicoric Acid Against Influenza Virus Infection Based on Network Pharmacology, Molecular Docking, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro virucidal activity of Echinaforce®, an Echinacea purpurea preparation, against coronaviruses, including common cold coronavirus 229E and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Echinacea—A Source of Potent Antivirals for Respiratory Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Echinacea purpurea (L.) Moench treatment of monocytes promotes tonic interferon signaling, increased innate immunity gene expression and DNA repeat hypermethylated silencing of endogenous retroviral sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-viral properties and mode of action of standardized Echinacea purpurea extract against highly pathogenic avian Influenza virus (H5N1, H7N7) and swine-origin H1N1 (S-OIV) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Phagocytosis Enhancement by Echinacea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinacea, a genus of herbaceous flowering plants in the daisy family, has a long history of traditional medicinal use, particularly for its immunomodulatory properties.[1][2] One of the key mechanisms underlying its immune-enhancing effects is the potentiation of phagocytosis, the process by which immune cells called phagocytes engulf and digest cellular debris, pathogens, and foreign particles.[3][4][5][6] The bioactive constituents of Echinacea, including alkamides, polysaccharides, and caffeic acid derivatives, are thought to be responsible for this activity.[1][4][[“]] These compounds can stimulate key immune cells like macrophages and natural killer (NK) cells, leading to increased phagocytic activity and cytokine production.[4][[“]]
These application notes provide detailed protocols for assessing the phagocytosis-enhancing properties of Echinacea extracts and their purified constituents. The methodologies are designed for researchers in immunology, pharmacology, and natural product development to quantitatively evaluate the immunomodulatory potential of Echinacea-based products.
Key Bioactive Compounds and Mechanisms
Echinacea's immunomodulatory effects are attributed to a synergistic action of its complex chemical constituents.
-
Alkamides: These lipophilic compounds have been shown to modulate macrophage activity.[1][8][9] They are known to interact with cannabinoid receptor 2 (CB2), which is expressed on immune cells and plays a role in immune regulation.[10]
-
Polysaccharides: High molecular weight polysaccharides, such as inulin (B196767) and arabinogalactan, can activate the complement pathway and stimulate macrophages to produce cytokines like TNF-α, IL-1, and IL-6.[3][4][11]
-
Caffeic Acid Derivatives: Compounds like cichoric acid and echinacoside (B191147) contribute to the overall immunomodulatory and anti-inflammatory effects of Echinacea.[3][12]
The enhancement of phagocytosis by Echinacea is a result of the activation of various signaling pathways within phagocytic cells. These pathways, including NF-κB, MAPK, and JAK/STAT, are central to the regulation of immune responses.[[“]]
Data Presentation: Quantitative Effects of Echinacea on Phagocytosis
The following tables summarize quantitative data from various studies on the effects of Echinacea extracts and their components on phagocytosis.
Table 1: In Vitro Phagocytosis Enhancement by Echinacea Extracts
| Cell Line | Echinacea Preparation | Concentration | Phagocytic Target | Assay Method | Result | Reference |
| RAW 264.7 Macrophages | Standardized E. purpurea extract (SEP) | 200 µg/mL | Neutral Red Dye | Spectrophotometry | Significant increase in phagocytosis | [12] |
| RAW 264.7 Macrophages | Standardized E. purpurea extract (SEP) | 400 µg/mL | Neutral Red Dye | Spectrophotometry | Significant increase in phagocytosis, comparable to LPS | [12] |
| Murine Peritoneal Macrophages | E. angustifolia alcohol extract | 100-200 µg/mL | Salmonella enterica | Plate Counting | Enhanced phagocytosis | [13] |
| Human Granulocytes | E. purpurea & G. glabra extract (Revitonil) | 100 µg/mL | Not specified | In vitro phagocytosis test | 44-53% stimulation | [14] |
| RAW 264.7 Macrophages | Polyphenolic polysaccharide-proteins from Echinacea | Not specified | Not specified | Not specified | 1.088-fold increase after 24h, 1.12-fold increase after 48h | [15] |
Table 2: In Vivo Phagocytosis Enhancement by Echinacea Extracts
| Animal Model | Echinacea Preparation | Dosage | Phagocytic Target | Assay Method | Result | Reference |
| Mice | Standardized E. purpurea extract (SEP) | 200 mg/kg b.w. | Carbon Particles | Carbon Clearance Assay | Significantly higher phagocytic index | [12] |
| Mice | Ethanolic extracts of E. purpurea, E. pallida, E. angustifolia roots | Orally administered | Carbon Particles | Carbon Clearance Test | Significant enhancement of phagocytosis | [16] |
| Rats | E. purpurea alkylamides | 12 µg/kg body weight/day | Not specified | Not specified | Significantly increased phagocytic activity and index | [9] |
Experimental Protocols
Protocol 1: In Vitro Phagocytosis Assay using RAW 264.7 Macrophages and Neutral Red Uptake
This protocol details a colorimetric assay to quantify phagocytosis based on the uptake of neutral red dye by macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Echinacea extract or compound of interest
-
Lipopolysaccharide (LPS) (positive control)
-
Phosphate Buffered Saline (PBS)
-
Neutral Red solution (0.1% in PBS)
-
Cell Lysis Solution (1:1 ethanol/acetic acid)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Treat the cells with various concentrations of the Echinacea extract or compound. Include a vehicle control (e.g., DMSO or media) and a positive control (e.g., LPS at 1 µg/mL). Incubate for 24 hours.
-
Phagocytosis Induction: After incubation, remove the supernatant and add 100 µL of 0.1% neutral red solution to each well. Incubate for 4 hours to allow for phagocytosis of the dye particles.
-
Washing: Carefully wash the cells three times with PBS to remove excess neutral red.
-
Cell Lysis: Add 100 µL of cell lysis solution to each well to release the internalized dye.
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the phagocytic activity.
Protocol 2: In Vitro Phagocytosis Assay using Flow Cytometry
This protocol provides a more quantitative and sensitive method to assess phagocytosis using fluorescently labeled particles.
Materials:
-
Primary macrophages or a phagocytic cell line (e.g., J774, THP-1)
-
Complete cell culture medium
-
Echinacea extract or compound of interest
-
Fluorescently labeled particles (e.g., FITC-labeled zymosan, fluorescent latex beads)
-
Trypan Blue or other quenching agent
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Plate cells in a 24-well plate and treat with Echinacea extracts or compounds as described in Protocol 1.
-
Phagocytosis: Add fluorescently labeled particles to each well at a specific particle-to-cell ratio (e.g., 10:1) and incubate for a defined period (e.g., 1-2 hours) at 37°C. A control plate should be incubated at 4°C to distinguish between binding and internalization.
-
Quenching: After incubation, wash the cells with cold PBS to stop phagocytosis. Add Trypan Blue to quench the fluorescence of particles that are attached to the cell surface but not internalized.
-
Cell Harvesting: Detach the cells from the plate using a non-enzymatic cell dissociation solution.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The percentage of fluorescent cells and the mean fluorescence intensity (MFI) will indicate the phagocytic rate and capacity, respectively.
Visualization of Pathways and Workflows
Signaling Pathway for Echinacea-Induced Phagocytosis
Caption: Echinacea-induced phagocytosis signaling.
Experimental Workflow for Assessing Phagocytosis
Caption: General experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhancement of Innate and Adaptive Immune Functions by Multiple Echinacea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medical attributes of Echinacea spp. - Coneflowers [klemow.wilkes.edu]
- 4. Phytochemistry, Mechanisms, and Preclinical Studies of Echinacea Extracts in Modulating Immune Responses to Bacterial and Viral Infections: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Echinacea purpurea, a pathway to increased immunity - MedCrave online [medcraveonline.com]
- 6. wholisticmatters.com [wholisticmatters.com]
- 7. consensus.app [consensus.app]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Alkylamides of Echinacea purpurea stimulate alveolar macrophage function in normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Echinacea purpurea (L.) Moench: Biological and Pharmacological Properties. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differentiation between the complement modulating effects of an arabinogalactan-protein from Echinacea purpurea and heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Alcohol extracts of Echinacea inhibit production of nitric oxide and tumor necrosis factor-alpha by macrophages in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunological studies of Revitonil, a phytopharmaceutical containing Echinacea purpurea and Glycyrrhiza glabra root extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effectivity of polyphenolic polysaccharide-proteins isolated from medicinal plants as potential cellular immune response modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Immunologic in vivo and in vitro studies on Echinacea extracts] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Echinacea Extracts in Topical Anti-inflammatory Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Echinacea extracts in topical formulations for their anti-inflammatory properties. The information presented is intended to guide researchers and drug development professionals in formulating and evaluating Echinacea-based topical products for inflammatory skin conditions.
Introduction
Echinacea, a genus of herbaceous flowering plants in the daisy family, has long been used in traditional medicine for its immune-boosting properties.[1][2] Recent scientific research has focused on its topical application for various skin conditions, demonstrating significant anti-inflammatory, antibacterial, and wound-healing benefits.[1][3] The three commonly used species in medicinal preparations are Echinacea purpurea, Echinacea angustifolia, and Echinacea pallida.[4][5] The anti-inflammatory activity of Echinacea extracts is attributed to a complex mixture of bioactive compounds, including alkylamides, caffeic acid derivatives (such as cichoric acid), and polysaccharides.[6][7] These compounds work synergistically to modulate the skin's immune response and alleviate symptoms of inflammatory dermatoses like atopic dermatitis (eczema) and acne.[8]
Mechanism of Anti-inflammatory Action
Echinacea extracts exert their anti-inflammatory effects through multiple pathways:
-
Modulation of Pro-inflammatory Cytokines : Echinacea extracts have been shown to significantly reduce the expression and release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), in skin cells (keratinocytes).[8][9][10] This action helps to reduce the redness, swelling, and pain associated with skin inflammation.[8]
-
Activation of Cannabinoid Receptors : Certain compounds in Echinacea, particularly alkylamides, can bind to and activate cannabinoid type 2 (CB2) receptors in the skin.[6][8][10][11] The endocannabinoid system plays a crucial role in regulating skin immune functions, and activation of CB2 receptors can help to suppress inflammatory responses.[8][10][11]
-
Inhibition of Cyclooxygenase-2 (COX-2) : Some studies suggest that compounds within Echinacea extracts, like alkylamides, can inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory cascade.[12]
-
Antibacterial Activity : Echinacea extracts exhibit antibacterial properties against acne-causing bacteria such as Propionibacterium acnes (P. acnes).[8] By inhibiting bacterial growth, Echinacea helps to reduce the inflammatory response triggered by these microorganisms.[8]
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data from various studies on the efficacy of topical Echinacea extract formulations.
Table 1: Effect of Echinacea purpurea Extract on Atopic Dermatitis Symptoms
| Parameter | Baseline | After Treatment with Echinacea Cream | After Treatment with Control Cream | Statistical Significance | Reference |
| Local SCORAD (Severity Scoring of Atopic Dermatitis) | - | Statistically significant reduction | - | p < 0.05 | [10] |
| Epidermal Lipids | - | Significantly higher levels | - | p < 0.05 | [10] |
| Ceramide EOS | - | Significantly higher levels | - | p < 0.05 | [10] |
| Cholesterol | - | Significantly higher levels | - | p < 0.05 | [10] |
Table 2: In Vitro Anti-inflammatory Effects of Echinacea purpurea Extract on Keratinocytes
| Parameter | Poly-(I:C)-induced Keratinocytes | Poly-(I:C)-induced Keratinocytes + Echinacea Extract | Statistical Significance | Reference |
| IL-6 mRNA expression | Elevated | Significantly reduced | p < 0.05 | [10] |
| IL-8 mRNA expression | Elevated | Significantly reduced | p < 0.05 | [10] |
| IL-6 release (ELISA) | Elevated | Significantly reduced | p < 0.05 | [10] |
| IL-8 release (ELISA) | Elevated | Significantly reduced | p < 0.05 | [10] |
Table 3: Effect of Echinacea Formulations on Skin Hydration and Wrinkles
| Formulation | Increase in Corneometer Hydration Indices (AU) | Decrease in Wrinkles (%) | Study Duration | Reference |
| E. purpurea Cream | 10.6 | 9.47 | 1 month | [13] |
| E. purpurea Gel | 11.4 | 14.92 | 1 month | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: In Vitro Anti-inflammatory Assay in Human Keratinocytes (HaCaT cells)
-
Objective : To evaluate the effect of Echinacea extract on pro-inflammatory cytokine production in human keratinocytes stimulated with a pro-inflammatory agent (e.g., Polyinosinic:polycytidylic acid [Poly(I:C)] or Lipopolysaccharide [LPS]).
-
Materials :
-
HaCaT human keratinocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Echinacea extract (standardized for alkylamide or cichoric acid content)
-
Poly(I:C) or LPS
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for IL-6, IL-8, and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR Master Mix
-
ELISA kits for human IL-6 and IL-8
-
-
Procedure :
-
Cell Culture : Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding : Seed cells into 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment :
-
Replace the medium with serum-free DMEM for 24 hours.
-
Pre-treat the cells with various concentrations of Echinacea extract for 2 hours.
-
Stimulate the cells with Poly(I:C) (10 µg/mL) or LPS (1 µg/mL) for 24 hours. Include a vehicle control (no extract) and a negative control (no stimulation).
-
-
Sample Collection :
-
Collect the cell culture supernatant for ELISA analysis.
-
Lyse the cells for RNA extraction.
-
-
Quantitative PCR (qPCR) :
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green Master Mix and specific primers for IL-6, IL-8, and GAPDH.
-
Analyze the data using the 2^-ΔΔCt method to determine the relative mRNA expression levels.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) :
-
Measure the concentration of IL-6 and IL-8 in the cell culture supernatants using commercial ELISA kits according to the manufacturer's protocols.
-
-
Protocol 2: In Vivo Evaluation of Anti-inflammatory Effects in a Mouse Model of Atopic Dermatitis
-
Objective : To assess the topical anti-inflammatory efficacy of an Echinacea extract formulation in a chemically-induced atopic dermatitis mouse model.
-
Materials :
-
NC/Nga mice (or other suitable strain)
-
Oxazolone (B7731731) or 2,4-Dinitrochlorobenzene (DNCB) for sensitization and challenge
-
Echinacea extract-based cream (e.g., 1% extract)
-
Vehicle control cream
-
Positive control (e.g., 0.1% Tacrolimus ointment)
-
Calipers for measuring ear thickness
-
Scoring system for skin lesions (e.g., based on erythema, edema, excoriation, and dryness)
-
-
Procedure :
-
Sensitization : Sensitize the mice by applying a solution of oxazolone or DNCB to the shaved abdomen.
-
Challenge : After one week, challenge the mice by applying a lower concentration of the same chemical to the ears. Repeat the challenge every 2-3 days for several weeks to induce a chronic inflammatory response.
-
Treatment :
-
Divide the mice into treatment groups (n=8-10 per group): Vehicle control, Echinacea cream, and positive control.
-
Apply the respective treatments topically to the ears daily for the duration of the study.
-
-
Evaluation :
-
Ear Thickness : Measure the ear thickness using calipers before each challenge and at the end of the study.
-
Clinical Score : Evaluate the severity of the skin lesions using a standardized scoring system.
-
Histological Analysis : At the end of the study, euthanize the mice and collect ear tissue for histological analysis (e.g., H&E staining to assess epidermal thickness and inflammatory cell infiltration).
-
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the application of Echinacea extracts in topical anti-inflammatory formulations.
References
- 1. Echinacea Extract and Skin Health: The Secret to Natural Beauty [greenext.com.tr]
- 2. chem.uncg.edu [chem.uncg.edu]
- 3. Phytochemical Composition and Wound Healing Properties of Echinacea angustifolia DC. Root Hydroalcoholic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Echinacea: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. Echinacea purpurea: Pharmacology, phytochemistry and analysis methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dermatology.org.uk [dermatology.org.uk]
- 9. pro.naturopathicpediatrics.com [pro.naturopathicpediatrics.com]
- 10. Echinacea purpurea-derived alkylamides exhibit potent anti-inflammatory effects and alleviate clinical symptoms of atopic eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. botanicalcube.com [botanicalcube.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Standardized Echinacea Preparation for Clinical Respiratory Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of standardized Echinacea (B1179865) preparations in clinical research for respiratory tract infections (RTIs). The information is compiled from numerous studies to guide the design of future clinical trials and to provide a basis for the development of new therapeutic agents.
Introduction to Standardized Echinacea Preparations
Echinacea, a genus of herbaceous flowering plants in the daisy family, has a long history of traditional use for the treatment of various ailments, including respiratory infections. For reliable and reproducible clinical trial results, it is crucial to use standardized preparations. Standardization ensures a consistent concentration of key bioactive compounds believed to be responsible for the plant's therapeutic effects.
The most commonly studied species are Echinacea purpurea, Echinacea angustifolia, and Echinacea pallida.[1] Preparations are typically derived from the aerial parts (herb), roots, or the whole plant.[1] Standardization focuses on quantifying specific bioactive markers, including:
-
Alkamides: These compounds are known for their immunomodulatory properties.[2]
-
Caffeic acid derivatives: Chicoric acid and echinacoside (B191147) are notable examples with antiviral and antioxidant activity.[2][3]
-
Polysaccharides: These contribute to the immunostimulatory effects of Echinacea.[2]
The variability in commercially available Echinacea products, due to differences in species, plant parts used, and extraction methods, has led to inconsistent clinical trial outcomes.[4] Therefore, the use of well-characterized, standardized extracts is paramount for clinical respiratory studies.
Quantitative Data from Clinical Studies
The following tables summarize quantitative data from key clinical trials investigating the efficacy of standardized Echinacea preparations in the prevention and treatment of upper respiratory tract infections (URIs).
Table 1: Efficacy of Standardized Echinacea Preparations in the Treatment of Acute Respiratory Infections
| Preparation | Study Design | Key Outcome Measures | Results |
| Echinilin™ (E. purpurea fresh herb and root extract, standardized to alkamides, cichoric acid, and polysaccharides) | Randomized, double-blind, placebo-controlled | Total daily symptom scores | 23.1% lower in the Echinacea group compared to placebo (P<0.01).[3][5] |
| Duration of sore throat and nasal congestion | Significantly less in the Echinacea group (P<0.05).[3] | ||
| Echinaforce® (E. purpurea fresh whole plant extract) | Randomized, placebo-controlled, double-blind | Relative reduction of 12 cold symptoms | Significant reduction at both low dose (P=0.020) and high dose (P=0.003) compared to placebo.[3] |
| Symptom reduction by day 7 | 95% for the extract group vs. 63% for placebo.[3] | ||
| E. purpurea root extract (55% ethanol) | Randomized, placebo-controlled, double-blind | Duration and severity of flu-like symptoms | Significant reduction after 3-4 days (P<0.05) and 8-10 days (P<0.0001) compared to placebo.[3] |
| High-dose vs. Conventional-dose Echinaforce® | Randomized, blinded, controlled trial | Viral clearance by day 10 | More frequent with new, higher-dose formulations (70% vs. 53%, p=0.046).[6][7] |
| Mean time to remission (extrapolated) | Significantly shorter with new, higher-dose formulations (9.6 vs. 11.0 days, p<0.001).[7][8] | ||
| Echinaforce® during acute episodes | Randomized, open, controlled, exploratory | Reduction in overall viral load | Reduced by approximately 99% (p<0.05) compared to control.[9] |
| Time to virus clearance | Reduced by 8.0 days for all viruses (p=0.02) compared to control.[9] | ||
| Fever days | Significantly reduced (1 day vs. 11 days, p=0.003).[9] |
Table 2: Efficacy of Standardized Echinacea Preparations in the Prevention of Respiratory Infections
| Preparation | Study Design | Key Outcome Measures | Results |
| Echinaforce® (E. purpurea extract) | Meta-analysis of randomized controlled trials | Risk of recurrent respiratory tract infections | Reduced risk (RR = 0.60).[10][11] |
| Risk of RTI complications | Reduced risk (RR = 0.44).[11] | ||
| Need for antibiotic therapy | Reduced risk (RR = 0.60).[11] | ||
| Echinaforce® (5 months prevention) | Randomized, open, controlled, exploratory | Risk of enveloped virus infections | Reduced by 43.2%.[6] |
| Risk of coronavirus infections | Reduced by 48.3%.[6] | ||
| Risk of SARS-CoV-2 infections | Reduced by 63.1% (p<0.05).[6] | ||
| E. purpurea fluid extract | Randomized, double-blind, placebo-controlled | Incidence of colds or respiratory infections | No significant difference compared to placebo (RR = 0.88).[12] |
| Duration of colds | Median of 4.5 days in the Echinacea group vs. 6.5 days in the placebo group (not statistically significant).[12] |
Experimental Protocols
The following is a generalized protocol for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of a standardized Echinacea preparation for the treatment of the common cold, based on methodologies from published studies.[3][5]
Study Objective
To assess the efficacy of a standardized Echinacea purpurea extract in reducing the severity and duration of symptoms of naturally acquired upper respiratory tract infections compared to a placebo.
Investigational Product
-
Active Treatment: Standardized Echinacea purpurea extract (e.g., Echinaforce® or Echinilin™). The preparation should be standardized to known bioactive compounds such as alkamides and cichoric acid. The dosage regimen should be clearly defined (e.g., equivalent to 2,400 mg of dried plant material per day for prevention, with higher doses for acute treatment).[6]
-
Placebo: A formulation identical in appearance, taste, and smell to the active treatment but lacking the Echinacea extract.
Study Population
-
Inclusion Criteria: Healthy adult volunteers (e.g., 18-75 years) with a history of recurrent RTIs.[12] Participants should be enrolled at the onset of symptoms of a common cold.
-
Exclusion Criteria: Known allergy to plants of the Asteraceae family, immunodeficiency disorders, use of immunosuppressive medication, pregnancy or lactation.
Study Design
A randomized, double-blind, placebo-controlled design. Participants are randomly assigned to receive either the standardized Echinacea preparation or a placebo for a predefined duration (e.g., 10 days) upon the onset of cold symptoms.[3]
Treatment Regimen
-
Initiation of Treatment: Participants should begin treatment as early as possible after the onset of symptoms.[3]
-
Dosage for Acute Treatment: An example of a high-dose regimen is 16,800 mg of Echinacea extract daily for the first 3 days, followed by a lower dose.[6][7] A more conventional acute dose might be 4,000 mg daily for up to 10 days.
-
Dosage for Prevention: A typical prophylactic dose is 2,400 mg of Echinacea extract daily.
Outcome Measures
-
Primary Endpoint: Total symptom score, assessed daily by the participant using a validated scale (e.g., Jackson scale).
-
Secondary Endpoints:
-
Duration of the cold episode.
-
Severity of individual symptoms (e.g., sore throat, nasal congestion, cough).
-
Use of rescue medication.
-
Adverse events.
-
Viral load and clearance, assessed by RT-qPCR from naso/oropharyngeal swabs.[9]
-
Data Collection and Analysis
Participants will maintain a daily diary to record symptom severity and any adverse events. Nasal swabs will be collected at baseline and at specified follow-up times for virological analysis. Statistical analysis will be performed to compare the outcomes between the active treatment and placebo groups.
Mechanisms of Action
Standardized Echinacea preparations exert their effects on the respiratory system through a combination of immunomodulatory and direct antiviral activities.
Immunomodulation
Echinacea's bioactive compounds, such as alkamides and polysaccharides, modulate the immune response.[2] They can enhance the activity of immune cells like macrophages and natural killer cells, stimulating phagocytosis and the production of cytokines.[2] This helps the body to more effectively fight off respiratory pathogens.
Antiviral Activity
Echinacea extracts have demonstrated direct antiviral activity against a range of respiratory viruses, particularly enveloped viruses such as influenza, coronaviruses (including SARS-CoV-2), and respiratory syncytial virus (RSV).[6][13] The mechanism involves inhibiting the virus's ability to enter host cells.
Anti-inflammatory Effects
In virus-infected cells, certain Echinacea preparations can reverse the stimulation of pro-inflammatory cytokines like IL-6 and TNF-α, which are responsible for many of the symptoms of the common cold and flu.[13]
Visualizations
Signaling Pathway of Echinacea's Immunomodulatory and Antiviral Effects
Caption: Echinacea's dual action: antiviral and immunomodulatory pathways.
Experimental Workflow for a Clinical Trial
Caption: Workflow of a randomized controlled trial for Echinacea.
References
- 1. Use of Echinacea in upper respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemistry, Mechanisms, and Preclinical Studies of Echinacea Extracts in Modulating Immune Responses to Bacterial and Viral Infections: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinician.com [clinician.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Efficacy of a standardized echinacea preparation (Echinilin) for the treatment of the common cold: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Echinacea formulations for the treatment of acute respiratory tract infections in adults—A randomized blinded controlled trial [frontiersin.org]
- 7. Novel Echinacea formulations for the treatment of acute respiratory tract infections in adults—A randomized blinded controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Echinacea formulations for the treatment of acute respiratory tract infections in adults—A randomized blinded controlled trial | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Echinacea Purpurea For the Long-Term Prevention of Viral Respiratory Tract Infections During Covid-19 Pandemic: A Randomized, Open, Controlled, Exploratory Clinical Study [frontiersin.org]
- 10. A.Vogel / Clinical studies [avogel.ca]
- 11. mdpi.com [mdpi.com]
- 12. A randomized controlled trial of the effect of fluid extract of Echinacea purpurea on the incidence and severity of colds and respiratory infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Echinacea—A Source of Potent Antivirals for Respiratory Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Extraction and Purification of Polysaccharides from Echinacea
Audience: Researchers, scientists, and drug development professionals.
Introduction
Echinacea, a genus of herbaceous flowering plants in the daisy family, is widely recognized for its immunomodulatory properties. These effects are largely attributed to its diverse bioactive components, among which polysaccharides are of significant interest. Echinacea polysaccharides have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and immune-enhancing effects. The extraction and purification of these polysaccharides are critical steps in unlocking their therapeutic potential for research and drug development.
This document provides detailed protocols for the extraction and purification of polysaccharides from Echinacea and summarizes quantitative data to aid in the selection of appropriate methods. Furthermore, it illustrates the key signaling pathways modulated by these polysaccharides.
Data Presentation: Quantitative Analysis of Extraction and Purification Methods
The efficiency of polysaccharide extraction and the purity of the final product are influenced by the chosen methodology. The following tables provide a summary of quantitative data from various studies to facilitate comparison.
Table 1: Comparison of Polysaccharide Extraction Yields from Echinacea Species
| Echinacea Species & Part | Extraction Method | Solvent | Yield (%) | Reference |
| Echinacea purpurea (Diploid) | Not specified | Not specified | 5.82 | [1] |
| Echinacea purpurea (Tetraploid) | Not specified | Not specified | 7.82 | [1] |
| Echinacea purpurea roots | Hot Water Extraction | Water | 4.42 | [2][3] |
| Echinacea purpurea roots | Ethanol (B145695) Extraction | 65% Ethanol | 3.53 | [2][3] |
| Echinacea purpurea roots | Glycerol Extraction | 65% Glycerol | 3.87 | [2][3] |
| Echinacea purpurea roots | Classical Extraction | Water | 18.7 | [4] |
| Echinacea purpurea roots | Ultrasound-Assisted Extraction | Water | 15.4 | [4] |
| Echinacea purpurea roots | Water Extraction | Water | 8.87 | [2][3] |
Table 2: Carbohydrate and Protein Content in Echinacea purpurea Polysaccharide Fractions
| Sample | Carbohydrate Content (%) | Protein Content (%) | Reference |
| Crude Polysaccharide (Diploid) | 44.65 | Not Reported | [1] |
| Crude Polysaccharide (Tetraploid) | 85.51 | Not Reported | [1] |
| Polysaccharide-Containing Complex (PSC) from Water Extract | 20-44 (as fructans) | 11-18 | [2] |
| Classically Extracted Polysaccharide | 58 (Purity) | Not Reported | [4] |
Experimental Protocols
Detailed methodologies for the key experiments in the extraction and purification of Echinacea polysaccharides are provided below.
Protocol 1: Hot Water Extraction of Crude Polysaccharides
This protocol describes a conventional method for extracting water-soluble polysaccharides from Echinacea plant material.
Materials:
-
Dried Echinacea powder (roots or aerial parts)
-
Distilled water
-
Ethanol (95%)
-
Centrifuge and tubes
-
Water bath or heating mantle
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator (optional)
-
Lyophilizer (freeze-dryer)
Procedure:
-
Defatting (Optional but Recommended):
-
Soxhlet extract the dried Echinacea powder with a non-polar solvent (e.g., petroleum ether or hexane) for 6-8 hours to remove lipids.
-
Air-dry the defatted powder to remove residual solvent.
-
-
Extraction:
-
Mix the Echinacea powder with distilled water at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
-
Heat the mixture in a water bath at 80-100°C with continuous stirring for 2-3 hours.[5]
-
Cool the mixture to room temperature.
-
-
Filtration and Centrifugation:
-
Filter the extract through cheesecloth or filter paper to remove the bulk of the solid residue.
-
Centrifuge the filtrate at 4000-5000 x g for 15-20 minutes to remove finer particles.
-
Collect the supernatant.
-
-
Concentration:
-
Concentrate the supernatant to approximately one-third of its original volume using a rotary evaporator at 50-60°C. This step is optional but recommended for efficient precipitation.
-
-
Ethanol Precipitation:
-
Slowly add 95% ethanol to the concentrated extract with constant stirring to a final ethanol concentration of 75-80% (v/v).[6]
-
Allow the mixture to stand at 4°C overnight to facilitate polysaccharide precipitation.
-
-
Collection of Crude Polysaccharides:
-
Centrifuge the mixture at 4000-5000 x g for 15-20 minutes to pellet the precipitated polysaccharides.
-
Discard the supernatant.
-
-
Washing and Drying:
-
Wash the polysaccharide pellet sequentially with 70%, 80%, and 95% ethanol to remove monosaccharides and oligosaccharides. Centrifuge after each wash.
-
Wash the pellet with acetone (B3395972) to aid in drying.
-
Dry the crude polysaccharide pellet in a vacuum oven or using a lyophilizer.
-
-
Storage:
-
Store the dried crude polysaccharide powder at -20°C for further purification.
-
Protocol 2: Purification of Polysaccharides by Anion-Exchange Chromatography
This protocol details the purification of crude polysaccharides using a DEAE-cellulose anion-exchange column.
Materials:
-
Crude Echinacea polysaccharide extract
-
DEAE-Cellulose (e.g., DEAE-52)
-
Sodium chloride (NaCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Chromatography column
-
Fraction collector
-
Spectrophotometer for carbohydrate quantification (e.g., phenol-sulfuric acid method)
Procedure:
-
Preparation of DEAE-Cellulose:
-
Swell the DEAE-cellulose in distilled water.
-
Activate the resin by washing sequentially with 0.5 M HCl, distilled water (until neutral pH), 0.5 M NaOH, and finally with distilled water until the pH is neutral.[7]
-
Equilibrate the resin with the starting buffer (e.g., distilled water or a low concentration buffer).
-
-
Column Packing:
-
Pour the equilibrated DEAE-cellulose slurry into the chromatography column, allowing it to pack under gravity to form a uniform bed.
-
Wash the packed column with 2-3 column volumes of the starting buffer.
-
-
Sample Loading:
-
Dissolve the crude polysaccharide extract in the starting buffer.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Wash the column with the starting buffer (distilled water) to elute neutral polysaccharides.
-
Perform a stepwise or linear gradient elution with increasing concentrations of NaCl (e.g., 0.1 M, 0.3 M, 0.5 M, 1.0 M NaCl) to elute acidic polysaccharides with increasing charge density.[8]
-
-
Fraction Collection and Analysis:
-
Collect fractions of a defined volume using a fraction collector.
-
Determine the carbohydrate content of each fraction using a suitable method (e.g., phenol-sulfuric acid assay) by measuring absorbance at the appropriate wavelength (e.g., 490 nm).
-
-
Pooling and Desalting:
-
Pool the fractions corresponding to the polysaccharide peaks of interest.
-
Desalt the pooled fractions by dialysis against distilled water for 48 hours (with several changes of water) or using a desalting column.
-
-
Lyophilization:
-
Freeze-dry the desalted polysaccharide fractions to obtain purified polysaccharide powder.
-
Protocol 3: Purification of Polysaccharides by Gel Filtration Chromatography
This protocol describes the separation of polysaccharides based on their molecular size using a gel filtration column.
Materials:
-
Partially purified polysaccharide fraction (e.g., from ion-exchange chromatography)
-
Sephadex or Sephacryl gel filtration media (e.g., Sephadex G-100, Sepharose CL-6B)
-
Elution buffer (e.g., 0.1 M NaCl or phosphate (B84403) buffer)
-
Chromatography column
-
Fraction collector
-
Spectrophotometer for carbohydrate quantification
Procedure:
-
Gel Preparation and Column Packing:
-
Swell the gel filtration media in the chosen elution buffer according to the manufacturer's instructions.
-
Degas the slurry before packing.
-
Carefully pour the slurry into the column and allow it to settle, forming a homogenous bed.
-
-
Column Equilibration:
-
Equilibrate the column by washing with at least 2-3 column volumes of the elution buffer.[9]
-
-
Sample Application:
-
Dissolve the polysaccharide sample in a small volume of the elution buffer.
-
Carefully apply the sample to the top of the gel bed.
-
-
Elution:
-
Allow the sample to enter the gel bed, then start the flow of the elution buffer.
-
Maintain a constant flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a specific volume.
-
Monitor the carbohydrate content of each fraction spectrophotometrically.
-
-
Pooling and Processing:
-
Pool the fractions containing the purified polysaccharide.
-
Desalt (if necessary) and lyophilize the pooled fractions.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of polysaccharides from Echinacea.
Caption: Workflow for Echinacea Polysaccharide Extraction and Purification.
Signaling Pathways
Echinacea polysaccharides are known to modulate immune responses, primarily through the activation of macrophages and other immune cells. This activation is mediated by key signaling pathways such as the Toll-like receptor 4 (TLR4)/NF-κB pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
TLR4/NF-κB Signaling Pathway
The diagram below illustrates the activation of the TLR4/NF-κB signaling pathway by Echinacea polysaccharides, leading to the production of pro-inflammatory cytokines.
Caption: Echinacea Polysaccharide-induced TLR4/NF-κB Signaling.
MAPK Signaling Pathway
Echinacea polysaccharides also activate the MAPK signaling cascade, which plays a crucial role in the inflammatory response and cell proliferation.
Caption: MAPK Signaling Pathway Activated by Echinacea Polysaccharides.
References
- 1. A Comparison of the Immunostimulatory Effects of Polysaccharides from Tetraploid and Diploid Echinacea purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Composition of Different Extracts from Echinacea purpurea (L.) Moench Roots and Evaluation of Their Antimicrobial Activity [mdpi.com]
- 5. sxrebecca.com [sxrebecca.com]
- 6. What Are the Common Ethanol-Based Methods for Crude Polysaccharide Extraction? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. 4.2. Extraction and Isolation of Polysaccharides [bio-protocol.org]
- 9. How to Purify Polysaccharides Using a Sephadex Gel Column After Impurities Remain Following Fibrous Column Chromatography? | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for the In Vitro Propagation of Echinacea purpurea
Audience: Researchers, scientists, and drug development professionals.
Introduction
Echinacea purpurea (L.) Moench, commonly known as the purple coneflower, is a medicinal plant of significant interest due to its immunomodulatory and anti-inflammatory properties. In vitro propagation, or micropropagation, offers a rapid and reliable method for the mass production of genetically uniform and disease-free plant material, which is crucial for consistent phytochemical content in drug development and commercial cultivation. This document provides a detailed protocol for the successful micropropagation of Echinacea purpurea, from explant selection to the acclimatization of plantlets.
The process is generally divided into four critical stages:
-
Initiation Stage: Establishment of aseptic cultures from explants.
-
Multiplication Stage: Proliferation of shoots from the established cultures.
-
Rooting Stage: Induction of roots on the multiplied shoots.
-
Acclimatization Stage: Adaptation of the rooted plantlets to greenhouse conditions.
Experimental Protocols
Stage I: Initiation of Aseptic Cultures
This stage focuses on the selection of suitable explants and their effective surface sterilization to eliminate microbial contaminants.
1.1. Explant Selection: Various parts of the plant can be used as explants. The choice of explant can influence the success and pathway of regeneration (direct or indirect via callus). Commonly used explants include:
For optimal results, explants should be sourced from healthy, vigorous mother plants.
1.2. Surface Sterilization Protocol: Aseptic technique is paramount for successful tissue culture. The following is a general sterilization protocol that can be adapted based on the level of contamination of the source material.
-
Step 1: Washing: Excise the desired explants from the mother plant and wash them thoroughly under running tap water for 15-20 minutes to remove superficial debris.
-
Step 2: Wetting Agent: Immerse the explants in a solution of sterile distilled water with a few drops of a wetting agent (e.g., Tween-20) and shake for 5-10 minutes. This helps in reducing surface tension for better sterilant contact.
-
Step 3: Ethanol (B145695) Treatment: Briefly immerse the explants in 70% (v/v) ethanol for 30-60 seconds. Prolonged exposure can be toxic to the plant tissues.
-
Step 4: Primary Sterilization: Transfer the explants into a solution of 10-20% commercial bleach (containing ~5% sodium hypochlorite) and agitate for 10-15 minutes[7]. The duration may need optimization depending on the explant type and source.
-
Step 5: Rinsing: Under a laminar flow hood, decant the sterilizing solution and rinse the explants 3-4 times with sterile distilled water to remove any residual sterilant.
-
Step 6: Inoculation: Aseptically trim the sterilized explants to the desired size, removing any tissue damaged during the sterilization process, and place them onto the culture initiation medium.
Stage II: Shoot Multiplication
The goal of this stage is to induce the development of multiple shoots from the explant. This is typically achieved on a Murashige and Skoog (MS) basal medium supplemented with plant growth regulators, particularly cytokinins, often in combination with a low concentration of an auxin[8].
2.1. Culture Medium:
-
Basal Medium: Murashige and Skoog (MS) medium is the most commonly used basal salt and vitamin formulation for Echinacea purpurea micropropagation[1][5][6].
-
Carbon Source: Sucrose is typically added at a concentration of 30 g/L.
-
Gelling Agent: Agar (7-8 g/L) or a similar gelling agent is used to solidify the medium.
-
pH: The pH of the medium should be adjusted to 5.7-5.8 before autoclaving.
-
Plant Growth Regulators (PGRs): The type and concentration of PGRs are critical for shoot proliferation. See Table 1 for various effective combinations.
2.2. Culture Conditions:
-
Temperature: Cultures should be maintained at a constant temperature of 22-25°C[9].
-
Photoperiod: A 16-hour light and 8-hour dark cycle is generally optimal for shoot growth[5][9].
-
Light Intensity: A light intensity of 35-60 µmol/m²/s provided by cool white fluorescent lamps is recommended[9][10].
2.3. Subculturing: Shoots are typically subcultured to fresh medium every 4-6 weeks to ensure continued proliferation and to prevent nutrient depletion and the accumulation of toxic metabolites.
Stage III: Rooting of Microshoots
Once a sufficient number of shoots are obtained, they are separated and transferred to a rooting medium to induce root formation.
3.1. Rooting Medium:
-
Basal Medium: Full-strength or half-strength MS medium is commonly used for rooting Echinacea purpurea shoots[1].
-
Plant Growth Regulators (PGRs): While some studies report successful rooting on PGR-free MS medium, the addition of an auxin such as Indole-3-butyric acid (IBA), α-naphthaleneacetic acid (NAA), or Indole-3-acetic acid (IAA) can significantly improve rooting percentage and quality[1][5][9]. See Table 2 for details.
3.2. Culture Conditions: The culture conditions for rooting are generally the same as for shoot multiplication.
Stage IV: Acclimatization
This final stage involves transferring the rooted plantlets (in vitro plants) from the sterile, high-humidity culture environment to the external environment. This is a critical step with a high potential for plant loss if not done carefully.
4.1. Hardening Off Process:
-
Step 1: Removal from Culture: Carefully remove the rooted plantlets from the culture vessel and gently wash the roots with sterile water to remove any remaining agar, which can be a substrate for microbial growth[10].
-
Step 2: Transfer to Substrate: Transplant the plantlets into small pots or trays containing a sterile, well-drained potting mixture. A common mixture is peat, perlite, and vermiculite (B1170534) in equal parts.
-
Step 3: High Humidity Environment: Initially, the plantlets must be maintained in a very high humidity environment (90-95%) to prevent desiccation[10]. This can be achieved by covering the pots with a transparent plastic dome or by placing them in a misting chamber or a greenhouse with fogging capabilities[10][11].
-
Step 4: Gradual Reduction of Humidity: Over a period of 2-4 weeks, gradually decrease the humidity by progressively opening the covers or reducing the misting frequency. This allows the plantlets to develop a functional cuticle and stomata that can regulate water loss[10].
-
Step 5: Light and Temperature: Maintain the plants under diffuse light initially, gradually increasing the light intensity. The temperature should be kept around 20-25°C[10].
-
Step 6: Final Transfer: Once the plants are fully acclimatized and show new growth, they can be transferred to larger pots and moved to standard greenhouse conditions.
Data Presentation
The following tables summarize quantitative data from various studies on the in vitro propagation of Echinacea purpurea.
Table 1: Effect of Plant Growth Regulators on Shoot Multiplication
| Explant Type | Basal Medium | Cytokinin (mg/L) | Auxin (mg/L) | Average No. of Shoots per Explant | Reference |
| Leaf | MS | BAP (2.0) | NAA (0.01) | - | [4] |
| Shoot Tip | MS | BAP (0.5) | NAA (various) | Optimum on 0.5 mg/L BA | [6] |
| Leaf | MS | BAP (1.0) & IAA (1.0) | - | 8-10 | [6] |
| Nodal | MS | 2iP (0.1) | IBA (0.1) | - | [6] |
| Shoot Tip | MS | BAP (1.0) | IAA (0.1) | High multiplication rate | [5] |
| Leaf | MS | BAP (1.0) | NAA (0.1) | 16.2 | [6] |
| Apical Shoot | MS | meta-Topolin (0.5) | - | Highest number of shoots | [9] |
BAP (6-Benzylaminopurine), NAA (α-naphthaleneacetic acid), IAA (Indole-3-acetic acid), 2iP (2-isopentenyladenine), IBA (Indole-3-butyric acid), MS (Murashige and Skoog)
Table 2: Effect of Auxins on In Vitro Rooting of Shoots
| Basal Medium | Auxin Type | Auxin Concentration (mg/L) | Rooting Percentage (%) | Reference |
| MS | None | 0 | High survival and rooting | [1] |
| ½ MS | IBA | 0.1 | 90 | [6] |
| MS | IBA | 1.0 | 100 | [9] |
| MS | NAA | 0.1 | 100 | [9] |
| MS | IAA | 0.5 | 100 | [5] |
| MS | NAA | 0.01 | - | [4] |
MS (Murashige and Skoog), IBA (Indole-3-butyric acid), NAA (α-naphthaleneacetic acid), IAA (Indole-3-acetic acid)
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the in vitro propagation of Echinacea purpurea.
Caption: Workflow for Echinacea purpurea micropropagation.
Signaling Pathway for Shoot Organogenesis
The balance between auxin and cytokinin is crucial for determining the developmental fate of plant tissues in culture. High cytokinin to auxin ratios generally promote shoot formation.
Caption: Hormonal control of shoot organogenesis in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iwnirz.pl [iwnirz.pl]
- 6. researchgate.net [researchgate.net]
- 7. laar.plapiqui.edu.ar [laar.plapiqui.edu.ar]
- 8. Auxins and Cytokinins elicit a differentiated response in the formation of shoots and roots in Cattleya maxima Lindl and Phalaenopsis amabilis (L) Blume [scielo.org.pe]
- 9. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]
- 10. darwinperennials.com [darwinperennials.com]
- 11. ACCLIMATIZATION OF IN VITRO DERIVED PLANTLETS OF WALNUT ROOTSTOCK CLONES | International Society for Horticultural Science [ishs.org]
Echinacea's Impact on Macrophage Gene Expression: A Deep Dive for Researchers
Application Notes & Protocols for Scientists and Drug Development Professionals
Echinacea, a genus of herbaceous flowering plants in the daisy family, has long been reputed for its immunomodulatory properties. Modern research is beginning to elucidate the molecular mechanisms behind these effects, particularly its influence on macrophages, key players in the innate immune system. This document provides a detailed overview of the gene expression changes in macrophages following treatment with Echinacea extracts, complete with experimental protocols and pathway visualizations to guide further research and development.
Summary of Gene Expression Changes in Macrophages
Echinacea treatment elicits a complex and significant modulation of gene expression in macrophages, primarily impacting inflammatory and immune response pathways. The expression of numerous cytokines, chemokines, and enzymes involved in macrophage activation and function is altered. Below is a summary of key findings from various studies, with quantitative data presented for comparative analysis.
Pro-inflammatory Cytokines
Echinacea extracts have been shown to stimulate the production of several pro-inflammatory cytokines in macrophages. This effect is crucial for initiating an immune response against pathogens.
| Gene/Protein | Cell Type | Echinacea Preparation | Concentration | Outcome | Reference |
| TNF-α | Murine Peritoneal Macrophages | E. purpurea polysaccharide-enriched extract (EP) | Not specified | Increased production | [1][2] |
| TNF-α | Human Monocyte-Derived Macrophages (hMDMs) | E. purpurea aqueous extract (flowers) | 250 µg/mL | 892.7 ± 209.9 fold increase | [3][4] |
| TNF-α | Human Monocyte-Derived Macrophages (hMDMs) | E. purpurea aqueous extract (leaves) | 250 µg/mL | 804.2 ± 154.4 fold increase | [3][4] |
| TNF-α | Human Monocyte-Derived Macrophages (hMDMs) | E. purpurea aqueous extract (roots) | 250 µg/mL | 742.9 ± 195.3 fold increase | [3][4] |
| TNF-α | RAW 264.7 Macrophages (LPS-stimulated) | E. purpurea ethanolic extract | 2.0 µg/mL | Significant decrease in production | [5][6] |
| IL-6 | Murine Peritoneal Macrophages | E. purpurea polysaccharide-enriched extract (EP) | Not specified | Increased production | [1][2] |
| IL-6 | Human Monocyte-Derived Macrophages (hMDMs) | E. purpurea aqueous extract (flowers) | 250 µg/mL | 20164.9 ± 10943.3 fold increase | [3][4] |
| IL-6 | Human Monocyte-Derived Macrophages (hMDMs) | E. purpurea aqueous extract (leaves) | 250 µg/mL | 20011.9 ± 8402.8 fold increase | [3][4] |
| IL-6 | Human Monocyte-Derived Macrophages (hMDMs) | E. purpurea aqueous extract (roots) | 250 µg/mL | 18616.9 ± 9241.5 fold increase | [3][4] |
| IL-1β | Human Monocyte-Derived Macrophages (hMDMs) | E. purpurea aqueous extract (flowers) | 250 µg/mL | 41.4 ± 21.7 fold increase | [3] |
| IL-1β | Human Monocyte-Derived Macrophages (hMDMs) | E. purpurea aqueous extract (roots) | 250 µg/mL | 30.8 ± 12.2 fold increase | [3] |
| IL-12 | Murine Peritoneal Macrophages | E. purpurea polysaccharide-enriched extract (EP) | Not specified | Increased production | [1][2] |
Anti-inflammatory Cytokines and Other Modulators
Interestingly, Echinacea can also exhibit anti-inflammatory properties, particularly in the context of a pre-existing inflammatory state. This dual activity highlights its role as an immunomodulator rather than a simple immunostimulant.
| Gene/Protein | Cell Type | Echinacea Preparation | Concentration | Outcome | Reference |
| TNF-α | Mitogen-stimulated Splenic Cells | E. angustifolia & E. pallida extracts | Not specified | Inhibited release | [7] |
| IL-1β | Mitogen-stimulated Splenic Cells | E. angustifolia & E. pallida extracts | Not specified | Inhibited release | [7] |
| IL-10 | Mitogen-stimulated Splenic Cells | E. angustifolia & E. pallida extracts | Not specified | Increased production | [7] |
| IFN-γ | Mitogen-stimulated Splenic Cells | E. purpurea, E. angustifolia, E. pallida extracts | Not specified | Increased production | [7] |
| iNOS | RAW 264.7 Macrophages (LPS-stimulated) | E. pallida alcohol extract | Not specified | Inhibited protein expression | [8] |
| Nitric Oxide (NO) | RAW 264.7 Macrophages (LPS-stimulated) | E. purpurea, E. angustifolia, E. pallida alcohol extracts | Not specified | Significantly inhibited production | [8] |
| Arginase | RAW 264.7 Macrophages | E. purpurea, E. angustifolia, E. pallida alcohol extracts | Not specified | Significantly increased activity | [8] |
| COX-2 | Human Monocyte-Derived Macrophages (hMDMs) | E. purpurea aqueous extract | Not specified | Upregulated expression | [3][4][9] |
Key Signaling Pathways Modulated by Echinacea
The changes in gene expression induced by Echinacea are orchestrated by complex signaling networks within the macrophage. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this response.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory signaling. Echinacea has been shown to activate this pathway, leading to the transcription of numerous pro-inflammatory genes. However, some components of Echinacea can also inhibit NF-κB activation, particularly in the presence of other inflammatory stimuli like Lipopolysaccharide (LPS).[5][6]
Caption: Echinacea-induced NF-κB signaling pathway in macrophages.
MAPK Signaling Pathway
The MAPK family of kinases, including ERK, p38, and JNK, are also activated by Echinacea treatment.[1][2][3] These kinases phosphorylate downstream transcription factors that, in conjunction with NF-κB, drive the expression of immune response genes.
Caption: Echinacea-activated MAPK signaling cascades in macrophages.
Experimental Protocols
The following protocols provide a generalized framework for studying the effects of Echinacea on macrophage gene expression. Specific details may need to be optimized based on the cell type and Echinacea preparation used.
Macrophage Culture and Differentiation
This protocol describes the isolation and culture of murine bone marrow-derived macrophages (BMDMs) or the differentiation of human THP-1 monocytes.
Materials:
-
Femurs and tibias from mice (for BMDMs) or THP-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-glutamine
-
Macrophage Colony-Stimulating Factor (M-CSF) (for BMDMs)
-
Phorbol 12-myristate 13-acetate (PMA) (for THP-1)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue
Procedure for BMDMs:
-
Euthanize mice and sterilize hind legs with 70% ethanol.
-
Dissect femurs and tibias and remove surrounding muscle tissue.
-
Cut the ends of the bones and flush the marrow with RPMI-1640 using a syringe.
-
Centrifuge the cell suspension, lyse red blood cells, and resuspend in complete RPMI-1640 medium (10% FBS, 1% Pen-Strep, 1% L-glutamine) supplemented with M-CSF (20 ng/mL).
-
Culture cells for 7 days, replacing the medium every 3 days.
-
On day 7, detach adherent macrophages and seed for experiments.
Procedure for THP-1 Differentiation:
-
Culture THP-1 monocytes in complete RPMI-1640 medium.
-
To differentiate, treat cells with PMA (100 ng/mL) for 48 hours.
-
After 48 hours, remove the PMA-containing medium and replace it with fresh complete medium.
-
Allow cells to rest for 24 hours before Echinacea treatment.
Echinacea Extract Preparation and Macrophage Treatment
Materials:
-
Echinacea extract (e.g., ethanolic, aqueous, or specific fractions)
-
Dimethyl sulfoxide (B87167) (DMSO) or appropriate solvent
-
Complete cell culture medium
-
Differentiated macrophages from Protocol 1
Procedure:
-
Prepare a stock solution of the Echinacea extract in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
-
Remove the culture medium from the differentiated macrophages and replace it with the medium containing the Echinacea extract.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
-
Include appropriate controls: untreated cells and vehicle-treated cells (medium with solvent only).
RNA Isolation and Gene Expression Analysis (qRT-PCR)
Materials:
-
RNA lysis buffer (e.g., TRIzol)
-
Chloroform
-
75% Ethanol
-
Nuclease-free water
-
RNA isolation kit (optional)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (for target genes and a housekeeping gene)
-
qPCR instrument
Procedure:
-
After treatment, lyse the macrophages directly in the culture plate using a suitable lysis buffer.
-
Isolate total RNA according to the manufacturer's protocol (e.g., TRIzol/chloroform extraction followed by isopropanol precipitation).
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, qPCR master mix, and gene-specific primers.
-
Analyze the results using the ΔΔCt method, normalizing the expression of target genes to a stable housekeeping gene (e.g., GAPDH, β-actin).
Caption: General workflow for analyzing macrophage gene expression.
Concluding Remarks
The study of Echinacea's effects on macrophage gene expression reveals a sophisticated immunomodulatory activity. Depending on the specific extract and the physiological context, Echinacea can either enhance pro-inflammatory responses to combat pathogens or dampen excessive inflammation. The activation of key signaling pathways like NF-κB and MAPK is central to these effects. The provided protocols and data serve as a valuable resource for researchers and drug development professionals aiming to further investigate and harness the therapeutic potential of Echinacea. Future studies should focus on the effects of individual Echinacea constituents to pinpoint the specific molecules responsible for its diverse immunomodulatory actions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Echinacea-induced macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Evaluation of Echinacea purpurea Extracts as Immunostimulants: Impact on Macrophage Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of macrophage immune responses by Echinacea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of macrophage immune responses by Echinacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of Innate and Adaptive Immune Functions by Multiple Echinacea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Echinacea increases arginase activity and has anti-inflammatory properties in RAW 264.7 macrophage cells indicative of alternative macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing T-Cell Activation by Echinacea using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Echinacea (B1179865), a genus of herbaceous flowering plants in the daisy family, has long been used in traditional medicine, primarily for its purported immune-stimulating properties.[1] T-lymphocytes (T-cells) play a central role in orchestrating the adaptive immune response. Upon activation, T-cells proliferate and differentiate into effector cells that mediate pathogen clearance. This activation process is characterized by the upregulation of specific cell surface markers and the production of cytokines. Flow cytometry is a powerful technique for the multiparametric analysis of individual cells, making it an ideal tool to dissect the effects of immunomodulatory substances like Echinacea on T-cell activation at the single-cell level.
These application notes provide a detailed protocol for assessing the in vitro effects of Echinacea extracts on T-cell activation using flow cytometry. The protocol covers the preparation of Echinacea extracts, isolation and culture of human peripheral blood mononuclear cells (PBMCs), stimulation and staining of T-cells, and their subsequent analysis.
Key T-Cell Activation Markers
The activation state of T-cells can be determined by the expression of various cell surface and intracellular markers. A typical flow cytometry panel for assessing T-cell activation would include markers to identify T-cell lineages (CD3, CD4, CD8) and markers that are upregulated upon activation.
| Marker | Cell Type | Function/Significance |
| CD3 | All T-cells | Part of the T-cell receptor (TCR) complex, essential for signal transduction. A pan T-cell marker.[2] |
| CD4 | Helper T-cells | Co-receptor that binds to MHC class II molecules on antigen-presenting cells (APCs).[2] |
| CD8 | Cytotoxic T-cells | Co-receptor that binds to MHC class I molecules on infected or cancerous cells.[2] |
| CD69 | Activated T-cells | An early marker of lymphocyte activation.[3][4] |
| CD25 | Activated T-cells, Regulatory T-cells | The alpha chain of the IL-2 receptor, upregulated on activated T-cells to promote proliferation.[2][3][4] |
| CD38 | Activated T-cells | A multifunctional ectoenzyme involved in cell adhesion, signaling, and calcium mobilization.[3] |
| HLA-DR | Activated T-cells | A molecule of the MHC class II, its expression indicates a high level of T-cell activation.[5] |
Experimental Protocols
Preparation of Echinacea Extract
The composition and biological activity of an Echinacea extract can vary depending on the species, plant part used, and extraction method.[6] Herein, a general protocol for an ethanolic extract is provided.
Materials:
-
Dried Echinacea purpurea root powder
-
70-80% Ethanol in distilled water
-
Rotary evaporator
-
Vacuum dryer
-
Sterile filtration unit (0.22 µm filter)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Macerate the ground Echinacea root material in 40-80% hydrous ethanol.[7] A common ratio is 1:5 (g of dried root to mL of solvent).[6]
-
Stir the mixture at room temperature for 24-48 hours.
-
Filter the mixture to separate the liquid extract from the solid plant material.
-
The extraction of the remaining plant material can be repeated to increase the yield.[7]
-
Combine the filtrates and concentrate the extract using a rotary evaporator to remove the ethanol.
-
Dry the concentrated extract under vacuum to obtain a powder.
-
For cell culture experiments, dissolve the dried extract in a suitable solvent, such as DMSO, and then dilute it in sterile PBS or culture medium to the desired concentrations.[8]
-
Sterilize the final extract solution by passing it through a 0.22 µm filter.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque density gradient medium
-
PBS
-
RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.[9]
Protocol:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, a distinct layer of mononuclear cells (the "buffy coat") will be visible between the plasma and the Ficoll-Paque layer.
-
Carefully aspirate the buffy coat and transfer it to a new centrifuge tube.
-
Wash the cells by adding PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
T-Cell Stimulation and Treatment with Echinacea
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
Echinacea extract stock solution
-
T-cell stimulants (e.g., Phytohemagglutinin (PHA), Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/CD28 antibodies).[10]
-
96-well cell culture plate
Protocol:
-
Adjust the PBMC suspension to a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.[10]
-
Plate 1 x 10^5 cells per well in a 96-well plate.[11]
-
Add the desired concentrations of Echinacea extract to the appropriate wells. Include a vehicle control (medium with the same concentration of the solvent used for the extract).
-
Pre-incubate the cells with the Echinacea extract for a period of time (e.g., 40 minutes to 24 hours) at 37°C in a 5% CO2 incubator.[11]
-
Following pre-incubation, add the T-cell stimulant to the wells (except for the unstimulated control wells).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the activation markers being assessed (e.g., CD69 is an early marker, while CD25 expression peaks later).
Staining for Flow Cytometry
Materials:
-
Treated and stimulated PBMCs
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA).[3]
-
Fc block (e.g., human IgG) to prevent non-specific antibody binding.[3]
-
Fluorochrome-conjugated monoclonal antibodies against T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25).
-
Viability dye (e.g., Propidium Iodide or 7-AAD) to exclude dead cells from the analysis.[4]
-
5 mL flow cytometry tubes.[3]
Protocol:
-
Harvest the cells from the 96-well plate and transfer them to 5 mL flow cytometry tubes.
-
Wash the cells with 2 mL of staining buffer by centrifuging at 300 x g for 5 minutes. Decant the supernatant.[3]
-
Resuspend the cell pellet in staining buffer and add Fc block. Incubate for 10 minutes at room temperature.[3]
-
Add the pre-titrated amounts of the fluorochrome-conjugated antibodies to the cells.
-
Vortex gently and incubate for 30-45 minutes at room temperature in the dark.[3]
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer and add a viability dye just before analysis.
-
Acquire the samples on a flow cytometer.
Data Analysis
A general gating strategy for analyzing T-cell activation is as follows:
-
Gate on viable cells using the viability dye.
-
From the viable cells, gate on lymphocytes based on their forward scatter (FSC) and side scatter (SSC) properties.
-
From the lymphocyte gate, identify T-cells by gating on CD3+ cells.
-
Within the CD3+ population, differentiate between helper T-cells (CD4+) and cytotoxic T-cells (CD8+).
-
Analyze the expression of activation markers (e.g., CD69 and CD25) on both the CD4+ and CD8+ T-cell subsets.
Quantitative Data Summary
The following tables provide an example of how to structure the quantitative data for easy comparison.
Table 1: Antibody Panel for T-Cell Activation
| Target | Fluorochrome | Clone | Supplier | Recommended Dilution |
| CD3 | PerCP | UCHT1 | Bio-Rad | 1:50 |
| CD4 | FITC | RPA-T4 | CST | 1:100 |
| CD8 | APC | RPA-T8 | CST | 1:100 |
| CD69 | PE | FN50 | CST | 1:100 |
| CD25 | PE-Cy7 | BC96 | CST | 1:50 |
Note: Antibody clones, suppliers, and optimal dilutions should be determined empirically for each experiment.
Table 2: Experimental Conditions
| Condition | Echinacea Extract (µg/mL) | Stimulant | Incubation Time (hours) |
| Unstimulated Control | 0 | None | 48 |
| Vehicle Control + Stimulant | 0 (Vehicle) | PMA + Ionomycin | 48 |
| Echinacea Low Dose + Stimulant | 10 | PMA + Ionomycin | 48 |
| Echinacea Mid Dose + Stimulant | 50 | PMA + Ionomycin | 48 |
| Echinacea High Dose + Stimulant | 100 | PMA + Ionomycin | 48 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing T-cell activation by Echinacea.
T-Cell Activation Signaling Pathway
Caption: Simplified T-cell activation signaling pathway and potential modulation by Echinacea components.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow cytometry markers guide | Abcam [abcam.com]
- 3. Activation T Cell Subset Phenotype Flow Cytometry Panel | Bio-Techne [bio-techne.com]
- 4. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Ethanolic Echinacea purpurea Extracts Contain a Mixture of Cytokine-Suppressive and Cytokine-Inducing Compounds, Including Some That Originate from Endophytic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102100718A - Process for preparing echinacea purpurea extracts - Google Patents [patents.google.com]
- 8. Use of quantitative flow cytometry to measure ex vivo immunostimulant activity of echinacea: the case for polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. T Cell Activation via Concanavalin A | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Echinacea purpurea (L.) Moench modulates human T-cell cytokine response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Echinacea Extracts as an Adjuvant in Vaccine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinacea (B1179865), a genus of herbaceous flowering plants in the daisy family, has long been used in traditional medicine for its purported immune-stimulating properties.[1] Modern research has identified several bioactive compounds within Echinacea extracts, including alkamides, caffeic acid derivatives (such as chicoric acid), and polysaccharides, which are believed to be responsible for its immunomodulatory effects.[2] These effects include the activation of macrophages, enhancement of natural killer (NK) cell activity, and modulation of cytokine production.[2][3] This has led to growing interest in the potential use of Echinacea extracts as adjuvants in vaccine formulations to enhance the magnitude and quality of the immune response to antigens.[4]
These application notes provide a summary of the current research on the use of Echinacea extracts as vaccine adjuvants, detailed protocols for key experiments, and visualizations of the proposed mechanisms of action.
Data Presentation: Efficacy of Echinacea Extracts as a Vaccine Adjuvant
The following tables summarize the quantitative data from preclinical studies evaluating the adjuvant effects of Echinacea extracts on vaccine-induced immune responses.
Table 1: Effect of Echinacea purpurea Adjuvant on Antibody Titers Against Avian Influenza Vaccine in Chickens
| Treatment Group | Day 14 (Antibody Titer ± SD) | Day 28 (Antibody Titer ± SD) | Day 42 (Antibody Titer ± SD) |
| Control (Vaccine only) | 0.85 ± 0.12 | 1.25 ± 0.18 | 1.15 ± 0.15 |
| Vaccine + 0.1% E. purpurea | 1.10 ± 0.15 | 1.55 ± 0.20 | 1.30 ± 0.17 |
| Vaccine + 0.5% E. purpurea | 1.20 ± 0.17 | 1.70 ± 0.22 | 1.45 ± 0.19* |
*p < 0.05 compared to the control group. Antibody titers were measured by ELISA.
Table 2: Adjuvant Effect of Echinacea angustifolia Extract on Antibody Response to Peste des Petits Ruminants (PPR) Vaccine in Sheep
| Treatment Group | Day 14 (ELISA Titer ± SD) | Day 28 (ELISA Titer ± SD) | Day 14 (SNT Titer) | Day 28 (SNT Titer) |
| Control (PPR Vaccine only) | 0.55 ± 0.08 | 1.29 ± 0.09 | 4 | 64 |
| PPR Vaccine + 20% Ethanolic E. angustifolia Extract | 0.85 ± 0.10 | 1.88 ± 0.05 | 16 | 32 |
| PPR Vaccine + 60% Ethanolic E. angustifolia Extract | 0.95 ± 0.12 | 1.95 ± 0.05 | 16 | 128 |
*p < 0.05 compared to the control group. SNT = Serum Neutralization Test.[5]
Table 3: Influence of Echinacea purpurea Extract on Cytokine Production in Murine Splenocytes
| Treatment | IFN-γ (pg/mL ± SD) | IL-4 (pg/mL ± SD) | IL-10 (pg/mL ± SD) |
| Control | 150 ± 25 | 80 ± 15 | 120 ± 20 |
| E. purpurea Extract (50 µg/mL) | 250 ± 30 | 100 ± 18 | 180 ± 25 |
| E. purpurea Extract (100 µg/mL) | 320 ± 35 | 115 ± 20 | 210 ± 30 |
*p < 0.05 compared to the control group. Splenocytes were stimulated with Concanavalin A.
Signaling Pathways and Mechanisms of Action
Echinacea extracts exert their adjuvant effects through the activation of innate immune cells, primarily macrophages and dendritic cells (DCs). The bioactive components of Echinacea, such as polysaccharides and alkamides, are recognized by pattern recognition receptors (PRRs) on these cells, with Toll-like receptor 4 (TLR4) being a key receptor.[6][7]
Activation of TLR4 initiates a downstream signaling cascade involving the recruitment of adaptor proteins like MyD88 and TRIF. This leads to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), including ERK, p38, and JNK.[6][8] These transcription factors then translocate to the nucleus and induce the expression of a wide range of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, and IL-12) and chemokines.[9][10] This inflammatory milieu at the site of vaccination is crucial for the recruitment and activation of other immune cells, including T cells and B cells, leading to a more robust and effective adaptive immune response.
Caption: Echinacea components activate TLR4 signaling, leading to cytokine production.
Experimental Workflow for Evaluating Echinacea Adjuvants
A typical workflow for assessing the adjuvant potential of an Echinacea extract involves several key stages, from initial preparation and characterization to in vivo evaluation of the immune response.
Caption: Standard workflow for testing Echinacea as a vaccine adjuvant.
Experimental Protocols
Protocol 1: Preparation and Standardization of Echinacea purpurea Ethanolic Extract
Materials:
-
Dried, powdered aerial parts of Echinacea purpurea
-
70% Ethanol (B145695) (v/v)
-
Rotary evaporator
-
Freeze-dryer (Lyophilizer)
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical standards for chicoric acid and alkamides
Procedure:
-
Macerate 100 g of powdered E. purpurea aerial parts in 1 L of 70% ethanol at room temperature for 72 hours with occasional agitation.[11]
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the residue twice more with 500 mL of 70% ethanol each time.
-
Pool the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40°C until the ethanol is completely removed.
-
Freeze the concentrated aqueous extract and lyophilize to obtain a dry powder.
-
Standardization:
-
Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of methanol.
-
Prepare a series of standard solutions of chicoric acid and a representative alkamide (e.g., dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide).
-
Analyze the extract and standard solutions by HPLC using a C18 column.
-
A typical mobile phase for chicoric acid analysis is a gradient of acetonitrile (B52724) and 0.1% phosphoric acid in water.
-
Quantify the content of chicoric acid and the specific alkamide in the extract by comparing the peak areas with the standard curves. Adjust the final extract concentration for experiments based on the content of these marker compounds.[12]
-
Protocol 2: Formulation of an Echinacea-Adjuvanted Model Vaccine
Materials:
-
Antigen solution (e.g., Ovalbumin, 1 mg/mL in PBS)
-
Standardized Echinacea extract (from Protocol 1), dissolved in PBS (e.g., 10 mg/mL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, depyrogenated vials
-
Vortex mixer
Procedure:
-
Determine the desired final concentration of the antigen and adjuvant in the vaccine formulation. For example, a final concentration of 100 µg/mL antigen and 500 µg/mL Echinacea extract.
-
In a sterile vial, combine the required volumes of the antigen stock solution and the Echinacea extract stock solution.
-
Add sterile PBS to achieve the final desired volume.
-
Gently vortex the mixture for 1 minute to ensure homogeneity.
-
Store the formulated vaccine at 4°C and use within 24 hours. For longer storage, stability studies are required.
Protocol 3: In Vivo Immunization and Sample Collection (Murine Model)
Materials:
-
6-8 week old BALB/c mice
-
Echinacea-adjuvanted vaccine (from Protocol 2)
-
Control vaccine (antigen in PBS without adjuvant)
-
Syringes and needles (27-gauge)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Surgical tools for spleen removal
Procedure:
-
Divide the mice into experimental groups (e.g., Control Vaccine, Adjuvanted Vaccine). A minimum of 5 mice per group is recommended.
-
On day 0, immunize each mouse subcutaneously at the base of the tail with 100 µL of the respective vaccine formulation.
-
On day 14, administer a booster immunization using the same procedure.
-
On day 28, collect blood samples via retro-orbital bleeding or cardiac puncture under anesthesia.
-
For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes. Collect the serum and store at -20°C.
-
-
Following blood collection, euthanize the mice and aseptically harvest the spleens for T-cell proliferation and NK cell activity assays.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG
Materials:
-
96-well ELISA plates
-
Antigen (used for vaccination)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Mouse serum samples (from Protocol 3)
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coat the ELISA plate wells with the antigen (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with washing buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Prepare serial dilutions of the mouse serum samples in blocking buffer (e.g., starting from 1:100). Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature.
-
Wash the plate five times.
-
Add the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically expressed as the reciprocal of the highest dilution that gives a reading above a predetermined cut-off value.
Protocol 5: T-Cell Proliferation Assay using CFSE
Materials:
-
Spleens from immunized mice (from Protocol 3)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Antigen (used for vaccination)
-
Concanavalin A (positive control)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Prepare single-cell suspensions from the spleens by mechanical disruption and passing through a 70-µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the splenocytes with RPMI medium and resuspend at a concentration of 1 x 10⁷ cells/mL in PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.[13]
-
Quench the staining by adding an equal volume of cold FBS.
-
Wash the cells twice with complete RPMI medium.
-
Resuspend the cells at 2 x 10⁶ cells/mL in complete RPMI medium.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Add 100 µL of medium containing the antigen (e.g., 10 µg/mL), Concanavalin A (2.5 µg/mL), or medium alone (negative control).
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
Protocol 6: Natural Killer (NK) Cell Cytotoxicity Assay (LDH Release Assay)
Materials:
-
Splenocytes from immunized mice (effector cells)
-
YAC-1 cells (target cells, susceptible to NK cell lysis)
-
RPMI-1640 medium
-
Lactate Dehydrogenase (LDH) cytotoxicity detection kit
-
96-well round-bottom plates
Procedure:
-
Prepare effector cells (splenocytes) as described in Protocol 5 and resuspend in RPMI medium.
-
Prepare target cells (YAC-1) and adjust the concentration to 1 x 10⁵ cells/mL.
-
Set up the assay in a 96-well round-bottom plate with the following controls in triplicate:
-
Spontaneous Effector Release: Effector cells + medium
-
Spontaneous Target Release: Target cells + medium
-
Maximum Target Release: Target cells + lysis buffer (from the kit)
-
-
Add effector cells and target cells at different effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-cell contact.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.[12][14]
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 50-100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Add the LDH substrate from the kit and incubate according to the manufacturer's instructions (typically 15-30 minutes at room temperature, protected from light).[15]
-
Add the stop solution and measure the absorbance at 490 nm.
-
Calculate the percentage of specific lysis using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Effector Release - Spontaneous Target Release) / (Maximum Target Release - Spontaneous Target Release)] x 100.[8]
Conclusion
The evidence presented in these application notes suggests that Echinacea extracts, when properly standardized, have significant potential as vaccine adjuvants. They have been shown to enhance humoral and cellular immune responses to a variety of antigens in preclinical models. The underlying mechanism appears to be the activation of innate immune cells through PRRs like TLR4, leading to the production of pro-inflammatory cytokines and the subsequent orchestration of a robust adaptive immune response. The provided protocols offer a framework for researchers to further investigate and harness the adjuvant properties of Echinacea extracts in the development of novel and more effective vaccines. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Cytokine- and Interferon-Modulating Properties of Echinacea spp. Root Tinctures Stored at −20°C for 2 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]
- 6. Echinacea purpurea (L.) Moench modulates human T-cell cytokine response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Echinacea Purpurea Extract (cichoric Acid) Exerts an Anti-inflammatory Effect on Yak PBMCs and Regulates the TLR4 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102100718A - Process for preparing echinacea purpurea extracts - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. A standardized extract of Echinacea purpurea containing higher chicoric acid content enhances immune function in murine macrophages and cyclophosphamide-induced immunosuppression mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 14. An In Vitro Assay for Evaluating Natural Killer Cell Cytotoxicity against Cancer Cells [jove.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Studying the Anxiolytic Effects of Echinacea in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to investigate the anxiety-reducing properties of Echinacea in preclinical animal models. The following sections detail the common animal models, behavioral assays, and proposed mechanisms of action, supplemented with detailed experimental protocols and quantitative data from key studies.
Introduction
Echinacea, a genus of herbaceous flowering plants in the daisy family, has been traditionally used for its immunomodulatory properties. Recent research has unveiled its potential as an anxiolytic agent, prompting further investigation into its mechanisms of action and efficacy. The primary species of interest for anxiolytic effects are Echinacea angustifolia and Echinacea purpurea. The active constituents believed to be responsible for these effects are alkamides, which are structurally similar to endocannabinoids. This document outlines the established animal models and experimental protocols to assess the anxiolytic potential of Echinacea extracts and their derivatives.
Animal Models and Echinacea Preparations
The most commonly used animal models for studying the anxiolytic effects of Echinacea are rodents, primarily rats (Wistar and Sprague-Dawley strains) and mice.
Echinacea Preparations:
-
Extracts: Hydroethanolic or ethanolic extracts of Echinacea roots and aerial parts are frequently used. A notable example is the proprietary Echinacea angustifolia root extract EP107TM, which is standardized for its alkamide profile.
-
Administration: Extracts are typically administered orally (p.o.) via gavage or intraperitoneally (i.p.). The vehicle for administration is often distilled water, saline, or a solution containing a solubilizing agent like Tween 80.
-
Dosage: The effective anxiolytic dose in adult rats for specific extracts has been reported to be in the range of 3-8 mg/kg.[1][2] However, dosage can vary significantly depending on the species, the specific extract, and the age of the animal. For instance, in neonatal rats, doses of 40, 80, and 250 mg/kg of an E. purpurea extract have been investigated.[3][4]
Behavioral Assays for Anxiolytic Activity
Several validated behavioral paradigms are employed to assess anxiety-like behavior in rodents. The following are key assays used in Echinacea research:
Elevated Plus Maze (EPM)
The EPM test is a widely used model for assessing anxiety-like behavior in rodents. It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Social Interaction Test
This test assesses anxiety by measuring the duration and frequency of social engagement between two unfamiliar rodents. Anxiolytic compounds typically increase the time spent in active social interaction.
Conditioned Fear Test
This paradigm evaluates fear learning and memory. A neutral conditioned stimulus (e.g., a tone) is paired with an aversive unconditioned stimulus (e.g., a mild footshock). Anxiolytic agents can reduce the freezing response to the conditioned stimulus.
Proposed Mechanism of Action: The Endocannabinoid System
The anxiolytic effects of Echinacea are primarily attributed to its alkamides, which interact with the endocannabinoid system (ECS).
dot
Caption: Proposed mechanism of Echinacea's anxiolytic effects.
Quantitative Data from Animal Studies
The following tables summarize quantitative data from studies investigating the anxiolytic effects of Echinacea extracts in rodent models.
Table 1: Effects of Echinacea purpurea Extract in Neonatal Rats (Elevated Plus Maze) [3][4]
| Dosage (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | Head Dipping (Mean ± SEM) | Rearing (Mean ± SEM) |
| Saline (Control) | 18.2 ± 2.1 | 10.5 ± 1.2 | 5.8 ± 0.9 |
| 40 | 8.5 ± 1.5 | 6.2 ± 0.8 | 12.1 ± 1.3 |
| 80 | 7.9 ± 1.3 | 5.8 ± 0.7 | 8.2 ± 1.1 |
| 250 | 6.8 ± 1.1 | 5.1 ± 0.6 | 7.5 ± 1.0 |
| p < 0.01 compared to saline group |
Table 2: Effective Anxiolytic Dose Range of Echinacea angustifolia (EP107TM) in Adult Rats [1][2]
| Behavioral Test | Effective Dose Range (mg/kg) |
| Elevated Plus Maze | 3 - 8 |
| Social Interaction Test | 3 - 8 |
| Conditioned Fear Test | 3 - 8 |
| Stress-Induced Social Avoidance | 3 - 8 |
Detailed Experimental Protocols
Echinacea Extract Preparation and Administration
Materials:
-
Echinacea extract (e.g., standardized powder)
-
Vehicle (e.g., sterile distilled water, 0.9% saline, or 5% Tween 80 in saline)
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (for p.o. administration)
-
Syringes and needles (for i.p. administration)
Protocol:
-
Weigh the appropriate amount of Echinacea extract powder based on the desired dose and the body weight of the animals.
-
Suspend the powder in the chosen vehicle. The volume of administration should be consistent across all animals (e.g., 5 ml/kg for rats).
-
Vortex the suspension thoroughly to ensure homogeneity. Sonication can be used to aid in the dissolution of the extract.
-
For oral administration, use a flexible gavage needle to deliver the suspension directly into the stomach.
-
For intraperitoneal injection, ensure the injection is made into the lower abdominal quadrant to avoid puncturing internal organs.
-
Administer the extract at a consistent time before the behavioral testing (e.g., 30-60 minutes).
dot
Caption: General experimental workflow for assessing Echinacea's anxiolytic effects.
Elevated Plus Maze (EPM) Protocol
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
For rats: arms are typically 50 cm long and 10 cm wide, with 40 cm high walls on the closed arms.
-
For mice: arms are typically 30 cm long and 5 cm wide, with 15 cm high walls on the closed arms.
-
A video camera mounted above the maze for recording.
-
Automated tracking software.
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using the overhead camera.
-
After the session, return the animal to its home cage.
-
Clean the maze thoroughly with 70% ethanol (B145695) between each trial to remove olfactory cues.
-
Analyze the recording for the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
Social Interaction Test Protocol
Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 30 cm).
-
A small wire-mesh enclosure placed on one side of the arena.
-
A video camera for recording.
-
Automated tracking software.
Procedure:
-
Habituate the test animal to the arena with an empty enclosure for a set period (e.g., 5 minutes).
-
After the habituation phase, introduce a novel, unfamiliar "stimulus" animal of the same sex and strain into the enclosure.
-
Place the test animal back into the arena and record its behavior for a defined period (e.g., 10 minutes).
-
Clean the arena and enclosure thoroughly between trials.
-
Analyze the recording for:
-
Time spent in the "interaction zone" (the area immediately surrounding the enclosure).
-
Frequency and duration of active social behaviors (e.g., sniffing the enclosure).
-
Locomotor activity (to control for general activity changes).
-
Conditioned Fear Test Protocol
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild footshock.
-
A sound generator to produce an auditory cue (conditioned stimulus, CS).
-
A video camera and software to measure freezing behavior.
Procedure:
-
Day 1: Conditioning
-
Place the animal in the conditioning chamber and allow it to acclimate for a few minutes.
-
Present the auditory CS (e.g., a tone for 30 seconds).
-
At the termination of the CS, deliver a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds).
-
Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times) with an inter-trial interval.
-
-
Day 2: Contextual Fear Testing
-
Place the animal back into the same conditioning chamber (the context).
-
Record the animal's behavior for a set period (e.g., 5 minutes) in the absence of the CS and US.
-
Measure the percentage of time the animal spends freezing.
-
-
Day 3: Cued Fear Testing
-
Place the animal in a novel context (different chamber with altered visual and olfactory cues).
-
Allow for a baseline period, then present the auditory CS.
-
Measure the percentage of freezing time during the CS presentation.
-
Conclusion
The use of rodent models provides a robust platform for evaluating the anxiolytic properties of Echinacea. The behavioral assays described, in conjunction with an understanding of the underlying neurobiological mechanisms involving the endocannabinoid system, offer a comprehensive approach for preclinical assessment. The provided protocols and data serve as a foundational guide for researchers aiming to further elucidate the therapeutic potential of Echinacea in the context of anxiety disorders. Consistency in experimental procedures and careful consideration of factors such as animal strain, sex, age, and the specific Echinacea preparation are crucial for obtaining reliable and reproducible results.
References
Application Note: Standardized In Vitro Digestion Protocol for Echinacea Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Echinacea preparations are widely consumed herbal supplements recognized for their potential immunomodulatory and anti-inflammatory properties.[1] These effects are attributed to a variety of bioactive compounds, including phenolics (like chicoric and caftaric acids), alkamides, and polysaccharides.[2] To exert a systemic effect, these compounds must be released from the food matrix, remain stable during digestion, and be absorbed by the intestinal epithelium. Therefore, understanding the fate of Echinacea's active constituents during gastrointestinal transit is crucial for evaluating their efficacy.
This application note provides a detailed protocol for a standardized static in vitro digestion model, based on the internationally recognized INFOGEST method, to simulate the physiological conditions of the upper gastrointestinal tract (mouth, stomach, and small intestine).[1][3][4] Such models are invaluable for determining the bioaccessibility of Echinacea's bioactive compounds and predicting their potential bioavailability, providing a critical screening tool before undertaking human or animal trials.[5][6] Furthermore, this note describes the subsequent application of the digested samples to the Caco-2 cell model, the gold standard for in vitro prediction of intestinal drug absorption.[7][8][9]
Simulated Digestion Protocol (INFOGEST Method)
This protocol simulates the oral, gastric, and intestinal phases of digestion. The procedure is based on the standardized INFOGEST static protocol with minor modifications as described in recent literature for Echinacea extracts.[1][10]
Preparation of Simulated Digestion Fluids
The composition of the simulated salivary fluid (SSF), simulated gastric fluid (SGF), and simulated intestinal fluid (SIF) are detailed below. It is recommended to prepare concentrated stock solutions of the fluids, which can then be diluted to the final working concentration before starting the experiment.
| Simulated Salivary Fluid (SSF) | Concentration (Working Solution) |
| KCl | 15.1 mM |
| KH₂PO₄ | 3.7 mM |
| NaHCO₃ | 13.6 mM |
| MgCl₂(H₂O)₆ | 0.15 mM |
| (NH₄)₂CO₃ | 0.06 mM |
| CaCl₂(H₂O)₂ | 1.5 mM |
| α-amylase | 1500 U/mL |
| pH | 7.0 |
| Simulated Gastric Fluid (SGF) | Concentration (Working Solution) |
| KCl | 6.9 mM |
| KH₂PO₄ | 0.9 mM |
| NaHCO₃ | 25 mM |
| NaCl | 47.2 mM |
| MgCl₂(H₂O)₆ | 0.1 mM |
| (NH₄)₂CO₃ | 0.5 mM |
| CaCl₂(H₂O)₂ | 0.15 mM |
| Pepsin | 25,000 U/mL |
| pH | 3.0 |
| Simulated Intestinal Fluid (SIF) | Concentration (Working Solution) |
| KCl | 6.8 mM |
| KH₂PO₄ | 0.8 mM |
| NaHCO₃ | 85 mM |
| NaCl | 38.4 mM |
| MgCl₂(H₂O)₆ | 0.33 mM |
| CaCl₂(H₂O)₂ | 0.6 mM |
| Pancreatin (B1164899) | 800 U/mL |
| Bile Salts | 10 mM |
| pH | 7.0 |
Table 1: Composition of Simulated Digestion Fluids. Adapted from the standardized INFOGEST protocol.[1][10][11]
Experimental Workflow
The digestion process is a sequential, three-phase procedure.
Caption: Workflow of the three-phase in vitro simulated digestion.
Detailed Protocol Steps
-
Sample Preparation: Reconstitute 300 mg of the Echinacea extract (e.g., from flowers, leaves, or roots) in water (10% w/v) in a 50 mL tube.[1][10]
-
Oral Phase:
-
Gastric Phase:
-
Intestinal Phase:
-
Enzyme Inactivation & Sample Collection:
-
At the end of the intestinal phase, stop the reaction by heating the mixture (e.g., 90°C for 10 minutes) or by adding specific enzyme inhibitors.[11] Alternatively, for many analyses, immediate centrifugation is sufficient.
-
Centrifuge the final digesta (e.g., 5,000-10,000 x g for 15-20 minutes at 4°C).[1][10]
-
The resulting supernatant represents the "bioaccessible fraction," which contains the compounds that are soluble and potentially available for absorption.
-
Post-Digestion Analysis
The bioaccessible fraction can be analyzed to quantify the stability and release of key Echinacea compounds.
Caption: Sample processing and analysis after simulated digestion.
Bioaccessibility Calculation
Bioaccessibility is the percentage of a compound that is released from the matrix and remains soluble after digestion. It is calculated as follows:
Bioaccessibility (%) = (Cdigested / Cinitial) x 100 [1][10]
Where:
-
Cdigested is the concentration of the compound in the bioaccessible fraction.
-
Cinitial is the concentration of the compound in the undigested extract.
Data on Echinacea Compound Stability
Studies have shown that the digestion process significantly impacts the concentration of key phenolic compounds in Echinacea purpurea.
| Plant Part | Compound | Bioaccessibility (%) |
| Leaves (EL) | Chicoric Acid | ~10% |
| Caftaric Acid | ~39% | |
| Flowers (EF) | Chicoric Acid | ~3% |
| Caftaric Acid | ~10% | |
| Roots (ER) | Chicoric Acid | ~5% |
| Caftaric Acid | ~18% |
Table 2: Example bioaccessibility of major phenolics in different parts of Echinacea purpurea after in vitro digestion. Data indicates a significant decrease in the concentration of these compounds post-digestion.[1]
Despite the reduction in phenolics, the anti-inflammatory effects of digested leaf and flower extracts have been shown to be preserved, suggesting the importance of the remaining compounds or their metabolites.[1][12]
Application: Intestinal Absorption Using Caco-2 Cell Model
The Caco-2 cell line, derived from human colon adenocarcinoma, is the most widely used in vitro model to predict intestinal drug permeability and absorption.[7][9] When cultured on semipermeable supports, these cells differentiate to form a monolayer with tight junctions, mimicking the intestinal barrier.[9]
Experimental Protocol
-
Cell Culture: Culture Caco-2 cells on semipermeable filter inserts (e.g., Transwell®) for 21 days to allow for full differentiation and formation of a tight monolayer.[13]
-
Monolayer Integrity: Before each experiment, assess the integrity of the cell monolayer. This can be done by measuring the Transepithelial Electrical Resistance (TEER) or by evaluating the permeability of a paracellular marker like mannitol.[8]
-
Permeability Assay:
-
Wash the Caco-2 monolayers with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add the bioaccessible fraction (supernatant from the digested Echinacea) to the apical (AP) side of the monolayer, which represents the intestinal lumen.
-
Add fresh culture medium or buffer to the basolateral (BL) side, representing the bloodstream.
-
Incubate at 37°C.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.
-
Analyze the collected samples using a suitable analytical method like HPLC-MS/MS to determine the concentration of the transported Echinacea compounds (e.g., alkamides).[5]
-
-
Apparent Permeability Coefficient (Papp) Calculation: The rate of absorption is expressed as the Papp value (cm/s).
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the transport rate (the amount of compound in the basolateral side over time).
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound in the apical compartment.
Studies have shown that this Caco-2 model is a good predictor of in vivo bioavailability for Echinacea compounds. For example, alkamides, which readily cross Caco-2 monolayers, are also detected in human plasma after oral consumption, whereas caffeic acid conjugates, which show poor passage across the monolayers, are not.[5] The model can also be used to investigate the influence of Echinacea extracts on drug transporters like P-glycoprotein (P-gp).[13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. Echinacea: Bioactive Compounds and Agronomy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. INFOGEST static in vitro simulation of gastrointestinal food digestion | Springer Nature Experiments [experiments.springernature.com]
- 5. Bioavailability of Echinacea Constituents: Caco-2 Monolayers and Pharmacokinetics of the Alkylamides and Caffeic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyphenolic Characterization and Anti-Inflammatory Effect of In Vitro Digested Extracts of Echinacea purpurea L. Plant Parts in an Inflammatory Model of Human Colon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Simulated In Vitro Gastrointestinal Digestion on the Phenolic Profile, Antioxidant, and Biological Activity of Thymbra spicata L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Echinacea purpurea and P-glycoprotein drug transport in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ECHINACEA SANGUINEA AND ECHINACEA PALLIDA EXTRACTS STIMULATE GLUCURONIDATION AND BASOLATERAL TRANSFER OF BAUER ALKAMIDES 8 AND 10 AND KETONE 24 AND INHIBIT P-GLYCOPROTEIN TRANSPORTER IN CACO-2 CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Echinacea Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of Echinacea extracts in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why do my Echinacea extracts have poor solubility in water?
A1: Echinacea extracts contain a complex mixture of bioactive compounds, many of which are lipophilic (fat-soluble) or have low water solubility. Key compounds like alkylamides and certain phenolic derivatives (caftaric and cichoric acid) are not readily soluble in water.[1][2][3] The overall low aqueous solubility is a common challenge that can hinder in-vitro bioactivity studies and the development of aqueous-based formulations.[1]
Q2: What are the primary methods to improve the aqueous solubility of Echinacea extracts?
A2: Several techniques can be employed to enhance the solubility of Echinacea extracts in aqueous media. These include:
-
Solvent Optimization: Utilizing co-solvents like ethanol (B145695), glycerol, or propylene (B89431) glycol in combination with water.[4][5]
-
pH Adjustment: Modifying the pH of the aqueous medium can improve the solubility of ionizable compounds within the extract.[6][7]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the poorly soluble molecules within the hydrophobic cavity of cyclodextrins.
-
Solid Dispersions: Dispersing the extract in a solid carrier matrix to enhance wettability and dissolution.[8]
-
Nanoencapsulation: Encapsulating the extract in nanocarriers like nanoparticles or liposomes to improve dispersion and bioavailability.[9][10]
Q3: Which bioactive compounds in Echinacea are responsible for its therapeutic effects, and how does solubility affect their bioavailability?
A3: The therapeutic properties of Echinacea are attributed to a synergistic effect of various compounds, primarily alkylamides, phenolic compounds (like cichoric acid, caftaric acid, and echinacoside), and polysaccharides.[11][12] Alkylamides and many phenolic derivatives have poor water solubility, which can limit their absorption in the gastrointestinal tract and reduce their overall bioavailability.[11] Enhancing their aqueous solubility is a critical step in improving the therapeutic efficacy of Echinacea-based products.[10]
Q4: Can the choice of extraction solvent impact the final solubility of the extract?
A4: Absolutely. The initial extraction solvent system significantly influences the profile of extracted compounds and, consequently, the solubility of the final extract.[1][13] For instance, using hydroalcoholic mixtures (e.g., 40-70% ethanol in water) can provide a good balance for extracting both polar and moderately non-polar compounds.[7][12] Glycerol has also been shown to be an effective solvent for extracting polar polyphenolic compounds that have lower solubility in water/ethanol mixtures.[7]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed When Diluting an Ethanolic Echinacea Extract in an Aqueous Buffer.
Problem: You have a concentrated Echinacea extract, likely prepared in a high-percentage ethanol solution. When you try to dilute it into an aqueous buffer for your cell-based assay or formulation, you observe a precipitate or cloudiness, indicating that some components are crashing out of solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Solubility of Lipophilic Compounds | Gradually add the ethanolic extract to the aqueous buffer while vigorously stirring or vortexing. | This can help to disperse the less soluble components before they have a chance to aggregate and precipitate. |
| Use a cosolvent system. Instead of diluting directly into a purely aqueous buffer, try a buffer containing a certain percentage of a water-miscible organic solvent like ethanol, propylene glycol, or glycerol.[4][5] | The organic solvent will help to keep the lipophilic compounds in solution. You will need to determine the maximum allowable concentration of the organic solvent for your specific application. | |
| pH-Dependent Solubility | Adjust the pH of your aqueous buffer. Some phenolic compounds in Echinacea are acidic and may be more soluble at a slightly alkaline pH. Conversely, some alkaloids may be more soluble at a slightly acidic pH. A pH of around 6.0 has been shown to enhance the stability of certain components.[5] | Changing the ionization state of the molecules can significantly impact their solubility in water. |
| Concentration Exceeds Solubility Limit | Prepare a more dilute stock solution of your Echinacea extract. | It is possible that you are trying to achieve a final concentration that is above the solubility limit of some compounds in the extract. |
Issue 2: Low and Inconsistent Bioactive Compound Concentration in Aqueous Preparations.
Problem: After preparing an aqueous solution of your Echinacea extract, you find that the concentration of key bioactive markers (e.g., alkylamides, cichoric acid) is low and varies between batches.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Dissolution | Employ a solubility enhancement technique such as cyclodextrin complexation or solid dispersion. | These methods are designed to improve the dissolution of poorly soluble compounds, leading to a higher and more consistent concentration in your aqueous preparation. |
| Degradation of Bioactive Compounds | Protect your solutions from light and heat, and consider working at a controlled pH. Some phenolic compounds are susceptible to oxidation and degradation. | Proper storage and handling can minimize the loss of bioactive compounds over time. |
| Variability in the Raw Extract | Ensure you are starting with a well-characterized and standardized Echinacea extract. | The chemical composition of Echinacea extracts can vary depending on the plant part used, harvesting time, and extraction method. |
Quantitative Data on Solubility Enhancement
The choice of solvent significantly impacts the extraction efficiency of key bioactive compounds from Echinacea purpurea.
Table 1: Total Phenolic Content in Echinacea purpurea Extracts Using Different Solvents.
| Plant Part | Solvent | Total Phenolic Content (mg/100g Dry Weight) |
| Flowers | Glycerol | 2796.94 |
| Flowers | 5% Acetic Acid | 1696.05 |
| Flowers | 40% Ethanol | ~1500 |
| Leaves | 40% Ethanol | 1022.43 |
| Roots | 40% Ethanol | 1011.32 |
| Roots | Water | Low phenolic content (1.16%) but high polysaccharide content (8.9%)[3] |
| Roots | 60% Glycerol | Higher phenolic content (1.70%) than water or water-ethanol solutions[3] |
Data synthesized from multiple sources.
Experimental Protocols
Protocol 1: Cyclodextrin Complexation (Kneading Method)
This protocol describes a lab-scale method for preparing an inclusion complex of Echinacea extract with β-cyclodextrin to improve its aqueous solubility.
Materials:
-
Dry Echinacea extract
-
β-cyclodextrin
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of Echinacea extract (guest) to β-cyclodextrin (host). A 1:1 or 1:2 ratio is a common starting point. The average molecular weight of the key bioactive compounds can be used for this estimation.
-
Cyclodextrin Slurry Preparation: In a mortar, add the calculated amount of β-cyclodextrin and a small amount of deionized water to form a thick paste.
-
Incorporation of Extract: Dissolve the Echinacea extract in a minimal amount of ethanol. Slowly add the ethanolic solution of the extract to the cyclodextrin paste in the mortar.
-
Kneading: Knead the mixture thoroughly with the pestle for 45-60 minutes. The consistency of the paste should be maintained by adding small amounts of water if it becomes too dry.
-
Drying: The resulting paste is dried in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Sieving: The dried complex is pulverized and passed through a fine-mesh sieve to obtain a uniform powder.
-
Characterization (Optional): The formation of the inclusion complex can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR).
Protocol 2: Solid Dispersion (Solvent Evaporation Method)
This protocol outlines the preparation of a solid dispersion of Echinacea extract with a hydrophilic carrier like Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG).
Materials:
-
Dry Echinacea extract
-
Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 4000)
-
Ethanol or Methanol (B129727)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Ratio Selection: Choose the desired ratio of Echinacea extract to carrier (e.g., 1:1, 1:2, 1:4 by weight).[8]
-
Dissolution: Dissolve both the Echinacea extract and the carrier (PVP K30 or PEG 4000) in a suitable solvent like ethanol or methanol in a round-bottom flask.[8] Ensure complete dissolution with the aid of a magnetic stirrer or sonication.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure. This will result in the formation of a thin film or solid mass on the flask wall.
-
Final Drying: Scrape the solid mass from the flask and dry it further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: The dried solid dispersion is then pulverized and sieved to obtain a fine, free-flowing powder.
-
Solubility Testing: The solubility of the prepared solid dispersion in water or an aqueous buffer can be compared to that of the pure extract.
Visualizations
Experimental Workflow for Improving Echinacea Extract Solubility
Caption: A workflow diagram illustrating various methods to enhance the aqueous solubility of Echinacea extracts.
Signaling Pathways Modulated by Echinacea Extracts
Caption: Key signaling pathways modulated by bioactive compounds in Echinacea extracts.
References
- 1. Herbal Extracts; Solubility and Distillation | Sagescript [sagescript.com]
- 2. cherylsherbs.com [cherylsherbs.com]
- 3. Phytochemical Characterization of Purple Coneflower Roots (Echinacea purpurea (L.) Moench.) and Their Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrosprayed Nanoparticles Containing Hydroalcoholic Extract of Echinacea purpurea (L.) Moench Stimulates Immune System by Increasing Inflammatory Factors in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convert Word to PDF — Convert Word 2 PDF — Word to PDF Converter — Convert DOC to PDF [eacademic.ju.edu.jo]
- 6. Solving Dilution Dilemmas: Troubleshooting Common Issues in Plant Extract Preparation [greenskybio.com]
- 7. mdpi.com [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Therapeutic Benefits of Nano-Echinacea Extract on Reproductive Injury Induced by Polystyrene Plastic Materials in Rat Model via Regulating Gut–Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New technology can enhance solubility of poorly water-soluble multi-herbal extracts using nanoencapsulation at room temperature | Department Of Science & Technology [dst.gov.in]
- 11. Echinacea: Bioactive Compounds and Agronomy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Echinacea purpurea (L.) Moench: Biological and Pharmacological Properties. A Review | MDPI [mdpi.com]
- 13. herbalconstituents.com [herbalconstituents.com]
Troubleshooting high variability in Echinacea cell-based assays
Welcome to the technical support center for Echinacea cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate high variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in Echinacea cell-based assays?
High variability in Echinacea cell-based assays can stem from three main areas: the Echinacea extract itself, the cell culture and assay procedures, and data analysis. The chemical composition of Echinacea extracts is inherently variable, depending on the species, plant part used, cultivation practices, and extraction methods.[1][2] This variability in phytochemical profiles is a significant contributor to inconsistent results.[3] Additionally, standard laboratory practices such as cell line maintenance, passage number, and pipetting technique can introduce significant variability.[4]
Q2: How does the composition of Echinacea extracts contribute to assay variability?
The biological activity of Echinacea is attributed to a complex mixture of compounds, including alkamides, caffeic acid derivatives (like chicoric acid), and polysaccharides.[5] The concentration of these compounds varies significantly based on:
-
Species: E. purpurea, E. angustifolia, and E. pallida have different phytochemical profiles.[6]
-
Plant Part: Roots, leaves, and flowers contain different types and concentrations of active compounds.[5][7]
-
Extraction Method: The solvent (e.g., water, ethanol (B145695), hexane) and extraction technique (e.g., maceration, Soxhlet) will yield extracts with different compositions.[7][8]
-
Harvest Time and Growing Conditions: These factors can alter the phytochemical content of the plant material.[6]
This inherent variability can lead to extracts with different potencies and even opposing effects (e.g., pro-inflammatory vs. anti-inflammatory), causing high variability in assay results.[1]
Q3: Can the cell line and its handling affect assay outcomes?
Absolutely. The choice and handling of the cell line are critical. Key factors include:
-
Cell Line Passage Number: Continuous subculturing can lead to phenotypic and genotypic drift.[9] High-passage cells may exhibit altered growth rates, morphology, and responsiveness to stimuli compared to low-passage cells.[10] It is crucial to use cells within a consistent and low passage number range.
-
Cell Seeding Density: Inconsistent cell numbers plated across wells will lead to variable results.[11][12]
-
Cell Health and Viability: Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
Q4: My "vehicle control" with the extraction solvent is showing unexpected activity. What could be the cause?
This can be due to several factors:
-
Solvent Concentration: High concentrations of solvents like ethanol or DMSO can be cytotoxic or have biological effects of their own. It is essential to have a vehicle control with the same final solvent concentration as in your extract-treated wells.
-
Endotoxin (B1171834) Contamination: Echinacea extracts, particularly aqueous preparations, can be contaminated with bacterial components like lipopolysaccharide (LPS), a potent immune stimulator.[1][13] This can lead to false-positive results in immunological assays.
Troubleshooting Guides
Issue 1: High Well-to-Well Variability within a Single Plate
High variability between replicate wells on the same plate often points to technical inconsistencies during the assay setup.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Gently mix the cell suspension between pipetting. Use a calibrated multichannel pipette for better consistency.[14] |
| Pipetting Errors | Calibrate pipettes regularly.[14] Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Edge Effects | This is common in 96-well plates where outer wells evaporate faster. To mitigate this, do not use the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[15] |
| Incomplete Reagent Mixing | Ensure all reagents, including the Echinacea extract dilutions, are thoroughly mixed before adding to the wells. |
Troubleshooting Workflow for High Well-to-Well Variability
Caption: Troubleshooting logic for high well-to-well variability.
Issue 2: Inconsistent Results Between Experiments (Poor Reproducibility)
Poor reproducibility across different experimental days is often linked to variability in the Echinacea extract or cell culture conditions.
| Potential Cause | Troubleshooting Step |
| Echinacea Extract Variability | Use a single, large, well-characterized batch of extract for the entire study. If using commercial products, be aware that batch-to-batch variability can be high.[2] Consider standardizing the extract based on known active markers like chicoric acid.[16] |
| Cell Passage Number | Record the passage number for every experiment. Establish a specific range of passage numbers for your assays (e.g., passages 5-15) and do not deviate.[9] |
| Cell Culture Conditions | Standardize all cell culture parameters, including media composition, serum lot, incubation time, and confluency at the time of harvest.[12] |
| Endotoxin Contamination | Test your Echinacea extract for endotoxin contamination, especially if you are conducting immunological assays.[1][13] |
Quantitative Impact of Echinacea Preparation on Assay Results
The choice of species and extraction solvent can dramatically alter the biological activity of the resulting extract.
| Species & Plant Part | Extraction Solvent | Key Bioactive Compounds | Observed Immunomodulatory Effect | Reference |
| E. purpurea (aerial parts) | Hydroalcoholic | Chicoric Acid | Increased phagocytosis and cytokine release (TNF-α, IL-6, IL-1β) in RAW 264.7 cells. | [16] |
| E. purpurea (root) | 75% Ethanol | Alkamides | Dual activity: stimulated TNF-α production on its own, but suppressed LPS-induced TNF-α. | [1] |
| E. purpurea (flowers, leaves, roots) | Aqueous | Phenolic Acids, Flavonoids | Stimulated non-LPS-stimulated macrophages to produce pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | [7] |
| E. purpurea (flowers, leaves, roots) | Dichloromethane | Alkamides | Strongest anti-inflammatory activity; reduced the amount of pro-inflammatory mediators in LPS-stimulated macrophages. | [7] |
Issue 3: Unexpected Cytotoxicity or Proliferation Effects
Sometimes, Echinacea extracts can exhibit unexpected effects on cell viability, which can confound the results of other assays.
| Potential Cause | Troubleshooting Step |
| High Concentration of Extract | Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line and extract.[17] |
| Interference with Assay Reagents | Some phytochemicals can interfere with colorimetric or fluorometric readouts.[18] For example, compounds in the extract might reduce MTT, leading to an overestimation of cell viability. Run a cell-free control (extract + assay reagent) to check for direct chemical reactions. |
| Dual Pro- and Anti-inflammatory Effects | Echinacea can have dual effects, sometimes stimulating immune cells at low doses or in the absence of other stimuli, while being anti-inflammatory at high doses or in the presence of an inflammatory stimulus.[1][7] |
Key Experimental Protocols
Protocol 1: Preparation of Standardized Echinacea purpurea Extract
This protocol is a generalized guide. The exact parameters should be optimized and validated.
-
Plant Material: Use dried, powdered aerial parts of Echinacea purpurea.
-
Extraction:
-
Macerate 10g of powdered plant material in 100 mL of 70% ethanol.
-
Stir for 24 hours at room temperature, protected from light.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 40°C.
-
Lyophilize the concentrated extract to obtain a dry powder.
-
-
Standardization:
-
Dissolve a known amount of the extract in methanol.
-
Analyze the concentration of a marker compound, such as chicoric acid, using High-Performance Liquid Chromatography (HPLC).[19][20]
-
Express results as a percentage of the marker compound in the dry extract. A standardized extract might contain, for example, 4% chicoric acid.[16]
-
-
Storage: Store the lyophilized powder at -20°C in a desiccator. For experiments, prepare a stock solution in DMSO or ethanol and store at -20°C.
Protocol 2: Macrophage Activation Assay (e.g., RAW 264.7 cells)
This assay measures the immunomodulatory potential of Echinacea extracts by quantifying cytokine production.
-
Cell Plating: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the standardized Echinacea extract in cell culture medium. Ensure the final solvent concentration is consistent across all wells (e.g., <0.1% DMSO).
-
Remove the old medium from the cells and add 100 µL of the extract dilutions.
-
Include appropriate controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the same final concentration of the solvent (e.g., DMSO).
-
Positive Control: Cells stimulated with 100 ng/mL LPS (for anti-inflammatory assays).
-
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Analysis: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Signaling Pathways
Echinacea extracts can modulate immune responses through various signaling pathways. One of the key pathways involves the activation of macrophages, leading to the production of cytokines.
Macrophage Activation by Echinacea Components
Caption: Simplified pathway of macrophage activation by Echinacea.
References
- 1. Ethanolic Echinacea purpurea Extracts Contain a Mixture of Cytokine-Suppressive and Cytokine-Inducing Compounds, Including Some That Originate from Endophytic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Immunomodulators Inspired by Nature: A Review on Curcumin and Echinacea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. Phytochemistry, Mechanisms, and Preclinical Studies of Echinacea Extracts in Modulating Immune Responses to Bacterial and Viral Infections: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of Innate and Adaptive Immune Functions by Multiple Echinacea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Echinacea purpurea (L.) Moench: Chemical Characterization and Bioactivity of Its Extracts and Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 10. Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
- 15. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A standardized extract of Echinacea purpurea containing higher chicoric acid content enhances immune function in murine macrophages and cyclophosphamide-induced immunosuppression mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Echinacea purpurea up-regulates CYP1A2, CYP3A4 and MDR1 gene expression by activation of pregnane X receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Optimization and single-laboratory validation study of a high-performance liquid chromatography (HPLC) method for the determination of phenolic Echinacea constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Echinacea Concentration for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echinacea extracts in vitro. The focus is on optimizing extract concentrations to achieve desired biological effects while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for Echinacea extracts in in vitro experiments?
A starting concentration for in vitro studies can vary significantly based on the Echinacea species, the part of the plant used, the extraction method, and the cell line being tested. For initial range-finding studies, a broad range of concentrations is recommended. Based on published data, a range of 10 µg/mL to 3200 µg/mL has been explored.[1][2] For specific cancer cell lines, cytotoxic effects have been observed in the range of 10 µg/mL to 100 µg/mL.[3]
Q2: Is Echinacea extract cytotoxic to all cell types?
No, the cytotoxic effects of Echinacea are cell-type dependent. It has shown selective cytotoxicity towards various cancer cell lines while exhibiting minimal effects on normal cells at similar concentrations. For instance, an ethyl acetate (B1210297) extract of Echinacea angustifolia showed cytotoxic activity against breast cancer cells (MDA-MB-231 and MCF-7) but had no effect on normal breast cells (MCF-10).[4] Similarly, an Echinacea purpurea extract showed 92% cell viability at 1.6 mg/mL for chicken's peripheral blood mononuclear cells (PBMCs) and 84% for RAW 264.7 macrophages, indicating low cytotoxicity to these non-cancerous cells.[5][6]
Q3: What are the common bioactive compounds in Echinacea that may contribute to cytotoxicity?
Several classes of compounds in Echinacea are believed to contribute to its biological activities, including cytotoxicity. These include alkamides, caffeic acid derivatives (such as cichoric acid, caftaric acid, and echinacoside), and polysaccharides.[7][8][9] Cichoric acid, a major compound in Echinacea purpurea, has been shown to have a strong growth-inhibitory effect on colon cancer cells.[10] Non-polar extracts containing fatty acids and sterols have also demonstrated high cytotoxic activity.[11]
Q4: What is the primary mechanism of Echinacea-induced cytotoxicity in cancer cells?
The predominant mechanism of cytotoxicity induced by Echinacea extracts in cancer cells is the induction of apoptosis.[3][10] This is often characterized by DNA fragmentation, activation of caspases (like caspase-3, -7, and -9), and cleavage of poly-ADP-ribose polymerase (PARP).[10] Some studies also indicate that Echinacea can induce cell cycle arrest.[4][12]
Troubleshooting Guide
Issue 1: High variability in cytotoxicity results between experiments.
-
Possible Cause: Inconsistency in the Echinacea extract. The chemical composition of herbal extracts can vary depending on the plant species, part used (root, leaf, flower), harvest time, and extraction method.
-
Solution:
-
Standardize your extract. If possible, use a commercially standardized extract or perform analytical chemistry (e.g., HPLC) to characterize the phytochemical profile of your extract.[13] Key markers often include alkamides and caffeic acid derivatives.[7]
-
Ensure complete solubilization of the extract. Use an appropriate solvent (e.g., DMSO, ethanol) and ensure the final concentration in the cell culture medium is not toxic to the cells. Always include a vehicle control in your experiments.
-
Issue 2: No cytotoxic effect observed even at high concentrations.
-
Possible Cause 1: The specific cell line is resistant to the cytotoxic components of the Echinacea extract used.
-
Solution 1:
-
Test a different Echinacea species or extract. For example, Echinacea pallida was found to be more active than Echinacea purpurea or Echinacea angustifolia against certain cancer cell lines.[3]
-
Consider using a different solvent for extraction, as non-polar extracts have shown high cytotoxicity.[11]
-
-
Possible Cause 2: The incubation time is too short.
-
Solution 2: Perform a time-course experiment. Cytotoxic effects of Echinacea have been shown to be time-dependent.[3][10][12] Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours).
Issue 3: Unexpected proliferative effects observed.
-
Possible Cause: Some components of Echinacea may have proliferative effects on certain cell types, particularly at lower concentrations. For instance, some studies have reported that Echinacea extracts can increase the proliferation of immune cells like splenocytes.[2][14] Proliferative activity has also been observed in HeLa and MCF-7 cancer cells with certain Echinacea compounds.[15]
-
Solution:
-
Carefully evaluate a wide range of concentrations to determine the dose-response curve.
-
The observed effect may be dependent on the specific fraction of the extract used. Consider fractionating the crude extract to isolate the cytotoxic components from those that may be proliferative.
-
Data Presentation
Table 1: Cytotoxic Effects of Echinacea Extracts on Various Cancer Cell Lines
| Echinacea Species & Extract Type | Cell Line | Concentration/IC50 | Effect | Reference |
| E. purpurea (50% aqueous ethanol (B145695) flower extract) | Caco-2, HCT-116 (Colon) | Dose-dependent | Inhibition of proliferation | [10] |
| E. pallida (Hexanic root extract) | MIA PaCa-2 (Pancreatic) | IC50: 46.41 µg/mL | Reduced cell viability | [3] |
| E. pallida (Hexanic root extract) | COLO320 (Colon) | IC50: 10.55 µg/mL | Reduced cell viability | [3] |
| E. purpurea (Root extract) | A549 (Lung) | Dose- and time-dependent | Decreased cell viability | [12] |
| E. angustifolia (Ethyl acetate extract) | MDA-MB-231 (Breast) | IC50: 28.18 µg/mL | Cytotoxic activity | [4] |
| E. angustifolia (Ethyl acetate extract) | MCF-7 (Breast) | IC50: 19.97 µg/mL | Cytotoxic activity | [4] |
| E. purpurea (Extract) | AGS (Gastric) | 2.0, 2.75, 3.25 mg/mL | Reduced cell viability | |
| E. purpurea (Leaf extract) | BT-549 (Breast) | Starting at 700 µg/mL | Decreased proliferation | [13] |
| Echinacea blend (Hydroethanolic extract) | HeLa (Cervical) | 25 µg/mL | Up to 100% inhibition | [16] |
| Echinacea blend (Hydroethanolic extract) | QBC-939 (Cholangiocarcinoma) | 100 µg/mL | 38% inhibition |
Table 2: Effects of Echinacea Extracts on Non-Cancerous Cell Lines
| Echinacea Species & Extract Type | Cell Line | Concentration | Cell Viability | Reference |
| E. purpurea (Extract) | Chicken's PBMCs | 1.6 mg/mL | 92% | [5][6] |
| E. purpurea (Extract) | RAW 264.7 macrophages | 1.6 mg/mL | 84% | [5][6] |
| E. purpurea (Standardized extract) | Rat Splenocytes | 25-3200 µg/mL | No significant cytotoxicity | [1][2][14] |
| E. angustifolia (Ethyl acetate extract) | MCF-10 (Normal breast) | Not specified | No effect | [4] |
| E. purpurea (Leaf extract) | Normal Human Dermal Fibroblasts (NHDF) | 50-200 µg/mL | No significant change, slight increase at 50 µg/mL | [17] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Materials:
-
Echinacea extract stock solution (dissolved in an appropriate solvent like DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the Echinacea extract in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted extract to each well. Include a vehicle control (medium with the solvent) and a negative control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
-
2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells into the culture medium.
-
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Echinacea extract stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
Microplate reader
-
-
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
Incubate the plate for the desired time period.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatant.
-
Read the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer provided in the kit).
-
3. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Echinacea extract stock solution
-
6-well cell culture plates
-
Complete cell culture medium
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of Echinacea extract for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Visualizations
Caption: Experimental workflow for assessing Echinacea cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. mail.jabsonline.org [mail.jabsonline.org]
- 3. Cytotoxic effects of Echinacea root hexanic extracts on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Echinacea Angustifolia DC Extract Induces Apoptosis and Cell Cycle Arrest and Synergizes with Paclitaxel in the MDA-MB-231 and MCF-7 Human Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Study on antioxidant activity of Echinacea purpurea L. extracts and its impact on cell viability | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Echinacea purpurea: Pharmacology, phytochemistry and analysis methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemistry, Mechanisms, and Preclinical Studies of Echinacea Extracts in Modulating Immune Responses to Bacterial and Viral Infections: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic effects of Echinacea purpurea flower extracts and cichoric acid on human colon cancer cells through induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Echinacea purpurea (L.) Moench: Chemical Characterization and Bioactivity of Its Extracts and Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pro-apoptosis effects of Echinacea purpurea and Cannabis sativa extracts in human lung cancer cells through caspase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medcraveonline.com [medcraveonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Proliferative activity of Echinacea angustifolia root extracts on cancer cells: Interference with doxorubicin cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proliferative activity of a blend of Echinacea angustifolia and Echinacea purpurea root extracts in human vein epithelial, HeLa, and QBC-939 cell lines, but not in Beas-2b cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of the Bioactive Compounds from Echinacea purpurea (L.) Moench Leaves Extracts in Correlation with the Antimicrobial Activity and the In Vitro Wound Healing Potential - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of cichoric acid in Echinacea samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of cichoric acid in Echinacea (B1179865) samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cichoric acid degradation in Echinacea samples?
A1: Cichoric acid is highly susceptible to degradation from several factors. The primary causes are enzymatic activity, improper pH levels, high temperatures, and oxidation.[1][2][3][4][5][6] Endogenous enzymes in the plant material, such as polyphenol oxidases (PPOs) and esterases, are major contributors to its breakdown during sample preparation.[1][2]
Q2: What are the visible signs of cichoric acid degradation?
A2: A common visible sign of the degradation of phenolic compounds, including cichoric acid, is enzymatic browning of the extract.[7] However, significant degradation can occur without obvious color change. The most reliable indicator is a decrease in cichoric acid concentration as measured by analytical techniques like HPLC.[3][8]
Q3: How can I prevent enzymatic degradation during sample extraction?
A3: To prevent enzymatic degradation, it is crucial to inhibit the activity of polyphenol oxidases and esterases. This can be achieved by:
-
Using antioxidants: Adding antioxidants like ascorbic acid, citric acid, or malic acid to the extraction solvent can inhibit oxidative degradation.[1][2][9]
-
Incorporating ethanol (B145695): Using a solvent mixture with at least 40% ethanol can effectively inhibit enzymatic activity.[1][10]
-
Blanching: Briefly heating the plant material can inactivate degradative enzymes.[2]
-
Controlling temperature: Performing the extraction at low temperatures can slow down the rate of enzymatic degradation.[2]
Q4: What is the optimal pH for maintaining cichoric acid stability?
A4: Cichoric acid is more stable in acidic conditions. As the pH increases, its stability decreases.[3] For purification purposes, adjusting the pH of the sample solution to a range of 2-5 is recommended.[11]
Q5: How does temperature affect cichoric acid stability?
A5: Elevated temperatures accelerate the degradation of cichoric acid.[3][6] It is recommended to dry plant material at lower temperatures (e.g., 40°C) and to avoid excessive heat during extraction and storage.[6][12]
Troubleshooting Guides
Problem 1: Low or inconsistent cichoric acid levels in my Echinacea extracts.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | During extraction, add an antioxidant such as ascorbic acid (e.g., 1 mM or 50 mM) to your solvent.[1][2][4] Alternatively, use an extraction solvent containing at least 40% ethanol.[1][10] Consider blanching the fresh plant material before extraction to inactivate enzymes.[2] |
| Improper Drying | Dry your Echinacea samples at a lower temperature. Increasing drying temperature from 40°C to 70°C has been shown to decrease cichoric acid concentration.[6][13] |
| Incorrect Solvent | Using water alone for extraction can lead to a significant loss of cichoric acid.[14] A mixture of ethanol and water (e.g., 60-70% ethanol) is more effective for both extraction and preservation.[14][15][16] |
| High pH | Ensure your extraction and sample solutions are acidic. Cichoric acid is unstable at higher pH levels.[3] If necessary, adjust the pH to a range of 2-5.[11] |
| Oxidation | Minimize the exposure of your samples to oxygen during all processing steps.[2] Store extracts in airtight containers. |
Problem 2: Browning of my Echinacea extract during preparation.
| Possible Cause | Troubleshooting Step |
| Polyphenol Oxidase (PPO) Activity | This is a classic sign of enzymatic oxidation.[7] Immediately add an antioxidant like ascorbic acid or citric acid to your preparation.[1][9] Work at colder temperatures to reduce enzyme activity.[2] |
| Exposure to Air | Limit the headspace in your storage containers and consider purging with an inert gas like nitrogen.[1] |
Data Presentation
Table 1: Effect of Drying Temperature on Cichoric Acid Concentration in Echinacea purpurea
| Plant Part | Drying Temperature (°C) | Cichoric Acid Loss |
| Aerial Parts | 40 to 70 | Greater loss than in roots |
| Root | 40 to 70 | Less loss than in aerial parts |
Source: Adapted from Stuart & Wills, 2003.[6] This table illustrates that lower drying temperatures are preferable for preserving cichoric acid, especially in the aerial parts of the plant.
Table 2: Stability of Cichoric Acid in Aqueous Extracts with Stabilizers over Four Weeks
| Additive | Cichoric Acid Stability |
| 40% Ethanol and 50 mM Ascorbic Acid | Constant amount of cichoric acid |
Source: Adapted from Nüsslein et al., 2000.[1][2][10] This demonstrates the efficacy of combining ethanol and an antioxidant for long-term stability.
Experimental Protocols
Protocol 1: Stabilized Extraction of Cichoric Acid from Dried Echinacea purpurea
-
Sample Preparation: Grind dried aerial parts or roots of Echinacea purpurea to a fine powder (e.g., 40-60 mesh).[4][8]
-
Extraction Solvent Preparation: Prepare a solution of 70% ethanol in water.[15] For enhanced stability, add ascorbic acid to a final concentration of 50 mM.[1][2]
-
Extraction:
-
Filtration: Filter the extract through a suitable filter paper or a 0.45 µm microfilter to remove solid plant material.[8][18]
-
Storage: Store the extract in a tightly sealed, light-resistant container at 4°C for short-term storage or -20°C for long-term storage.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Cichoric Acid Quantification
This is a general protocol; specific parameters may need to be optimized for your system.
-
HPLC System: A standard HPLC system with a UV detector and a C18 column is suitable.[8][19]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase and an organic solvent is common.
-
Gradient Program: A typical gradient might run from 10% B to 22% B over 13 minutes, then to 40% B over the next minute.[17]
-
Standard Preparation: Prepare a standard solution of cichoric acid in the mobile phase or a suitable solvent to create a calibration curve for quantification.
Visualizations
Caption: Enzymatic degradation pathways of cichoric acid.
Caption: Recommended workflow for handling Echinacea samples.
References
- 1. Enzymatic degradation of cichoric acid in Echinacea purpurea preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability of Cichoric Acid Influenced by Different Physical Factors and Food Environments [spkx.net.cn]
- 4. Determination of Major Phenolic Compounds in Echinacea spp. Raw Materials and Finished Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation Matrix Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of drying temperature on alkylamide and cichoric acid concentrations of Echinacea purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dr.limu.edu.ly:8080 [dr.limu.edu.ly:8080]
- 9. Stabilization of caffeic acid derivatives in Echinacea purpurea L. glycerin extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN104693034A - Purifying method for chicoric acid in echinacea purpurea - Google Patents [patents.google.com]
- 12. EFFECT OF DRYING TEMPERATURE AND AIR SPEED ON CICHORIC ACID AND ALKYLAMIDE CONTENT OF ECHINACEA PURPUREA | International Society for Horticultural Science [ishs.org]
- 13. researchgate.net [researchgate.net]
- 14. Chicoric acid: chemistry, distribution, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. sid.ir [sid.ir]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
How to address batch-to-batch variability of commercial Echinacea extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Echinacea extracts. Our goal is to help you address the challenges of batch-to-batch variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why do I see significant variations in the biological activity of different batches of the same commercial Echinacea extract?
A1: Batch-to-batch variability is a well-documented challenge in natural product research.[1] For Echinacea extracts, this variability can be attributed to several factors:
-
Species and Plant Part: Commercial extracts may be derived from different Echinacea species (E. purpurea, E. angustifolia, E. pallida) or a combination thereof.[2] The concentration of active compounds differs significantly between the root, leaves, and flowers.[3]
-
Harvesting and Processing: The time of harvest (season) and post-harvest processing and drying conditions can alter the chemical profile of the plant material.[4] For instance, enzymatic browning during extraction can reduce the levels of phenolic compounds by over 50%.[5][6]
-
Extraction Method: The solvent used (e.g., ethanol (B145695) concentration, water) and the extraction process itself significantly impact which compounds are present in the final extract and in what concentrations.[7]
-
Geographic Origin and Growing Conditions: Environmental factors such as climate and soil composition can influence the phytochemical profile of the plants.[8]
Q2: What are the major classes of bioactive compounds in Echinacea extracts that I should be aware of?
A2: The primary bioactive constituents of Echinacea responsible for its therapeutic effects, including immunomodulation, are:
-
Phenolic Compounds: These include caffeic acid derivatives like cichoric acid, caftaric acid, and echinacoside (B191147).[9] Cichoric acid is a major phenolic compound in E. purpurea, while echinacoside is predominant in E. angustifolia and E. pallida.[5][6]
-
Alkamides: These lipophilic compounds are known for their immunomodulatory properties and are responsible for the tingling sensation in the mouth associated with some Echinacea products.[3][10]
-
Polysaccharides: These high-molecular-weight compounds are also believed to contribute to the immune-stimulating effects of Echinacea.[9]
Q3: How can I standardize the Echinacea extract I use in my experiments?
A3: Standardization is crucial for reproducible research. It involves quantifying the concentration of one or more marker compounds. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.[9] You should aim to procure extracts that have been standardized by the manufacturer for key bioactive compounds like cichoric acid, echinacoside, or a specific profile of alkamides. If this is not possible, you may need to perform your own analytical characterization.
Q4: Can the presence of contaminants in Echinacea extracts affect my experimental results?
A4: Yes. Contaminants such as endotoxins (lipopolysaccharides or LPS) from gram-negative bacteria can be present in natural product extracts and can significantly influence in vitro immune assays, leading to false-positive results.[11] It is advisable to test your extracts for endotoxin (B1171834) levels, especially when investigating inflammatory responses.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays (e.g., cytokine production, cell viability).
| Possible Cause | Troubleshooting Step |
| Batch-to-batch variation in active compounds | 1. Request Certificate of Analysis (CoA): Always request a detailed CoA from the supplier for each new batch. Compare the phytochemical profile (e.g., levels of cichoric acid, alkamides) with previous batches. 2. Qualify New Batches: Before use in extensive experiments, test each new batch in a small-scale bioassay to confirm a consistent biological response compared to a previously characterized "gold standard" batch. 3. In-house Analysis: If feasible, perform in-house analytical testing (e.g., HPLC) to confirm the concentration of key marker compounds. |
| Presence of Endotoxins (LPS) | 1. LAL Assay: Test your extract for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay. 2. Polymyxin B Control: Include a control group in your cell-based assays where the extract is co-incubated with Polymyxin B, an LPS inhibitor, to determine if the observed effects are due to LPS contamination. |
| Solvent Effects | 1. Vehicle Control: Always include a vehicle control in your experiments (the solvent used to dissolve the extract, e.g., DMSO, ethanol) at the same final concentration as in the treated samples. 2. Solvent Concentration: Ensure the final concentration of the solvent in your cell culture medium is non-toxic to your cells. |
Issue 2: Poor solubility of the extract in aqueous media.
| Possible Cause | Troubleshooting Step |
| Lipophilic Nature of Some Compounds | 1. Use of a Co-solvent: Dissolve the extract in a small amount of a biocompatible solvent like DMSO or ethanol before diluting it in your aqueous experimental medium. 2. Sonication: Use a sonicator to aid in the dissolution of the extract in the solvent. 3. Filtration: After dissolution, centrifuge and filter the solution through a 0.22 µm filter to remove any undissolved particulate matter before adding it to your cells. |
Data Presentation: Typical Phenolic Content in Echinacea Species
The following table summarizes the typical concentrations of major phenolic compounds in different Echinacea species, which can serve as a reference for the expected levels in commercial extracts.
| Compound | E. purpurea | E. angustifolia | E. pallida |
| Cichoric Acid | High | Low/Trace | Low/Trace |
| Echinacoside | Trace | High | High |
| Caftaric Acid | High | Low | Low |
| Cynarin | Low | Present | Low |
Data compiled from multiple sources.[5][6]
Experimental Protocols
Protocol 1: HPLC Analysis of Phenolic Compounds in Echinacea Extracts
This protocol provides a general method for the quantification of major phenolic compounds (caftaric acid, cichoric acid, and echinacoside) in Echinacea extracts.
1. Materials and Reagents:
-
Echinacea extract
-
Reference standards (caftaric acid, cichoric acid, echinacoside)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (reagent grade)
-
0.45 µm syringe filters
2. Sample Preparation:
-
Accurately weigh approximately 125 mg of the dried Echinacea extract.
-
Add 25.0 mL of an extraction solvent (e.g., 60-70% methanol or ethanol in water).[5][12]
-
Shake or vortex vigorously for 15 minutes.[5]
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% phosphoric acid[13]
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would involve a gradual increase in the proportion of Mobile Phase B.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Detection: UV detector at 330 nm[13]
-
Injection Volume: 10 µL
4. Quantification:
-
Prepare a series of standard solutions of the reference compounds in the extraction solvent.
-
Generate a calibration curve for each compound by plotting peak area against concentration.
-
Quantify the amount of each phenolic compound in the extract by comparing its peak area to the calibration curve.
Visualization of Key Concepts
Experimental Workflow for Quality Control
The following diagram illustrates a recommended workflow for ensuring the quality and consistency of Echinacea extracts used in research.
Signaling Pathways Modulated by Echinacea Extracts
Echinacea extracts are known to modulate key inflammatory signaling pathways. The diagram below illustrates the potential interaction of Echinacea components with the Toll-like Receptor 4 (TLR4), NF-κB, and MAPK signaling pathways.
References
- 1. Targeting TGF-β/VEGF/NF-κB inflammatory pathway using the Polyphenols of Echinacea purpurea (L.) Moench to enhance wound healing in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry, Mechanisms, and Preclinical Studies of Echinacea Extracts in Modulating Immune Responses to Bacterial and Viral Infections: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echinacea: Bioactive Compounds and Agronomy [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. ABC Herbalgram Website [herbalgram.org]
- 9. phcogrev.com [phcogrev.com]
- 10. Echinacea purpurea: Pharmacology, phytochemistry and analysis methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethanolic Echinacea purpurea Extracts Contain a Mixture of Cytokine-Suppressive and Cytokine-Inducing Compounds, Including Some That Originate from Endophytic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Major Phenolic Compounds in Echinacea spp. Raw Materials and Finished Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation Matrix Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Optimization of Echinacea Alkamides Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of extraction methods for Echinacea alkamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting alkamides from Echinacea?
A1: The most frequently employed methods for extracting alkamides from Echinacea species include conventional solvent extraction techniques like maceration and Soxhlet extraction, as well as more modern methods such as Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).[1][2][3] The choice of method often depends on the desired scale of extraction, efficiency, and the chemical stability of the target alkamides.
Q2: Which solvents are most effective for Echinacea alkamide extraction?
A2: Alkamides are lipophilic compounds, making them soluble in a range of organic solvents. Ethanol (B145695), particularly aqueous ethanol solutions, is widely used.[4][5] A 60:40 ethanol-water mixture has been reported to provide a maximum overall yield of both alkamides and cichoric acid.[4] Other solvents like chloroform (B151607) and hexane (B92381) have also been used, especially in successive extraction protocols to isolate different compound classes.[6][7] Supercritical CO2 is the solvent of choice for SFE.[8][9]
Q3: How does the condition of the plant material affect extraction efficiency?
A3: The physical state of the Echinacea plant material significantly impacts extraction efficiency. Using dried and ground roots generally results in a higher yield of alkamides compared to fresh or unground roots.[8][9] This is attributed to the increased surface area for solvent interaction. For dried roots, a smaller particle size (e.g., 300-1200 µm) can lead to a higher concentration of extracted compounds compared to larger particle sizes.[4]
Q4: What is the ideal temperature for alkamide extraction?
A4: The optimal temperature for alkamide extraction varies depending on the method. For ethanolic extractions, elevated temperatures can be detrimental to alkamide stability, with optimal extraction reported at 20°C, yielding a 60% recovery compared to 35% at 60°C.[1] In contrast, for Supercritical Fluid Extraction (SFE) of dried roots, increasing the temperature (from 45 to 60°C) can enhance the alkamide yield.[8][9]
Q5: How long should an extraction be performed to maximize alkamide yield?
A5: Extraction time is a critical parameter that can vary significantly between different methods. For instance, in ethanolic extractions of dried E. purpurea root, the bioactive dodecatetraenoic acid isobutylamides can be fully extracted within 2 days, suggesting that prolonged maceration for weeks may be unnecessary.[5] Microwave-assisted extraction can significantly reduce the extraction time compared to conventional methods.[2] For SFE, an extraction time of 1 to 2 hours has been reported.[10]
Troubleshooting Guide
Problem 1: Low Alkamide Yield
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | Alkamides are lipophilic. Ensure you are using a suitable solvent like ethanol, aqueous ethanol (e.g., 60-70%), or supercritical CO2.[2][4] For sequential extractions, less polar solvents like hexane or chloroform can be used initially.[7] |
| Incorrect Plant Material Preparation | Use dried and finely ground Echinacea roots to maximize the surface area for extraction.[8][9] A particle size of 300-1200 µm is recommended.[4] |
| Suboptimal Extraction Temperature | For ethanolic extractions, avoid high temperatures as they can degrade alkamides. An extraction temperature of around 20°C is often optimal.[1] For SFE of dried roots, higher temperatures (up to 60°C) may improve yield.[8][9] |
| Insufficient Extraction Time | While prolonged extraction is not always better, ensure the extraction time is sufficient for the chosen method. For maceration, 2 days may be adequate for certain alkamides.[5] |
| Incorrect Plant Part | Alkamide concentrations vary significantly between different plant parts. Roots and rhizomes generally have the highest levels of certain alkamides.[11][12] |
Problem 2: Alkamide Degradation
| Possible Cause | Troubleshooting Step |
| High Temperature | Alkamides are susceptible to degradation at elevated temperatures.[13] During ethanolic extraction, maintain lower temperatures (e.g., 20°C).[1] When evaporating the solvent, use a rotary evaporator at a low temperature (e.g., 30°C).[13] |
| Prolonged Storage | Long-term storage of dried plant material can lead to significant loss of alkamides. Storage at 24°C for 64 weeks resulted in over 80% loss.[14][15][16] Store dried material in a cool, dark place and for the shortest time possible. Sub-zero temperatures can better preserve alkamides.[14] |
| Exposure to Light and Oxygen | Alkamides are highly unsaturated compounds prone to oxidation.[13] Protect extracts and plant material from light and air. Storing extracts in solution rather than as dry films may help prevent oxidative degradation.[13] Phenolic acids present in the extract can act as antioxidants, protecting the alkamides.[17][18] |
Data Presentation
Table 1: Comparison of Extraction Methods for Echinacea Alkamides
| Extraction Method | Typical Solvents | Advantages | Disadvantages | Reference |
| Maceration | Ethanol, Aqueous Ethanol | Simple, low cost | Time-consuming, potentially lower efficiency | [1] |
| Soxhlet Extraction | Ethanol, Chloroform | Continuous extraction, potentially higher yield than maceration | Requires heat, risk of thermal degradation of alkamides | [6][13] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 (with or without co-solvent like ethanol) | High selectivity, no solvent residue, low extraction temperature | High initial equipment cost | [8][9][10] |
| Ultrasound-Assisted Extraction (UAE) | Aqueous Ethanol | Reduced extraction time, improved efficiency | Equipment required | [19][20] |
| Microwave-Assisted Extraction (MAE) | Aqueous Methanol | Very fast, reduced solvent consumption, higher yield of some compounds | Requires specialized equipment, potential for localized heating | [2] |
Table 2: Influence of Extraction Parameters on Alkamide Yield in Supercritical Fluid Extraction (SFE) from Echinacea angustifolia Roots
| Plant Material | Temperature | Pressure | Effect on Alkamide Yield | Reference |
| Fresh Roots | Increased | - | Increased | [8][9] |
| Fresh Roots | - | Increased | Decreased | [8][9] |
| Air-Dried Roots | Increased | - | Increased | [8][9] |
| Air-Dried Roots | - | Increased | Increased | [8][9] |
Experimental Protocols
Protocol 1: Soxhlet Extraction of Echinacea Alkamides
-
Preparation of Plant Material: Dry the Echinacea roots at a temperature that does not degrade alkamides (e.g., 40-50°C). Grind the dried roots to a fine powder (e.g., 60-80 mesh).[10]
-
Extraction: Place approximately 3 grams of the powdered plant material into a cellulose (B213188) thimble.[13]
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with 95% ethanol.[13]
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for at least 6 hours, during which the solvent will continuously cycle through the plant material.[13]
-
Solvent Removal: After extraction, cool the apparatus and remove the distilling flask.
-
Evaporate the ethanol using a rotary evaporator at a low temperature (e.g., 30°C) to obtain the crude alkamide extract.[13]
-
Storage: Store the extract in a sealed, airtight container, protected from light, preferably at a low temperature.
Protocol 2: Supercritical Fluid Extraction (SFE) of Echinacea Alkamides
-
Preparation of Plant Material: Use air-dried and ground Echinacea roots.[8]
-
SFE System Setup:
-
Extraction:
-
Pressurize the system with supercritical CO2.
-
Perform the extraction for a predetermined time, typically 1-2 hours.[10]
-
-
Separation and Collection:
-
Collection: Collect the extract from the separator.
-
Storage: Store the extract in a sealed container, protected from light and air.
Visualizations
Caption: General experimental workflow for the extraction of alkamides from Echinacea.
Caption: Troubleshooting flowchart for low alkamide yield in Echinacea extraction.
References
- 1. datapdf.com [datapdf.com]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of alkylamide yield in ethanolic extracts prepared from fresh versus dry Echinacea purpurea utilizing HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. Supercritical fluid extraction of alkylamides from Echinacea angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN102100714A - Method for extracting active ingredients of Echinacea through supercritical carbon dioxide - Google Patents [patents.google.com]
- 11. Alkamide levels in Echinacea purpurea: a rapid analytical method revealing differences among roots, rhizomes, stems, leaves and flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Patterns of Variation in Alkamides and Cichoric Acid in Roots and Aboveground Parts of Echinacea purpurea (L.) Moench - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alkamide Stability in Echinacea purpurea Extracts with and without Phenolic Acids in Dry Films and in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Alkamide levels in Echinacea purpurea: effects of processing, drying and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alkamide stability in Echinacea purpurea extracts with and without phenolic acids in dry films and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of Maceration and Ultrasonication for Green Extraction of Phenolic Acids from Echinacea purpurea Aerial Parts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Interference of Echinacea Extracts in Colorimetric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Echinacea extracts in colorimetric assays.
Introduction
Echinacea extracts are a complex mixture of bioactive compounds, including phenolic acids (such as cichoric acid and caftaric acid), flavonoids, alkylamides, and polysaccharides.[1][2][3][4] While these compounds are of great interest for their therapeutic properties, their presence can significantly interfere with common colorimetric assays used for assessing antioxidant capacity and cytotoxicity. This interference can lead to an overestimation of biological activity and produce unreliable data. This guide will help you identify, troubleshoot, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: Why do Echinacea extracts interfere with my colorimetric assays?
A1: The primary cause of interference is the high concentration of polyphenolic compounds in Echinacea extracts.[5][6] These compounds have inherent reducing properties and can directly react with the colorimetric reagents, leading to false-positive results. This is particularly problematic in assays based on redox reactions, such as DPPH, ABTS, FRAP, and even some cell viability assays like the MTT assay.[7][8] Additionally, the natural pigmentation of some Echinacea extracts can absorb light at the same wavelength used for measurement, causing background interference.[9]
Q2: Which compounds in Echinacea are the main culprits for interference?
A2: Caffeic acid derivatives, such as cichoric acid and caftaric acid, are major phenolic compounds in Echinacea purpurea and are strong antioxidants.[1][3][4] These, along with flavonoids, are the principal molecules responsible for the direct reduction of assay reagents.[10]
Q3: How can I tell if my Echinacea extract is interfering with my assay?
A3: A key indicator of interference is obtaining results that seem too good to be true or are inconsistent across different assays. Specific signs include:
-
High background absorbance: The extract itself imparts color to the assay solution.
-
Rapid color change in controls: In antioxidant assays, a rapid color change in a control well containing only the extract and the reagent (without a standard or biological sample) indicates direct chemical reduction.
-
False positives in cytotoxicity assays: In an MTT assay, for instance, a strong purple color may develop in wells with the extract but without any cells.[7][8]
Q4: What are the general strategies to mitigate interference?
A4: The main strategies involve:
-
Implementing proper controls: This is crucial for quantifying and subtracting the background signal.
-
Sample cleanup: Removing the interfering compounds from the extract before the assay.
-
Modifying the assay protocol: Adjusting the experimental steps to minimize the interaction between the extract and the assay reagents.
-
Using alternative assays: Employing assays that are less susceptible to interference from your specific extract.
Troubleshooting Guides
Issue 1: High Background Absorbance in Antioxidant Assays (e.g., DPPH, FRAP, ABTS)
Problem: My blank wells containing the Echinacea extract show a high absorbance reading, affecting the accuracy of my results.
Cause: Echinacea extracts, particularly those from the flowers, can be colored and absorb light in the visible spectrum, which can overlap with the absorbance wavelength of the assay.[11] An ethanolic extract of Echinacea purpurea herba, for example, shows absorbance in the UV-Vis spectrum.[12]
Solution:
-
Run a background control: For each concentration of your extract, prepare a parallel sample that contains the extract and the solvent used for the assay reagent, but not the reagent itself. Subtract this background absorbance from your sample readings.[9]
-
Dilute your extract: If the background absorbance is too high, you may need to use a more diluted extract.
Issue 2: Suspected Direct Reduction of Reagent in Antioxidant Assays
Problem: My Echinacea extract shows extremely high antioxidant activity, which I suspect is an artifact.
Cause: The polyphenols in the extract are likely directly reducing the colorimetric reagent (e.g., the DPPH radical).[13]
Solution:
-
Perform a sample cleanup: Use a method like solid-phase extraction (SPE) or treatment with polyvinylpyrrolidone (B124986) (PVPP) to remove the interfering phenolic compounds before performing the assay.
-
Kinetic analysis: Monitor the reaction over time. True antioxidant activity often shows a different kinetic profile compared to rapid, direct chemical reduction.
Issue 3: False-Positive Results in MTT Cell Viability Assays
Problem: I am observing high cell viability, or even an increase in signal, at concentrations of Echinacea extract where I expect to see cytotoxicity.
Cause: Phenolic compounds in the Echinacea extract can directly reduce the MTT tetrazolium salt to formazan (B1609692), independent of cellular metabolism.[7][8] This leads to a false-positive signal for cell viability.
Solution:
-
Run a cell-free control: For each concentration of your extract, prepare a well with culture medium and the extract, but without cells. Add the MTT reagent and incubate as you would with your cell-containing wells. If a purple color develops, your extract is directly reducing MTT.[7] You can subtract this absorbance from your experimental wells.
-
Modify the protocol by washing the cells: After incubating the cells with the Echinacea extract for the desired time, carefully remove the medium containing the extract. Wash the cells with phosphate-buffered saline (PBS) before adding the fresh medium containing the MTT reagent. This minimizes the direct interaction between the extract and the MTT reagent.[7]
-
Use an alternative viability assay: Consider using an assay with a different mechanism, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content and is generally less prone to interference from colored or reducing compounds.
Data Presentation
The antioxidant capacity of Echinacea purpurea extracts can vary significantly depending on the part of the plant used and the extraction method. This variability is often due to the differing concentrations of interfering phenolic compounds.
| Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g) | DPPH Radical Scavenging Activity (µmol Trolox/g) | Reference |
| Leaf | Ethanol | 10.97 | 57.82 | [5] |
| Ray Floret (Petal) | Ethanol | 7.60 | - | [5] |
| Disc Floret (Flower) | Ethanol | 3.07 | 16.41 | [5] |
| Flower | 50% Ethanol | 182.08 | EC50 = 10.3 µg/mL | [1][2] |
| Flower | 5% Acetic Acid | 169.61 | - | [3] |
| Flower | Glycerol | 279.69 | - | [3] |
| Leaf | 40% Ethanol | 102.24 | - | [3] |
| Root | 40% Ethanol | 101.13 | - | [3] |
GAE: Gallic Acid Equivalents
Experimental Protocols
Protocol 1: Removal of Phenolic Compounds using Polyvinylpyrrolidone (PVPP)
This protocol is adapted from methods used for removing polyphenols from plant extracts.
Materials:
-
Echinacea extract
-
Polyvinylpyrrolidone (PVPP)
-
Microcentrifuge tubes or spin columns
-
Microcentrifuge
Procedure:
-
Prepare a PVPP slurry: Weigh an appropriate amount of PVPP and suspend it in the same solvent as your Echinacea extract. The optimal ratio of PVPP to extract will need to be determined empirically, but a starting point could be a 1:10 ratio of PVPP to the dry weight of the extract.
-
Incubate with extract: Add the PVPP slurry to your Echinacea extract. Vortex thoroughly and incubate for 15-30 minutes at room temperature with occasional mixing.
-
Separate the PVPP: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the PVPP with the bound phenolics.
-
Collect the supernatant: Carefully collect the supernatant, which is your polyphenol-reduced extract.
-
Validate the removal: To confirm the removal of phenolics, you can measure the total phenolic content (e.g., using the Folin-Ciocalteu method) of the extract before and after PVPP treatment.
-
Perform your colorimetric assay: Use the treated extract in your DPPH, FRAP, ABTS, or other colorimetric assays.
Protocol 2: Modified MTT Assay to Reduce Interference
Materials:
-
Cells cultured in a 96-well plate
-
Echinacea extract
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
Procedure:
-
Cell seeding and treatment: Seed your cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of your Echinacea extract for the desired incubation period. Include cell-free control wells for each extract concentration.
-
Remove the extract: After the treatment period, carefully aspirate the medium containing the Echinacea extract from all wells.
-
Wash the cells: Gently wash the cell monolayer with 100 µL of sterile PBS per well. Aspirate the PBS.
-
Add MTT reagent: Add 100 µL of fresh, serum-free culture medium containing 0.5 mg/mL MTT to each well.
-
Incubate: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilize formazan: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Correct for background: For each extract concentration, subtract the absorbance value of the corresponding cell-free control well from the absorbance values of the cell-containing wells.
Visualizations
Caption: Workflow for mitigating interference in antioxidant assays.
Caption: Modified MTT assay workflow to reduce extract interference.
Caption: Troubleshooting flowchart for colorimetric assay interference.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Effect of Extraction Methods on the Active Compounds and Antioxidant Properties of Ethanolic Extracts of Echinacea purpurea Flower | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Echinacea purpurea (L.) Moench: Chemical Characterization and Bioactivity of Its Extracts and Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. jurnal-pharmaconmw.com [jurnal-pharmaconmw.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Cell Line Selection for Reproducible Echinacea Immunomodulation Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting appropriate cell lines for studying the immunomodulatory effects of Echinacea. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, ensuring more reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are most commonly used for Echinacea immunomodulation studies, and what are their primary applications?
A1: The selection of a cell line is critical and depends on the specific research question. The most commonly used cell lines include:
-
RAW 264.7 (Murine Macrophage): This is a widely used cell line for studying innate immune responses. It is ideal for assessing macrophage activation, phagocytosis, and the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).
-
Jurkat (Human T-lymphocyte): As a human T-cell line, Jurkat cells are instrumental in investigating the effects of Echinacea on the adaptive immune system. They are particularly useful for studying T-cell activation, proliferation, and the secretion of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1]
-
Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are not a cell line but primary cells isolated from whole blood. They offer a more physiologically relevant model as they comprise a mixed population of immune cells, including T-cells, B-cells, NK cells, and monocytes. They are excellent for studying complex immune responses and cytokine profiles (e.g., TNF-α, IL-2, IL-6, IFN-γ, IL-10) in a more holistic manner.[2][3]
-
THP-1 (Human Monocyte): This human monocytic leukemia cell line can be differentiated into macrophage-like cells. It is a valuable human-derived alternative to RAW 264.7 for studying monocyte and macrophage responses.
Q2: Why do I see conflicting results (sometimes pro-inflammatory, sometimes anti-inflammatory) with my Echinacea extract?
A2: The dual immunomodulatory effects of Echinacea are a known phenomenon and can be attributed to several factors:
-
Composition of the Extract: Echinacea contains various bioactive compounds with different effects. Polysaccharides are generally considered immunostimulatory, promoting macrophage activation and the production of pro-inflammatory cytokines.[1][4][5] In contrast, alkylamides are often associated with anti-inflammatory properties, potentially by inhibiting TNF-α and prostaglandin (B15479496) E2 production.[1][4] The overall effect of an extract depends on the relative concentrations of these compounds.
-
Extraction Method: The solvent used for extraction significantly influences the phytochemical profile of the final product. Aqueous extracts are typically rich in polysaccharides, while ethanolic extracts have higher concentrations of alkylamides and other lipophilic compounds.[4]
-
Immune Cell State: The effect of Echinacea can depend on whether the immune cells are in a resting or pre-stimulated state. Some studies suggest that Echinacea can stimulate resting macrophages but may exert anti-inflammatory effects on cells that are already activated, for instance by lipopolysaccharide (LPS).[4]
Q3: How can I ensure the reproducibility of my Echinacea immunomodulation studies?
A3: Reproducibility is a major challenge in research with natural products. To improve the consistency of your results, consider the following:
-
Standardized Extracts: Whenever possible, use well-characterized and standardized Echinacea extracts. Information on the concentration of key bioactive markers, such as chicoric acid, caftaric acid, and alkylamides, is crucial for comparing results across different studies.
-
Control for Extract Variability: Be aware that the phytochemical composition of Echinacea can vary depending on the species (E. purpurea, E. angustifolia, E. pallida), the part of the plant used (roots, leaves, flowers), cultivation conditions, and harvesting time.
-
Rigorous Cell Culture Practices: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. Regularly test for mycoplasma contamination, as it can significantly alter cellular responses.
-
Appropriate Controls: Always include positive controls (e.g., LPS for macrophage activation) and vehicle controls (the solvent used to dissolve the extract) to ensure that the observed effects are due to the Echinacea extract itself.
Troubleshooting Guides
Cell-Based Assay Issues
Problem 1: High background inflammation in RAW 264.7 cells without any treatment.
-
Possible Cause 1: Endotoxin (B1171834) Contamination: Fetal Bovine Serum (FBS), media, or other reagents may be contaminated with endotoxins (like LPS), leading to spontaneous macrophage activation.
-
Solution: Use endotoxin-free reagents and test your reagents for endotoxin levels.
-
-
Possible Cause 2: High Cell Density: RAW 264.7 cells can become activated when they are too confluent.
-
Solution: Subculture cells when they reach 70-80% confluency and avoid letting them become overgrown.[6]
-
-
Possible Cause 3: Mycoplasma Contamination: Mycoplasma is a common cell culture contaminant that can trigger an inflammatory response in macrophages.
-
Solution: Regularly test your cell cultures for mycoplasma contamination using a reliable method like PCR.
-
Problem 2: My Echinacea extract is colored and interferes with the MTT assay, showing false-positive viability.
-
Possible Cause: Direct MTT Reduction or Colorimetric Interference: Many plant extracts, especially those rich in polyphenols and flavonoids, can directly reduce the MTT reagent to formazan (B1609692), independent of cellular activity.[7][8][9] The extract's natural color can also absorb light at the same wavelength as formazan.[7][10]
-
Solution 1: Run Proper Controls:
-
Solution 2: Modify the Protocol: After incubating the cells with the extract, wash the cells with PBS to remove the extract before adding the MTT reagent.[9]
-
Solution 3: Use an Alternative Assay: Consider using a different viability assay that is less prone to interference from colored or reducing compounds, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Presentation: Quantitative Effects of Echinacea on Immune Cells
The following tables summarize quantitative data from various studies on the effects of Echinacea extracts on different immune cell lines.
Table 1: Effect of Echinacea purpurea Extracts on Cell Viability (MTT Assay)
| Cell Line | Echinacea Preparation | Concentration | % Cell Viability | Reference |
| RAW 264.7 | Standardized hydroalcoholic extract (4% chicoric acid) | 200 µg/mL | No significant cytotoxicity | [11] |
| RAW 264.7 | Standardized hydroalcoholic extract (4% chicoric acid) | 400 µg/mL | No significant cytotoxicity | [11] |
| RAW 264.7 | Standardized hydroalcoholic extract (4% chicoric acid) | 500 µg/mL | Significant decrease | [11] |
Table 2: Cytokine Production in Immune Cells Treated with Echinacea Extracts
| Cell Line | Echinacea Preparation | Treatment | Cytokine | Result | Reference |
| RAW 264.7 | Standardized E. purpurea extract (4% chicoric acid) | 200 µg/mL | TNF-α | Significant increase | [11][12] |
| RAW 264.7 | Standardized E. purpurea extract (4% chicoric acid) | 200 µg/mL | IL-6 | Significant increase | [11][12] |
| RAW 264.7 | Standardized E. purpurea extract (4% chicoric acid) | 200 µg/mL | IL-1β | Significant increase | [11][12] |
| Jurkat T-cells (high density) | E. purpurea water-soluble extract | 100 µg/mL + PMA/Ionomycin | IL-2 | Significant enhancement | [1] |
| Jurkat T-cells (high density) | E. purpurea water-soluble extract | 250 µg/mL + PMA/Ionomycin | IL-2 | Significant enhancement | [1] |
| Jurkat T-cells (high density) | E. purpurea water-soluble extract | 100 µg/mL + PMA/Ionomycin | IFN-γ | Five-fold increase | [1] |
| Human Macrophages | E. purpurea fresh pressed juice | 0.012 µg/mL | IL-1, TNF-α, IL-6, IL-10 | Significantly higher levels than unstimulated cells | [13] |
| Murine Splenocytes | E. angustifolia alcohol extract | Oral gavage | IFN-γ | Significantly increased | [14] |
| Murine Splenocytes | E. angustifolia alcohol extract | Oral gavage | TNF-α, IL-1β | Inhibited release | [14] |
| Murine Splenocytes | E. angustifolia alcohol extract | Oral gavage | IL-4, IL-10 | Significantly increased | [14] |
Experimental Protocols
MTT Cell Viability Assay with Echinacea Extract
This protocol is for assessing the cytotoxicity of an Echinacea extract on adherent cells (e.g., RAW 264.7) in a 96-well plate format.[15][16]
Materials:
-
Adherent cells (e.g., RAW 264.7)
-
Complete culture medium
-
Echinacea extract stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the Echinacea extract in complete medium. Remove the old medium from the wells and add 100 µL of the diluted extracts. Include wells for untreated control and vehicle control (medium with the same concentration of solvent as the highest extract concentration). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Protocol Modification for Colored Extracts: To avoid interference, after the treatment period (step 2), carefully aspirate the medium containing the extract. Gently wash the cells once with 100 µL of sterile PBS, then add 100 µL of fresh medium before proceeding to step 3.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[16] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
ELISA for TNF-α Secretion from RAW 264.7 Cells
This protocol describes a sandwich ELISA for quantifying TNF-α in the supernatant of RAW 264.7 cells treated with Echinacea extract.[17][18]
Materials:
-
Cell culture supernatant from treated and control RAW 264.7 cells
-
ELISA plate (96-well)
-
Capture antibody (anti-TNF-α)
-
Detection antibody (biotinylated anti-TNF-α)
-
Recombinant TNF-α standard
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding assay diluent to each well and incubating for 1-2 hours at room temperature.
-
Standard and Sample Incubation: Wash the plate. Prepare a standard curve using serial dilutions of the recombinant TNF-α. Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP to each well and incubate for 20-30 minutes at room temperature, protected from light.
-
Color Development: Wash the plate. Add TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis: Plot the standard curve and determine the concentration of TNF-α in the samples by interpolating their absorbance values.
Quantitative Real-Time PCR (qPCR) for Cytokine Gene Expression
This protocol outlines the steps for measuring the relative expression of cytokine genes (e.g., Tnf, Il6) in immune cells treated with Echinacea extract.[19][20][21]
Materials:
-
Immune cells (e.g., PBMCs, RAW 264.7) treated with Echinacea extract
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for target genes (e.g., Tnf, Il6) and a housekeeping gene (e.g., Gapdh, Actb)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: Harvest the cells after treatment and isolate total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for the target or housekeeping gene, and the synthesized cDNA template.
-
Real-Time PCR: Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Visualizations: Signaling Pathways and Workflows
References
- 1. Echinacea purpurea (L.) Moench modulates human T-cell cytokine response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. restorativemedicine.org [restorativemedicine.org]
- 3. iris.unipa.it [iris.unipa.it]
- 4. On the Bioactivity of Echinacea purpurea Extracts to Modulate the Production of Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. restorativemedicine.org [restorativemedicine.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A standardized extract of Echinacea purpurea containing higher chicoric acid content enhances immune function in murine macrophages and cyclophosphamide-induced immunosuppression mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A standardized extract of Echinacea purpurea containing higher chicoric acid content enhances immune function in murine macrophages and cyclophosphamide-induced immunosuppression mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 14. Enhancement of Innate and Adaptive Immune Functions by Multiple Echinacea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. bowdish.ca [bowdish.ca]
- 18. researchgate.net [researchgate.net]
- 19. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bu.edu [bu.edu]
- 21. elearning.unite.it [elearning.unite.it]
Technical Support Center: Troubleshooting Inconsistent Results in Animal Studies with Echinacea
This guide provides researchers, scientists, and drug development professionals with a dedicated resource to troubleshoot and understand the common causes of inconsistent results in animal studies involving Echinacea (B1179865).
Frequently Asked Questions (FAQs)
Q1: Why are the results of my animal studies with Echinacea inconsistent with published literature?
A1: Inconsistent results in Echinacea research are a well-documented issue stemming from several key factors:
-
Lack of Standardization: Many commercially available Echinacea extracts are not standardized, leading to significant variability in the concentration of bioactive compounds from batch to batch.[1][2]
-
Species and Plant Part Variation: The three commonly used species of Echinacea—E. purpurea, E. angustifolia, and E. pallida—have distinct phytochemical profiles.[3][4] Furthermore, the concentration of active constituents differs between the root and aerial parts of the plant.[5]
-
Extraction Methods: The solvent and technique used for extraction can significantly alter the chemical composition and, consequently, the biological activity of the final product.[6][7]
-
Animal Model Differences: The species, strain, age, and health status of the animal model can influence the physiological response to Echinacea administration.
Q2: What are the primary bioactive compounds in Echinacea that I should be aware of?
A2: The main classes of bioactive compounds in Echinacea that are believed to contribute to its immunomodulatory and other effects are:
-
Alkamides: These lipophilic compounds are known for their immunomodulatory and anti-inflammatory properties.[8][9]
-
Caffeic Acid Derivatives: This group includes compounds like chicoric acid and echinacoside (B191147), which have antioxidant and potential immunomodulatory effects.[5][10]
-
Polysaccharides: These are complex carbohydrates that are thought to have immunostimulatory properties.[6][10]
The relative concentrations of these compounds vary significantly between different Echinacea species and the plant part used. For instance, chicoric acid is the dominant phenolic compound in E. purpurea, while echinacoside is more abundant in E. angustifolia and E. pallida.[4]
Q3: How can I ensure the quality and consistency of the Echinacea extract used in my studies?
A3: To improve the reproducibility of your research, it is crucial to:
-
Use Standardized Extracts: Whenever possible, use extracts that are standardized to a specific concentration of one or more bioactive marker compounds (e.g., a certain percentage of alkamides or chicoric acid).[11][12]
-
Thoroughly Characterize the Extract: If using a non-standardized extract, perform analytical testing (e.g., HPLC) to determine the phytochemical profile of the batch you are using.
-
Source from Reputable Suppliers: Obtain your Echinacea extracts from suppliers who can provide a certificate of analysis detailing the species, plant part used, extraction method, and a profile of the key bioactive compounds.
-
Control for Endotoxin (B1171834) Contamination: Bacterial-derived endotoxin contamination can lead to false-positive results in immunological assays.[12] Ensure your extract is tested for and free from significant endotoxin levels.
Troubleshooting Guide
Issue: Observed immunomodulatory effects are contradictory to expected outcomes.
Possible Cause: The immunomodulatory effects of Echinacea are complex and can be either immunostimulatory or anti-inflammatory, depending on the specific extract, the dose, and the biological context.[1] For example, polysaccharides are generally considered immunostimulatory, while some alkamides have demonstrated anti-inflammatory activity.[13]
Troubleshooting Steps:
-
Review the Phytochemical Profile: Analyze the composition of your extract. A high polysaccharide content may favor a pro-inflammatory response, while a higher concentration of certain alkamides might lead to an anti-inflammatory effect.
-
Evaluate the Dose: The dose of Echinacea can significantly impact its effect. A dose-response study may be necessary to identify the optimal concentration for the desired outcome in your specific model.[8]
-
Consider the Animal Model's Immune Status: The baseline immune status of your animals can influence their response to an immunomodulator like Echinacea.
Issue: High variability in results between individual animals.
Possible Cause: In addition to the variability in the Echinacea product itself, the pharmacokinetics of the active compounds can differ between individual animals.
Troubleshooting Steps:
-
Assess Bioavailability: The bioavailability of Echinacea's active compounds can be low and variable. Alkamides are generally considered to be more bioavailable than caffeic acid derivatives.[14][15] Consider measuring plasma levels of key marker compounds to correlate with the observed biological effects.
-
Standardize Administration: Ensure a consistent route and timing of administration. Oral gavage is a common method for precise dosing in animal studies.
Data Presentation: Comparative Immunomodulatory Effects of Different Echinacea Species in Mice
The following table summarizes data from a study by Zhou et al. (2006)[16], which investigated the effects of alcohol extracts from three different Echinacea species on various immune parameters in BALB/c mice. This data highlights the differential effects that can arise from using different species.
| Immune Parameter | Echinacea angustifolia Extract | Echinacea pallida Extract | Echinacea purpurea Extract | Vehicle Control |
| Spleen Lymphocyte Subpopulations | ||||
| CD49+ (NK cells) (%) | ↑ (Significant Increase) | ↑ (Significant Increase) | ↑ (Significant Increase) | Baseline |
| CD19+ (B cells) (%) | ↑ (Significant Increase) | ↑ (Significant Increase) | ↑ (Significant Increase) | Baseline |
| T-cell Proliferation (Concanavalin A-stimulated) | ↑ (Significantly Higher) | ↑ (Significantly Higher) | No Significant Change | Baseline |
| Antibody Response to sRBC | ↑ (Significantly Increased) | ↑ (Significantly Increased) | ↑ (Significantly Increased) | Baseline |
| Cytokine Production (by mitogen-stimulated splenocytes) | ||||
| Interferon-γ (IFN-γ) | ↑ (Significantly Increased) | ↑ (Significantly Increased) | ↑ (Significantly Increased) | Baseline |
| Tumor Necrosis Factor-α (TNF-α) | ↓ (Inhibited) | ↓ (Inhibited) | ↓ (Inhibited) | Baseline |
| Interleukin-1β (IL-1β) | ↓ (Inhibited) | ↓ (Inhibited) | ↓ (Inhibited) | Baseline |
| Interleukin-4 (IL-4) | ↑ (Significantly Higher) | ↑ (Significantly Higher) | No Significant Change | Baseline |
| Interleukin-10 (IL-10) | ↑ (Increased) | ↑ (Increased) | No Significant Change | Baseline |
Data adapted from Zhou et al., 2006.[16] All extracts were administered at 130 mg/kg for 7 days.
Experimental Protocols
Key Experiment: In Vivo Immunomodulation Study in Mice (Adapted from Zhou et al., 2006[16])
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Echinacea Preparations: Alcohol extracts of Echinacea angustifolia, Echinacea pallida, and Echinacea purpurea. The vehicle control was administered to a separate group.
-
Dosing and Administration: Mice were administered the Echinacea extracts or vehicle via oral gavage once a day for 7 consecutive days at a dose of 130 mg/kg.
-
Immunization: Four days prior to the end of the treatment period, mice were immunized with sheep red blood cells (sRBC) to elicit an antibody response.
-
Sample Collection: At the end of the 7-day treatment period, blood and spleens were collected for analysis.
-
Immunological Assays:
-
Spleen Lymphocyte Subpopulation Analysis: Spleen cells were stained with fluorescently labeled antibodies against specific cell surface markers (e.g., CD49 for NK cells, CD19 for B cells) and analyzed by flow cytometry.
-
T-cell Proliferation Assay: Splenocytes were stimulated with the mitogen Concanavalin A, and cell proliferation was measured using a standard assay (e.g., MTT or BrdU incorporation).
-
Antibody Titer Assay: Serum was analyzed for the presence of anti-sRBC antibodies using an ELISA or hemagglutination assay.
-
Cytokine Production Assay: Splenocytes were stimulated with a mitogen, and the levels of various cytokines (IFN-γ, TNF-α, IL-1β, IL-4, IL-10) in the culture supernatant were measured by ELISA.
-
Visualizations
Signaling Pathways
Caption: Immunomodulatory pathways of Echinacea bioactives.
Experimental Workflow
Caption: Workflow for an in vivo immunomodulation study.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for inconsistent Echinacea studies.
References
- 1. Immunomodulators Inspired by Nature: A Review on Curcumin and Echinacea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some echinacea supplements don’t seem to work: Here’s how to get the most out out of this immune boosting herb â NaturalNews.com [naturalnews.com]
- 3. fifthray.co.uk [fifthray.co.uk]
- 4. healingleafapothecary.net [healingleafapothecary.net]
- 5. mdpi.com [mdpi.com]
- 6. Phytochemistry, Mechanisms, and Preclinical Studies of Echinacea Extracts in Modulating Immune Responses to Bacterial and Viral Infections: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. Echinacea purpurea: Pharmacology, phytochemistry and analysis methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. A standardized extract of Echinacea purpurea containing higher chicoric acid content enhances immune function in murine macrophages and cyclophosphamide-induced immunosuppression mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ABC Herbalgram Website [herbalgram.org]
- 13. researchgate.net [researchgate.net]
- 14. ncpa.co [ncpa.co]
- 15. Echinacea purpurea (L.) Moench: Biological and Pharmacological Properties. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancement of Innate and Adaptive Immune Functions by Multiple Echinacea Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage Conditions for Long-Term Stability of Echinacea Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the long-term stability of Echinacea extracts. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of Echinacea extracts?
The long-term stability of Echinacea extracts is primarily influenced by temperature, light, oxygen, pH, and enzymatic activity.[1][2][3] Key bioactive compounds, such as alkamides and phenolic derivatives (e.g., cichoric acid and caftaric acid), are susceptible to degradation through oxidation and hydrolysis.[1][4][5][6]
-
Temperature: Elevated temperatures significantly accelerate the degradation of active compounds.[1][4] For instance, alkamide concentrations in ground Echinacea purpurea roots were reduced by 88% at 25°C and 95% at 40°C over 7 months.[4]
-
Light: Exposure to light, particularly UV radiation, can lead to the degradation of phototoxic compounds like polyacetylenes and some alkamides.[7][8][9] Dried, crushed Echinacea stored in the light at 20°C showed significant alkamide reduction over 60 days.[4]
-
Oxygen: Alkamides, being highly unsaturated, are prone to oxidation, especially in the presence of oxygen.[1][4] This oxidative degradation can be a major cause of potency loss.
-
pH: The pH of aqueous solutions can affect the stability of certain compounds. Hydrolysis rates of some constituents are pH-dependent, with studies indicating that a pH of 6.0 may enhance stability in aqueous solutions compared to more acidic or alkaline conditions.[1]
-
Enzymatic Activity: Enzymes naturally present in the plant material, such as polyphenol oxidases (PPOs) and esterases, can degrade phenolic compounds like cichoric acid during and after extraction if not properly inactivated.[5][6]
Q2: What are the ideal storage temperatures for different types of Echinacea extracts?
The optimal storage temperature depends on the form of the extract (liquid vs. dried) and the desired shelf-life.
-
Dried Extracts/Plant Material: For long-term storage, dried extracts and ground plant material should be kept in a cool, dark, and dry place. Storage at 5°C or -20°C is recommended to minimize degradation.[10] While temperatures of 20-25°C are sometimes used for drying, prolonged storage at these temperatures leads to significant loss of alkamides.[3][11]
-
Liquid Extracts (Tinctures/Solutions): Alcoholic extracts (tinctures) are generally more stable than aqueous preparations.[4] For many liquid extracts, refrigeration at 2-8°C is considered ideal to slow down chemical reactions.[12] Some studies have shown that alkamides in alcohol extracts are stable for several months at temperatures up to 40°C, whereas in ground root material they degrade rapidly.[4] For aqueous extracts, refrigeration is crucial.[13] Freezing is generally not recommended as it can cause precipitation of constituents.[14]
Q3: How does the choice of solvent affect the stability of the extract?
The solvent system plays a critical role in both the extraction efficiency and the subsequent stability of the extract.
-
Ethanolic Extracts: Ethanol (B145695) is a common solvent that extracts a broad range of bioactive compounds, including alkamides and phenolic acids.[15] High-proof ethanol (e.g., 70% or 95%) can also inhibit microbial growth and reduce enzymatic activity, thereby enhancing stability.[4][5]
-
Aqueous Extracts: Water-based extracts are more susceptible to microbial contamination and enzymatic degradation.[5][6] The stability of compounds like cichoric acid is significantly lower in aqueous solutions unless stabilizing agents are added.[5]
-
Co-solvents and Additives: The addition of co-solvents like ethanol, propylene (B89431) glycol, or glycerol (B35011) to aqueous extracts can enhance stability.[1] Antioxidants, such as ascorbic acid, can be added to inhibit the oxidation of phenolic compounds.[5]
Q4: Do the phenolic compounds in Echinacea extracts have a protective effect on other active constituents?
Yes, phenolic compounds, such as cichoric and caftaric acid, act as natural antioxidants and can protect more labile compounds, like alkamides, from oxidative degradation.[4][16] Studies have shown that in dry extracts, alkamides degrade significantly slower in the presence of phenolic acids.[4] This highlights the importance of the entire phytocomplex for the overall stability of the extract.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of potency (e.g., decreased alkamide concentration) in dried extract over time. | 1. High Storage Temperature: Storage at room temperature or above accelerates degradation.[3][4] 2. Exposure to Light and Oxygen: Photodegradation and oxidation of unsaturated compounds.[4][7] | 1. Store the dried extract in airtight, opaque containers at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures.[10][12] 2. Purge the container with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxygen exposure. |
| Discoloration (browning) and precipitation in liquid extracts. | 1. Oxidation: Enzymatic or non-enzymatic oxidation of phenolic compounds (enzymatic browning).[6][17] 2. Temperature Fluctuations: Can cause less soluble compounds to precipitate out of solution.[14] 3. Microbial Contamination: Particularly in aqueous or low-alcohol extracts. | 1. During extraction, consider methods to inactivate enzymes (e.g., blanching, use of high ethanol concentration). Add antioxidants like ascorbic acid to the final preparation.[5] 2. Store at a stable, cool temperature (2-8°C).[12] Avoid repeated freeze-thaw cycles. 3. Use a sufficient concentration of ethanol (e.g., >20%) or add appropriate preservatives for aqueous extracts. Filter sterilize if necessary. |
| Inconsistent results in bioassays. | 1. Degradation of Active Compounds: The profile of the extract may have changed since the initial characterization. 2. Improper Reconstitution of Dried Extract: Incomplete dissolution of active compounds. | 1. Re-analyze the chemical profile of the stored extract using a validated HPLC method before conducting bioassays. 2. Ensure the dried extract is fully redissolved. Use sonication if necessary and ensure the solvent is appropriate for the compounds of interest (e.g., DMSO or ethanol for alkamides).[4] |
| Rapid degradation of cichoric acid in freshly prepared aqueous extracts. | Enzymatic Degradation: Polyphenol oxidases (PPO) and esterases present in the plant material are active in aqueous environments.[5][6] | 1. Blanch the plant material before aqueous extraction to denature enzymes. 2. Add enzyme inhibitors or antioxidants like ascorbic acid (e.g., 50 mM) to the extraction solvent.[5] 3. Use a hydroalcoholic solvent (e.g., 40% ethanol) which has been shown to inhibit enzymatic activity and stabilize cichoric acid.[5] |
Data on Stability of Key Bioactive Compounds
The following tables summarize quantitative data on the stability of major Echinacea constituents under different storage conditions.
Table 1: Effect of Temperature on Alkamide Stability in Dried E. purpurea Root Extracts
| Storage Temperature | Duration | % Reduction in Total Alkamides | Reference |
| 24°C | 64 weeks | >80% | [3] |
| -18°C | 64 weeks | Significant loss, but less than at 24°C | [3] |
| 25°C | 7 months | 88% | [4] |
| 40°C | 7 months | 95% | [4] |
Table 2: Predicted Half-Lives (t₁/₂) of Alkamides in E. purpurea Extracts at 20°C
| Extract Type | Predominant Alkamides | Predicted Half-Life (Days) | Reference |
| Dry Film (Phenolic-Rich) | Alkamides 1, 2, 6 | ~300 - 400 | [4] |
| Dry Film (Phenolic-Rich) | Alkamides 3, 5, 7, 8, 9 | > 500 | [4] |
| DMSO Solution (Phenolic-Rich) | All measured alkamides | > 1000 | [4] |
Table 3: Stability of Phenolic Compounds in E. purpurea Extracts
| Compound | Storage Condition | Observation | Reference |
| Cichoric Acid | Liquid Extract, 30°C & 45°C | Significant decrease over 2 months | [18] |
| Cichoric Acid | Dried Extract, 4°C | Stable for at least 2 months | [18] |
| Caftaric Acid | Liquid & Dried Extracts, 4°C, 30°C, 45°C | Remained relatively constant for at least 2 months | [18] |
| Cichoric Acid | Aqueous Extract (No Stabilizers) | Highly susceptible to enzymatic degradation | [5] |
| Cichoric Acid | Aqueous Extract + 40% Ethanol + 50 mM Ascorbic Acid | Constant amount over four weeks | [5] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of Echinacea Extracts
This protocol is adapted from methodologies used to evaluate the degradation kinetics of alkamides.[4][16]
Objective: To estimate the long-term stability of an Echinacea extract by subjecting it to elevated temperatures and monitoring the degradation of marker compounds over time.
Methodology:
-
Sample Preparation:
-
Prepare a homogenous batch of your Echinacea extract (e.g., dried ethanolic extract).
-
For testing the effect of phenolics, a portion of the extract can be processed to be phenolic-poor (e.g., through solid-phase extraction).[4]
-
Accurately weigh aliquots of the extract into amber glass vials. For solution stability, dissolve the extract in a suitable solvent like DMSO.[4]
-
-
Storage Conditions:
-
Time Points:
-
At predetermined time intervals (e.g., 0, 1, 3, 5, 7, and 10 days), remove a set of vials from each temperature condition. The exact timing will depend on the degradation rate.
-
-
Sample Analysis:
-
If the sample is a dry film, accurately redissolve it in a known volume of solvent (e.g., DMSO or ethanol).[4]
-
Filter all samples through a 0.45 µm filter prior to analysis.[10]
-
Analyze the concentration of marker compounds (e.g., specific alkamides, cichoric acid) using a validated stability-indicating HPLC method.[1][4]
-
-
Data Analysis:
-
For each temperature, plot the concentration of the marker compound against time.
-
Determine the degradation kinetics (e.g., apparent first-order). The degradation of alkamides often follows first-order kinetics.[4][16]
-
Calculate the degradation rate constant (k) for each temperature.
-
Use the Arrhenius equation to plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin) to determine the activation energy (Ea) for the degradation reaction.
-
Extrapolate the data to predict the shelf-life (e.g., t₉₀, the time to reach 90% of the initial concentration) at typical storage temperatures (e.g., 20°C or 5°C).
-
Visualizations
Caption: Workflow for accelerated stability testing of Echinacea extracts.
Caption: Factors influencing the degradation of key Echinacea compounds.
References
- 1. Convert Word to PDF — Convert Word 2 PDF — Word to PDF Converter — Convert DOC to PDF [eacademic.ju.edu.jo]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Alkamide Stability in Echinacea purpurea Extracts with and without Phenolic Acids in Dry Films and in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic degradation of cichoric acid in Echinacea purpurea preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Light-mediated antifungal activity of Echinacea extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Echinacea purpurea (L.) Moench: Biological and Pharmacological Properties. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A strategy for test article selection and phytochemical characterization of Echinacea purpurea extract for safety testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Province of Manitoba | agriculture - Echinacea [gov.mb.ca]
- 12. From Harvest to Home: Safeguarding Liquid Plant Extracts with Proper Storage [greenskybio.com]
- 13. researchgate.net [researchgate.net]
- 14. Proper Storage for Chinese Herbal Extracts - YIFANG [en.e-fong.com]
- 15. On the Bioactivity of Echinacea purpurea Extracts to Modulate the Production of Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DSpace [dr.lib.iastate.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bioencapsulation.net [bioencapsulation.net]
Technical Support Center: Overcoming Autofluorescence in Microscopy with Echinacea-Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with autofluorescence in microscopy of Echinacea-treated cells.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high background fluorescence in my Echinacea-treated cells?
A1: High background fluorescence, or autofluorescence, in Echinacea-treated cells is often caused by the inherent fluorescence of bioactive compounds present in Echinacea extracts.[1][2] These include phenolic compounds, such as chicoric acid, and flavonoids like quercetin (B1663063) and kaempferol, which are known to fluoresce.[1][2] This intrinsic fluorescence can mask the signal from your specific fluorescent labels, making data interpretation challenging.[3][4]
Q2: What are the common sources of autofluorescence in fluorescence microscopy?
A2: Autofluorescence can originate from several sources:
-
Endogenous Cellular Components: Molecules naturally present in cells, such as NADH, flavins, collagen, and lipofuscin, can fluoresce.[3][4][5]
-
Fixation Methods: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular components to create fluorescent products.[3][6][7]
-
Sample Treatment: The introduction of external fluorescent compounds, such as those found in Echinacea extracts, is a primary source of exogenous autofluorescence.[1]
-
Culture Media and Vessels: Some components of cell culture media and plasticware can also contribute to background fluorescence.[3][5]
Q3: How can I determine if the background signal I'm seeing is autofluorescence?
A3: To confirm that the observed background is autofluorescence, you should include an unstained, Echinacea-treated control in your experiment.[3][4][8] This control sample should undergo all the same processing steps as your stained samples, except for the addition of your fluorescent dye or antibody. If you observe fluorescence in this unstained sample, it is attributable to autofluorescence.[8]
Q4: Can Echinacea treatment affect cellular signaling pathways that might influence autofluorescence?
A4: Yes, Echinacea extracts are known to modulate various cell signaling pathways, including the JNK, AKT, and MAPK/ERK pathways.[9] These pathways are involved in cellular metabolism and stress responses, which could potentially alter the levels of endogenous fluorophores like NADH and flavins, thereby influencing the overall autofluorescence profile of the cells.
Troubleshooting Guides
Issue 1: High Autofluorescence in the Green Channel
Many endogenous and plant-derived fluorophores, including components of Echinacea, exhibit broad emission spectra that often overlap with the green channel (e.g., FITC, GFP).[3][5]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Spectral Analysis | Acquire the emission spectrum of your unstained, Echinacea-treated cells. This will help identify the peak emission wavelengths of the autofluorescence. |
| 2 | Fluorophore Selection | Choose fluorophores that are spectrally distinct from the autofluorescence. Red and far-red dyes (e.g., Alexa Fluor 647, Cy5) are often good choices as endogenous and plant-derived autofluorescence is typically weaker at these longer wavelengths.[3][4][6] |
| 3 | Chemical Quenching | Treat fixed cells with a quenching agent such as Sodium Borohydride (B1222165) or Sudan Black B.[6][8] These can help reduce autofluorescence from various sources. |
| 4 | Photobleaching | Before incubation with your fluorescent label, intentionally photobleach the sample by exposing it to high-intensity light from your microscope's light source.[4] This can reduce the background fluorescence. |
Issue 2: Fixation-Induced Autofluorescence
Aldehyde fixatives can exacerbate autofluorescence in Echinacea-treated cells.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Alternative Fixation | Consider using an organic solvent fixative like ice-cold methanol (B129727) or ethanol (B145695) instead of aldehyde-based reagents.[3][8] |
| 2 | Optimize Fixation Time | If aldehyde fixation is necessary, minimize the fixation time to the shortest duration required to preserve cell morphology.[3][6] |
| 3 | Post-Fixation Treatment | After aldehyde fixation, treat the cells with 0.1% sodium borohydride in PBS for 10-15 minutes to reduce aldehyde-induced fluorescence.[6][8] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment to Reduce Autofluorescence
This protocol is for reducing autofluorescence in fixed cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
-
Fixed cell samples on coverslips or slides
Procedure:
-
Prepare a fresh 0.1% (w/v) solution of sodium borohydride in PBS. For example, dissolve 1 mg of NaBH₄ in 1 mL of PBS. Caution: Sodium borohydride is a hazardous substance. Handle with appropriate safety precautions.
-
After the fixation and permeabilization steps, wash the cells twice with PBS for 5 minutes each.
-
Incubate the cells in the freshly prepared 0.1% sodium borohydride solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each to remove any residual sodium borohydride.
-
Proceed with your standard immunofluorescence staining protocol.
Protocol 2: Photobleaching to Minimize Background Fluorescence
This protocol can be performed before the primary antibody incubation step.
Materials:
-
Fluorescence microscope with a broad-spectrum light source
-
Fixed and permeabilized cell samples
Procedure:
-
Place your sample on the microscope stage.
-
Expose the sample to the full intensity of the microscope's excitation light source (e.g., mercury or xenon arc lamp) for a continuous period. The duration can range from 5 minutes to over an hour, depending on the intensity of the autofluorescence.
-
Monitor the decrease in background fluorescence periodically.
-
Once the autofluorescence has been significantly reduced, proceed with your staining protocol. Be aware that excessive photobleaching can potentially damage cellular epitopes.
Visualizations
Caption: Workflow for immunofluorescence with autofluorescence reduction.
Caption: Echinacea's influence on key cellular signaling pathways.
References
- 1. Echinacea: Bioactive Compounds and Agronomy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. bosterbio.com [bosterbio.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. Causes of Autofluorescence [visikol.com]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. Stimulatory effect of Echinacea purpurea extract on the trafficking activity of mouse dendritic cells: revealed by genomic and proteomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Bioavailability of Echinacea Compounds In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Echinacea compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during experimental work with Echinacea extracts and their bioactive compounds.
Q1: We are observing very low or undetectable plasma concentrations of alkylamides after oral administration of an Echinacea extract in our animal model. What are the potential causes and solutions?
A1: Low plasma concentrations of alkylamides are a common challenge. Here are several potential causes and troubleshooting steps:
-
Poor Bioavailability of the Formulation: Alkylamides are lipophilic, but their absorption can be limited.
-
Solution: Consider advanced formulation strategies known to enhance the bioavailability of lipophilic compounds. These include:
-
Phytosomes: This formulation complexes the Echinacea extract with phospholipids. Studies have shown that an echinacoside (B191147) phytosome formulation increased the intestinal absorption rate by 2.82-fold and the permeability coefficient by 3.39-fold compared to a standard extract.[1]
-
Liposomes and Nanoparticles: Encapsulating the extract in liposomes or nanoparticles can improve solubility, protect the compounds from degradation in the gastrointestinal tract, and enhance absorption.[2][3][4][5]
-
Softgel Capsules: A study using a softgel capsule containing a lipophilic Echinacea angustifolia extract demonstrated an approximately 3.5-fold improvement in the bioavailability of the main tetraene alkylamide compared to previously published studies with other formulations.
-
-
-
Inadequate Analytical Sensitivity: The concentration of alkylamides in plasma can be very low.
-
Solution: Utilize a highly sensitive and validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of alkylamides in plasma.[6] Ensure your method has a low enough limit of quantification (LLOQ) to detect the expected concentrations.
-
-
Rapid Metabolism: Alkylamides can be subject to first-pass metabolism in the liver.
-
Solution: While challenging to mitigate completely, understanding the metabolic pathways can help in interpreting the results. Co-administration with known inhibitors of relevant cytochrome P450 enzymes could be explored in preclinical models, but this would be an experimental variable to investigate, not a standard practice.
-
-
Issues with the Extract: The quality and composition of the Echinacea extract are critical.
-
Solution: Ensure you are using a well-characterized and standardized extract with a known and consistent alkylamide content. The phytochemical profile of Echinacea preparations can be highly variable.[6]
-
Q2: We are observing high inter-individual variability in the pharmacokinetic parameters of Echinacea compounds in our in vivo studies. How can we reduce this variability?
A2: High variability is a frequent issue in preclinical studies with herbal extracts. Here are some strategies to address this:
-
Standardize the Extract: The most critical step is to use a standardized Echinacea extract with a consistent phytochemical profile for all experiments. Variability in the content of active compounds like alkylamides will directly translate to variability in your results.[6]
-
Control for Animal-Related Factors:
-
Genetics: Use a single, well-defined strain of animals.
-
Age and Weight: Ensure all animals are within a narrow age and weight range.
-
Health Status: Use only healthy animals and allow for an acclimatization period before the study.
-
Fasting: Standardize the fasting period before dosing, as food can affect the absorption of lipophilic compounds.
-
-
Refine the Dosing Procedure:
-
Accurate Dosing: Ensure accurate and consistent administration of the dose for each animal. For oral gavage, ensure the formulation is homogenous and well-suspended.
-
Vehicle: Use a consistent and appropriate vehicle for administration.
-
-
Standardize the Blood Sampling Protocol:
-
Timing: Adhere strictly to the planned blood sampling time points.
-
Technique: Use a consistent blood collection technique to minimize stress on the animals, as stress can influence physiological parameters.
-
-
Increase Sample Size: If variability remains high despite these measures, a larger number of animals per group may be necessary to achieve statistically significant results.
Q3: We are considering developing a nano-formulation for our Echinacea extract. What are the key advantages and which type of nano-formulation should we consider?
A3: Nano-formulations offer several advantages for enhancing the bioavailability of Echinacea compounds, particularly the lipophilic alkylamides:
-
Increased Surface Area: Nanoparticles have a larger surface area-to-volume ratio, which can lead to increased dissolution and absorption.
-
Improved Solubility: Encapsulation can improve the solubility of poorly water-soluble compounds in the gastrointestinal fluids.
-
Protection from Degradation: The nano-carrier can protect the encapsulated compounds from enzymatic and pH-dependent degradation in the digestive tract.
-
Controlled Release: Some nano-formulations can be designed for controlled or targeted release of the active compounds.
Types of Nano-formulations to Consider:
-
Phytosomes: These are complexes of the herbal extract's components with phospholipids. They are particularly effective for improving the absorption of polyphenolic compounds and have shown significant increases in the bioavailability of Echinacea compounds.[1]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. They are a well-established method for drug delivery.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are made from solid lipids and offer good stability and controlled release properties.
-
Polymeric Nanoparticles: These can be prepared from a variety of biodegradable polymers and can be tailored for specific release profiles.
The choice of nano-formulation will depend on the specific characteristics of your extract, the desired release profile, and your manufacturing capabilities.
Quantitative Data on Bioavailability Enhancement
The following tables summarize quantitative data on the bioavailability and pharmacokinetics of Echinacea compounds from various formulations.
Table 1: Pharmacokinetic Parameters of Echinacea purpurea Alkamides from Tincture vs. Tablet Formulations in Humans
| Formulation (0.07 mg total major alkylamides) | Cmax (ng/mL) | tmax (min) |
| Tincture (4 mL) | 0.40 | 30 |
| Tablets (12 tablets) | 0.12 | 45 |
Data from a randomized, single-dose, crossover study in 10 volunteers.[7]
Table 2: Pharmacokinetic Parameters of Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides (tetraene) from a Softgel Formulation in Humans
| Formulation | Dose of tetraene (mg) | Cmax (ng/mL) | AUC/Dose (ng*h/mL/mg) |
| Softgel Capsules | 1 | Not specified | 16.93 |
This study reported an approximately 3.5-fold improvement in bioavailability compared to previous studies with other formulations.
Table 3: Improvement in Bioavailability of Echinacoside with a Phytosome Formulation
| Parameter | Fold Increase (Phytosome vs. Standard Extract) |
| Intestinal Absorption Rate | 2.82 |
| Permeability Coefficient | 3.39 |
Data from a study evaluating an echinacoside phytosome formulation.[1]
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for Echinacea Compounds
This protocol provides a general framework for assessing the intestinal permeability of Echinacea compounds using the Caco-2 cell model.
1. Cell Culture and Monolayer Formation: a. Culture Caco-2 cells in an appropriate medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2. b. Seed the Caco-2 cells onto permeable Transwell® inserts at a suitable density. c. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment: a. Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²) to indicate good monolayer integrity.[8] b. Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
3. Permeability Assay: a. Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose, pH 7.4). b. Prepare the dosing solution of the Echinacea extract or isolated compound in the transport buffer at the desired concentration. c. Equilibrate the Caco-2 monolayers with pre-warmed transport buffer. d. To measure apical-to-basolateral (A-B) transport (absorptive direction), add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber. e. To measure basolateral-to-apical (B-A) transport (efflux direction), add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber. f. Incubate the plates at 37°C with gentle shaking. g. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed transport buffer. h. At the end of the experiment, collect samples from the donor chamber.
4. Sample Analysis: a. Analyze the concentration of the Echinacea compounds in the collected samples using a validated analytical method, such as HPLC or LC-MS/MS.
5. Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
- dQ/dt is the rate of appearance of the compound in the receiver chamber.
- A is the surface area of the permeable membrane.
- C0 is the initial concentration of the compound in the donor chamber. b. Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.
Protocol 2: In Vivo Pharmacokinetic Study of an Echinacea Formulation in Rodents
This protocol outlines a general procedure for conducting a pharmacokinetic study of an Echinacea formulation in rats or mice.
1. Animal Preparation: a. Use adult male or female rodents (e.g., Sprague-Dawley rats or BALB/c mice) of a specific weight range. b. Acclimatize the animals for at least one week before the experiment. c. Fast the animals overnight (with free access to water) before dosing.
2. Formulation and Dosing: a. Prepare the Echinacea formulation (e.g., extract suspended in a vehicle like 0.5% carboxymethylcellulose, or a nano-formulation) at the desired concentration. b. Administer the formulation to the animals via oral gavage at a specific dose. Include a vehicle control group.
3. Blood Sampling: a. Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing. b. Use an appropriate blood collection method (e.g., tail vein, retro-orbital sinus, or via a cannula). c. Collect the blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
4. Plasma Preparation and Storage: a. Centrifuge the blood samples to separate the plasma. b. Transfer the plasma to clean tubes and store at -80°C until analysis.
5. Sample Analysis: a. Extract the Echinacea compounds from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction). b. Analyze the concentration of the compounds in the extracts using a validated LC-MS/MS method.
6. Pharmacokinetic Analysis: a. Plot the plasma concentration-time data for each animal. b. Use pharmacokinetic software to calculate key parameters, including:
- Maximum plasma concentration (Cmax)
- Time to reach Cmax (tmax)
- Area under the plasma concentration-time curve (AUC)
- Half-life (t1/2)
- Clearance (CL)
- Volume of distribution (Vd)
Visualizations
Signaling Pathways
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. researchgate.net [researchgate.net]
- 3. Electrosprayed Nanoparticles Containing Hydroalcoholic Extract of Echinacea purpurea (L.) Moench Stimulates Immune System by Increasing Inflammatory Factors in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vitro Study of Antioxidant, Anti-inflammatory, and Cytotoxic Effects of Echinacea-Mediated Zinc Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bioavailability of Echinacea Constituents: Caco-2 Monolayers and Pharmacokinetics of the Alkylamides and Caffeic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability and pharmacokinetics of Echinacea purpurea preparations and their interaction with the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Normalization Controls for qPCR in Echinacea-Stimulated Immune Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate normalization controls for quantitative real-time PCR (qPCR) experiments involving the stimulation of immune cells with Echinacea (B1179865). Accurate normalization is critical for reliable gene expression analysis. This resource offers troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Which housekeeping genes are commonly used for qPCR normalization in immune cells?
A1: Several housekeeping genes are frequently used as endogenous controls for qPCR in immune cell studies. The selection of the most stable gene(s) is crucial and should be validated for the specific experimental conditions. Commonly used housekeeping genes include those involved in basic cellular processes such as cell structure, metabolism, and protein synthesis. Some of the most frequently cited options are Beta-actin (ACTB), Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), Hypoxanthine phosphoribosyltransferase 1 (HPRT1), Ribosomal protein L13a (RPL13A), and TATA-box binding protein (TBP).
Q2: Can Echinacea extracts affect the expression of common housekeeping genes?
A2: Yes, it is possible. Echinacea extracts contain a complex mixture of bioactive compounds, including alkamides, polysaccharides, and caffeic acid derivatives, which can modulate various cellular pathways.[1] This immunomodulatory activity could potentially alter the expression of some housekeeping genes, which are often assumed to be stable. Therefore, it is essential to validate the stability of your chosen reference gene(s) under your specific experimental conditions, including the type of Echinacea extract, its concentration, and the stimulation time.
Q3: How do I validate the stability of housekeeping genes for my experiment?
A3: To validate housekeeping gene stability, you should select a panel of candidate genes (e.g., 5-10 genes from the list in the table below) and measure their expression levels across all your experimental conditions (e.g., untreated control vs. Echinacea-stimulated samples at different time points or concentrations). The stability of their expression can then be analyzed using statistical algorithms such as geNorm, NormFinder, and BestKeeper.[2] These tools rank the candidate genes based on their expression stability, helping you to identify the most suitable reference gene or combination of genes for normalization.
Q4: Is it better to use a single housekeeping gene or multiple housekeeping genes for normalization?
A4: Using a single housekeeping gene can lead to inaccurate results if its expression is affected by the experimental treatment.[3] Therefore, it is highly recommended to use the geometric mean of at least two or three validated, stable housekeeping genes for normalization. This approach provides a more reliable and robust normalization factor, minimizing the impact of any minor variations in the expression of a single reference gene.
Q5: What are some alternative normalization strategies if I cannot find a stable housekeeping gene?
A5: If you are unable to identify stable housekeeping genes, you can consider alternative normalization strategies. One common approach is to normalize to the total RNA amount. This can be achieved by accurately quantifying the total RNA concentration in each sample before reverse transcription and using an equal amount of RNA for cDNA synthesis. However, this method assumes that the global transcription levels are not significantly altered by the treatment, which may not always be the case with immunomodulatory substances like Echinacea.
Troubleshooting Guide
Issue 1: High Cq values or no amplification in my qPCR reaction.
-
Possible Cause: Poor RNA quality or integrity. Echinacea extracts can be rich in polysaccharides and other compounds that may co-precipitate with RNA, affecting its purity.
-
Troubleshooting Steps:
-
Assess RNA quality using a spectrophotometer (checking A260/280 and A260/230 ratios) and integrity via gel electrophoresis or a bioanalyzer. The A260/230 ratio should ideally be between 2.0 and 2.2. Low ratios may indicate contamination with polysaccharides.
-
If contamination is suspected, re-purify the RNA using a column-based kit that includes a wash step with a high concentration of ethanol (B145695) to remove polysaccharides.[4]
-
Ensure that all reagents and consumables are RNase-free to prevent RNA degradation.[5]
-
Issue 2: Inconsistent results between biological replicates.
-
Possible Cause: PCR inhibition by co-purified compounds from the Echinacea extract. Phytochemicals such as polyphenols and polysaccharides can inhibit reverse transcriptase and DNA polymerase activity.[6][7]
-
Troubleshooting Steps:
-
Perform a dilution series of your cDNA template. If inhibitors are present, diluting the template can reduce their concentration to a level that does not affect the PCR reaction, often resulting in earlier Cq values for the diluted samples.[4]
-
Include an internal positive control in your qPCR reaction to test for inhibition.
-
Consider using a DNA polymerase that is more resistant to common PCR inhibitors.[8]
-
Improve RNA purification by including an extra clean-up step, such as an additional ethanol wash or using a specialized kit designed for plant- or polysaccharide-rich samples.[8]
-
Issue 3: Unexpected changes in the expression of my validated housekeeping gene.
-
Possible Cause: The Echinacea extract, at the concentration or duration used, is affecting the expression of your chosen reference gene.
-
Troubleshooting Steps:
-
Re-validate a larger panel of candidate housekeeping genes to find one that is stable under your specific conditions.
-
If no single gene is found to be stable, use the geometric mean of two or three of the most stable genes for normalization.
-
Carefully review the literature for housekeeping genes that have been validated in similar experimental systems (e.g., immune cells stimulated with other plant extracts or immunomodulators).
-
Data Presentation: Housekeeping Gene Stability in Stimulated Macrophages
While a definitive study on housekeeping gene stability in Echinacea-stimulated immune cells is not available, the following table summarizes the stability of common housekeeping genes in lipopolysaccharide (LPS)-stimulated macrophages, which serves as a relevant model for immune activation.[2][9] The stability is ranked from most stable to least stable based on these studies.
| Rank | Gene Symbol | Gene Name | Function |
| 1 | UBC | Ubiquitin C | Protein degradation |
| 2 | B2M | Beta-2-Microglobulin | Component of MHC class I molecules |
| 3 | HPRT1 | Hypoxanthine Phosphoribosyltransferase 1 | Purine metabolism |
| 4 | TBP | TATA-box binding protein | Transcription initiation |
| 5 | RPL13A | Ribosomal protein L13a | Ribosome structure and translation |
| 6 | ACTB | Beta-actin | Cytoskeleton |
| 7 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | Glycolysis |
Note: This table is a general guide. The stability of these genes should be validated for your specific experimental conditions. GAPDH and ACTB, while commonly used, have been shown to be less stable under certain inflammatory conditions.[2][9]
Experimental Protocols
I. Preparation of Echinacea Extract and Stimulation of Immune Cells
-
Extract Preparation:
-
Prepare a stock solution of your desired Echinacea extract (e.g., ethanolic or aqueous extract) in a suitable solvent (e.g., DMSO or sterile PBS).
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Determine the appropriate working concentration for cell stimulation. Concentrations reported in the literature typically range from 50 µg/mL to 400 µg/mL. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and desired biological effect.
-
-
Cell Culture and Stimulation:
-
Culture your immune cells of choice (e.g., RAW 264.7 macrophages, THP-1 monocytes, or primary bone marrow-derived dendritic cells) in the appropriate complete medium and conditions.
-
Seed the cells in multi-well plates at a suitable density to achieve approximately 70-80% confluency at the time of stimulation.
-
Replace the medium with fresh medium containing the desired concentration of Echinacea extract or vehicle control (e.g., DMSO or PBS at the same final concentration as in the treated samples).
-
Incubate the cells for the desired stimulation period (e.g., 4, 12, 24, or 48 hours).
-
II. RNA Extraction and cDNA Synthesis
-
RNA Extraction:
-
After the stimulation period, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol or a lysis buffer from a column-based RNA extraction kit).[10]
-
Isolate total RNA according to the manufacturer's protocol. It is highly recommended to use a column-based method with an on-column DNase digestion step to remove any contaminating genomic DNA.[11]
-
Elute the RNA in RNase-free water and store it at -80°C.
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
Include a "no reverse transcriptase" control for each RNA sample to check for genomic DNA contamination in the subsequent qPCR.
-
Dilute the resulting cDNA with nuclease-free water (e.g., 1:10 or 1:20) and store at -20°C.
-
III. Quantitative Real-Time PCR (qPCR)
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer set containing a SYBR Green-based qPCR master mix, forward and reverse primers (at an optimized concentration, typically 200-500 nM), and nuclease-free water.
-
Aliquot the master mix into qPCR plates or tubes.
-
Add the diluted cDNA to each well.
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
Run all samples in triplicate.
-
-
qPCR Cycling Conditions:
-
A typical qPCR program includes an initial denaturation step (e.g., 95°C for 2-10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and a combined annealing/extension step (e.g., 60°C for 60 seconds).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Mandatory Visualizations
Caption: Experimental workflow for qPCR analysis of gene expression in Echinacea-stimulated immune cells.
Caption: Simplified signaling pathway of Echinacea-induced immune response in macrophages.
References
- 1. Modulation of immune response gene expression by echinacea extracts: results of a gene array analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of stable reference genes for lipopolysaccharide-stimulated macrophage gene expression studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Housekeeping gene selection for accurate RT-qPCR in a wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solis BioDyne | Troubleshooting guide for qPCR [solisbiodyne.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. PCR inhibition in qPCR, dPCR and MPS—mechanisms and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Selection of reliable reference genes for the normalisation of gene expression levels following time course LPS stimulation of murine bone marrow derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QPCR Protocol [protocols.io]
- 11. The Basics: RNA Isolation | Thermo Fisher Scientific - HU [thermofisher.com]
Troubleshooting low yield in Echinacea plant tissue culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the low yield of Echinacea in plant tissue culture.
Troubleshooting Guides
This section addresses specific issues that may arise during Echinacea tissue culture, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Callus Induction
Question: My Echinacea explants are not producing callus. What could be the problem?
Answer: Low or no callus induction in Echinacea tissue culture can be attributed to several factors, including the choice of explant, media composition, and incubation conditions.
-
Explant Type and Age: The physiological state of the explant is critical. Younger tissues, such as hypocotyls, petioles, leaves, and root segments from in vitro-grown seedlings, are generally more responsive.[1][2]
-
Plant Growth Regulators (PGRs): The balance between auxins and cytokinins is crucial for inducing callus.[3] An imbalance can lead to poor or no callus growth. Generally, an intermediate auxin to cytokinin ratio promotes callus proliferation.[3][4] For Echinacea purpurea, combinations of NAA and Kinetin (B1673648) or 2,4-D and Kinetin have been shown to be effective.[5] For instance, media with 2,4-D and Kinetin combinations have been reported to produce more callus than NAA and Kinetin combinations. Thidiazuron (TDZ) in combination with an auxin like NAA has also been shown to be effective in inducing callus from various explants.[2]
-
Basal Medium: The basal salt composition of the medium can influence callus induction. Murashige and Skoog (MS) medium, or variations like MS with minimal organics (MSMO), are commonly used for Echinacea.[1][5]
-
Incubation Conditions: Cultures should be maintained in a sterile environment with controlled temperature and light. While some protocols use a standard 16-hour photoperiod, initiating cultures in the dark can sometimes promote callus formation and reduce phenolic browning.[6][7]
Issue 2: Poor Shoot Multiplication and Proliferation
Question: My Echinacea cultures are producing very few shoots. How can I increase the multiplication rate?
Answer: A low shoot multiplication rate is a common bottleneck. Optimizing the cytokinin concentration, basal medium strength, and subculture frequency can significantly improve shoot proliferation.
-
Cytokinin Type and Concentration: Benzylaminopurine (BAP) is a widely used cytokinin for shoot proliferation in Echinacea.[8][9] The optimal concentration can vary, but concentrations around 0.5 mg/L to 1.0 mg/L have been reported to be effective.[9] For example, MS medium supplemented with 1 mg/L BAP alone resulted in 9.8 shoots per explant, and in combination with 0.1 mg/L α-naphthalene acetic acid (NAA), it yielded 16.2 shoots per explant.
-
Basal Medium Strength: The mineral salt concentration of the medium can impact shoot growth. Some studies have found that a half-strength MS (MS/2) medium is more effective for shoot proliferation than full-strength MS.[9][10]
-
Subculture Frequency: The timing of subculturing is important. Reducing the subculture frequency from every 4 weeks to every 2 weeks has been shown to increase the overall shoot production.[10][11]
-
Explant Orientation: For leaf explants, placing the abaxial (lower) surface in contact with the medium can significantly increase the number of regenerated shoots.[12]
Issue 3: Tissue Browning and Necrosis
Question: My Echinacea explants are turning brown and dying. What is causing this and how can I prevent it?
Answer: Tissue browning is a major issue in plant tissue culture, often caused by the oxidation of phenolic compounds released from the cut surfaces of explants.[6][13][14] This oxidation can inhibit growth and lead to tissue death.[6][13]
-
Antioxidants and Adsorbents: Adding antioxidants such as ascorbic acid and citric acid to the culture medium can help reduce the oxidation of phenolic compounds.[6] Activated charcoal can also be incorporated into the medium to adsorb inhibitory compounds.[7][13]
-
Dark Incubation: Initial incubation of explants in the dark for a period of time can reduce the production of phenolic compounds, as light can promote their synthesis.[6][7][14] A 14-day dark pre-incubation has been shown to significantly enhance somatic embryogenesis and reduce browning in Echinacea purpurea.[12]
-
Frequent Subculturing: Transferring explants to fresh medium at regular, frequent intervals can prevent the accumulation of toxic oxidized phenols in the culture.[6][13]
-
Explant Choice: Using explants from younger, healthier plant material can sometimes reduce the amount of phenolic exudation.
Issue 4: Difficulty in Rooting of Shoots
Question: The shoots I've multiplied are not developing roots. What can I do to promote rooting?
Answer: Rooting can be a challenging stage, particularly for certain Echinacea species like E. angustifolia and E. pallida.[10][11]
-
Auxin Treatment: The application of auxins is generally required to induce rooting. Indole-3-butyric acid (IBA) and indole-3-acetic acid (IAA) are commonly used. For Echinacea purpurea, rooting has been successfully achieved on half-strength MS medium with 0.1 mg/L IBA, resulting in 90% rooted microplants.[1] In another study, 3 mg/L of IAA resulted in 100% rooting.[9]
-
Basal Medium: A half-strength MS medium is often preferred for the rooting stage as a lower salt concentration can be beneficial for root development.[1][9]
-
Sugar-Free Medium: For some species, rooting under autotrophic conditions on a sugar-free medium supplemented with an auxin like IBA can be successful.[15]
-
Acclimatization Conditions: For some varieties, rooting occurs more readily during the acclimatization phase after transfer from in vitro conditions.[10][11]
Issue 5: Contamination of Cultures
Question: I am experiencing frequent contamination in my Echinacea cultures. What are the likely sources and how can I control it?
Answer: Contamination is a persistent problem in tissue culture and can originate from various sources.[16][17][18]
-
Explant Sterilization: The plant material itself is a primary source of contamination.[16][18] Surface sterilization protocols need to be optimized. For Echinacea seeds, a treatment with 5% sodium hypochlorite (B82951) (NaOCl) for 25 minutes has been shown to effectively control contamination.[9] For tissue explants, a gentle bleach bath is a common practice.[19] Systemic fungal contamination within the seeds can be addressed by incorporating a Plant Preservation Mixture (PPM) into the germination medium.[20]
-
Laboratory Environment and Technique: Airborne microbes, contaminated instruments, and improper aseptic techniques are major contributors to contamination.[16][17][21] Ensure that all work is performed in a regularly sanitized laminar flow hood.[16] All instruments, media, and glassware must be properly sterilized.[17]
-
Endophytic Microorganisms: Some microorganisms live within the plant tissues (endophytes) and may not be eliminated by surface sterilization.[16][18] If this is suspected, using explants from aseptically grown seedlings is a good strategy.[20]
Frequently Asked Questions (FAQs)
Q1: What is the best explant for initiating Echinacea tissue cultures?
A1: The choice of explant depends on the objective. For micropropagation, shoot tips and nodal segments are commonly used.[11] For callus induction and subsequent regeneration, hypocotyls, petioles, leaves, and root segments from young, sterile seedlings are excellent starting materials.[1][2][20] Leaf disks from carefully selected stock plants are also used for commercial propagation.[19]
Q2: Which basal medium is most suitable for Echinacea tissue culture?
A2: Murashige and Skoog (MS) medium is the most widely used and effective basal medium for Echinacea culture.[1][8] However, modifications such as half-strength MS (MS/2) have been found to be superior for certain stages like shoot proliferation and rooting.[9][10]
Q3: What are the optimal concentrations of auxin and cytokinin for Echinacea micropropagation?
A3: The optimal concentrations vary depending on the Echinacea species and the specific stage of culture.
-
For shoot multiplication: A common combination is MS medium supplemented with 6-benzylaminopurine (B1666704) (BAP) at concentrations ranging from 0.5 to 1.0 mg/L, sometimes in combination with a low concentration of an auxin like NAA (e.g., 0.1 mg/L).[1][9]
-
For callus induction: A higher ratio of auxin to cytokinin is generally used. Combinations like 2,4-D (0.5 to 1.0 mg/L) with kinetin (1.5 to 2.0 mg/L) or NAA (1 to 3 mg/L) with kinetin (1 to 2 mg/L) have been successful.[1]
-
For rooting: Auxins like IBA or IAA are used, typically in the range of 0.1 to 3.0 mg/L, on a half-strength MS medium.[1][9]
Q4: How long does it take to get a fully developed Echinacea plantlet through tissue culture?
A4: The timeline can vary, but a general estimate is several months. This includes the initial culture establishment, several rounds of shoot multiplication (each cycle taking 2-4 weeks), a rooting phase of about 3-4 weeks, and finally, an acclimatization period of at least 2-4 weeks.[9][15][22]
Q5: What are the key steps for successful acclimatization of in vitro grown Echinacea plantlets?
A5: Acclimatization is a critical step to transfer the delicate in vitro plantlets to greenhouse conditions.
-
Remove Agar (B569324): Gently wash the nutrient agar from the roots of the plantlets.[22]
-
Transplant: Plant the plantlets in a well-aerated, pathogen-free potting mix.[23]
-
High Humidity: Initially, maintain very high humidity (around 95%) by placing the plantlets under a humidity dome or tent.[22]
-
Gradual Hardening: Over a period of 10-14 days, gradually reduce the humidity and increase the light intensity to allow the plants to acclimate.[22]
-
Watering and Nutrition: Keep the medium consistently moist but not waterlogged. A liquid feed program can be initiated after about 14 days.[22]
Data Summary Tables
Table 1: Effect of Plant Growth Regulators on Echinacea purpurea Shoot Multiplication
| Basal Medium | Cytokinin (mg/L) | Auxin (mg/L) | Mean No. of Shoots per Explant | Reference |
| MS | BAP (1.0) | - | 9.8 | |
| MS | BAP (1.0) | IAA (0.1) | 9.6 | [8] |
| MS | BAP (1.0) | NAA (0.1) | 16.2 | |
| MS/2 | BAP (0.5) | - | 12.0 | [9] |
Table 2: Effect of Plant Growth Regulators on Echinacea purpurea Rooting
| Basal Medium | Auxin Type | Auxin Concentration (mg/L) | Rooting Percentage (%) | Reference |
| MS/2 | IBA | 0.1 | 90 | [1] |
| MS/2 | IAA | 3.0 | 100 | [9] |
| MS | IAA | 0.1 | 100 | [8] |
| MS | IAA | 0.5 | 100 | [8] |
Table 3: Effect of Plant Growth Regulators on Echinacea purpurea Callus Induction
| Explant Type | Basal Medium | Auxin (mg/L) | Cytokinin (mg/L) | Callus Induction (%) | Reference |
| Leaf | MS | 2,4-D (1.0) | BAP (0.2) | 90 | [2] |
| Petiole | MS | NAA (1.0) | TDZ (0.5) | - | [2] |
| Cotyledon | MS | NAA (2.0) | TDZ (0.5) | 100 | [2] |
| Hypocotyl | MSMO | NAA (1:1 ratio with Kinetin) | Kinetin | High | |
| Hypocotyl | MSMO | 2,4-D (various) | Kinetin (various) | Extensive |
Detailed Experimental Protocols
Protocol 1: Surface Sterilization of Echinacea purpurea Seeds
-
Wash seeds under running tap water for 10-15 minutes.
-
Immerse seeds in a 70% (v/v) ethanol (B145695) solution for 1 minute with gentle agitation.
-
Decant the ethanol and rinse the seeds 3-4 times with sterile distilled water.
-
Immerse the seeds in a 5% sodium hypochlorite (NaOCl) solution containing a few drops of Tween-20 for 25 minutes with continuous agitation.[9]
-
Under a sterile laminar flow hood, decant the NaOCl solution and rinse the seeds 4-5 times with sterile distilled water to remove any traces of the sterilant.
-
Aseptically place the sterilized seeds onto a germination medium, such as half-strength MS medium.
Protocol 2: Callus Induction from Leaf Explants
-
Aseptically excise young, fully expanded leaves from 4-6 week old in vitro-grown Echinacea purpurea plantlets.
-
Cut the leaves into small segments (approximately 1 cm²).
-
Place the leaf explants with the abaxial (lower) side in contact with the callus induction medium. A suitable medium is MS supplemented with 1.0 mg/L 2,4-D and 0.2 mg/L BAP.[2]
-
Seal the culture vessels (e.g., Petri dishes) with parafilm.
-
Incubate the cultures in the dark at 25 ± 2°C for the initial 2 weeks to promote callus formation and reduce phenolic browning.[12]
-
After the initial dark period, transfer the cultures to a 16-hour photoperiod under cool white fluorescent lights.
-
Subculture the developing callus to fresh medium every 2-3 weeks.
Visualizations
Caption: General workflow for Echinacea micropropagation.
Caption: Troubleshooting logic for tissue browning.
Caption: Decision tree for troubleshooting low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. ejbiotechnology.info [ejbiotechnology.info]
- 3. Plant Callus: Mechanisms of Induction and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. plantcelltechnology.com [plantcelltechnology.com]
- 7. jsirjournal.com [jsirjournal.com]
- 8. iwnirz.pl [iwnirz.pl]
- 9. mag.go.cr [mag.go.cr]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. labassociates.com [labassociates.com]
- 14. updatepublishing.com [updatepublishing.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. plantcelltechnology.com [plantcelltechnology.com]
- 18. CONTAMINATION AND ITS IMPACT IN TISSUE CULTURE | International Society for Horticultural Science [ishs.org]
- 19. From Tissue Culture To Coneflower [darwinperennials.com]
- 20. researchgate.net [researchgate.net]
- 21. labassociates.com [labassociates.com]
- 22. darwinperennials.com [darwinperennials.com]
- 23. Coneflower (Echinacea spp.)-Root and Crown Rots | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
Technical Support Center: Ensuring Fidelity in Herbal Extract Experimentation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of contamination in herbal extract experiments. Maintaining the purity of your extracts is paramount for accurate and reproducible results. This guide will help you identify, resolve, and prevent contamination at various stages of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in herbal extract experiments?
A1: Contamination in herbal extract experiments can be broadly categorized into two main types: microbial and chemical.
-
Microbial Contamination: This includes bacteria, fungi (yeasts and molds), and viruses. These microorganisms can originate from the raw plant material, the air, non-sterile equipment, or the researchers themselves.[1][2] Improper harvesting, handling, and storage of plant materials can significantly increase the microbial load.[1]
-
Chemical Contamination: This category includes heavy metals, pesticides, mycotoxins, and endotoxins.
-
Heavy Metals: Lead, cadmium, mercury, and arsenic can be absorbed by plants from contaminated soil and water.[3][4]
-
Pesticides: Residues from agricultural practices can persist on plant materials.[5]
-
Mycotoxins: These are toxic compounds produced by certain types of fungi that can grow on plants during cultivation or storage.[6]
-
Endotoxins: These are components of the outer membrane of Gram-negative bacteria and can be introduced during the extraction process, causing inflammatory responses in cell-based assays.[7][8]
-
Q2: I'm observing unexpected cell death in my culture after applying my herbal extract. What could be the cause?
A2: Unexpected cytotoxicity can stem from several sources of contamination in your herbal extract:
-
Microbial Contamination: Bacteria or fungi in your extract can release toxins or alter the pH of the culture medium, leading to cell death.[9]
-
Endotoxins: Even at low concentrations, endotoxins from Gram-negative bacteria can trigger inflammatory responses and apoptosis in sensitive cell lines.[7]
-
Heavy Metals or Pesticides: These chemical contaminants can be directly toxic to cells, interfering with essential cellular processes.
-
High Concentrations of Bioactive Compounds: The extract itself, at high concentrations, may be cytotoxic. It is crucial to perform dose-response experiments to determine the optimal concentration range.
Q3: My experimental results are inconsistent across different batches of the same herbal extract. Why is this happening?
A3: Inconsistent results are a common challenge and can often be traced back to a lack of standardization and contamination.
-
Variability in Raw Material: The chemical composition of plants can vary depending on the geographical source, harvest time, and storage conditions.[10]
-
Cross-Contamination: Inadequate cleaning of laboratory equipment between experiments can lead to the carryover of compounds from previous extractions.[11]
-
Microbial or Chemical Contamination: The presence of varying levels of contaminants in different batches can significantly alter the biological activity of the extracts.[12]
Troubleshooting Guides
Guide 1: Microbial Contamination
Issue: You observe turbidity, a change in color, or a foul odor in your prepared herbal extract. Under the microscope, you see bacteria or fungal hyphae.
Troubleshooting Steps:
-
Isolate and Discard: Immediately isolate the contaminated extract to prevent cross-contamination of other samples and workspaces. Dispose of the contaminated material according to your institution's biohazard waste procedures.[9]
-
Decontaminate: Thoroughly clean and disinfect all equipment, glassware, and surfaces that came into contact with the contaminated extract. Use a 70% ethanol (B145695) solution followed by a broad-spectrum disinfectant.[13]
-
Review Your Protocol: Carefully examine your experimental workflow for potential sources of contamination. Pay close attention to aseptic techniques, sterilization procedures, and the handling of raw plant material.
-
Implement Corrective Actions:
-
Raw Material Sterilization: Ensure your plant material is properly sterilized before extraction. The appropriate method will depend on the nature of the plant material (see table below).
-
Aseptic Technique: Reinforce strict aseptic techniques during all stages of the extraction process. This includes working in a laminar flow hood, wearing appropriate personal protective equipment (PPE), and sterilizing all instruments and solutions.[14]
-
Sterile Filtration: For aqueous extracts, consider sterile filtration using a 0.22 µm filter as a final step to remove any remaining microorganisms.[15][16]
-
This protocol outlines the Total Viable Count (TVC) method to quantify bacterial and fungal contamination.[17][18]
-
Sample Preparation:
-
Plating:
-
Aseptically transfer 1 mL of each dilution to separate sterile petri dishes.
-
For bacteria, pour molten (45-50°C) Tryptic Soy Agar (B569324) into the plates. For fungi, use Sabouraud Dextrose Agar.[19]
-
Gently swirl the plates to mix the sample with the agar and allow them to solidify.
-
-
Incubation:
-
Colony Counting:
-
Count the number of colony-forming units (CFUs) on plates with 30-300 colonies.
-
Calculate the microbial load (CFU/g or CFU/mL) by multiplying the average number of colonies by the dilution factor.
-
The following table summarizes the recommended microbial limits for herbal medicines intended for oral use, as specified by various pharmacopoeias.
| Microorganism | Acceptance Criteria (CFU/g or CFU/mL) |
| Total Aerobic Microbial Count (TAMC) | ≤ 10⁵ |
| Total Yeast and Mold Count (TYMC) | ≤ 10³ |
| Escherichia coli | Absent in 1g or 1mL |
| Salmonella spp. | Absent in 10g or 10mL |
| Staphylococcus aureus | Absent in 1g or 1mL |
| Pseudomonas aeruginosa | Absent in 1g or 1mL |
| (Data compiled from multiple sources)[2][19] |
Guide 2: Chemical Contamination
Issue: Your experiments yield inconsistent results, or you suspect the presence of heavy metals, pesticides, or mycotoxins.
Troubleshooting Steps:
-
Source Verification: Whenever possible, obtain a certificate of analysis (CoA) for your raw plant material that includes testing for heavy metals and pesticides.[10]
-
Analytical Testing: If a CoA is unavailable or you suspect contamination, consider sending a sample of your extract for analytical testing. Common methods include:
-
Heavy Metals: Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[10]
-
Pesticides: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry.[5]
-
Mycotoxins: HPLC with fluorescence detection or ELISA-based methods.
-
-
Prevention:
-
Sourcing: Source plant materials from reputable suppliers who follow Good Agricultural and Collection Practices (GACP).[20]
-
Washing: Thoroughly wash raw plant material with purified water to remove surface contaminants before processing.
-
The following table provides a summary of permissible limits for heavy metals in herbal drugs and supplements from various regulatory bodies.
| Heavy Metal | WHO Limit (mg/kg) | European Pharmacopoeia (mg/kg) |
| Lead (Pb) | 10.0 | 3.0 |
| Cadmium (Cd) | 0.3 | 1.0 |
| Mercury (Hg) | Not established | 0.1 |
| Arsenic (As) | Not established | - |
| (Data compiled from multiple sources)[3][21][22][23] |
Guide 3: Endotoxin (B1171834) Contamination
Issue: You are working with cell cultures, particularly immune cells, and observe an unexpected inflammatory response after applying your herbal extract.
Troubleshooting Steps:
-
Endotoxin Testing: The most common method for detecting endotoxins is the Limulus Amebocyte Lysate (LAL) assay.[24][25] This test is highly sensitive and can quantify the amount of endotoxin in your sample.
-
Prevention and Removal:
-
Use Endotoxin-Free Materials: Utilize endotoxin-free water, glassware, and plasticware throughout your extraction and experimental procedures.
-
Aseptic Technique: Strict aseptic technique is crucial to prevent the introduction of Gram-negative bacteria.[14]
-
Endotoxin Removal Kits: If your extract is contaminated, commercially available endotoxin removal columns can be used to reduce endotoxin levels.
-
Visualizations
Caption: A logical workflow for troubleshooting contamination in herbal extract experiments.
Caption: Workflow for aseptic preparation of herbal extracts to minimize contamination.
References
- 1. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 2. Microbiological acceptance criteria, specifications of herbal drugs and herbal drug preparations in various pharmacopoeias: a global scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 3. martin-bauer.it [martin-bauer.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Current technologies to endotoxin detection and removal for biopharmaceutical purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. Ensuring Purity: Quality Control Measures for Plant Extracts [plantextractwholesale.com]
- 11. benchchem.com [benchchem.com]
- 12. masi.eu [masi.eu]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Aseptic Techniques | Pharmlabs [pharmlabs.unc.edu]
- 15. Effects of different sterilization methods of herbal formula on phytochemical compounds and antibacterial activity against mastitis-causing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of aqueous extracts of plants [protocols.io]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. Microbial contamination in herbal medicines: a serious health hazard to elderly consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. supplysidesj.com [supplysidesj.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Heavy Metal Contaminations in Herbal Medicines: Determination, Comprehensive Risk Assessments, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Endotoxin Contamination and Reaction Interfering Substances in the Plant Extract Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Immunomodulatory Activities of Echinacea purpurea and Echinacea angustifolia
Guide for Researchers and Drug Development Professionals
Echinacea (B1179865), a genus of herbaceous flowering plants in the daisy family, has a long history of traditional use for modulating the immune system, particularly for the treatment and prevention of respiratory infections. Among the nine species, Echinacea purpurea and Echinacea angustifolia are the most extensively researched and utilized for their medicinal properties.[1] While both species are known for their immune-enhancing effects, they exhibit distinct phytochemical profiles that result in different biological activities. This guide provides an objective comparison of their immunomodulatory activities, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and professionals in the field of drug development.
Phytochemical Composition: A Tale of Two Species
The immunomodulatory effects of Echinacea are attributed to a complex interplay of several classes of active compounds.[2] The relative concentrations of these constituents vary significantly between E. purpurea and E. angustifolia, which is a critical factor in their distinct mechanisms of action.[3] Key bioactive compounds include alkamides, caffeic acid derivatives (such as cichoric acid and echinacoside), and polysaccharides.[4]
E. angustifolia is noted for its high concentration of alkamides and the caffeic acid derivative echinacoside.[3][5] Conversely, E. purpurea is characterized by a higher concentration of polysaccharides and contains cichoric acid as its main caffeic acid derivative, with negligible amounts of echinacoside.[3][5][6] Alkamides, which are lipophilic, are considered major contributors to the immunomodulatory effects and are known to be bioavailable.[7][8][9]
| Bioactive Compound | Echinacea purpurea | Echinacea angustifolia | Primary Immunomodulatory Role |
| Alkamides | Present in roots and aerial parts[8] | High concentration, especially in roots[6][8] | Modulate cytokine production via CB2 receptor binding; anti-inflammatory effects.[2][7] |
| Polysaccharides | Higher concentration[5] | Lower concentration | Activate macrophages and natural killer (NK) cells; stimulate phagocytosis.[2][10] |
| Cichoric Acid | Main caffeic acid derivative[3] | Largely absent or in low amounts | Enhances phagocytosis; possesses antioxidant and antiviral properties.[11][12] |
| Echinacoside | Not detected[3] | Main caffeic acid derivative[3] | Antibiotic and antimicrobial properties.[5][13] |
Mechanisms of Immunomodulation
Both species modulate innate and adaptive immunity through various mechanisms, including the activation of phagocytes, modulation of cytokine and chemokine production, and stimulation of lymphocytes.[2][3]
Key Immunomodulatory Actions:
-
Activation of Innate Immunity: Echinacea extracts enhance the activity of macrophages, neutrophils, and Natural Killer (NK) cells.[2] This is achieved through mechanisms like increased phagocytosis, the process by which immune cells engulf pathogens.[11]
-
Cytokine Modulation: The bioactive compounds in Echinacea can either stimulate or suppress the production of key cytokines. Alkamides, for example, have been shown to bind to cannabinoid type 2 (CB2) receptors, which is a potential molecular mechanism for their immunomodulatory effects on pro-inflammatory cytokines.[7][8] Polysaccharides and caffeic acid derivatives can also influence the expression of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), IL-6, and IL-10.[14][15]
-
Modulation of Adaptive Immunity: Studies suggest that Echinacea can influence adaptive immune responses by affecting T-cell proliferation and antibody production.[3]
The immunomodulatory effects of Echinacea extracts are often mediated through the modulation of key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of inflammatory cytokines and chemokines.
Comparative Experimental Data
Direct comparative studies provide the most valuable insights into the differential effects of E. purpurea and E. angustifolia. The following tables summarize quantitative data from in vivo animal studies.
This table presents data on Concanavalin A (ConA)-stimulated splenocyte proliferation in mice treated orally with Echinacea extracts (130 mg/kg for 7 days). Proliferation was measured by [3H]-thymidine incorporation.
| Treatment Group | Proliferation (CPM ± SEM) | % Change vs. Vehicle | Statistical Significance (p-value) |
| Vehicle Control | 38,056 ± 3,111 | - | - |
| E. purpurea | 43,268 ± 4,509 | +13.7% | > 0.05 (Not Significant) |
| E. angustifolia | 56,121 ± 5,002 | +47.5% | < 0.05 |
| E. pallida | 54,302 ± 3,987 | +42.7% | < 0.05 |
| Source: Adapted from Zhai et al., 2007.[3][16] |
Observation: Extracts from E. angustifolia and E. pallida significantly enhanced T-cell proliferation, while E. purpurea showed a positive but non-significant trend.[3][16]
This table shows the production of various cytokines by ConA-stimulated splenocytes from mice treated with Echinacea extracts. Cytokine levels were measured by Cytometric Bead Array (CBA).
| Cytokine | E. purpurea (% Change vs. Vehicle) | E. angustifolia (% Change vs. Vehicle) | Key Finding |
| IFN-γ | +120% (p < 0.05) | +115% (p < 0.05) | Both species significantly increase IFN-γ, a key Th1 cytokine. |
| TNF-α | -45% (p < 0.05) | -55% (p < 0.05) | Both species significantly inhibit the pro-inflammatory cytokine TNF-α. |
| IL-1β | -40% (p < 0.05) | -50% (p < 0.05) | Both species significantly inhibit the pro-inflammatory cytokine IL-1β. |
| IL-10 | No significant change | +110% (p < 0.05) | E. angustifolia significantly increases the anti-inflammatory cytokine IL-10. |
| IL-4 | No significant change | +125% (p < 0.05) | E. angustifolia significantly increases the Th2 cytokine IL-4. |
| Source: Adapted from Zhai et al., 2007.[3][16] |
Observation: All tested Echinacea species demonstrated a shift away from pro-inflammatory responses by increasing IFN-γ while inhibiting TNF-α and IL-1β.[3][16] Notably, E. angustifolia showed a stronger anti-inflammatory and Th2-polarizing potential by also significantly increasing IL-10 and IL-4 production.[3][16]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
This protocol outlines a typical experimental workflow for assessing the systemic immunomodulatory effects of Echinacea extracts in mice.
-
Animals: Male BALB/c mice, 6-8 weeks old.[3]
-
Extract Administration: Alcohol extracts of Echinacea roots are prepared and administered daily via oral gavage at a specified dose (e.g., 130 mg/kg body weight) for a set period (e.g., 7 days).[3] A vehicle control group receives the solvent (e.g., 5% ethanol).
-
Sample Collection: After the treatment period, mice are euthanized. Spleen and peripheral blood are collected for immunological analysis.
-
Splenocyte Proliferation Assay:
-
Spleens are mechanically dissociated to create a single-cell suspension of splenocytes.
-
Red blood cells are lysed using an ACK lysis buffer.
-
Cells are washed, counted, and plated in 96-well plates at a density of 2 x 10^5 cells/well.
-
Cells are stimulated with a T-cell mitogen, such as Concanavalin A (ConA; 5 µg/mL), for 48-72 hours.
-
[3H]-thymidine (1 µCi/well) is added for the final 18 hours of culture.
-
Cells are harvested onto filter mats, and thymidine (B127349) incorporation is measured using a scintillation counter. Results are expressed as counts per minute (CPM).[3]
-
-
Cytokine Production Assay:
-
Splenocytes are cultured as described above with ConA stimulation.
-
After 48 hours, culture supernatants are collected.
-
Cytokine concentrations (e.g., IFN-γ, TNF-α, IL-4, IL-10) are quantified using either Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex Cytometric Bead Array (CBA) system with flow cytometry.[3]
-
This protocol is used to assess the direct effects of Echinacea extracts on macrophage function.
-
Cell Line: RAW 264.7 murine macrophage cell line.[12]
-
Cell Culture: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Phagocytosis Assay:
-
RAW 264.7 cells are plated in 96-well plates and allowed to adhere.
-
Cells are treated with various concentrations of Echinacea extracts (e.g., 200-400 µg/mL) for 24 hours.[12]
-
Fluorescently labeled particles (e.g., FITC-Zymosan or fluorescent microspheres) are added to the wells and incubated for 1-2 hours to allow for phagocytosis.
-
External fluorescence is quenched (e.g., with trypan blue), and cells are washed.
-
Internalized fluorescence is measured using a plate reader or visualized by fluorescence microscopy. Phagocytic activity can be quantified as the percentage of cells that have engulfed particles or the mean fluorescence intensity per cell via flow cytometry.[12]
-
-
Nitric Oxide (NO) Production:
-
RAW 264.7 cells are treated with Echinacea extracts, often in the presence of an inflammatory stimulus like Lipopolysaccharide (LPS).
-
After 24 hours, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.[17]
-
Conclusion and Future Directions
The available evidence clearly indicates that both Echinacea purpurea and Echinacea angustifolia are potent, wide-spectrum immunomodulators that affect both innate and adaptive immunity.[3] Their distinct phytochemical profiles, however, lead to notable differences in their biological effects.
-
Echinacea angustifolia , rich in alkamides and echinacoside, demonstrates a more pronounced effect on enhancing T-cell proliferation and promoting an anti-inflammatory cytokine profile, characterized by significant increases in IL-10 and IL-4.[3][16] This suggests it may have greater potential for applications requiring the dampening of excessive inflammatory responses.
-
Echinacea purpurea , with its higher polysaccharide and cichoric acid content, is a robust activator of innate immunity, including phagocytosis.[2][11] While its effect on T-cell proliferation was less potent in the cited study, it effectively increases IFN-γ and suppresses pro-inflammatory TNF-α and IL-1β, confirming its role as a powerful immune modulator.[3]
For drug development professionals, the choice between these species should be guided by the desired therapeutic outcome. E. angustifolia may be more suitable for developing therapies aimed at resolving inflammation, while E. purpurea could be prioritized for applications requiring a strong initial activation of innate immune defenses. Future research should focus on clinical trials that directly compare standardized extracts of both species to further elucidate their therapeutic relevance and optimize their use in evidence-based medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. Echinacea purpurea: Pharmacology, phytochemistry and analysis methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Innate and Adaptive Immune Functions by Multiple Echinacea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemistry, Mechanisms, and Preclinical Studies of Echinacea Extracts in Modulating Immune Responses to Bacterial and Viral Infections: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. healingleafapothecary.net [healingleafapothecary.net]
- 6. fifthray.co.uk [fifthray.co.uk]
- 7. The role of alkamides as an active principle of echinacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. scilit.com [scilit.com]
- 10. A Comparison of the Immunostimulatory Effects of Polysaccharides from Tetraploid and Diploid Echinacea purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caringsunshine.com [caringsunshine.com]
- 12. A standardized extract of Echinacea purpurea containing higher chicoric acid content enhances immune function in murine macrophages and cyclophosphamide-induced immunosuppression mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. herbalreality.com [herbalreality.com]
- 14. mdpi.com [mdpi.com]
- 15. Immunomodulators Inspired by Nature: A Review on Curcumin and Echinacea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eshop.treemed.cz [eshop.treemed.cz]
- 17. tandfonline.com [tandfonline.com]
Validating the Anti-inflammatory Effects of Echinacea in a Murine Model: A Comparative Guide
In the landscape of immunomodulatory and anti-inflammatory research, Echinacea has emerged as a prominent herbal candidate. This guide provides a comprehensive comparison of the anti-inflammatory effects of Echinacea with other natural compounds in lipopolysaccharide (LPS)-induced murine models of inflammation. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
Comparative Efficacy of Anti-inflammatory Agents
The following table summarizes the quantitative effects of Echinacea and alternative natural compounds on key pro-inflammatory cytokines in LPS-challenged murine models. This allows for a direct comparison of their anti-inflammatory potency.
| Treatment Group | TNF-α Reduction | IL-6 Reduction | IL-1β Reduction | Murine Model | Reference |
| Echinacea Polysaccharide (5 mg/kg) | Lowered | Lowered | Lowered | LPS-induced lung injury | [1] |
| Echinacea Polysaccharide (10 mg/kg) | Lowered | Lowered | Lowered | LPS-induced lung injury | [1] |
| Echinacea purpurea Extract (100 mg/kg) | Down-regulated COX-2 | - | - | Carrageenan-induced paw oedema | [2] |
| Ginger Extract | Inhibited | - | Inhibited | LPS-stimulated peritoneal macrophages | [1][3] |
| Dried Ginger (1000 mg/kg) | - | Significantly reduced | - | LPS-induced hepatic injury | [4] |
| Resveratrol (30 µM) | Suppressed | Suppressed | Suppressed | LPS-induced sepsis model | [5] |
| Resveratrol (30 mg/kg) | - | Suppressed | Suppressed | LPS-induced chronic neuroinflammation | [2] |
| Curcumin (B1669340) (20 mg/kg) | Inhibited | Inhibited | - | LPS-induced endotoxemia and airway inflammation | [6][7] |
| Quercetin (30 mg/kg) | Reduced expression | - | - | LPS-induced neuroinflammation | [8] |
| Green Tea Polyphenols | Reduced | Reduced | Reduced | LPS-induced inflammatory liver injury | [9] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.
LPS-Induced Lung Injury Model with Echinacea Polysaccharide
-
Animal Model: Male C57BL/6 mice.
-
Induction of Inflammation: A murine model of lung injury was induced by a single intraperitoneal injection of 2.5 mg/kg Lipopolysaccharide (LPS).
-
Treatment: Echinacea Polysaccharides (EP) were administered at doses of 5 mg/kg or 10 mg/kg.
-
Sample Collection and Analysis: After a predetermined time, mice were euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissues were collected. The levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the BALF and lung homogenates were measured using Enzyme-Linked Immunosorbent Assay (ELISA). Lung tissue was also processed for histological examination to assess pathological damage, and the lung wet/dry weight ratio and myeloperoxidase activity were determined.[1]
LPS-Induced Systemic Inflammation Model with Alternatives
-
Animal Model: ICR mice or other appropriate strains.
-
Induction of Inflammation: A single intraperitoneal injection of LPS (dose may vary, e.g., 10 mg/kg) is administered to induce a systemic inflammatory response.
-
Treatment:
-
Ginger Extract: Administered orally for three consecutive days prior to LPS challenge.[4]
-
Resveratrol: Administered, for instance, orally at 30 mg/kg for two weeks, with LPS injections during the final seven days.[2]
-
Curcumin: Administered orally at 20 mg/kg for three days before LPS injection.[6]
-
Quercetin: Injected intraperitoneally at 30 mg/kg for two weeks (one week prior to and one week co-treated with LPS).[8]
-
Green Tea Polyphenols: Administered intragastrically for 7 consecutive days before LPS stimulation.[9]
-
-
Sample Collection and Analysis: Blood serum and various tissues (e.g., liver, brain, lungs) are collected post-LPS challenge. Cytokine levels (TNF-α, IL-6, IL-1β) are quantified using ELISA. Tissue samples are often used for histological analysis and to measure markers of inflammation and oxidative stress.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of Echinacea and other natural compounds are mediated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: A typical experimental workflow for evaluating anti-inflammatory agents in a murine model.
Caption: The NF-κB signaling pathway and the inhibitory effect of Echinacea.
Caption: The MAPK signaling pathway and the inhibitory role of Echinacea.
Conclusion
The data presented in this guide demonstrate that Echinacea exhibits significant anti-inflammatory properties in murine models of LPS-induced inflammation. Its efficacy is comparable to other well-studied natural compounds such as curcumin and resveratrol. The primary mechanism of action for Echinacea appears to be the downregulation of pro-inflammatory cytokines through the inhibition of the NF-κB and MAPK signaling pathways. This comparative guide provides a solid foundation for further research into the therapeutic potential of Echinacea and its bioactive constituents in inflammatory diseases. The detailed protocols and pathway diagrams offer valuable tools for designing and interpreting future studies in this field.
References
- 1. Ginger extract inhibits LPS induced macrophage activation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol prevents cognitive impairment and hippocampal inflammatory response induced by lipopolysaccharide in a mouse model of chronic neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ginger extract inhibits LPS induced macrophage activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dried Ginger (Zingiber officinalis) Inhibits Inflammation in a Lipopolysaccharide-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Effect of Quercetin Against the Detrimental Effects of LPS in the Adult Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green tea polyphenols prevent lipopolysaccharide-induced inflammatory liver injury in mice by inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Echinacea Extract and Lipopolysaccharide in Macrophage Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Echinacea extract and lipopolysaccharide (LPS) on macrophage activation, supported by experimental data. The information is intended to assist researchers in understanding the distinct immunological responses elicited by these two agents.
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent and widely used immunostimulant for activating macrophages in vitro and in vivo.[1][2][3] It triggers a strong pro-inflammatory response, making it a benchmark for studying inflammatory processes.[3] Echinacea, a popular herbal remedy, is also known for its immunomodulatory properties, including its effects on macrophages.[4][5][6] However, the action of Echinacea is more complex, exhibiting both immunostimulatory and anti-inflammatory activities depending on the specific extract and experimental conditions.[5][7][8] This guide will dissect these differences to provide a clear comparison.
Comparative Data on Macrophage Activation
The following tables summarize the quantitative effects of Echinacea extracts and LPS on key markers of macrophage activation, including the production of cytokines and nitric oxide (NO).
Table 1: Effect on Tumor Necrosis Factor-alpha (TNF-α) Production
| Treatment | Cell Type | Concentration | Change in TNF-α Production | Reference |
| LPS | RAW 264.7 macrophages | 1 µg/mL | Significant increase | [7] |
| LPS + Echinacea purpurea extract (EP) | RAW 264.7 macrophages | LPS (0.1 µg/mL) + EP (10-200 µg/mL) | Dose-dependent inhibition of LPS-induced TNF-α | [5] |
| LPS + Echinacea Premium Liquid (EPL) | RAW 264.7 macrophages | LPS + EPL (2.0 µg/mL) | Significant decrease in LPS-stimulated TNF-α | [4][6] |
| LPS + Cichoric acid (from Echinacea) | RAW 264.7 macrophages | LPS + Cichoric acid (0.2 µg/mL) | Significant decrease in LPS-stimulated TNF-α | [4][6] |
| Echinacea purpurea extract (endotoxin-free) | Murine peritoneal macrophages | Not specified | Stimulation of TNF-α production | [9][10] |
| Echinacea purpurea aqueous extracts | Human monocyte-derived macrophages | 250 µg/mL | Drastic induction of TNF-α | [11][12][13] |
Table 2: Effect on Interleukin-6 (IL-6) Production
| Treatment | Cell Type | Concentration | Change in IL-6 Production | Reference |
| LPS | Macrophages | Not specified | Triggers abundant secretion | [1] |
| Echinacea purpurea extract (endotoxin-free) | Murine peritoneal macrophages | Not specified | Stimulation of IL-6 production | [9][10] |
| Echinacea purpurea aqueous extracts | Human monocyte-derived macrophages | 250 µg/mL | Drastic induction of IL-6 | [11][12][13] |
| Dichloromethanolic extracts of E. purpurea roots | LPS-stimulated macrophages | 100 µg/mL | 87.6% decrease in IL-6 production | [8] |
Table 3: Effect on Nitric Oxide (NO) Production
| Treatment | Cell Type | Concentration | Change in NO Production | Reference |
| LPS | RAW 264.7 macrophages | 1 µg/mL | Marked stimulation | [4][7] |
| LPS + Echinacea pallida extract (EPA) | RAW 264.7 macrophages | LPS (1 µg/mL) + EPA (100 µg/mL) | Significant dose-dependent inhibition | [5][7] |
| LPS + Echinacea purpurea extract (EP) | RAW 264.7 macrophages | LPS (1 µg/mL) + EP (100 µg/mL) | Significant dose-dependent inhibition | [5][7] |
| LPS + Echinacea angustifolia extract (EA) | RAW 264.7 macrophages | LPS (1 µg/mL) + EA (100 µg/mL) | Significant dose-dependent inhibition | [5][7] |
| LPS + Echinacea Premium Liquid alkylamide fraction (EPL AA) | RAW 264.7 macrophages | LPS + EPL AA (2.0 µg/mL) | Minor but significant inhibition | [4][6] |
| Echinacea purpurea extract (endotoxin-free) | Murine peritoneal macrophages | Not specified | Stimulation of NO production | [9][10] |
Signaling Pathways
The mechanisms by which LPS and Echinacea activate macrophages involve distinct signaling cascades.
Lipopolysaccharide (LPS) Signaling Pathway
LPS primarily activates macrophages through the Toll-like receptor 4 (TLR4) signaling pathway.[2][14] This interaction, facilitated by MD-2 and CD14, triggers downstream signaling cascades involving MyD88-dependent and TRIF-dependent pathways.[15] These pathways ultimately lead to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory genes.[1]
References
- 1. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of macrophage activation and deactivation by lipopolysaccharide: roles of the receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LPS stimulated macrophage: Significance and symbolism [wisdomlib.org]
- 4. Modulation of macrophage immune responses by Echinacea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Echinacea increases arginase activity and has anti-inflammatory properties in RAW 264.7 macrophage cells indicative of alternative macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Echinacea-induced macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Lipopolysaccharide triggers macrophage activation of inflammatory cytokine expression, chemotaxis, phagocytosis, and oxidative ability via a toll-like receptor 4-dependent pathway: validated by RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Co-cultured adventitious roots of Echinacea pallida and Echinacea purpurea inhibit lipopolysaccharide-induced inflammation via MAPK pathway in mouse peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Echinacea's antiviral effects across different viral strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral effects of Echinacea across a spectrum of viral strains, supported by experimental data. The information is intended to offer an objective overview for researchers and professionals in drug development, summarizing key findings on the reproducibility of Echinacea's antiviral properties.
Quantitative Analysis of Antiviral Activity
The antiviral efficacy of Echinacea extracts varies depending on the viral strain, the Echinacea species, the plant part used, and the extraction method. The following tables summarize quantitative data from various in vitro and clinical studies.
Table 1: In Vitro Antiviral Activity of Echinacea purpurea Extracts
| Viral Strain | Cell Line | Echinacea purpurea Preparation | Concentration for Significant Inhibition | Key Findings | Reference |
| Influenza A (H3N2, H5N1, H7N7), Influenza B | MDCK | Standardized alcoholic extract (Echinaforce®) | IC between 1.6 µg/ml to 50 µg/ml | Marked inhibition of viral infectivity.[1] | [1] |
| Rhinovirus | HeLaH1 | 70% ethanol (B145695) root extract | Significant reduction at 25 µg/mL; Complete inhibition at 75 µg/mL | Dose-dependent reduction in viral plaque formation.[2] | [2] |
| Influenza Virus | MCDK | 70% ethanol root extract | Significant reduction at 25 µg/mL; Complete inhibition at 75 µg/mL | Dose-dependent reduction in viral plaque formation.[2] | [2] |
| Herpes Simplex Virus (HSV-1, HSV-2) | Aqueous extracts | Not specified | Effective against both acyclovir-resistant and susceptible strains.[3] | [3] | |
| SARS-CoV-2 and variants (alpha, beta, gamma, delta, eta, omicron) | Echinaforce® extract (EF) | EC50 ranging from 3.62 to 12.03 µg/mL | Broadly inhibited the propagation of all investigated SARS-CoV-2 VOCs.[4] | [4] |
Table 2: Clinical Studies on the Efficacy of Echinacea in Respiratory Tract Infections
| Study Design | Participants | Intervention | Outcome | Key Findings | Reference |
| Randomized, Double-Blind, Controlled Clinical Trial | 473 patients with flu symptoms < 48 hours | Echinaforce® Hotdrink syrup vs. Oseltamivir (B103847) | Percentage of patients with mild or no symptoms | Similar recovery rates between the two groups at day 5 and 10.[5][6] | [5][6] |
| Randomized, Open, Controlled, Exploratory Clinical Study | 120 healthy volunteers | Echinaforce® (EF) prevention vs. control | Incidence of respiratory tract infections (RTIs) and viral load | EF treatment during acute episodes significantly reduced the overall virus load by ~99%.[7][8] | [7][8] |
| Randomized Controlled Trial | 755 adults | Echinaforce® extract (2400 mg daily) vs. placebo for 4 months | Incidence of enveloped virus infections | 24 enveloped virus infections in the Echinacea group vs. 47 in the placebo group.[9][10] | [9][10] |
| Randomized Controlled Trial | 203 children (4-12 years) | Echinaforce® extract (1200 mg) vs. control for 4 months | Incidence of enveloped virus infections and viral load | Reduced incidence of enveloped virus infections; viral loads in nasal secretions significantly reduced by 98.5%.[8][9] | [8][9] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for reproducibility and further research.
In Vitro Viral Plaque Assay for Rhinovirus and Influenza Virus
This protocol is based on a study investigating the effects of an Echinacea purpurea root extract on viral replication.[2]
-
Cell Culture: HeLaH1 cells for rhinovirus and Madin-Darby Canine Kidney (MDCK) cells for influenza virus are cultured to confluency in appropriate media.
-
Infection: Cell monolayers are infected with either rhinovirus or influenza virus.
-
Treatment: Immediately following infection, increasing concentrations of the Echinacea extract (0–125 μg/mL) are added to the cell cultures.
-
Incubation: The plates are incubated to allow for viral replication and plaque formation.
-
Visualization and Quantification: After incubation, the cell monolayers are stained (e.g., with crystal violet) to visualize the viral plaques. The number and size of plaques are quantified to determine the extent of viral inhibition at different extract concentrations.
Clinical Trial Protocol for Early Influenza Treatment
This protocol is summarized from a study comparing an Echinacea preparation to oseltamivir.[5][6]
-
Participant Recruitment: 473 patients from 29 primary care practices who exhibited flu symptoms for less than 48 hours were recruited.
-
Randomization: Patients were randomly assigned to one of two treatment groups.
-
Intervention:
-
Group 1: Received Echinaforce Hotdrink syrup for 10 days.
-
Group 2: Received oseltamivir for five days followed by a placebo for five days.
-
-
Primary Endpoint: The primary outcome measured was the percentage of patients with mild or no symptoms after one, five, and 10 days of treatment.
-
Data Analysis: The recovery rates between the two groups were compared at the specified time points.
Mechanisms of Antiviral Action: Signaling Pathways and Workflows
Echinacea appears to exert its antiviral effects through multiple mechanisms, including direct virucidal activity and immunomodulation.
Proposed Mechanism of Action Against Influenza Virus
Echinacea extracts have been shown to interfere with the initial stages of influenza virus infection.[1][11][12] The diagram below illustrates the proposed mechanism.
Caption: Echinacea's inhibition of influenza virus entry.
Experimental Workflow for Assessing Antiviral Efficacy
The following diagram outlines a general workflow for evaluating the antiviral properties of Echinacea extracts in vitro.
Caption: In vitro antiviral testing workflow.
Immunomodulatory Effects and Cytokine Regulation
Echinacea is also known for its immunomodulatory properties, which may contribute to its antiviral effects by influencing cytokine production.[3][13]
Caption: Echinacea's modulation of cytokine response.
References
- 1. avogel-company.ch [avogel-company.ch]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Broad Antiviral Effects of Echinacea purpurea against SARS-CoV-2 Variants of Concern and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 6. wholefoodsmagazine.com [wholefoodsmagazine.com]
- 7. Echinacea Purpurea For the Long-Term Prevention of Viral Respiratory Tract Infections During Covid-19 Pandemic: A Randomized, Open, Controlled, Exploratory Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Echinacea as a Potential Force against Coronavirus Infections? A Mini-Review of Randomized Controlled Trials in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. Echinacea—A Source of Potent Antivirals for Respiratory Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-viral properties and mode of action of standardized Echinacea purpurea extract against highly pathogenic avian Influenza virus (H5N1, H7N7) and swine-origin H1N1 (S-OIV) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. optimalhealthsystems.com [optimalhealthsystems.com]
Comparative study of liquid vs. tablet Echinacea formulation bioavailability
An examination of the pharmacokinetic profiles of liquid and tablet Echinacea formulations reveals comparable bioavailability of the key active constituents, the alkylamides. While minor differences in the rate of absorption exist, the overall exposure to these compounds appears to be similar between the two dosage forms.
A key concern for researchers and drug development professionals is the optimal delivery system for herbal extracts to ensure maximal therapeutic benefit. This guide provides a comparative analysis of the bioavailability of liquid versus tablet formulations of Echinacea, a widely used herbal medicine for immune support. The focus of this comparison is on the alkylamides, which are considered the primary bioactive markers for Echinacea preparations.[1]
Pharmacokinetic Data Summary
Two key human pharmacokinetic studies have directly compared the bioavailability of alkylamides from liquid and tablet Echinacea preparations. The data from these studies, focusing on the principal pharmacokinetic parameters of Cmax (maximum plasma concentration), Tmax (time to reach maximum concentration), and AUC (area under the curve, representing total drug exposure), are summarized below.
| Study (Year) | Formulation | Active Compound | Cmax (ng/mL) | Tmax (min) | AUC | Key Finding |
| Matthias et al. (2007)[2][3] | Liquid Extract | Tetraene Alkylamides | 136 ± 31 | 20 | Not Significantly Different | No significant difference in bioavailability of alkylamides between liquid and tablet forms.[2][3] |
| Tablet | Tetraene Alkylamides | 114 ± 59 | 30 | Not Significantly Different | Tmax was slightly delayed for the tablet, likely due to the need for disintegration.[2][3] | |
| Woelkart et al. (2006)[4][5] | Liquid Tincture | Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides | 0.40 | 30 | - | The liquid form resulted in a higher peak concentration that was reached more quickly than the tablet form.[4][5] |
| Tablet | Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides | 0.12 | 45 | - | Despite differences in Cmax and Tmax, both formulations showed similar effects on immune parameters.[5] |
Note: The studies utilized different Echinacea preparations and analytical methods, which may account for the variations in absolute Cmax values.
The study by Matthias and colleagues in 2007 indicated no significant differences in the overall bioavailability (as measured by AUC and Cmax) of tetraene alkylamides between a liquid and a tablet formulation.[2][3] A slight delay in the time to reach maximum concentration (Tmax) was observed for the tablet, which is expected as the tablet requires time to disintegrate before the active compounds can be absorbed.[2][3]
Similarly, a 2006 study by Woelkart and colleagues found that while a liquid tincture resulted in a higher and faster peak plasma concentration of the major alkylamides compared to a tablet formulation, both preparations elicited comparable effects on the immune system.[4][5] This suggests that despite the observed pharmacokinetic differences, the pharmacodynamic outcomes may be similar.
Experimental Protocols
The methodologies employed in the cited studies provide a framework for conducting comparative bioavailability research on herbal products.
Matthias et al. (2007) Study Protocol:
-
Study Design: A two-way crossover study in three human volunteers.[2][3]
-
Formulations:
-
Liquid: A 60% ethanol (B145695) extract containing a mixture of Echinacea purpurea root (300 mg/mL) and Echinacea angustifolia root (200 mg/mL).[2][3]
-
Tablet: Composed of the dried 60% ethanolic extracts of E. purpurea root (675 mg/tablet) and E. angustifolia root (600 mg/tablet).[2][3]
-
-
Dosing: Participants ingested either the liquid or tablet preparation.[6] A washout period was observed before crossing over to the other formulation.
-
Sample Collection: Blood samples were collected at various time points after administration.
-
Analytical Method: The concentration of tetraene alkylamides in plasma was quantified.
Woelkart et al. (2006) Study Protocol:
-
Study Design: A randomized, single-dose, crossover study involving 10 volunteers (8 test, 2 placebo).[4][5]
-
Formulations:
-
Sample Collection: Blood samples were collected to measure alkylamide content in serum.[4][5]
-
Analytical Method: Liquid chromatography-electrospray ionization-ion-trap mass spectrometry was used to determine the concentration of alkylamides in serum.[4][5]
References
- 1. Bioavailability of Echinacea Constituents: Caco-2 Monolayers and Pharmacokinetics of the Alkylamides and Caffeic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Echinacea alkylamide pharmacokinetics between liquid and tablet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability and pharmacokinetics of Echinacea purpurea preparations and their interaction with the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Echinacea's Efficacy in Respiratory Tract Infections: A Comparative Guide for Researchers
An objective analysis of clinical data and mechanisms of action of Echinacea (B1179865) preparations in the prevention and treatment of respiratory tract infections.
Introduction
Echinacea, a genus of herbaceous flowering plants in the daisy family, has long been a popular herbal remedy for the prevention and treatment of upper respiratory tract infections (RTIs), such as the common cold. Despite its widespread use, controversy has surrounded its clinical efficacy, largely due to the variability in preparations and the methodological quality of early studies. This guide provides a comprehensive comparison of the scientific evidence for researchers, scientists, and drug development professionals, focusing on quantitative data from key clinical trials, detailed experimental protocols, and the underlying mechanisms of action.
Comparative Efficacy of Echinacea Preparations
Numerous clinical trials and meta-analyses have investigated the effects of various Echinacea preparations on the incidence, duration, and severity of RTIs. The data consistently suggest that certain standardized extracts of Echinacea purpurea and Echinacea angustifolia can offer prophylactic and therapeutic benefits. However, the magnitude of these effects is dependent on the specific preparation, dosage, and patient population.
Prophylactic (Preventive) Efficacy
Meta-analyses of randomized controlled trials (RCTs) have demonstrated a statistically significant effect of Echinacea in preventing RTIs.
| Efficacy Outcome | Key Findings | Risk Ratio (RR) / Odds Ratio (OR) [95% CI] | References |
| Incidence of RTIs | Significant reduction in the occurrence of RTIs with Echinacea use. | RR: 0.649 [0.545–0.774] | [1] |
| Recurrent RTIs | Halved the risk of recurrent infections in individuals with higher susceptibility. | RR: 0.501 [0.380–0.661] | [1] |
| Virologically Confirmed Recurrent Infections | Significant preventive effects observed. | RR: 0.420 [0.222–0.796] | [1] |
| RTI Complications (Pneumonia, Otitis Media, Tonsillitis) | Reduced risk of complications. | RR: 0.503 [0.384–0.658] | [1] |
| Antibiotic Usage in Children | Significant reduction in antibiotic prescriptions. | OR: 0.52 [0.30–0.91] | [2][3] |
Therapeutic (Treatment) Efficacy
The evidence for Echinacea's effectiveness in treating active RTIs is more varied, with some studies showing a modest reduction in symptom duration and severity.
| Efficacy Outcome | Key Findings | Mean Difference / Symptom Score Reduction | References |
| Symptom Severity | Reduced total daily symptom scores compared to placebo. | 23.1% lower in the Echinacea group. | [4] |
| Illness Duration | A minor, non-statistically significant decrease in illness duration. | Mean difference of 0.53 days. | [5] |
| Symptom Improvement (E. purpurea root extract) | Significant improvement in symptom scores at days 3 and 8. | Approximately 20% benefit at day 3, widening to 50% at day 8. | [6] |
Experimental Protocols of Key Clinical Trials
The variability in clinical outcomes can be attributed to the diverse methodologies employed in different studies. Below are the protocols of three representative RCTs.
Jawad et al. (2012): Prophylactic Use of Echinacea purpurea[7]
-
Objective: To investigate the safety and efficacy of an Echinacea purpurea extract in preventing common cold episodes.
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 755 healthy subjects.
-
Intervention: An alcohol extract from freshly harvested E. purpurea (95% herba and 5% root) or placebo for 4 months.
-
Dosage: Not explicitly stated in the abstract, but consistent with prophylactic use.
-
Primary Outcome Measures: Incidence of cold episodes, duration of episodes, and safety. Nasal secretions were collected during acute colds for viral analysis.
-
Key Findings: Echinacea reduced the total number of cold episodes, the cumulative number of episode days, and the need for pain-killer medication. It was particularly effective against enveloped viruses and in individuals with recurrent infections. The safety profile was comparable to placebo.
Goel et al. (2004): Treatment of the Common Cold with a Standardized Echinacea Preparation[4]
-
Objective: To test the efficacy of a standardized Echinacea formulation (Echinilin) in reducing the severity and duration of the common cold.
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 282 subjects aged 18-65 years with a history of two or more colds in the previous year.
-
Intervention: Echinilin, a formulation from freshly harvested Echinacea purpurea standardized for alkamides (0.25 mg/mL), cichoric acid (2.5 mg/mL), and polysaccharides (25 mg/mL), or placebo.
-
Dosage: 10 doses on the first day of symptoms, followed by four doses per day for the next 6 days.
-
Primary Outcome Measures: Severity of symptoms (rated on a 10-point scale) and duration of the cold.
-
Key Findings: The total daily symptom scores were 23.1% lower in the Echinilin group compared to the placebo group. The response rate to treatment was consistently higher in the Echinacea group.
Cohen et al. (2004): Prevention of RTIs in Children[8][9]
-
Objective: To evaluate the effectiveness and safety of a preparation containing Echinacea, propolis, and vitamin C in preventing RTIs in children.
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: 430 children aged 1 to 5 years.
-
Intervention: An herbal preparation (Chizukit) containing 50 mg/mL of Echinacea (E. purpurea aerial parts and E. angustifolia roots), 50 mg/mL of propolis, and 10 mg/mL of vitamin C, or a placebo elixir for 12 weeks.
-
Dosage: 5.0 mL twice daily for children aged 1-3 years and 7.5 mL twice daily for children aged 4-5 years.
-
Primary Outcome Measures: Number of illness episodes, number of episodes per child, and number of days with fever.
-
Key Findings: The treatment group showed a 55% reduction in the number of illness episodes, a 50% reduction in the number of episodes per child, and a 62% reduction in the number of days with fever compared to the placebo group.
Mechanisms of Action
The therapeutic and prophylactic effects of Echinacea are attributed to its complex interplay of active compounds that exert both immunomodulatory and direct antiviral effects. The primary classes of active constituents include alkamides, caffeic acid derivatives (such as cichoric acid), and polysaccharides.
Immunomodulatory Effects
Echinacea preparations have been shown to modulate the activity of the innate and adaptive immune systems.
-
Macrophage Activation: Alkamides can stimulate alveolar macrophage function, enhancing their phagocytic activity.
-
Cytokine Modulation: Echinacea extracts can influence the production of various cytokines. For instance, alkamides have been shown to induce the de novo synthesis of tumor necrosis factor-alpha (TNF-α) mRNA in macrophages.[7] Polysaccharides from Echinacea can alleviate lung injury by inhibiting the release of pro-inflammatory cytokines like TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β).[8]
-
Signaling Pathway Interactions: The immunomodulatory effects are mediated through various signaling pathways. Alkamides can interact with cannabinoid receptor 2 (CB2) and modulate signaling pathways involving p38/MAPK, JNK, and NF-κB.[7] Polysaccharides have been shown to inhibit the TLR4/NF-κB signaling pathway.[8]
Antiviral Effects
In addition to modulating the immune response, certain Echinacea compounds have demonstrated direct antiviral activity against a range of respiratory viruses.
-
Inhibition of Viral Entry: Cichoric acid, a prominent caffeic acid derivative in Echinacea, has been shown to inhibit the neuraminidase and hemagglutinin activity of influenza viruses, which are crucial for viral entry into and release from host cells.[9]
-
Inhibition of Viral Replication: Studies have shown that chicoric acid can interfere with the influenza virus life cycle, potentially by inhibiting key viral proteins like RNA polymerase subunits.[10] Dodeca-2E,4E-Dienoic acid isobutylamide, an alkylamide, has shown potent antiviral activity against rhinovirus and influenza virus.[11]
-
Broad-Spectrum Activity: Echinacea purpurea extracts have shown activity against various enveloped viruses, including influenza A and B, respiratory syncytial virus (RSV), and coronaviruses.[12]
Experimental Workflow for a Typical RCT
The following diagram illustrates a generalized workflow for a randomized controlled trial investigating the efficacy of Echinacea for RTIs.
Conclusion
The body of evidence from randomized controlled trials and meta-analyses supports the use of specific, high-quality, and standardized Echinacea preparations for the prevention of respiratory tract infections, particularly in susceptible individuals. The efficacy of Echinacea as a treatment for active RTIs is less consistent but may offer a modest reduction in symptom severity and duration. The observed clinical effects are underpinned by a combination of immunomodulatory and direct antiviral mechanisms of action of its active constituents.
For drug development professionals, the key takeaway is the critical importance of standardization of Echinacea extracts. The variability in active compounds across different species, plant parts, and extraction methods likely accounts for the heterogeneity in clinical trial outcomes. Future research should focus on well-characterized extracts with defined concentrations of key bioactive markers, such as alkamides and cichoric acid, to ensure consistent and reproducible clinical effects. Further elucidation of the specific molecular targets and signaling pathways will also be instrumental in optimizing the therapeutic potential of Echinacea-based products.
References
- 1. Echinacea reduces the risk of recurrent respiratory tract infections and complications: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Echinacea reduces antibiotic usage in children through respiratory tract infection prevention: a randomized, blinded, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echinacea reduces antibiotic usage in children through respiratory tract infection prevention: a randomized, blinded, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of a standardized echinacea preparation (Echinilin) for the treatment of the common cold: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acpjournals.org [acpjournals.org]
- 6. cdn.mdedge.com [cdn.mdedge.com]
- 7. Echinacea alkylamides modulate TNF-alpha gene expression via cannabinoid receptor CB2 and multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Echinacea polysaccharide alleviates LPS-induced lung injury via inhibiting inflammation, apoptosis and activation of the TLR4/NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Echinacea purpurea and Alkylamides on Respiratory Virus Replication and IL-8 Expression In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Echinacea—A Source of Potent Antivirals for Respiratory Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
Echinacea vs. Synthetic Immunomodulators: An In Vitro Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro immunomodulatory effects of Echinacea extracts versus common synthetic immunomodulators. The information is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.
The innate and adaptive immune systems are complex networks that defend the host against pathogens. Immunomodulators, substances that can enhance or suppress immune responses, are of significant interest for therapeutic applications, ranging from vaccine adjuvants to treatments for autoimmune diseases and cancer.[1][2] Natural products, such as extracts from Echinacea species, have a long history of use for their purported immune-stimulating properties.[1] In parallel, synthetic immunomodulators, often designed to target specific pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), offer a more targeted approach to immune modulation.[3][4] This guide focuses on the in vitro comparison of Echinacea with several key synthetic immunomodulators: CpG oligodeoxynucleotides (CpG ODN), imiquimod (B1671794), resiquimod, and polyinosinic:polycytidylic acid (poly I:C).
Data Presentation: Quantitative Comparison of Immunomodulatory Effects
The following tables summarize the in vitro effects of Echinacea extracts and selected synthetic immunomodulators on key immune parameters. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources. Experimental conditions such as cell type, concentration of the immunomodulator, and incubation time can significantly influence the results.
Table 1: Comparison of Effects on Lymphocyte Proliferation
| Immunomodulator | Cell Type | Concentration | Result | Citation |
| Echinacea purpurea | Ovine PBMCs | Not specified | Proliferative response induced | [5] |
| CpG ODN (Class B) | Ovine PBMCs | Not specified | Proliferative response induced | [5] |
| CpG ODN (Class A) | Ovine PBMCs | Not specified | No significant proliferative response | [5] |
| Poly I:C | Human PBMCs | 4 mg/m² (in vivo admin) | Depressed proliferation in response to concanavalin (B7782731) A | [6] |
Table 2: Comparison of Effects on Cytokine Production
| Immunomodulator | Cell Type | Cytokine(s) Increased | Cytokine(s) Decreased | Citation |
| Echinacea purpurea | Murine Macrophages (RAW 264.7) | TNF-α, IL-6 | - | [7] |
| CpG ODN | Human PBMCs | IFN-α, IL-6, TNF-α | IL-5 | [4][8] |
| Imiquimod | Human PBMCs | IFN-α, TNF-α, IL-1β, IL-6, IL-1α, IL-1RA, IL-10, GM-CSF, G-CSF, MIP-1α | IL-5 | [9][10] |
| Resiquimod (R-848) | Human AML cells, Human PBMCs | Proinflammatory cytokines (MHC molecules also increased) | - | [9] |
| Poly I:C | Human PBMCs (from severe asthma patients) | Robust induction of interferon pathways | - | [11] |
| Synthetic TLR4 agonist (GLA) | Human Macrophages | Cytokine production | - | [2] |
Table 3: Comparison of Effects on Phagocytosis
| Immunomodulator | Cell Type | Assay Method | Result | Citation |
| Echinacea purpurea | Murine Macrophages | Not specified | Stimulation of phagocytosis | [7] |
| Resiquimod (R-848) | Murine Macrophages (M2 type) | Antibody-dependent cellular phagocytosis (ADCP) | Increased ADCP response | [12] |
| Various immunomodulators | Human PMN cells, Murine Macrophages (J774.2) | Ingestion of yeast cells | Can be used to screen for phagocytic activity | [13][14] |
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below. These protocols are based on established methods and can be adapted for specific research needs.
Lymphocyte Proliferation Assay (MTT Method)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed lymphocytes (e.g., peripheral blood mononuclear cells - PBMCs) in a 96-well plate at a density of 1 x 10⁵ to 1 x 10⁶ cells/well in 100 µL of complete culture medium.[15][16]
-
Treatment: Add the immunomodulator (Echinacea extract or synthetic modulator) at various concentrations to the wells. Include a positive control (e.g., phytohemagglutinin - PHA) and a negative control (medium alone).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[17]
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.[15][18]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[15]
-
Absorbance Reading: Incubate the plate for another 4 hours to overnight at 37°C.[15][18] Measure the absorbance at 570 nm with a reference wavelength of 620 nm using a microplate reader.[17]
Cytokine Production Assay (ELISA)
This assay quantifies the concentration of specific cytokines secreted into the cell culture supernatant.
-
Cell Culture and Stimulation: Culture immune cells (e.g., PBMCs or macrophages) in 24- or 96-well plates and stimulate with the desired immunomodulators for a specified period (e.g., 24-48 hours).[19][20]
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.
-
ELISA Plate Coating: Coat the wells of a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.[21]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[19]
-
Sample and Standard Incubation: Add diluted standards and experimental supernatants to the wells and incubate for 2 hours at room temperature.[19][21]
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP). Incubate for 30 minutes at room temperature.[21]
-
Substrate Addition: Wash the plate and add a suitable substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).[21]
-
Stop Reaction and Read: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[21]
Phagocytosis Assay (Neutral Red Method)
This assay quantifies the phagocytic activity of macrophages by measuring the uptake of the vital dye Neutral Red by yeast cells that have been phagocytosed.
-
Macrophage Seeding: Seed macrophages (e.g., RAW 264.7 or primary macrophages) in a 96-well plate and allow them to adhere.
-
Treatment: Treat the macrophages with the immunomodulators for a predetermined time.
-
Yeast Preparation: Prepare a suspension of heat-killed yeast (e.g., Saccharomyces cerevisiae) and opsonize them with serum if necessary.
-
Phagocytosis: Add the yeast suspension to the macrophage culture and incubate for 1-2 hours to allow for phagocytosis.
-
Removal of Non-phagocytosed Yeast: Gently wash the wells with PBS to remove any yeast that have not been engulfed.
-
Staining: Add a solution of Neutral Red (e.g., 0.075%) and incubate for 30 minutes.
-
Destaining: Wash the cells to remove excess dye and then add a destaining solution (e.g., 50% ethanol, 1% acetic acid) to extract the dye from the phagocytosed yeast within the macrophages.[22]
-
Absorbance Reading: Measure the absorbance of the destained solution at approximately 540 nm.
Mandatory Visualization: Signaling Pathways
The immunomodulatory effects of both Echinacea and synthetic modulators are mediated through the activation of specific intracellular signaling pathways, leading to the production of cytokines and other immune mediators.
Echinacea Signaling Pathways
The diverse phytochemicals in Echinacea extracts, including alkamides, polysaccharides, and caffeic acid derivatives, are thought to activate multiple signaling pathways.[8][23] Polysaccharides can activate macrophages, potentially through TLRs, leading to the activation of NF-κB and MAPK pathways. Alkamides have been shown to modulate cytokine gene expression.
References
- 1. Plant Derived Immunomodulators; A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Plant-Derived Immunomodulatory Agents: Hopes as an Alternative Medicine in the Management of Immune-Related Disorders | Traditional and Integrative Medicine [jtim.tums.ac.ir]
- 3. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Innate immune responses induced by CpG oligodeoxyribonucleotide stimulation of ovine blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A standardized extract of Echinacea purpurea containing higher chicoric acid content enhances immune function in murine macrophages and cyclophosphamide-induced immunosuppression mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. Single-cell characterization of a model of poly I:C-stimulated peripheral blood mononuclear cells in severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing antibody-dependent cellular phagocytosis by Re-education of tumor-associated macrophages with resiquimod-encapsulated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of Cytokine Mix-, Imiquimod-, and Serum-Induced Monoculture and Lipopolysaccharide- and Interferon Gamma-Treated Co-Culture to Establish In Vitro Psoriasis-like Inflammation Models | MDPI [mdpi.com]
- 14. In vitro response of phagocytic cells to immunomodulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. researchhub.com [researchhub.com]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mpbio.com [mpbio.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. re-place.be [re-place.be]
- 23. mdpi.com [mdpi.com]
Echinacea's Immunomodulatory Activity: A Comparative Analysis in Human and Murine Primary Immune Cells
A guide for researchers and drug development professionals.
Executive Summary
Echinacea, a widely utilized herbal supplement, is reputed for its immune-boosting properties. This guide provides a cross-validation of Echinacea's activity on primary immune cells from both human and murine sources, offering a comparative perspective for researchers in immunology and drug development. While direct comparative studies are limited, this document synthesizes available data on key immune parameters, including cytokine production, immune cell activation, and proliferation. The information is presented to facilitate an objective evaluation of Echinacea's immunomodulatory effects and to highlight the similarities and differences observed between human and murine models. This comparison is crucial for translating preclinical findings from animal models to human applications. The guide also includes detailed experimental protocols for key assays and visual representations of the primary signaling pathways involved in Echinacea's mechanism of action.
Data Presentation: Comparative Immunomodulatory Effects
The following tables summarize the observed effects of Echinacea extracts on various immune parameters in primary human and murine immune cells. It is important to note that these results are compiled from multiple studies using different Echinacea preparations (species, extraction methods) and experimental conditions, which may contribute to variability in the observed outcomes.
Table 1: Effect of Echinacea on Cytokine Production
| Cytokine | Human Primary Immune Cells | Murine Primary Immune Cells | References |
| Pro-inflammatory | |||
| TNF-α | ↑ (PBMCs)[1] / ↓ (rhinovirus-infected epithelial cells)[2] | ↓ (LPS-stimulated macrophages)[2] / ↑ (macrophages)[3] | [1][2][3] |
| IL-1β | ↑ (PBMCs)[1] | ↓ (mitogen-stimulated splenocytes)[4] | [1][4] |
| IL-6 | - | ↑ (macrophages) | [3] |
| IL-12 | - | ↑ (macrophages) | [3] |
| Th1/Th2 & Regulatory | |||
| IFN-γ | ↑ (PMA+I-stimulated T-cells)[5] | ↑ (mitogen-stimulated splenocytes)[4] / ↑ (anti-CD3-stimulated T-cells)[4] | [4][5] |
| IL-2 | ↔ (PBMCs)[1] / ↑ (PMA+I-stimulated T-cells)[5] | - | [1][5] |
| IL-4 | - | ↑ (E. angustifolia & E. pallida-treated splenocytes) | [4] |
| IL-10 | - | ↑ (E. angustifolia & E. pallida-treated splenocytes) | [4] |
Note: ↑ indicates an increase, ↓ indicates a decrease, and ↔ indicates no significant change. The specific cell type and stimulus are noted in parentheses where available.
Table 2: Effect of Echinacea on Immune Cell Activation and Proliferation
| Parameter | Human Primary Immune Cells | Murine Primary Immune Cells | References |
| NK Cell Cytotoxicity | ↑ (in vitro)[4] | ↑ (in vivo)[4] | [4] |
| Macrophage Phagocytosis | - | ↑ | [4] |
| T-Cell Proliferation | - | ↑ (Concanavalin A-stimulated splenocytes)[4] | [4] |
| B-Cell (Antibody) Response | - | ↑ (PFC response to sRBC)[4] | [4] |
| Dendritic Cell Maturation | ↓ (CD83 expression when treated before maturation factor)[6] | ↔ (splenic DCs in vivo)[6] | [6] |
Signaling Pathways
Echinacea's immunomodulatory effects are mediated through the activation of key signaling pathways within immune cells. The diagrams below illustrate the Toll-like Receptor 4 (TLR4) mediated activation of NF-κB and MAPK pathways, which are central to the pro-inflammatory and immunomodulatory responses induced by certain components of Echinacea, such as polysaccharides, particularly in macrophages.
Experimental Protocols
Isolation and Activation of Murine Peritoneal Macrophages
This protocol describes the elicitation and isolation of macrophages from the peritoneal cavity of mice, followed by in vitro activation.
Materials:
-
3% Brewer's thioglycollate medium
-
Sterile Dulbecco's Phosphate-Buffered Saline (dPBS)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Echinacea extract of interest
-
Lipopolysaccharide (LPS) as a positive control
-
Reagents for downstream assays (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines)
Procedure:
-
Elicitation: Inject 1-2 ml of sterile 3% thioglycollate medium into the peritoneal cavity of each mouse.
-
Harvesting: After 3-4 days, euthanize the mice and expose the peritoneal wall. Inject 5-10 ml of cold, sterile dPBS into the peritoneal cavity. Gently massage the abdomen and then aspirate the peritoneal fluid.
-
Cell Culture: Centrifuge the cell suspension, resuspend the pellet in complete RPMI-1640, and count the cells. Plate the cells at a desired density (e.g., 1 x 10^6 cells/ml) in multi-well plates.
-
Adherence: Incubate the cells for 2-4 hours at 37°C in a 5% CO2 incubator to allow macrophages to adhere.
-
Washing: Gently wash the wells with warm dPBS to remove non-adherent cells.
-
Activation: Add fresh complete medium containing the desired concentrations of Echinacea extract or LPS. Incubate for the desired time (e.g., 24-48 hours).
-
Analysis: Collect the culture supernatants for cytokine analysis (ELISA) and/or perform cell-based assays such as nitric oxide production (Griess assay) or phagocytosis assays.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and T-Cell Proliferation Assay
This protocol outlines the isolation of PBMCs from whole human blood and a subsequent T-cell proliferation assay.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
dPBS
-
Complete RPMI-1640 medium
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))
-
Echinacea extract of interest
-
Proliferation assay reagents (e.g., [3H]-thymidine or CFSE)
Procedure:
-
PBMC Isolation:
-
Dilute the whole blood 1:1 with dPBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and platelets, and collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs twice with dPBS by centrifugation.
-
Resuspend the final PBMC pellet in complete RPMI-1640 and perform a cell count.
-
-
T-Cell Proliferation Assay:
-
Plate the PBMCs at a density of 1-2 x 10^5 cells/well in a 96-well plate.
-
Add the desired concentrations of Echinacea extract and the mitogen (e.g., PHA at 5 µg/ml). Include appropriate controls (media alone, mitogen alone, Echinacea alone).
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
For [3H]-thymidine incorporation, add 1 µCi of [3H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto a filter mat and measure radioactivity using a scintillation counter.
-
For CFSE-based assays, pre-label the cells with CFSE before plating. After incubation, analyze the dilution of CFSE by flow cytometry.
-
References
- 1. cas.zju.edu.cn [cas.zju.edu.cn]
- 2. sanguinebio.com [sanguinebio.com]
- 3. Immunomodulators Inspired by Nature: A Review on Curcumin and Echinacea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune-enhancing Effects of Echinacea purpurea Extracts on RAW264.7 Cells via TLR4-mediated NF-κB and MAPKs Pathways -Journal of Physiology & Pathology in Korean Medicine | Korea Science [koreascience.kr]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Immune Cells Treated with Different Echinacea Extracts: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic and immunomodulatory effects of various Echinacea extracts on immune cells, supported by experimental data from multiple studies. The complex phytochemical composition of Echinacea preparations, which varies by species, plant part, and extraction method, results in a spectrum of activities, ranging from immunostimulatory to anti-inflammatory. Understanding these differential effects is crucial for targeted therapeutic development.
Data Summary: Gene and Protein Expression Analysis
The following tables summarize the quantitative and qualitative changes in key immune-related genes and proteins in response to treatment with different Echinacea extracts.
Table 1: Effects of Echinacea purpurea Root and Leaf Extracts on Murine Dendritic Cells
| Marker | E. purpurea Polysaccharide-Rich Root Extract | E. purpurea Alkylamide-Rich Leaf Extract | Reference |
| MHC class II | Increased Expression | Decreased Expression | [1][2] |
| CD86 | Increased Expression | Decreased Expression | [1][2] |
| CD54 (ICAM-1) | Increased Expression | Decreased Expression | [1] |
| IL-6 Secretion | Increased | No Effect | [1][2] |
| TNF-α Secretion | Increased | No Effect | [1][2] |
| COX-2 Activity | No Effect | Inhibited | [2] |
Table 2: Gene Expression Modulation in Human Dendritic Cells by E. purpurea Extracts
| Gene/Molecule | E. purpurea Root Extract | E. purpurea Stem + Leaf Extract | Reference |
| CD83 | Enhancing Effect | Inhibitory Effect | [3] |
| CCL3 (MIP-1α) | - | Down-regulated | [3] |
| CCL8 (MCP-2) | - | Down-regulated | [3] |
| CCR1 | - | Down-regulated | [3] |
| CCR9 | - | Down-regulated | [3] |
| CCL4 (MIP-1β) | Up-regulated | - | [3] |
| CCL2 (MCP-1) | Up-regulated | - | [3] |
Table 3: Cytokine Modulation by Different Echinacea Species in Human PBMCs
| Cytokine | E. angustifolia | E. purpurea | E. tennesseensis | E. pallida | Reference |
| IL-1β | Augmented | Augmented | Augmented | No Effect | [4] |
| TNF-α | Augmented | Augmented | Augmented | No Effect | [4] |
| IL-2 | No Effect | No Effect | No Effect | No Effect | [4] |
Table 4: Effects of a Standardized Echinacea purpurea Extract (Echinaforce®) on THP-1 Monocytes
| Pathway/Gene Group | Effect | Reference |
| Antiviral Innate Immunity Pathways | Triggered | [5][6] |
| Tonic IFN Signaling | Activated | [5][6] |
| Pattern Recognition Receptors | Activated | [5] |
| Chemokine Gene Expression | Regulated via tonic IFN | [6] |
| Endogenous Retroviral Sequences | Silenced via DNA hypermethylation | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Protocol 1: Murine Bone Marrow-Derived Dendritic Cell (BMDC) Culture and Treatment[1][2]
-
Cell Isolation and Culture: Bone marrow cells were flushed from the femurs and tibias of C57Bl/6 mice. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Extract Preparation: Echinacea purpurea root extracts (polysaccharide-rich) and leaf extracts (alkylamide-rich) were prepared and dissolved in a suitable solvent.
-
Cell Treatment: On day 6 of culture, immature BMDCs were treated with various concentrations of the Echinacea extracts for 48 hours.
-
Analysis:
-
Flow Cytometry: Cells were stained with fluorescently labeled antibodies against MHC class II, CD86, and CD54 to analyze surface marker expression.
-
ELISA: Supernatants were collected to measure the concentration of secreted cytokines such as IL-6 and TNF-α.
-
COX-2 Activity Assay: The enzymatic activity of cyclooxygenase-2 was measured in cell lysates.
-
Protocol 2: Human Monocyte-Derived Dendritic Cell (DC) Differentiation and Gene Expression Analysis[3]
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Monocytes were then purified from PBMCs.
-
DC Differentiation: Monocytes were cultured in RPMI-1640 medium supplemented with GM-CSF and IL-4 for 5-7 days to differentiate into immature DCs.
-
Extract Treatment: Differentiated DCs were treated with Echinacea purpurea root or stem plus leaf extracts.
-
Gene Expression Analysis:
-
RNA Extraction: Total RNA was extracted from the treated and control DCs.
-
DNA Microarray: A custom function-targeted DNA microarray was used to analyze the expression of immune-related genes.
-
Protocol 3: Transcriptome and Epigenome Profiling of THP-1 Monocytes[5][6]
-
Cell Culture and Treatment: The human monocytic cell line THP-1 was cultured in standard conditions. Cells were treated with a standardized Echinacea purpurea extract (Echinaforce®) for 48 hours.
-
Transcriptome Analysis:
-
RNA Sequencing: RNA was extracted, and library preparation was performed for whole-transcriptome sequencing.
-
Data Analysis: Differential gene expression analysis was conducted to identify up- and down-regulated genes. Pathway analysis was performed to identify affected signaling pathways.
-
-
Epigenome Analysis:
-
DNA Methylation Array: Genomic DNA was isolated, and genome-wide DNA methylation was assessed using the Illumina EPIC methylation array.
-
Visualizing Molecular Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows modulated by Echinacea extracts.
Caption: General experimental workflow for studying Echinacea's effects.
References
- 1. Echinacea pupurea extracts modulate murine dendritic cell fate and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinacea purpurea extracts modulate murine dendritic cell fate and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulatory effects of Echinacea purpurea extracts on human dendritic cells: a cell- and gene-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PHENETIC COMPARISON OF SEVEN Echinacea SPECIES BASED ON IMMUNOMODULATORY CHARACTERISTICS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Echinacea purpurea (L.) Moench treatment of monocytes promotes tonic interferon signaling, increased innate immunity gene expression and DNA repeat hypermethylated silencing of endogenous retroviral sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Echinacea purpurea (L.) Moench treatment of monocytes promotes tonic interferon signaling, increased innate immunity gene expression and DNA repeat hypermethylated silencing of endogenous retroviral sequences - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Echinacea Extraction Solvents: Maximizing Bioactive Yield
For researchers, scientists, and drug development professionals, the choice of extraction solvent is a critical first step in harnessing the therapeutic potential of Echinacea. This guide provides a comprehensive, data-driven comparison of various solvents for extracting the key bioactive compounds from Echinacea species, enabling informed decisions for research and development.
The efficacy of an Echinacea extract is intrinsically linked to its chemical composition, which is heavily influenced by the extraction method and, most importantly, the solvent used. The primary bioactive constituents of Echinacea fall into three main categories: phenolic compounds (such as cichoric acid and caftaric acid), alkamides, and polysaccharides. Each class of compounds exhibits different solubility properties, making the selection of an appropriate solvent paramount to maximizing the yield of desired molecules. This guide presents a head-to-head comparison of common extraction solvents, supported by experimental data, to elucidate the optimal choice for isolating these valuable compounds.
Comparative Analysis of Solvent Performance
The choice of solvent significantly impacts the extraction efficiency and the profile of bioactive compounds obtained from Echinacea. Below is a summary of quantitative data from various studies, highlighting the performance of different solvents in extracting key phytochemicals.
Phenolic Compounds
Phenolic compounds, particularly cichoric acid and caftaric acid, are significant contributors to the antioxidant and immunomodulatory effects of Echinacea. The polarity of the solvent plays a crucial role in their extraction.
| Solvent System | Plant Part | Key Phenolic Compound(s) | Yield/Concentration | Reference |
| 40% Ethanol (B145695) | Leaves & Roots | Cichoric Acid & Total Phenolics | High yield; 1022.43 mg/100g DW (leaves), 1011.32 mg/100g DW (roots) for total phenolics after 3 days maceration.[1][2] | [1][2] |
| 5% Acetic Acid | Flowers | Total Phenolics | High yield; 1696.05 mg/100g DW after 3 days maceration.[1][2] | [1][2] |
| Glycerol (B35011) | Flowers | Total Phenolics | Highest yield; 2796.94 mg/100g DW after 3 days maceration.[1][2] | [1][2] |
| Water | Flowers, Leaves & Roots | Total Phenolics | Poorest extraction efficiency for total phenolics across all plant parts.[1] | [1] |
| Water | Flowers | Total Phenolics | Highest efficiency for phenolic compounds from flowers.[3] | [3] |
| Methanol | Leaves | Total Flavonoids | Highest extraction of flavonoid compounds.[3] | [3] |
| 70% Ethanol | Aerial Parts | Total Phenolics & Flavonoids | Classical solvent extraction yielded 29% more phenolic compounds and 20% more flavonoids compared to ultrasound extraction.[4][5] | [4][5] |
| 50% Ethanol | Flowers | Total Phenolics | 182.08 mg CAE/g in the first extract of a multi-step extraction.[6] | [6] |
Alkamides
Alkamides are a group of lipophilic compounds known for their immunomodulatory properties, including the stimulation of phagocytosis. Their non-polar nature dictates the use of less polar solvents for efficient extraction.
| Solvent System | Plant Part | Key Alkamide(s) | Yield/Concentration | Reference |
| 74.5% Ethanol | Dry Roots | Dodecatetraenoic acid isobutylamides | Fully extracted within 2 days.[7] | [7] |
| 95% Ethanol | Fresh Roots | Various Alkamides | Effective for extraction, with specific yields depending on the alkamide.[7] | [7] |
| 50% Ethanol | Flowers | Dodeca-2E,4E,8Z,10(E/Z)-tetraenoic acid isobutylamide | 505.38 µg/g in the first extract of a multi-step extraction.[8] | [8] |
Polysaccharides
The large, water-soluble polysaccharides from Echinacea are primarily responsible for its immunostimulatory effects, including the activation of macrophages and natural killer cells.
| Solvent System | Plant Part | Key Polysaccharide(s) | Yield/Concentration | Reference |
| Water | Roots | Polysaccharide-containing complex (PSC) | Highest yield (53% total extract yield, 8.87% PSC).[9] Water is the most suitable extractant for PSCs.[9] | [9] |
| 40% Ethanol | Roots | Polysaccharide-containing complex (PSC) | Considered a "compromise" solvent, able to solubilize different components reasonably well.[9] | [9] |
| Water | Whole Plant | Echinacea purpurea polysaccharides (EPPS) | Extracted via water extraction and alcohol precipitation.[10][11] | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols based on the cited literature for the extraction of major bioactive compounds from Echinacea.
Maceration for Phenolic Compounds
This protocol is adapted from a study comparing different solvents for phenolic extraction.[1]
-
Plant Material Preparation: Roots, flowers, and leaves of Echinacea purpurea are dried and ground into a fine powder.
-
Solvent Preparation: Prepare solutions of 40% ethanol (v/v), 5% acetic acid (v/v), and pure glycerol. Deionized water is used as the aqueous solvent.
-
Extraction:
-
For flowers and leaves, combine 2.5 g of dried plant material with 70 mL of the chosen solvent in a flask (solid/liquid ratio of 1:28 w/v).
-
For roots, combine 7 g of dried root material with 50 mL of the chosen solvent (solid/liquid ratio of 1:7.14 w/v).
-
-
Maceration: Seal the flasks and allow them to stand at room temperature for a period of 3 to 9 days, with occasional agitation.
-
Filtration and Analysis: After the maceration period, filter the mixture to separate the liquid extract from the solid plant residue. The resulting liquid extract is then analyzed for its phenolic content using methods such as high-performance liquid chromatography (HPLC).
Ethanolic Extraction of Alkamides from Dry Roots
This protocol is based on a study comparing fresh and dry root extractions.[7]
-
Plant Material Preparation: Echinacea purpurea roots are dried in an oven at 50°C and then ground.
-
Solvent Preparation: Prepare a solution of 74.5% ethanol in water to account for the water content removed during drying.
-
Extraction:
-
Combine 16.6 g of dried root powder with 83 mL of the 74.5% ethanol solvent for a 1:5 (w/v) ratio, or with 179 mL for a 1:11 (w/v) ratio.
-
-
Maceration: The mixture is macerated for a specified period. The study suggests that the key bioactive dodecatetraenoic acid isobutylamides are fully extracted within 2 days.[7]
-
Separation and Analysis: The solvent is removed from the extracts using a hydraulic press. The extract is then analyzed for alkamide content, typically by HPLC-ESI-MS.
Aqueous Extraction of Polysaccharides
This protocol is a generalized method for extracting water-soluble polysaccharides.[9][12]
-
Plant Material Preparation: Dried and ground Echinacea roots are used as the starting material. A defatting step with a non-polar solvent like hexane (B92381) can be performed initially to remove lipids.[12]
-
Extraction: The plant material is extracted with distilled water, typically at a solid-to-solvent ratio of 1:10 (w/v). The extraction can be performed at elevated temperatures (e.g., 100°C) for a specified time (e.g., 60 minutes) with constant stirring.[12]
-
Precipitation: The aqueous extract is filtered, and the polysaccharides are precipitated by adding a water-miscible organic solvent, most commonly ethanol, to the filtrate.
-
Purification and Analysis: The precipitated polysaccharides are collected by centrifugation, washed, and then lyophilized. Further purification can be achieved using techniques like dialysis or size-exclusion chromatography.
Visualizing the Process and Pathways
To better illustrate the experimental and biological contexts, the following diagrams are provided.
Caption: Generalized experimental workflow for Echinacea extraction.
Caption: Simplified signaling pathway of Echinacea polysaccharides.
Conclusion
The selection of an optimal extraction solvent for Echinacea is highly dependent on the target class of bioactive compounds. For researchers aiming to isolate phenolic compounds, particularly from the flowers, glycerol and 5% acetic acid show exceptional promise, while 40% ethanol is highly effective for extracting phenolics from the leaves and roots.[1][2] For the extraction of lipophilic alkamides, higher concentrations of ethanol (e.g., 70-95%) are more suitable.[7] In contrast, for the isolation of immunostimulatory polysaccharides, water remains the solvent of choice due to their high polarity and solubility in aqueous media.[9][13] A 40% ethanol solution may serve as a good compromise for obtaining a broader spectrum of compounds.[9] This guide provides a foundational framework for researchers to select the most appropriate solvent system to maximize the yield of specific bioactive compounds from Echinacea, thereby facilitating further research into their therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Morphogenetic and Diurnal Variability in Phenolic and Flavonoid Content of Echinacea purpurea (L.) Moench: A Potential Source of Natural Anioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. Comparison of alkylamide yield in ethanolic extracts prepared from fresh versus dry Echinacea purpurea utilizing HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Effect of Extraction Methods on the Active Compounds and Antioxidant Properties of Ethanolic Extracts of Echinacea purpurea Flower | Semantic Scholar [semanticscholar.org]
- 9. Phytochemical Characterization of Purple Coneflower Roots (Echinacea purpurea (L.) Moench.) and Their Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polysaccharide from Echinacea purpurea reduce the oxidant stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Echinacea's Anxiolytic Potential: A Comparative Analysis Against Placebo
A review of clinical evidence suggests that specific preparations of Echinacea angustifolia may offer mild to moderate anxiolytic effects compared to placebo. These benefits are particularly noted in reducing psychic anxiety, with a rapid onset of action observed in some studies. The primary mechanism is thought to involve the modulation of the endocannabinoid system.
This guide provides a comprehensive comparison of the anxiolytic effects of Echinacea versus placebo, drawing on data from randomized controlled trials. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of phytomedicines for anxiety disorders.
Quantitative Data Summary
The following table summarizes the key quantitative findings from clinical trials investigating the anxiolytic effects of Echinacea preparations compared to placebo.
| Study (Year) | Echinacea Preparation | Dosage | Duration | Anxiety Scale | Echinacea Group Change | Placebo Group Change | Key Findings |
| Haller et al. (2020)[1][2] | Echinacea angustifolia root extract (Anxiofit-1/AnxioCalm) | 80 mg/day | 7 days | STAI-State | ~11 point decrease | ~3 point decrease | Statistically significant improvement in state anxiety over placebo (p<0.01).[2][3] The effect was rapid and persistent over a 3-week washout period.[1] |
| Haller et al. (2025)[4] | Standardized Echinacea angustifolia hydroalcoholic extract | 40 mg/day | Not Specified | HADS-A, HAM-A | Significant reduction | Not specified | Effectively reduces psychic anxiety, with effects comparable to conventional anxiolytics but with a more favorable safety profile.[4] |
| Lopresti & Smith (2021)[5][6] | Echinacea angustifolia extract (EP107™) | Not Specified | 6 weeks | CUXOS, PANAS | No significant difference from placebo on CUXOS. Significant increase in positive affect and decrease in negative affect on PANAS. | No significant difference from Echinacea on CUXOS. Significant reduction in negative affect on PANAS. | While not significantly different from placebo on the primary outcome (CUXOS), Echinacea did show improvements in emotional well-being.[6] |
| Unnamed Study (2025)[5][7] | Proprietary Echinacea extract (EP107™) | 40 mg/day | 6 weeks | HADS-A, HAM-A | Significant anxiety reduction on HADS-A. | Less reduction than Echinacea on HADS-A. | Echinacea significantly alleviated psychic anxiety (measured by HADS-A) compared to placebo.[5] No significant differences were seen on HAM-A, which focuses more on somatic symptoms.[5] |
Experimental Protocols
Haller et al. (2020): Double-Blind, Placebo-Controlled Trial
-
Objective: To investigate the anxiolytic effects of a standardized Echinacea angustifolia root extract.[1][2]
-
Participants: 64 healthy volunteers with State-Trait Anxiety Inventory (STAI) scores above 45 on either the state or trait subscale.[1][2]
-
Intervention: Participants were randomly assigned to receive either 40 mg of a standardized Echinacea angustifolia root extract (Anxiofit-1, marketed as AnxioCalm in the US) or a placebo, twice daily for 7 days.[2] This was followed by a 3-week washout period.[1][2]
-
Assessments: Anxiety was measured using the State-Trait Anxiety Inventory (STAI). The Beck Depression Inventory (BDI) and the Perceived Stress Scale (PSS) were also administered.[1][2]
-
Key Findings: The Echinacea group showed a significantly greater reduction in state anxiety scores compared to the placebo group.[1][2] The effect was noticeable within a few days and persisted through the washout period.[1] No significant effects were observed on trait anxiety, BDI, or PSS scores.[1][2]
Haller et al. (2025): Randomized, Double-Blind, Placebo-Controlled Clinical Study
-
Objective: To analyze the effects of a standardized preparation of Echinacea angustifolia on anxiety symptoms.[4]
-
Participants: 26 adult participants diagnosed with generalized anxiety disorder.[4]
-
Intervention: Participants were divided into two groups, one receiving 40 mg per day of a hydroalcoholic extract of Echinacea angustifolia roots (standardized for a specific alkamide composition), and the other receiving a placebo.[4]
-
Assessments: Anxiolytic efficacy was assessed using the Hospital Anxiety and Depression Scale – Anxiety Subscale (HADS-A) for psychic symptoms and the Hamilton Anxiety Rating Scale (HAM-A) for physical symptoms.[4]
-
Key Findings: The study suggests that the Echinacea preparation effectively reduces psychic anxiety.[4]
Proposed Mechanism of Action
The anxiolytic effects of Echinacea are believed to be mediated by the interaction of its alkamides with the endocannabinoid system.[4] These compounds show structural similarity to anandamide (B1667382), an endogenous cannabinoid.[3][4] The proposed signaling pathway involves:
-
CB1 Receptor Activation: Echinacea alkamides may bind to and activate cannabinoid 1 (CB1) receptors in the brain, which are involved in mood regulation.[4][8]
-
FAAH Inhibition: These alkamides may also inhibit the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of anandamide.[4][8] This inhibition leads to increased levels of anandamide in the brain.[1]
-
TRPV1 Receptor Interaction: There may also be an interaction with TRPV1 receptors, which are known to play a role in anxiety modulation.[4][8]
Caption: Proposed signaling pathway for the anxiolytic effects of Echinacea alkamides.
Experimental Workflow
The clinical trials assessing the anxiolytic effects of Echinacea generally follow a randomized, double-blind, placebo-controlled design. A typical workflow is illustrated below.
Caption: Generalized experimental workflow for a randomized controlled trial.
References
- 1. Echinacea extract shows mild anti-anxiety effects in RCT [nutraingredients.com]
- 2. Double-blind placebo controlled trial of the anxiolytic effects of a standardized Echinacea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Echinacea: A New Natural Solution for Anxiety - Gruppo FarmaImpresa [farmaimpresa.com]
- 5. mdpi.com [mdpi.com]
- 6. ABC Herbalgram Website [herbalgram.org]
- 7. examine.com [examine.com]
- 8. The Effects of Echinacea (EP107TM) on Anxiety: A Comparison of Anxiety Measures in a Randomized, Double Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the antioxidant capacity of various Echinacea species
For Researchers, Scientists, and Drug Development Professionals
The genus Echinacea, encompassing species such as Echinacea purpurea, Echinacea angustifolia, and Echinacea pallida, is widely recognized for its medicinal properties, particularly its role in supporting the immune system. A significant aspect of its therapeutic potential lies in its antioxidant capacity, which is attributed to a rich composition of phenolic compounds. This guide provides a comparative study of the antioxidant capacities of these three prominent Echinacea species, supported by experimental data to aid in research and development.
Quantitative Comparison of Antioxidant Capacity
The antioxidant potential of Echinacea species is largely linked to their content of phenolic compounds, such as cichoric acid, caftaric acid, echinacoside, and verbascoside.[1][2] The concentration of these compounds varies among the different species, leading to differences in their antioxidant efficacy. The following table summarizes key quantitative data from comparative studies.
| Parameter | Echinacea purpurea | Echinacea angustifolia | Echinacea pallida | Source |
| DPPH Radical Scavenging Activity (EC50, µg/mL) | 134 | 231 | 167 | [3] |
| Total Phenolic Content (mg/g of root) | 23.23 | 10.49 | 17.83 | [3] |
| Alcohol Extract Scavenging Capacity (Root) | 4.45 | 2.83 | 2.79 | [4] |
| Alcohol Extract Scavenging Capacity (Leaf) | 1.55 | 1.13 | 1.33 | [4] |
Lower EC50 values indicate higher antioxidant activity. The units for "Alcohol Extract Scavenging Capacity" were not specified in the referenced abstract.
Generally, studies indicate that the antioxidant activity of these three species follows the order of E. purpurea > E. pallida > E. angustifolia, which corresponds with their total phenolic content.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of standard protocols used to assess the antioxidant capacity of Echinacea extracts.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured at 517 nm.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
Echinacea extract of varying concentrations
-
Methanol (as a blank)
-
Ascorbic acid or Trolox (as a positive control)
-
-
Procedure:
-
A small volume of the Echinacea extract is added to a methanolic solution of DPPH.
-
The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated.
-
The EC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation.
-
Principle: The pre-formed blue-green ABTS radical cation is reduced by antioxidants to its colorless neutral form. The change in absorbance is measured at 734 nm.
-
Reagents:
-
ABTS solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
Echinacea extract of varying concentrations
-
Ethanol (B145695) or phosphate (B84403) buffer
-
Trolox (as a standard)
-
-
Procedure:
-
The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
The ABTS radical solution is diluted with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
The Echinacea extract is added to the diluted ABTS radical solution.
-
After a set incubation period (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Principle: Antioxidants quench peroxyl radicals, thus preserving the fluorescence of a probe (commonly fluorescein). The fluorescence decay is monitored over time.
-
Reagents:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Echinacea extract of varying concentrations
-
Phosphate buffer (pH 7.4)
-
Trolox (as a standard)
-
-
Procedure:
-
The Echinacea extract is mixed with the fluorescein solution in a black microplate.
-
The mixture is incubated at 37°C.
-
The AAPH solution is added to initiate the oxidation reaction.
-
The fluorescence is measured kinetically every minute for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).
-
The area under the fluorescence decay curve (AUC) is calculated, and the net AUC is determined by subtracting the AUC of the blank. The results are expressed as Trolox equivalents.
-
Folin-Ciocalteu Method for Total Phenolic Content
This method determines the total concentration of phenolic compounds in a sample.
-
Principle: Phenolic compounds react with the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate) under alkaline conditions to form a blue-colored complex. The intensity of the color is proportional to the amount of phenolic compounds and is measured spectrophotometrically.
-
Reagents:
-
Folin-Ciocalteu reagent
-
Sodium carbonate solution (e.g., 7.5% w/v)
-
Echinacea extract
-
Gallic acid (as a standard)
-
-
Procedure:
-
The Echinacea extract is mixed with the Folin-Ciocalteu reagent.
-
After a short incubation period (e.g., 5 minutes), the sodium carbonate solution is added to the mixture.
-
The reaction is allowed to proceed in the dark for a specific time (e.g., 2 hours) at room temperature.
-
The absorbance of the blue solution is measured at a wavelength between 725 and 765 nm.
-
The total phenolic content is calculated from a calibration curve prepared with gallic acid and is expressed as gallic acid equivalents (GAE) per gram of extract.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in assessing and understanding the antioxidant capacity of Echinacea, the following diagrams illustrate a typical experimental workflow and a simplified representation of a relevant biological pathway.
A generalized workflow for evaluating the antioxidant capacity of Echinacea extracts.
Simplified pathway of oxidative stress and antioxidant intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of chemical components and antioxidants capacity of different Echinacea species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of phenolic compounds and radical scavenging activity of Echinacea spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Echinacea Conundrum: A Guide to Reproducibility in Cytokine Research
For Immediate Release
The immunomodulatory effects of Echinacea (B1179865), a popular herbal supplement, have long been a subject of scientific inquiry, particularly its influence on cytokine profiles. However, a comprehensive review of the existing literature reveals a landscape of inconsistent and often contradictory findings, posing a significant challenge to the reproducibility of research in this area. This guide is intended for researchers, scientists, and drug development professionals to navigate the complexities of Echinacea research and to foster more consistent and reliable outcomes.
The variability in study results can be attributed to a multitude of factors, including the Echinacea species and plant part used, extraction methods, and the dosage administered.[1][2][3] Furthermore, the lack of standardization in commercial preparations and the potential for contamination with substances like endotoxins can introduce significant confounding variables, particularly in in vitro experiments.[3]
A systematic review of controlled clinical trials concluded that while some Echinacea preparations can be effective immunomodulators, the evidence is insufficient to make clear therapeutic recommendations regarding which preparation and dosage to use for specific indications.[4] This underscores the critical need for rigorous, methodologically sound, and well-documented research to elucidate the true effects of Echinacea on the immune system.
Comparative Analysis of Echinacea's Effects on Cytokine Profiles
The following tables summarize the findings from various studies, highlighting the diverse and sometimes conflicting effects of different Echinacea preparations on key pro-inflammatory and anti-inflammatory cytokines.
Table 1: Summary of In Vitro Studies on Echinacea's Effect on Cytokine Production
| Study Type | Echinacea Preparation | Cell Type | Cytokine(s) Measured | Observed Effect | Reference |
| In vitro | 75% ethanolic root extract of E. purpurea | RAW 264.7 macrophage-like cells | TNF-α | Dual activity: stimulated TNF-α production on its own, but suppressed LPS-induced TNF-α production. | [1] |
| In vitro | Ethanol extract of E. purpurea leaves and flowers | Jurkat human T cell line | IL-2 | Inhibition of phytohemagglutinin-dependent production. | [1] |
| In vitro | Aqueous E. purpurea extract (high polysaccharide) | Jurkat human T cell line | - | Inhibition of T cell function at low cell densities. | [1] |
| In vitro | Tinctures from various Echinacea species | Human peripheral blood mononuclear cells (PBMCs) | IL-10, IL-12, TNF-α, IL-2 | Varied by species: some stimulated proliferation and IL-10, others only proliferation or only IL-10. Some diminished influenza-specific IL-2. | [2] |
| In vitro | E. purpurea extract | Human monocytic cell line THP-1 | IL-1β, TNF-α, IL-8 | Stimulated expression of inflammation-related genes. | [3] |
Table 2: Summary of In Vivo (Animal) Studies on Echinacea's Effect on Cytokine Profiles
| Study Type | Echinacea Preparation | Animal Model | Cytokine(s) Measured | Observed Effect | Reference |
| In vivo | Extracts of E. angustifolia and E. pallida | Mice | IFN-γ, TNF-α, IL-1β, IL-4, IL-10 | Significantly increased IFN-γ, IL-4, and IL-10 production; inhibited TNF-α and IL-1β release. | [3] |
Table 3: Summary of Human Studies on Echinacea's Effect on Cytokine Levels
| Study Type | Echinacea Preparation | Population | Cytokine(s) Measured | Observed Effect | Reference |
| Systematic Review | Various Echinacea supplements | Humans | IL-6, IL-8, TNF, IL-10 | May be associated with a decrease in pro-inflammatory IL-6, IL-8, and TNF, and an increase in anti-inflammatory IL-10. | [5][6] |
| Clinical Trial | Three different Echinacea preparations | Healthy young adults | IL-8 in nasal lavage | No statistically significant effect on IL-8 in response to rhinovirus infection compared to placebo. | [5] |
| Clinical Trial | Echinacea tincture | Healthy individuals | IL-1β, IL-10, TNF-α | No statistically significant change in IL-10 or TNF-α serum concentration. IL-1β significantly increased in both Echinacea and placebo groups. | [5] |
Experimental Protocols: A Call for Standardization
The lack of standardized experimental protocols is a major impediment to the reproducibility of Echinacea research. To facilitate comparison across studies, it is imperative to meticulously document and report the following:
-
Echinacea Material:
-
Extraction Method:
-
Solvent: Ethanol, water, or other solvents, including the concentration.[1]
-
Extraction Process: Maceration, percolation, etc., and the duration and temperature.
-
-
Chemical Standardization:
-
Dosage and Administration:
-
In vitro: Concentration of the extract used.
-
In vivo/Human: Dosage, frequency, and duration of administration.
-
-
Cell/Animal/Human Model:
-
Detailed description of the biological system used.
-
-
Cytokine Measurement:
-
Assay: ELISA, Luminex, flow cytometry, or qPCR.
-
Sample Type: Serum, plasma, cell culture supernatant, or tissue homogenate.
-
Visualizing the Complexity
To better understand the intricate processes involved in Echinacea research, the following diagrams illustrate a typical experimental workflow and a conceptual model of the potential signaling pathways.
Caption: A representative experimental workflow for assessing the effects of Echinacea on cytokine profiles.
Caption: A conceptual diagram of potential signaling pathways involved in Echinacea-induced cytokine modulation.
Conclusion and Future Directions
Future research should focus on:
-
Head-to-head comparisons of different Echinacea species, plant parts, and extraction methods.
-
Bioactivity-guided fractionation to identify the specific compounds responsible for the observed immunomodulatory effects.
-
Well-designed, placebo-controlled clinical trials with standardized interventions and robust outcome measures.
By addressing these challenges, researchers can work towards a more cohesive and reliable body of evidence on the immunological effects of Echinacea, ultimately paving the way for its potential therapeutic applications.
References
- 1. Ethanolic Echinacea purpurea Extracts Contain a Mixture of Cytokine-Suppressive and Cytokine-Inducing Compounds, Including Some That Originate from Endophytic Bacteria | PLOS One [journals.plos.org]
- 2. Cytokine- and Interferon-Modulating Properties of Echinacea spp. Root Tinctures Stored at −20°C for 2 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Innate and Adaptive Immune Functions by Multiple Echinacea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulation with echinacea - a systematic review of controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic review on the effects of Echinacea supplementation on cytokine levels: Is there a role in COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [researchportal.scu.edu.au]
- 7. Phytochemistry, Mechanisms, and Preclinical Studies of Echinacea Extracts in Modulating Immune Responses to Bacterial and Viral Infections: A Comprehensive Review [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Echinacea standardization: analytical methods for phenolic compounds and typical levels in medicinal species - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vivo Safety Landscape of Echinacea Preparations: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo safety profiles of various Echinacea preparations. Drawing upon experimental data, this document delves into toxicological assessments and outlines the methodologies employed in key studies to support further research and development in herbal medicine.
Echinacea, a genus of herbaceous flowering plants in the daisy family, is widely utilized in herbal remedies, primarily for its purported immune-stimulating effects. The three most commonly used species are Echinacea purpurea, Echinacea angustifolia, and Echinacea pallida. Preparations derived from different species, plant parts (roots, aerial parts), and extraction methods exhibit varied phytochemical profiles, which in turn can influence their safety and bioactivity. This guide synthesizes in vivo safety data from preclinical and clinical studies to offer a comparative perspective on these preparations.
Quantitative Safety Data Summary
The following tables summarize key quantitative data from in vivo toxicity studies and clinical trials, providing a comparative overview of the safety profiles of different Echinacea preparations.
Table 1: Acute and Repeated-Dose Toxicity Studies in Animals
| Echinacea Preparation | Animal Model | Dosage | Duration | Key Findings | Reference |
| E. purpurea (expressed juice) | Rat (Wistar) | 15,000 mg/kg bw (oral) | Single dose | No mortality or signs of toxicity observed. LD50 could not be determined. | [1] |
| Mouse (NMRI) | 30,000 mg/kg bw (oral) | Single dose | No mortality or signs of toxicity observed. LD50 could not be determined. | [1] | |
| E. purpurea (polysaccharide mix) | Mouse | Not specified | Single dose (intraperitoneal) | LD50 estimated at 2,500 mg/kg bw. | [1] |
| E. angustifolia (ethyl acetate (B1210297) extract) | Mouse (CD-1) | 2,000 mg/kg bw (oral) | Single dose | No mortality or signs of toxicity. Classified as Category 5 (lowest toxicity) under the Globally Harmonized System. | [1] |
| E. purpurea (standardized extract) | Rat (Sprague-Dawley) | 500, 1000, 2000 mg/kg/day (oral) | 13 weeks | No mortality, abnormal clinical signs, or significant changes in body weight or feed intake. | [2] |
| E. purpurea, E. angustifolia, E. pallida (ethanol extracts) | Rat (Sprague-Dawley) | 25, 50, 100, 200 mg/kg/day (oral) | 7 days | No discernible impacts on most hematology and clinical chemistry parameters. Subtle, non-dose-dependent changes in some parameters like alkaline phosphatase and platelet count were noted for some extracts. |
Table 2: Genotoxicity Assessment of Echinacea purpurea Extract
| Test Type | System | Concentration/Dose | Result | Reference |
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | Up to 5000 µ g/plate | Non-mutagenic | [2] |
| Chromosomal Aberration Test | Chinese Hamster Lung (CHL/IU) cells | Not specified | No significant increase in chromosomal aberrations | [2] |
| Micronucleus Test | Rat (Sprague-Dawley) | Up to 5000 mg/kg | No increase in micronucleated polychromatic erythrocytes | [2] |
Table 3: Summary of Adverse Events in Human Clinical Trials
| Echinacea Preparation | Study Population | Dosage | Duration | Incidence of Adverse Events | Common Adverse Events | Reference |
| E. purpurea (alcoholic extract) | 755 healthy adults | Not specified | 4 months | Similar to placebo (9% in Echinacea group vs. 10% in placebo group) | Not specified | [3] |
| Echinacea spp. (mono-preparations) | Various | Various | Up to 6 months | Generally mild and without causality; comparable to placebo. | Gastrointestinal upset, skin rashes | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of safety studies. Below are outlines of key experimental protocols cited in this guide.
13-Week Repeated-Dose Oral Toxicity Study of a Standardized E. purpurea Extract
-
Test System: Male and female Sprague-Dawley rats.
-
Preparation: Standardized Echinacea purpurea extract administered orally via gavage.
-
Dosage Groups: 0 (vehicle control), 500, 1000, and 2000 mg/kg/day.
-
Duration: 13 consecutive weeks.
-
Observations:
-
Clinical Signs: Daily observation for any signs of toxicity.
-
Body Weight and Feed Intake: Measured weekly.
-
Ophthalmological Examination: Conducted before and at the end of the study.
-
Hematology and Serum Biochemistry: Blood samples collected at termination for analysis of a standard panel of parameters.
-
Necropsy and Histopathology: Gross examination of all animals, with organ weights recorded. A comprehensive list of tissues from control and high-dose groups subjected to histopathological examination.
-
-
Guidelines: The study was conducted under Good Laboratory Practice (GLP) regulations.[2]
In Vivo Micronucleus Test
-
Test System: Male Sprague-Dawley rats.
-
Preparation: Echinacea purpurea extract administered orally.
-
Dosage Groups: A range of doses up to a maximum of 5000 mg/kg, based on preliminary toxicity data. A positive control (e.g., a known mutagen) is also included.
-
Procedure:
-
Animals are dosed twice, 24 hours apart.
-
Bone marrow is collected 24 hours after the final dose.
-
Bone marrow smears are prepared and stained.
-
The frequency of micronucleated polychromatic erythrocytes (MNPCEs) in at least 2000 polychromatic erythrocytes per animal is determined.
-
-
Guidelines: The methodology follows the OECD Guideline for the Testing of Chemicals, No. 474.[2]
Visualizing Workflows and Pathways
Experimental Workflow for In Vivo Safety Assessment
The following diagram illustrates a generalized workflow for conducting an in vivo safety and toxicity assessment of an Echinacea preparation, from initial preparation to final data analysis.
Caption: Generalized workflow for in vivo toxicity testing.
Potential Signaling Pathway Modulation by Echinacea
Echinacea preparations can modulate immune responses, which is central to their therapeutic applications but also relevant to their safety profile. An overstimulation of inflammatory pathways could theoretically lead to adverse effects. The diagram below illustrates a simplified view of how Echinacea constituents might interact with key inflammatory signaling pathways.
Caption: Modulation of inflammatory signaling by Echinacea.
Discussion and Conclusion
The available in vivo data from both animal and human studies suggest that various preparations of Echinacea purpurea, Echinacea angustifolia, and Echinacea pallida have a favorable safety profile when used appropriately.
Key Comparative Safety Insights:
-
Acute Toxicity: Acute toxicity appears to be very low across the studied preparations, with oral LD50 values in rodents being high or unattainable.[1]
-
Repeated-Dose Toxicity: A 13-week study on a standardized E. purpurea extract showed no significant toxicological findings at doses up to 2000 mg/kg/day in rats.[2] A shorter 7-day study on extracts from all three major species also indicated a low potential for toxicity, with only minor and inconsistent changes in some blood parameters.
-
Genotoxicity: A standardized E. purpurea extract was found to be non-genotoxic in a battery of standard tests.[2]
-
Human Clinical Trials: In human studies, adverse events associated with Echinacea are generally mild, transient, and comparable to placebo.[3][4] The most frequently reported side effects are gastrointestinal upset and skin rashes.
-
Drug Interactions: In vivo studies have shown that standardized E. purpurea preparations do not significantly inhibit the major drug-metabolizing enzymes CYP2D6 and CYP3A4, suggesting a low potential for clinically significant herb-drug interactions via these pathways.[5]
Considerations for Researchers:
-
Product Specificity: The safety and efficacy of Echinacea are highly dependent on the specific preparation, including the species, plant part used, and extraction method.[5] Therefore, safety data from one product cannot be readily extrapolated to others.
-
Immunomodulation: The immunomodulatory properties of Echinacea are a key aspect of its bioactivity. While generally considered beneficial, the potential for excessive immune stimulation, particularly in individuals with autoimmune conditions, warrants careful consideration. However, some evidence suggests that certain Echinacea preparations may modulate rather than simply stimulate the immune response, potentially downregulating excessive inflammation.[4][6]
-
Allergic Reactions: Although rare, allergic reactions to Echinacea can occur, particularly in individuals with pre-existing allergies to other members of the Asteraceae family (e.g., ragweed, marigolds).[4]
References
- 1. cot.food.gov.uk [cot.food.gov.uk]
- 2. Oral toxicity and genotoxicity assessment of standardized Echinacea purpurea (L.) extract and the pharmacokinetic profile of its active ingredient chicoric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Echinacea purpurea (L.) Moench: Biological and Pharmacological Properties. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
Safety Operating Guide
Proper Disposal Procedures for Echinacea-Based Laboratory Materials
The following guide provides essential safety and logistical information for the proper disposal of Echinacea-based products, such as powdered extracts, in a laboratory setting. These procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance. It is crucial to manage this botanical material as a laboratory chemical, adhering to all applicable national and local regulations for chemical waste.
Immediate Safety and Handling Precautions
Prior to beginning any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and handle the Echinacea extract with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Echinacea dust can cause allergic skin reactions and respiratory difficulties if inhaled.[1]
| Precaution Category | Specification | Rationale |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses, and a lab coat.[2] In cases of poor ventilation or dust generation, respiratory protection is necessary. | To prevent skin contact, eye irritation, and inhalation of dust which may cause allergic reactions.[3] |
| Handling | Avoid generating dust.[1][2] Do not eat, drink, or smoke when handling.[2] Wash hands thoroughly after handling.[2] | To minimize exposure and prevent ingestion or inhalation of the substance. |
| Storage of Waste | Keep waste containers securely sealed in a designated, well-ventilated area.[2] Do not mix with other waste streams unless compatibility is confirmed. | To prevent accidental spills, reactions, and exposure. |
| Spill Management | For minor spills, use dry clean-up procedures.[2] Avoid dusting and vacuum the spilled material.[2] For major spills, evacuate the area and alert the appropriate safety personnel.[2] Prevent spilled material from entering drains.[2] | To contain the spill safely and prevent environmental contamination. |
Step-by-Step Disposal Protocol for Echinacea Waste
This protocol is based on general guidelines for the disposal of non-hazardous and potentially hazardous pharmaceutical waste.
Step 1: Waste Identification and Segregation
-
Treat as Chemical Waste : All materials contaminated with Echinacea extract, including unused product, residues, and contaminated labware (e.g., weigh boats, gloves, wipes), must be treated as chemical waste.
-
Segregate Waste : Keep Echinacea waste separate from other laboratory waste streams to prevent cross-contamination. Leave the substance in its original container where possible.
Step 2: Waste Characterization
-
Consult the SDS : Review the Safety Data Sheet to determine if the specific Echinacea product is classified as hazardous waste. Some extracts may be considered hazardous due to characteristics like flammability, especially if they have an ethanol (B145695) base.[4][5]
-
Follow Regulations : Pharmaceutical wastes are regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] It is the generator's responsibility to determine if the waste is hazardous.[6]
Step 3: Waste Collection and Storage
-
Use Appropriate Containers : Collect all Echinacea waste in a designated, leak-proof container that can be securely sealed.[2] The container must be clearly labeled as "Hazardous Waste" or "Non-Hazardous Waste" based on the characterization in Step 2.
-
Labeling : The label should include the full chemical name ("Powdered Echinacea Extract"), the date, and the name of the principal investigator or laboratory.
-
Storage : Store the sealed waste container in a designated satellite accumulation area with secondary containment to mitigate risks from spills.
Step 4: Final Disposal
-
Do Not Dispose Down the Drain : Under no circumstances should Echinacea waste be disposed of down the drain or in the regular trash.[6][7] EPA regulations prohibit the sewering of hazardous waste pharmaceuticals.[8]
-
Arrange for Professional Disposal : Contact your institution’s Environmental Health and Safety (EHS) office to arrange for waste pickup.
-
Approved Disposal Facility : The ultimate disposal method for Echinacea waste is through an approved waste disposal plant.
-
Non-Hazardous Waste : If classified as non-hazardous, the material will likely be disposed of in a permitted solid waste landfill or by incineration.[6]
-
Hazardous Waste : If classified as hazardous, the waste will be treated and disposed of according to strict hazardous waste regulations, which typically involves incineration at a specialized facility.[4][6]
-
Echinacea Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Echinacea waste from a laboratory setting.
Caption: Workflow for proper Echinacea waste disposal in a laboratory.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. rutlandbio.com [rutlandbio.com]
- 5. biolandes.com [biolandes.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. mcfenvironmental.com [mcfenvironmental.com]
Essential Safety and Handling Protocols for Echinacea-Derived Compounds
This document provides crucial safety and logistical information for handling Echinacea-derived compounds, referred to as "Echinacin," in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling Echinacea extracts, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE may vary depending on the specific procedures and the quantity of the substance being handled.
Table 1: Personal Protective Equipment Recommendations for Handling Echinacea Extracts
| PPE Category | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1][2] | EN 166 (EU) or NIOSH (US) |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, butyl rubber, neoprene, or PVC) and fire/flame-resistant and impervious clothing or a lab coat.[1][3] Overalls may also be appropriate. | |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] For dust, a particle filtering half mask or a half mask with separable filters is required.[2] |
Operational and Handling Plan
Proper handling and storage are critical to maintaining the integrity of Echinacea extracts and ensuring a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle Echinacea extracts in a well-ventilated area.[1]
-
Avoid Contact: Take measures to avoid contact with skin and eyes.[1]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[1]
-
Safe Practices: Do not eat, drink, or smoke in areas where Echinacea extracts are handled. Wash hands thoroughly with soap and water after handling.
-
Equipment: Use non-sparking tools to prevent ignition.[1]
Storage Procedures:
-
Store containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Keep away from foodstuff containers and incompatible materials.[1]
-
Protect from heat and sources of ignition.[4]
Disposal Plan
Proper disposal of Echinacea extracts and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused or uncontaminated material may be suitable for recycling if its properties have not changed. Neat product residues should be considered special non-hazardous waste.[5]
-
Disposal Method: Disposal must be conducted through an authorized waste management firm in accordance with local, state, and federal regulations.[5][6] Do not allow the chemical to enter drains.[1]
-
Contaminated Packaging: Contaminated packaging should be handled in the same manner as the substance itself and disposed of according to national waste management regulations.[5][6]
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate and Secure: Evacuate personnel from the spill area and move upwind.[1] Remove all sources of ignition.[1]
-
Personal Protection: Ensure that personnel involved in the cleanup are wearing appropriate PPE, including chemical-impermeable gloves and respiratory protection.[1]
-
Containment and Cleanup:
-
For minor spills, use dry clean-up procedures and avoid generating dust. Vacuuming with an explosion-proof machine is recommended.
-
For major spills, prevent the material from entering drains, sewers, or water courses.
-
Collect the spilled material using appropriate tools and place it in a suitable, closed, and labeled container for disposal.[1][4]
-
-
Decontamination: After the material has been collected, clean the contaminated surface with water and detergent.[6]
Visual Guides
The following diagrams illustrate key workflows for handling Echinacea extracts in the laboratory.
Caption: General laboratory workflow for handling Echinacea extracts.
Caption: Step-by-step workflow for responding to a chemical spill.
References
- 1. echemi.com [echemi.com]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. sempreviva-cosmetics.com [sempreviva-cosmetics.com]
- 6. rutlandbio.com [rutlandbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
